molecular formula CaS B7801512 Calcium sulfide (CaS) CAS No. 12015-71-3

Calcium sulfide (CaS)

Cat. No.: B7801512
CAS No.: 12015-71-3
M. Wt: 72.15 g/mol
InChI Key: JGIATAMCQXIDNZ-UHFFFAOYSA-N
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Description

Calcium Sulfide is an inorganic compound with the formula CaS, recognized for its ionic solid structure and high melting point of 2,525 °C . This research-grade powder is valuable across multiple scientific disciplines due to its unique phosphorescent and chemical properties. In Materials Science , CaS is studied as a phosphorescent material capable of emitting a persistent red glow, making it applicable for developing safety signage, emergency lighting, and novel photonic devices . Its utility extends to the synthesis of advanced composites and high-temperature ceramics . Researchers are also exploring its potential in the development of next-generation batteries, such as calcium-sulfur systems . For Environmental Science , CaS serves as an effective agent in wastewater treatment. It reacts with and precipitates heavy metals like lead and cadmium, aiding in the detoxification of industrial effluent . Furthermore, its role as a desulfurizing agent helps reduce sulfur dioxide emissions in various industrial processes . A cutting-edge application is emerging in Postharvest Preservation . Recent studies demonstrate that CaS acts as a solid-state, slow-release donor for hydrogen sulfide (H₂S) . When used in controlled atmospheres, the released H₂S gas can significantly delay fruit ripening by downregulating ethylene biosynthesis and cell wall degradation genes, effectively extending the shelf life of produce like bananas while maintaining quality . This product is strictly for research and further manufacturing purposes. It is not for diagnostic or human use. Proper safety protocols must be followed, as CaS reacts with water and acids to release hydrogen sulfide gas .

Properties

IUPAC Name

sulfanylidenecalcium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ca.S
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIATAMCQXIDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

S=[Ca]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CaS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

72.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20548-54-3, 12015-71-3
Record name Calcium sulfide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oldhamite
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020548543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium sulfide (CaS)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Calcium Sulfide (CaS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of Calcium Sulfide (B99878) (CaS), a compound of interest for its phosphorescent properties and potential applications in various scientific fields.

Crystal Structure of Calcium Sulfide

Calcium sulfide (CaS) crystallizes in the rock salt (halite) structure, which is characteristic of many ionic compounds.[1][2][3] This structure belongs to the cubic crystal system and is described by the space group Fm-3m (No. 225).[1][2][4] The bonding in CaS is highly ionic, resulting from the transfer of electrons from calcium to sulfur to form Ca²⁺ and S²⁻ ions.[1][2]

In the CaS crystal lattice, each calcium ion (Ca²⁺) is octahedrally coordinated by six sulfide ions (S²⁻), and conversely, each sulfide ion is surrounded by an octahedron of six calcium ions.[1][2] This arrangement leads to a stable, tightly packed structure, which is reflected in its high melting point.[2]

Quantitative Data Summary

The crystallographic and physical properties of Calcium Sulfide are summarized in the table below for easy reference and comparison.

PropertyValue
Crystal System Cubic
Crystal Structure Rock Salt (Halite)
Space Group Fm-3m (No. 225)
Lattice Parameter (a) 5.6908 pm (0.56908 nm)
Ca-S Bond Length 2.85 Å
Coordination Geometry Octahedral for both Ca²⁺ and S²⁻
Molar Mass 72.143 g/mol
Density 2.59 g/cm³
Melting Point 2525 °C

Data sourced from multiple references.[1][2][3][4]

Experimental Protocol: X-ray Diffraction for Crystal Structure Determination

The determination of the crystal structure and lattice parameters of a compound like CaS is typically achieved through single-crystal X-ray diffraction. While the specific experimental conditions for CaS are not detailed in the provided results, a general methodology is outlined below.

Objective: To determine the crystal system, space group, and lattice parameters of a crystalline solid.

Materials and Equipment:

  • Single crystal of Calcium Sulfide

  • Goniometer

  • X-ray source (e.g., Mo Kα radiation)

  • X-ray detector

  • Computer with data processing and structure refinement software

Methodology:

  • Crystal Mounting: A suitable single crystal of CaS is carefully selected and mounted on the goniometer head.

  • Data Collection: The crystal is placed in the X-ray beam and rotated. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. The detector records the positions and intensities of the diffracted X-ray beams at various crystal orientations.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, which define the lattice parameters.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and polarization. The intensities of the reflections are integrated.

  • Space Group Determination: The systematic absences in the diffraction pattern are analyzed to determine the space group of the crystal.

  • Structure Solution: The positions of the atoms within the unit cell are determined using methods such as the Patterson function or direct methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined by minimizing the difference between the observed and calculated structure factors. This process yields the final, precise crystal structure.

Visualizations

The following diagrams illustrate the crystal structure of CaS and the experimental workflow for its determination.

Caption: Rock Salt crystal structure of CaS.

G Workflow for Crystal Structure Determination via X-ray Diffraction A Crystal Selection and Mounting B X-ray Diffraction Data Collection A->B C Data Processing and Reduction B->C D Unit Cell and Space Group Determination C->D E Structure Solution (e.g., Patterson/Direct Methods) D->E F Structure Refinement E->F G Final Crystal Structure Model F->G

Caption: Experimental workflow for X-ray diffraction.

References

An In-depth Technical Guide to the Electronic Band Structure of Calcium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium Sulfide (B99878) (CaS), an alkaline earth chalcogenide, is a wide-band-gap semiconductor with promising applications in optoelectronic devices, including phosphors and electroluminescent displays. A thorough understanding of its electronic band structure is paramount for tailoring its properties for specific technological applications. This technical guide provides a comprehensive overview of the theoretical and experimental investigations into the electronic band structure of CaS, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key concepts. While not directly a therapeutic agent, the material science principles governing CaS may inform the development of novel drug delivery systems or diagnostic tools where optoelectronic properties are relevant.

Crystal Structure and Symmetry

Calcium sulfide crystallizes in the rock salt (halite) crystal structure, which belongs to the face-centered cubic (FCC) Bravais lattice. The space group is Fm-3m (No. 225). In this structure, each calcium ion (Ca²⁺) is octahedrally coordinated to six sulfur ions (S²⁻), and vice versa. The understanding of this crystal structure is fundamental to interpreting its electronic band structure, as it dictates the symmetry of the Brillouin zone and the high-symmetry points within it.

Theoretical Framework: Electronic Band Structure Calculations

The electronic band structure of a solid describes the ranges of energy that an electron within the solid may have (energy bands) and ranges of energy that it may not have (band gaps). For CaS, these have been extensively studied using first-principles calculations based on Density Functional Theory (DFT).

Computational Methodologies

A common approach for calculating the electronic band structure of CaS involves the following steps:

  • Structure Optimization: The crystal structure of CaS is first optimized to find the ground-state lattice constant.

  • Self-Consistent Field (SCF) Calculation: A self-consistent calculation is performed to determine the ground-state electron density on a uniform grid of k-points in the Brillouin zone.

  • Non-Self-Consistent Field (NSCF) Calculation: Using the converged charge density from the SCF step, a non-self-consistent calculation is performed to determine the eigenvalues (energy levels) along a specific path of high-symmetry points in the Brillouin zone.

  • Band Structure and Density of States (DOS) Plotting: The calculated eigenvalues are then plotted as a function of the k-vector along the high-symmetry lines to visualize the band structure. The DOS, which represents the number of available electronic states at each energy level, is also calculated and plotted.

Various exchange-correlation functionals are employed within DFT to approximate the complex many-body electronic interactions. Common functionals used for CaS include the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA), with functionals like PBE (Perdew-Burke-Ernzerhof) and WC (Wu-Cohen). Hybrid functionals, such as PBE0, which incorporate a portion of exact Hartree-Fock exchange, are also used to obtain more accurate band gap predictions.

Data Presentation: Calculated Electronic Band Structure of CaS

The calculated band gap of CaS is sensitive to the computational method and the exchange-correlation functional used. There is some discrepancy in the literature regarding whether the fundamental band gap is direct or indirect. A direct band gap occurs when the valence band maximum (VBM) and the conduction band minimum (CBM) are at the same k-vector in the Brillouin zone, while an indirect band gap occurs when they are at different k-vectors.[1]

Table 1: Theoretical and Experimental Band Gap Values of CaS

Method/FunctionalBand Gap (eV)Direct/IndirectReference/Comment
Theoretical
GGA-WC~2.2Direct (Γ-Γ)
GGA-PBE~2.1Direct (Γ-Γ)
Hybrid PBE0~3.5Direct (Γ-Γ)
LDA2.05Indirect (Γ-X)[1]
GGA (PBE)2.16Indirect (Γ-X)[1]
GGA (WC)2.21Indirect (Γ-X)[1]
Materials Project (GGA)2.38Indirect[2]
Experimental
UV-Vis Spectroscopy3.9-Thin Film[3]
UV-Vis Spectroscopy4.4Indirect (Γ-X)[4]
Pressure-induced3.51 -> 1.18Direct to Indirect[5]

Note: The discrepancy between theoretical and experimental values, and among different theoretical methods, is a known challenge in DFT calculations. Standard GGA and LDA functionals tend to underestimate the band gap. Hybrid functionals often provide results in better agreement with experimental data. The nature of the band gap (direct vs. indirect) also shows some dependency on the computational approach.

Experimental Determination of the Electronic Band Structure

The electronic band structure of CaS can be experimentally probed using various spectroscopic techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used technique to determine the optical band gap of semiconductors. The method is based on the absorption of photons, which excites electrons from the valence band to the conduction band.

1. Sample Preparation: Chemical Bath Deposition (CBD) of CaS Thin Films

  • Substrate Cleaning: Glass substrates are meticulously cleaned by washing with detergent, rinsing with deionized water, and then treating with an acid (e.g., nitric acid) followed by thorough rinsing with deionized water and drying.[3]

  • Precursor Solution Preparation: A typical chemical bath for CaS deposition consists of an aqueous solution containing a calcium salt (e.g., CaCl₂) as the calcium source, a sulfur source (e.g., thiourea, (NH₂)₂CS), and a complexing agent (e.g., triethanolamine, TEA) to control the release of Ca²⁺ ions. The pH of the solution is adjusted to an alkaline value (typically around 10-11) using a base like ammonium (B1175870) hydroxide (B78521) (NH₄OH).

  • Deposition Process: The cleaned substrates are immersed vertically in the chemical bath. The bath is maintained at a constant temperature (e.g., 60-80 °C) for a specific duration (e.g., 1-4 hours). During this time, CaS thin films are formed on the substrates through a controlled chemical reaction.

  • Post-Deposition Treatment: After deposition, the films are removed from the bath, rinsed with deionized water to remove any loosely adhered particles, and dried in air or a desiccator.

2. Spectroscopic Measurement

  • Instrumentation: A double-beam UV-Vis spectrophotometer is used, with a wavelength range typically from 200 nm to 800 nm.

  • Baseline Correction: A baseline spectrum is recorded using a clean, uncoated glass substrate as a reference to account for the absorbance of the substrate.

  • Sample Measurement: The absorbance or transmittance spectrum of the CaS thin film is then recorded.

3. Data Analysis: Tauc Plot Method

The optical band gap (Eg) is determined from the absorption data using the Tauc relation:

(αhν)n = A(hν - Eg)

where:

  • α is the absorption coefficient.

  • hν is the photon energy.

  • A is a constant.

  • The exponent 'n' depends on the nature of the electronic transition:

    • n = 2 for a direct allowed transition.

    • n = 1/2 for an indirect allowed transition.

To determine the band gap:

  • Calculate the absorption coefficient (α) from the absorbance (A) and film thickness (t) using the relation α = 2.303 * A / t.

  • Plot (αhν)n versus hν.

  • Extrapolate the linear portion of the plot to the energy axis (where (αhν)n = 0). The intercept on the energy axis gives the value of the optical band gap, Eg.

Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful surface-sensitive technique that directly measures the electronic band structure of crystalline solids. It is based on the photoelectric effect, where incident photons eject electrons from the material's surface. By measuring the kinetic energy and emission angle of these photoelectrons, one can determine their binding energy and momentum, thus mapping the occupied electronic bands.

1. Sample Preparation: Single Crystal Growth

High-quality single crystals are essential for ARPES measurements. For CaS, methods like the Bridgman technique or flux growth can be employed.

  • Bridgman Technique: Polycrystalline CaS powder is sealed in a crucible (e.g., graphite (B72142) or tungsten) under vacuum. The crucible is heated above the melting point of CaS (~2525 °C) and then slowly lowered through a temperature gradient. This controlled cooling promotes the growth of a single crystal from the melt.

  • Flux Growth: CaS powder is dissolved in a suitable molten flux (a material with a lower melting point). The mixture is heated to a high temperature to ensure complete dissolution and then slowly cooled, allowing CaS single crystals to precipitate from the solution. The excess flux is then removed, often by chemical etching.

2. In-situ Sample Preparation

  • Cleaving: To obtain a clean, atomically flat surface, the CaS single crystal is cleaved in-situ under ultra-high vacuum (UHV) conditions (pressure < 10⁻¹⁰ torr) just before the ARPES measurement. This is crucial to avoid surface contamination.

3. ARPES Measurement

  • Light Source: A monochromatic light source, such as a synchrotron radiation beamline or a UV laser, is used to generate photons of a specific energy (typically in the range of 20-100 eV).

  • Electron Energy Analyzer: A hemispherical electron energy analyzer is used to measure the kinetic energy and emission angle of the photoemitted electrons with high precision.

  • Data Acquisition: The intensity of photoemitted electrons is recorded as a function of their kinetic energy and emission angle. By rotating the sample, different paths in the Brillouin zone can be probed.

4. Data Analysis

The measured kinetic energy (Ekin) and emission angles (θ, φ) are converted to binding energy (EB) and in-plane crystal momentum (k||) using the following relations:

EB = hν - W - Ekin k|| = (1/ħ) * √(2meEkin) * sin(θ)

where:

  • hν is the photon energy.

  • W is the work function of the material.

  • me is the electron mass.

  • ħ is the reduced Planck constant.

By plotting the photoemission intensity as a function of binding energy and momentum, the occupied band structure E(k) can be directly visualized.

Mandatory Visualizations

Brillouin Zone and High-Symmetry Points of CaS

The first Brillouin zone of the face-centered cubic (FCC) lattice is a truncated octahedron. The high-symmetry points are conventionally labeled as Γ, X, L, W, and K.

Caption: High-symmetry points in the first Brillouin zone of a face-centered cubic lattice.

Experimental Workflow for UV-Vis Spectroscopy

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Clean_Substrate Clean Glass Substrate Prepare_Bath Prepare Chemical Bath (CaCl₂, (NH₂)₂CS, TEA, NH₄OH) Deposit_Film Immerse Substrate in Bath (Controlled Temp. & Time) Prepare_Bath->Deposit_Film Rinse_Dry Rinse and Dry CaS Thin Film Deposit_Film->Rinse_Dry Baseline Record Baseline (Uncoated Substrate) Rinse_Dry->Baseline Measure_Sample Measure Absorbance/Transmittance of CaS Film Baseline->Measure_Sample Calc_Alpha Calculate Absorption Coefficient (α) Measure_Sample->Calc_Alpha Tauc_Plot Construct Tauc Plot ((αhν)ⁿ vs. hν) Calc_Alpha->Tauc_Plot Extrapolate Extrapolate Linear Region to Energy Axis Tauc_Plot->Extrapolate Band_Gap Determine Optical Band Gap (Eg) Extrapolate->Band_Gap

Caption: Workflow for determining the optical band gap of CaS thin films using UV-Vis spectroscopy.

Logical Relationship in Band Structure Analysis

Band_Structure_Analysis cluster_theory Theoretical Calculation cluster_experiment Experimental Measurement cluster_results Analysis & Interpretation DFT Density Functional Theory (DFT) SCF Self-Consistent Field (SCF) Calculation DFT->SCF NSCF Non-Self-Consistent Field (NSCF) Calculation SCF->NSCF Band_Structure Electronic Band Structure (E vs. k) NSCF->Band_Structure Eigenvalues DOS Density of States (DOS) NSCF->DOS UV_Vis UV-Vis Spectroscopy Band_Gap Band Gap (Eg) Direct vs. Indirect UV_Vis->Band_Gap Optical Gap ARPES Angle-Resolved Photoemission Spectroscopy (ARPES) ARPES->Band_Structure Occupied Bands Band_Structure->Band_Gap

Caption: Interplay between theoretical and experimental approaches in determining the electronic band structure of CaS.

Conclusion

The electronic band structure of calcium sulfide is a subject of ongoing research, with both theoretical calculations and experimental measurements contributing to a deeper understanding of its properties. While DFT calculations provide valuable insights, there are notable variations in the predicted band gap values and the nature of the band gap depending on the chosen functional. Experimental techniques like UV-Vis spectroscopy and ARPES offer direct measurements of the optical and electronic band gaps, respectively. A combined approach, leveraging the strengths of both theory and experiment, is crucial for a comprehensive characterization of the electronic properties of CaS and for guiding the development of future optoelectronic devices based on this material. Further research focusing on high-resolution ARPES measurements on high-quality single crystals and advanced theoretical calculations beyond standard DFT is needed to resolve the existing discrepancies and provide a definitive picture of the electronic band structure of calcium sulfide.

References

An In-depth Technical Guide to the Synthesis of Calcium Sulfide from Elemental Calcium and Sulfur

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of calcium sulfide (B99878) (CaS) through the direct reaction of elemental calcium and sulfur. This method, while straightforward in principle, requires careful control of reaction conditions to ensure a high-purity product. This document outlines the underlying chemistry, a detailed experimental protocol, safety considerations, and methods for characterization.

Introduction

Calcium sulfide is an inorganic compound with the chemical formula CaS. It is a white crystalline solid with a high melting point, reflecting its ionic character.[1] CaS has applications in various fields, including as a phosphor in luminescent materials, in wastewater treatment for the removal of heavy metals, and as a chemical intermediate.[2] The direct combination of elemental calcium and sulfur represents a fundamental and common laboratory-scale method for its preparation. The reaction is highly exothermic and requires an initial input of activation energy to proceed.

Reaction Mechanism and Stoichiometry

The synthesis of calcium sulfide from its constituent elements is a direct combination reaction. Calcium, an alkaline earth metal, readily reacts with sulfur, a chalcogen, to form the stable ionic salt, calcium sulfide. The balanced chemical equation for this reaction is:

Ca(s) + S(s) → CaS(s) [2]

Alternatively, considering the common octatomic form of sulfur, the equation can be written as:

8Ca(s) + S₈(s) → 8CaS(s) [3]

In either representation, the stoichiometric ratio of calcium to sulfur is 1:1 on a molar basis. Accurate measurement and mixing of the reactants in this ratio are crucial for maximizing the yield of the desired product and minimizing the presence of unreacted starting materials.

Experimental Protocol: High-Temperature Synthesis in a Controlled Atmosphere

This protocol describes a generalized method for the synthesis of calcium sulfide in a controlled laboratory setting, designed to produce a high-purity product. This method utilizes a furnace with an inert atmosphere to prevent the formation of oxides and sulfates.[4][5][6][7][8][9]

Materials and Equipment
Materials/EquipmentDescription/Specification
Reactants
Calcium (Ca)Metal turnings or powder, ≥99% purity
Sulfur (S)Powder, ≥99.5% purity
Gases
Inert GasArgon (Ar) or Nitrogen (N₂), high purity
Equipment
Tube FurnaceCapable of reaching ≥900°C with temperature control
Quartz or Alumina (B75360) TubeReaction vessel for the furnace
Alumina or Graphite CrucibleTo contain the reactants within the reaction tube
Schlenk LineFor establishing and maintaining an inert atmosphere
Vacuum PumpConnected to the Schlenk line
Analytical BalanceFor accurate weighing of reactants
Mortar and PestleFor grinding and mixing reactants
Glovebox (recommended)For handling air-sensitive calcium metal
Procedure
  • Stoichiometric Calculation and Reactant Preparation:

    • Calculate the required masses of calcium and sulfur for a 1:1 molar ratio. For example, to synthesize approximately 5.0 g of CaS (molar mass: 72.14 g/mol ), one would need 2.78 g of Ca (molar mass: 40.08 g/mol ) and 2.22 g of S (molar mass: 32.06 g/mol ).

    • Inside a glovebox or under a stream of inert gas, accurately weigh the elemental calcium and sulfur.

    • Gently grind the sulfur into a fine powder using a mortar and pestle. If using calcium turnings, they can be used directly or broken into smaller pieces.

    • Thoroughly mix the calcium and sulfur powders/pieces in the crucible.[2]

  • Reaction Setup:

    • Place the crucible containing the reactant mixture into the center of the quartz or alumina furnace tube.

    • Assemble the furnace tube within the tube furnace and connect it to a Schlenk line.

    • Purge the system to create an inert atmosphere. This is achieved by evacuating the tube with the vacuum pump and backfilling with high-purity argon or nitrogen.[6][7][9] Repeat this cycle at least three times to ensure the removal of residual oxygen and moisture.

    • Maintain a slight positive pressure of the inert gas throughout the reaction, with the outlet directed to a bubbler.

  • Heating Program:

    • Begin heating the furnace. A gradual increase in temperature is crucial for ensuring a controlled reaction and a homogeneous product.[10]

    • Heating Ramp: Heat the furnace to a target temperature of 700-900°C at a rate of 5-10°C per minute.

    • Isothermal Hold: Maintain the target temperature for a period of 2-4 hours to ensure the reaction goes to completion.

    • Cooling: After the hold period, turn off the furnace and allow it to cool down to room temperature naturally under the inert atmosphere.

  • Product Recovery:

    • Once the furnace has cooled to room temperature, the inert gas flow can be stopped.

    • Carefully remove the crucible from the furnace tube. The product should be a white to pale-yellow crystalline solid.[3]

    • The resulting calcium sulfide should be stored in a desiccator or under an inert atmosphere, as it can react with moisture in the air.[1]

Safety Precautions

  • Handling Reactants: Calcium metal is reactive and can be pyrophoric, especially as a fine powder. It should be handled under an inert atmosphere if possible. Sulfur powder is a skin and eye irritant.

  • Reaction Exotherm: The reaction between calcium and sulfur is highly exothermic. A slow heating rate is necessary to prevent a runaway reaction that could damage the equipment.

  • Inert Gas Handling: Ensure proper handling of compressed gas cylinders. The experimental setup should be checked for leaks to maintain the inert atmosphere.

  • Product Handling: Calcium sulfide reacts with water and acids to produce toxic hydrogen sulfide (H₂S) gas.[1] Handle the product in a well-ventilated area and avoid contact with moisture.

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate gloves are mandatory throughout the procedure.

Characterization of Calcium Sulfide

The identity and purity of the synthesized CaS can be confirmed using several analytical techniques:

  • X-Ray Diffraction (XRD): This is the primary method for confirming the crystal structure of the product. The resulting diffraction pattern should match the standard pattern for CaS (cubic, rock salt structure).

  • Elemental Analysis: Techniques such as Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) for calcium and combustion analysis for sulfur can confirm the stoichiometric composition of the product.

  • Visual Inspection: Pure calcium sulfide is a white to pale-yellow crystalline solid.[3] A gray or discolored product may indicate the presence of impurities or side products.

Data Summary

Table 1: Physicochemical Properties of Reactants and Product
SubstanceFormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
CalciumCa40.08Silvery-white metal842
SulfurS32.06Yellow solid115.2
Calcium SulfideCaS72.14White to pale-yellow solid2525[1]
Table 2: Generalized Experimental Parameters for CaS Synthesis
ParameterValue/RangeNotes
Reactant Ratio (molar)1:1 (Ca:S)Crucial for product purity.
AtmosphereInert (Argon or Nitrogen)Prevents oxidation.[5][6][7][8][9]
Heating Rate5-10 °C/minEnsures a controlled reaction.
Reaction Temperature700 - 900 °CBased on related sulfide syntheses.[10]
Reaction Time2 - 4 hoursTo ensure completion of the reaction.
Expected YieldHighSpecific yield depends on precise conditions and handling.
Product PurityDependent on purity of reactants and reaction conditions

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_post Product Handling & Analysis weigh_Ca Weigh Elemental Ca mix Mix Reactants in Crucible weigh_Ca->mix weigh_S Weigh Elemental S weigh_S->mix setup Place Crucible in Furnace Tube mix->setup purge Purge with Inert Gas setup->purge heat Heat (700-900°C, 2-4h) purge->heat cool Cool to Room Temp heat->cool recover Recover Product cool->recover store Store under Inert Conditions recover->store characterize Characterize (XRD, etc.) recover->characterize

Caption: Experimental workflow for the synthesis of calcium sulfide.

reaction_stoichiometry Ca Ca plus + Ca->plus S S S->plus CaS CaS plus->CaS Δ (Heat)

Caption: Stoichiometric relationship for the formation of calcium sulfide.

References

Oldhamite: A Technical Guide to its Discovery, History, and Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oldhamite (CaS) is a rare calcium sulfide (B99878) mineral of significant scientific interest due to its primary occurrence in meteorites, providing insights into the early conditions of the solar nebula. This technical guide delves into the discovery and history of oldhamite, its physicochemical properties, and the experimental protocols used for its characterization. It further explores the proposed formation pathways of this unique mineral, presenting the information in a structured format for researchers and professionals in related fields.

Discovery and History

Oldhamite was first identified in 1862 by the British mineralogist Nevil Story-Maskelyne.[1] He discovered the mineral within the Bustee meteorite, an enstatite achondrite that fell in 1852 near Gorakhpur in Uttar Pradesh, India.[2][3] The mineral was named in honor of Thomas Oldham, who was the Director of the Geological Survey of India at the time.[4]

Story-Maskelyne's initial investigation likely involved meticulous optical microscopy to distinguish the pale, chestnut-brown, spherical nodules of oldhamite from the surrounding silicate (B1173343) matrix of the meteorite.[2] Chemical analysis in that era would have consisted of classical wet chemical methods, involving the dissolution of mineral fragments and subsequent precipitation and gravimetric determination of calcium and sulfur. These early analyses established the fundamental composition of the mineral as calcium sulfide.[1]

The type material from the Bustee meteorite is conserved at the Natural History Museum in London.[5]

Physicochemical Properties of Oldhamite

Oldhamite possesses a unique set of properties that reflect its formation under highly reducing conditions. It is unstable under typical terrestrial conditions, readily reacting with atmospheric moisture.[6]

Composition and Structure

The ideal chemical formula for oldhamite is CaS, although it often contains minor amounts of magnesium (Mg) and iron (Fe) substituting for calcium.[4] It belongs to the galena group of minerals and crystallizes in the isometric (cubic) crystal system with a face-centered cubic lattice.[6]

PropertyValue
Chemical Formula (Ca,Mg,Fe)S
Crystal System Isometric (Cubic)
Space Group Fm3m
Lattice Parameter (a) 5.686 Å

Table 1: Crystallographic and Compositional Data for Oldhamite.[4]

Physical and Optical Properties

Oldhamite is typically found as anhedral grains or nodules within meteorites.[5] It is transparent and has a sub-metallic luster. A key characteristic is its propensity to tarnish upon exposure to moist air.[6]

PropertyValue
Color Pale chestnut-brown to dark brown
Luster Sub-metallic
Hardness (Mohs) 4
Cleavage Good on {001}
Density (g/cm³) 2.58 - 2.61
Refractive Index n = 2.137
Optical Properties Isotropic

Table 2: Physical and Optical Properties of Oldhamite.[4][6]

Occurrence

The vast majority of oldhamite occurrences are extraterrestrial, primarily within enstatite chondrites and achondrites (aubrites).[5] It is considered an early nebular condensate due to its high melting point.[5] In these meteorites, oldhamite is found as an interstitial phase between silicate minerals, often in association with enstatite, augite, niningerite, and osbornite.[5]

While exceedingly rare on Earth, terrestrial oldhamite has been reported in environments with highly reducing conditions, such as in pyrometamorphic rocks associated with coal fires and in certain types of blast furnace slag.[6]

Experimental Protocols for Oldhamite Characterization

The characterization of oldhamite has evolved significantly since its discovery. Modern techniques provide detailed insights into its structure, composition, and formation.

X-Ray Diffraction (XRD)

X-ray diffraction is the primary method for determining the crystal structure of oldhamite.

Methodology:

  • A small, powdered sample of the mineral is prepared.

  • The sample is mounted in a diffractometer.

  • A monochromatic X-ray beam is directed at the sample.

  • The diffraction pattern is recorded as a function of the scattering angle (2θ).

  • The resulting diffraction peaks are compared to a database to confirm the identity of oldhamite and to refine its lattice parameters.

Key Quantitative Data from XRD:

d-spacing (Å)Relative Intensity (I/I₀)
2.8461.0
2.0130.7
1.64390.21

Table 3: X-ray powder diffraction data for oldhamite.[4]

Electron Probe Microanalysis (EPMA)

EPMA is a non-destructive technique used to determine the elemental composition of microscopic areas of a sample.

Methodology:

  • A polished thin section of the meteorite or a sample containing oldhamite is prepared and coated with a conductive material (e.g., carbon).

  • The sample is placed in the EPMA instrument.

  • A focused beam of high-energy electrons is directed at the target area on the oldhamite grain.

  • The interaction of the electron beam with the sample generates characteristic X-rays for each element present.

  • The intensity and energy of these X-rays are measured by wavelength-dispersive spectrometers (WDS) or energy-dispersive spectrometers (EDS).

  • The data is compared to standards of known composition to quantify the elemental concentrations. For sensitive minerals like carbonates and hydrous silicates, a rastering beam is used to minimize sample damage.[7]

Quantitative Compositional Data from EPMA:

ElementBustee Meteorite (wt%)Kota-Kota Meteorite (wt%)
Ca53.4551.0
Mg1.490.90
Fe0.325.50
S44.7441.6
Total 100.00 99.00

Table 4: Chemical composition of oldhamite from the Bustee and Kota-Kota meteorites determined by electron microprobe analysis.[5]

High-Pressure, High-Temperature Synthesis

Recent experimental studies have successfully synthesized oldhamite under conditions analogous to the Earth's upper mantle, providing an alternative formation model to solar nebula condensation.[8][9]

Methodology (Sulfide-Magma-Calcite Interaction Model): [8]

  • Starting Materials: A mixture of pyrrhotite-pentlandite-bearing orthopyroxenite and CaCO₃ powder is prepared.

  • Encapsulation: The powdered sample is packed into a graphite (B72142) crucible, which is then placed inside an outer capsule (e.g., Au₇₅Pd₂₅).

  • High P-T Conditions: The capsule is subjected to high pressures (0.3 - 1.5 GPa) and high temperatures (1273 - 1510 K) using a multi-anvil press or a piston-cylinder apparatus.

  • Analysis: After the experiment, the run product is sectioned, polished, and analyzed using EPMA and other micro-analytical techniques to identify the newly formed mineral phases, including oldhamite.

Formation Pathways of Oldhamite

Two primary models for the formation of oldhamite are currently under investigation: condensation from the solar nebula and formation through igneous processes within planetary bodies.

Solar Nebula Condensation Model

The prevailing theory for the origin of meteoritic oldhamite is its direct condensation from the hot, gaseous solar nebula in the early solar system.[8][9] This is supported by laboratory experiments demonstrating the condensation of CaS from vapor phases of calcium and sulfur.[8]

Sulfide-Magma-Calcite (SMC) Interaction Model

An alternative, or perhaps complementary, model proposes the formation of oldhamite through the interaction of sulfide-bearing magma with calcium carbonate under the high-pressure and high-temperature conditions of a planetary mantle.[8][9] This model is supported by the successful laboratory synthesis of oldhamite under such conditions.[8]

Visualizations

Oldhamite_Formation_Pathways cluster_nebula Solar Nebula Condensation cluster_smc Sulfide-Magma-Calcite (SMC) Interaction SolarNebula Hot Gaseous Solar Nebula (Ca, S vapors) Condensation Condensation SolarNebula->Condensation Cooling Oldhamite_N Oldhamite (CaS) in Enstatite Chondrites Condensation->Oldhamite_N SulfideMagma Sulfide-bearing Magma Reaction High P-T Reaction (Upper Mantle) SulfideMagma->Reaction CaCO3 Calcium Carbonate (CaCO3) CaCO3->Reaction Oldhamite_SMC Oldhamite (CaS) Reaction->Oldhamite_SMC

Caption: Proposed formation pathways of oldhamite.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Prepare Starting Materials (Orthopyroxenite + CaCO3) Encapsulate Encapsulate in Graphite and Noble Metal Capsule Start->Encapsulate Press Apply High Pressure and Temperature (Multi-anvil/Piston-cylinder) Encapsulate->Press Quench Quench to Room Temperature Press->Quench Section Section and Polish Sample Quench->Section EPMA Electron Probe Microanalysis (EPMA) (Compositional Analysis) Section->EPMA XRD X-Ray Diffraction (XRD) (Structural Analysis) Section->XRD

Caption: Experimental workflow for oldhamite synthesis and analysis.

References

An In-depth Technical Guide on the Photoluminescence Properties of Undoped Calcium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Undoped calcium sulfide (B99878) (CaS), a material of increasing interest in various scientific fields, exhibits intrinsic photoluminescence (PL) stemming from native defects within its crystal lattice. This guide provides a comprehensive overview of the synthesis, photophysical properties, and the underlying mechanisms governing the luminescence of pure, undoped CaS. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in materials science, phosphor development, and applications leveraging luminescent materials.

Introduction to the Photoluminescence of Undoped CaS

Calcium sulfide is a wide bandgap semiconductor that, in its pure form, can display notable photoluminescent properties. Unlike doped phosphors where luminescence is introduced by intentionally adding impurity ions, the emission in undoped CaS is a direct consequence of intrinsic point defects. These defects, such as sulfur vacancies, create localized energy levels within the bandgap, which act as luminescence centers. The most commonly reported intrinsic emission for undoped CaS is a broad, blue luminescence. Understanding and controlling these defect-related emissions are crucial for the development of novel phosphors and for applications where high-purity, intrinsically luminescent materials are required.

Synthesis of High-Purity Undoped CaS

The photoluminescent properties of undoped CaS are highly sensitive to the purity and crystalline quality of the material. Therefore, the choice of synthesis method is critical. Two primary methods for producing high-purity undoped CaS are solid-state reaction and co-precipitation.

Solid-State Reaction

The solid-state reaction method is a conventional and widely used technique for synthesizing inorganic phosphors. The process involves the high-temperature reaction of solid precursors to form the desired compound.

Experimental Protocol:

  • Precursor Selection: High-purity calcium carbonate (CaCO₃) and sulfur (S) are used as the primary reactants.

  • Mixing: The precursors are intimately mixed in a stoichiometric ratio. Thorough grinding in an agate mortar is essential to ensure a homogeneous mixture.

  • Calcination: The mixture is placed in an alumina (B75360) crucible and heated in a tube furnace under a controlled atmosphere. A reducing atmosphere, such as a flow of hydrogen sulfide (H₂S) gas or a mixture of hydrogen and nitrogen (H₂/N₂), is crucial to facilitate the sulfidation of the calcium precursor and prevent the formation of calcium oxide (CaO) or calcium sulfate (B86663) (CaSO₄).

  • Heating Profile: A typical heating profile involves a gradual ramp-up in temperature to around 900-1100 °C, holding at this temperature for several hours to ensure complete reaction, followed by a controlled cooling process.

  • Post-Synthesis Processing: The resulting CaS powder is gently ground to break up any agglomerates.

Co-precipitation Method

The co-precipitation method offers better control over particle size and homogeneity at lower temperatures compared to the solid-state reaction.

Experimental Protocol:

  • Precursor Solution Preparation: A soluble calcium salt, such as calcium nitrate (B79036) (Ca(NO₃)₂) or calcium chloride (CaCl₂), is dissolved in deionized water.

  • Precipitation: A sulfur-containing precipitating agent, such as a solution of sodium sulfide (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S), is added dropwise to the calcium salt solution under constant stirring. This results in the precipitation of calcium sulfide.

  • Washing and Filtration: The precipitate is thoroughly washed with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts. Filtration is then performed to separate the solid CaS.

  • Drying: The collected precipitate is dried in an oven at a low temperature (typically below 100 °C) to remove residual solvent.

  • Annealing: A post-synthesis annealing step under a reducing atmosphere may be necessary to improve the crystallinity and photoluminescent properties of the CaS powder.

Photoluminescence Properties of Undoped CaS

The intrinsic photoluminescence of undoped CaS is characterized by its emission and excitation spectra, as well as its decay kinetics.

Emission and Excitation Spectra

Undoped CaS typically exhibits a broad blue emission band. This emission is attributed to the presence of intrinsic defects, most notably sulfur vacancies (VS).

ParameterValue/RangeReference
Emission Peak(s) Broad, two-peak blue emission[1]
Excitation Near-infrared range irradiation[1]

Note: Specific peak wavelengths for emission and excitation can vary depending on the synthesis method, crystallinity, and defect concentration of the CaS material.

Photoluminescence Decay Kinetics

The decay kinetics of the photoluminescence provides insights into the lifetime of the excited states and the nature of the recombination processes. For undoped CaS, the decay is often non-exponential, indicating a complex interplay of radiative and non-radiative recombination pathways associated with the defect centers.

ParameterDescription
Decay Profile Typically non-exponential, may be fitted with multi-exponential functions.
Lifetime The lifetime of the defect-related emission can vary, and detailed studies are required to quantify this for specific material preparations.

Role of Intrinsic Defects and Proposed Mechanisms

The photoluminescence in undoped CaS is intrinsically linked to the presence of point defects in the crystal lattice. The most significant of these is the sulfur vacancy (VS), which can exist in different charge states (e.g., VS⁰, VS⁺).

Proposed Luminescence Mechanism:

  • Excitation: Upon excitation with appropriate energy, an electron is promoted from the valence band to the conduction band, leaving a hole in the valence band.

  • Trapping: The photogenerated electron can be trapped by a sulfur vacancy, forming an excited state.

  • Radiative Recombination: The trapped electron then radiatively recombines with a hole, resulting in the emission of a photon. The energy of the emitted photon corresponds to the energy difference between the defect level and the valence band (or a hole trapped at an acceptor-like defect).

The presence of a two-peak structure in the blue emission suggests the involvement of at least two distinct defect-related energy levels or recombination pathways.

Experimental Protocols for Characterization

To thoroughly characterize the photoluminescence properties of undoped CaS, a suite of spectroscopic techniques is employed.

Photoluminescence Spectroscopy

Objective: To measure the emission and excitation spectra of the CaS sample.

Methodology:

  • Sample Preparation: The synthesized CaS powder is pressed into a pellet or dispersed in a suitable non-luminescent medium.

  • Instrumentation: A spectrofluorometer equipped with a high-intensity excitation source (e.g., a Xenon lamp) and a sensitive detector (e.g., a photomultiplier tube) is used.

  • Emission Spectrum Measurement: The sample is excited at a fixed wavelength, and the emitted light is scanned over a range of wavelengths to record the emission spectrum.

  • Excitation Spectrum Measurement: The emission is monitored at a fixed wavelength (typically the peak of the emission band), while the excitation wavelength is scanned to record the excitation spectrum.

Time-Resolved Photoluminescence (TRPL) Spectroscopy

Objective: To measure the decay kinetics of the photoluminescence.

Methodology:

  • Excitation Source: A pulsed light source with a short pulse duration (e.g., a pulsed laser or a light-emitting diode) is used for excitation.

  • Detection: A fast photodetector (e.g., a streak camera or a time-correlated single-photon counting system) is used to measure the decay of the luminescence intensity over time.

  • Data Analysis: The decay curve is analyzed to determine the photoluminescence lifetime(s).

Thermally Stimulated Luminescence (TSL)

Objective: To investigate the presence and nature of electron and hole traps within the CaS material.

Methodology:

  • Excitation: The sample is cooled to a low temperature (e.g., liquid nitrogen temperature) and then irradiated with a suitable source (e.g., UV light or X-rays) to populate the traps.

  • Heating: After excitation, the sample is heated at a constant rate.

  • Detection: The light emitted by the sample as a function of temperature (the "glow curve") is recorded. The peaks in the glow curve correspond to the thermal release of trapped charge carriers, providing information about the trap depths and kinetics.

Visualizing Workflows and Relationships

Experimental Workflow for Photoluminescence Characterization

experimental_workflow cluster_synthesis Synthesis of Undoped CaS cluster_characterization Photoluminescence Characterization cluster_analysis Data Analysis and Interpretation synthesis_method Solid-State Reaction or Co-precipitation pl_spectroscopy Photoluminescence Spectroscopy synthesis_method->pl_spectroscopy trpl Time-Resolved PL Spectroscopy synthesis_method->trpl tsl Thermally Stimulated Luminescence synthesis_method->tsl spectra_analysis Emission & Excitation Spectra Analysis pl_spectroscopy->spectra_analysis decay_analysis Decay Kinetics Analysis trpl->decay_analysis glow_curve_analysis Glow Curve Analysis tsl->glow_curve_analysis mechanism Elucidation of Luminescence Mechanism spectra_analysis->mechanism decay_analysis->mechanism glow_curve_analysis->mechanism

Caption: Experimental workflow for the synthesis and photoluminescence characterization of undoped CaS.

Proposed Photoluminescence Mechanism in Undoped CaS

pl_mechanism cluster_bands Energy Bands cluster_defects Defect Levels vb Valence Band (VB) emission Emission (hν_em) vb->emission cb Conduction Band (CB) vs Sulfur Vacancy (VS) (Trap Level) cb->vs 2. Electron Trapping vs->vb 3. Radiative Recombination non_radiative Non-radiative Relaxation vs->non_radiative excitation Excitation (hν_ex) excitation->cb 1. Photoexcitation

Caption: Energy level diagram illustrating the proposed photoluminescence mechanism in undoped CaS.

Conclusion

The intrinsic photoluminescence of undoped calcium sulfide presents a fascinating area of study with potential applications in various fields. The blue emission, originating from native defects such as sulfur vacancies, is a key characteristic of this material. A thorough understanding of the synthesis-structure-property relationships is essential for controlling and optimizing its luminescent behavior. The experimental protocols and characterization techniques detailed in this guide provide a solid framework for researchers to explore and harness the unique optical properties of undoped CaS. Further research focusing on precise control of defect concentrations and quantitative analysis of luminescence will pave the way for novel applications of this intriguing material.

References

Technical Guide: Physicochemical Properties of Calcium Sulfide (CaS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for calcium sulfide (B99878) (CaS), focusing on its chemical formula and molar mass. The information is presented to support research and development activities where precise chemical specifications are required.

Chemical Formula and Structure

Calcium sulfide is an inorganic compound with the chemical formula CaS.[1] It consists of one calcium cation (Ca²⁺) and one sulfide anion (S²⁻) held together by ionic bonding.[2][3] The ions are arranged in a 1:1 ratio, resulting in a neutral compound.[3] In its solid state, calcium sulfide crystallizes in a cubic structure similar to rock salt.[1]

Molar Mass and Composition

The molar mass of a compound is the sum of the atomic masses of its constituent atoms. The calculation for calcium sulfide is based on the standard atomic weights of calcium and sulfur.

The determination of the molar mass of calcium sulfide is a standard computational procedure rooted in its chemical formula. The protocol involves the following steps:

  • Identify the chemical formula: The established formula for calcium sulfide is CaS.[2]

  • Determine constituent elements: The elements present are Calcium (Ca) and Sulfur (S).

  • Obtain standard atomic weights: The atomic weights for each element are sourced from the periodic table. The atomic mass of calcium is approximately 40.08 g/mol , and the atomic mass of sulfur is approximately 32.07 g/mol .[4]

  • Calculate total mass: The molar mass is calculated by summing the atomic masses of all atoms in the formula.[5] For CaS, this involves adding the atomic mass of one calcium atom to that of one sulfur atom.

The following table summarizes the quantitative data used to determine the molar mass of calcium sulfide.

Constituent ElementChemical SymbolQuantityAtomic Mass ( g/mol )Total Mass Contribution ( g/mol )
CalciumCa140.07840.078
SulfurS132.06532.065
Calcium Sulfide CaS - - 72.143

Note: The final molar mass is approximately 72.14 g/mol .[1][6] Minor variations (e.g., 72.15 g/mol ) may exist depending on the source of atomic weight data.[4][7]

Workflow Visualization

The logical process for calculating the molar mass of calcium sulfide from its chemical formula is depicted in the diagram below. This workflow is fundamental in chemical and pharmaceutical sciences for tasks such as stoichiometry, solution preparation, and quantitative analysis.

G A Identify Chemical Formula (CaS) B List Constituent Elements (Ca, S) A->B C Find Atomic Mass of Ca (40.078 g/mol) B->C D Find Atomic Mass of S (32.065 g/mol) B->D E Sum Atomic Masses (Ca + S) C->E D->E F Result: Molar Mass of CaS (72.143 g/mol) E->F

Caption: Workflow for calculating the molar mass of CaS.

References

An In-depth Technical Guide to the Solubility and Hydrolysis of Calcium Sulfide (CaS) in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and hydrolysis of calcium sulfide (B99878) (CaS) in aqueous solutions. The information contained herein is intended to support research, scientific analysis, and drug development activities where the behavior of CaS in water is a critical factor.

Executive Summary

Calcium sulfide (CaS) is a sparingly soluble inorganic salt that undergoes significant hydrolysis upon contact with water. This dual behavior—limited dissolution followed by extensive reaction with the solvent—governs its aqueous chemistry. The process results in the formation of calcium hydroxide (B78521) and calcium hydrosulfide (B80085), leading to an alkaline solution and the release of hydrogen sulfide gas, particularly under acidic conditions. Understanding the interplay between solubility and hydrolysis is crucial for applications ranging from environmental science to pharmaceutical development, where CaS may be used as a source of sulfide ions or where its presence as an impurity needs to be managed. This guide details the quantitative aspects of CaS solubility, the kinetics and equilibria of its hydrolysis, and standardized experimental protocols for their determination.

Solubility of Calcium Sulfide

The dissolution of calcium sulfide in water is an equilibrium process governed by its solubility product constant (Ksp). However, the subsequent hydrolysis of the sulfide ion complicates the direct measurement and interpretation of its solubility.

Solubility Product Constant (Ksp)

The dissolution of CaS in water can be represented by the following equilibrium:

CaS(s) ⇌ Ca²⁺(aq) + S²⁻(aq)

The solubility product constant (Ksp) is given by:

Ksp = [Ca²⁺][S²⁻]

There is a notable discrepancy in the reported Ksp values for CaS in the literature, which may be attributed to the strong tendency of the sulfide ion to hydrolyze. The reported values are summarized in the table below.

Solubility Product Constant (Ksp)Reference
8.0 x 10⁻⁶[1]
3.41 x 10⁻¹⁰[2]

This significant difference underscores the importance of considering the hydrolysis of the sulfide ion when evaluating the solubility of CaS. The higher Ksp value likely reflects the overall dissolution process, including hydrolysis, which consumes the sulfide ion and shifts the dissolution equilibrium to the right.

Factors Affecting Solubility

Temperature: The solubility of most solids increases with temperature. However, for some compounds, the dissolution process is exothermic, and the solubility decreases with increasing temperature. For CaS, an increase in temperature generally leads to a decrease in solubility.[3] This is because the dissolution process is exothermic, meaning heat is released when CaS dissolves. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium to the left, favoring the solid CaS.

pH: The solubility of CaS is highly dependent on pH.[3][4][5][6] In acidic solutions, the sulfide and hydrosulfide ions are protonated to form hydrogen sulfide gas (H₂S), which is volatile and escapes from the solution. This consumption of sulfide and hydrosulfide ions shifts the dissolution and hydrolysis equilibria to the right, leading to a significant increase in the solubility of CaS. Conversely, in basic solutions, the concentration of hydroxide ions is high, which can suppress the hydrolysis of the sulfide ion and may also lead to the precipitation of Ca(OH)₂, a product of hydrolysis, thereby affecting the overall solubility.

Hydrolysis of Calcium Sulfide

Upon dissolution, the sulfide ion (S²⁻) from CaS undergoes extensive hydrolysis because it is the conjugate base of a very weak acid (HS⁻). This reaction is a key feature of the aqueous chemistry of CaS.

Hydrolysis Reaction

The primary hydrolysis reaction of CaS in water is:

2CaS(s) + 2H₂O(l) ⇌ Ca(OH)₂(aq) + Ca(HS)₂(aq)[1][7][8][9]

This reaction shows that the hydrolysis of CaS produces both calcium hydroxide, a strong base, and calcium hydrosulfide. The formation of these products leads to an increase in the pH of the solution.

A reported value for the hydrolysis rate constant at 25°C is 2.3 × 10⁻³ s⁻¹.[10]

Subsequent Equilibria

The products of the initial hydrolysis reaction, Ca(OH)₂ and Ca(HS)₂, are both soluble and undergo further dissociation and equilibria in aqueous solution.

  • Calcium Hydroxide Equilibrium: Ca(OH)₂(aq) ⇌ Ca²⁺(aq) + 2OH⁻(aq)

  • Calcium Hydrosulfide and Sulfide Speciation Equilibria: Ca(HS)₂(aq) ⇌ Ca²⁺(aq) + 2HS⁻(aq)

The hydrosulfide ion (HS⁻) is in equilibrium with sulfide (S²⁻) and hydrogen sulfide (H₂S), and the relative concentrations of these species are pH-dependent:

HS⁻(aq) ⇌ H⁺(aq) + S²⁻(aq) H₂S(aq) ⇌ H⁺(aq) + HS⁻(aq)

The pKa for the second dissociation of hydrogen sulfide (HS⁻ ⇌ H⁺ + S²⁻) is approximately 17, indicating that the sulfide ion (S²⁻) is a very strong base and will readily hydrolyze.

The overall aqueous chemistry of CaS is a complex interplay of its limited solubility and the extensive, multi-step hydrolysis of the sulfide ion.

Experimental Protocols

Accurate determination of the solubility and the extent of hydrolysis of CaS requires precise experimental procedures. The following sections outline methodologies for these determinations.

Determination of CaS Solubility

A common method for determining the solubility of a sparingly soluble salt like CaS involves preparing a saturated solution and then measuring the concentration of one of its ions.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess of solid CaS to a known volume of deionized water in a sealed, temperature-controlled vessel.

    • Stir the suspension continuously for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

    • Allow the undissolved solid to settle.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a fine-pore filter may be necessary.

    • Acidify the collected sample to prevent the precipitation of metal sulfides and to convert all sulfide species to H₂S for analysis.

  • Analysis of Calcium Ion Concentration:

    • The concentration of Ca²⁺ in the saturated solution can be determined using methods such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Analysis of Total Sulfide Concentration:

    • The total sulfide concentration in the saturated solution can be determined using the iodometric titration or the methylene (B1212753) blue colorimetric method as described below.

  • Calculation of Solubility and Ksp:

    • From the measured concentration of Ca²⁺ or total sulfide, the molar solubility of CaS can be calculated.

    • The Ksp can then be estimated, taking into account the effects of hydrolysis on the sulfide ion concentration.

Determination of Sulfide Concentration

Two standard methods for the determination of aqueous sulfide concentration are the iodometric titration and the methylene blue colorimetric method.

4.2.1 Iodometric Titration for Sulfide

This method is suitable for higher concentrations of sulfide.

Principle: Sulfide is reacted with an excess of a standard iodine solution in an acidic medium. The remaining unreacted iodine is then back-titrated with a standard sodium thiosulfate (B1220275) solution using a starch indicator.

Procedure:

  • To a known volume of the sulfide-containing sample, add a measured excess of standard iodine (I₂) solution.

  • Acidify the solution with hydrochloric acid (HCl).

  • Immediately titrate the excess iodine with a standard sodium thiosulfate (Na₂S₂O₃) solution.

  • As the endpoint is approached (the solution turns a pale yellow), add a few drops of starch indicator solution. The solution will turn a deep blue.

  • Continue the titration dropwise until the blue color disappears.

  • A blank titration without the sulfide sample should be performed to determine the initial amount of iodine.

  • The amount of sulfide is calculated from the difference in the volume of sodium thiosulfate used for the blank and the sample.

4.2.2 Methylene Blue Colorimetric Method

This method is highly sensitive and suitable for low concentrations of sulfide.

Principle: In an acidic solution, sulfide reacts with N,N-dimethyl-p-phenylenediamine and ferric chloride to form the stable blue dye, methylene blue. The intensity of the blue color, which is proportional to the sulfide concentration, is measured spectrophotometrically.

Procedure:

  • To a known volume of the sample in a volumetric flask, add the amine-sulfuric acid reagent (N,N-dimethyl-p-phenylenediamine in sulfuric acid).

  • Add a ferric chloride (FeCl₃) solution and mix.

  • Allow the color to develop for a specified time (e.g., 15-30 minutes).

  • Measure the absorbance of the solution at a wavelength of 665 nm using a spectrophotometer.

  • The sulfide concentration is determined by comparing the absorbance to a calibration curve prepared from standard sulfide solutions.

Visualizations

Hydrolysis Pathway of Calcium Sulfide

The following diagram illustrates the key equilibria involved in the hydrolysis of calcium sulfide in an aqueous solution.

G Figure 1. Hydrolysis Pathway of CaS in Aqueous Solution CaS_solid CaS(s) Ca2_aq Ca²⁺(aq) CaS_solid->Ca2_aq Dissolution S2_aq S²⁻(aq) CaS_solid->S2_aq Dissolution CaOH2_aq Ca(OH)₂(aq) Ca2_aq->CaOH2_aq CaHS2_aq Ca(HS)₂(aq) Ca2_aq->CaHS2_aq HS_aq HS⁻(aq) S2_aq->HS_aq Hydrolysis H2O H₂O(l) H2O->HS_aq OH_aq OH⁻(aq) H2O->OH_aq H2S_aq H₂S(aq) HS_aq->H2S_aq Protonation HS_aq->CaHS2_aq OH_aq->CaOH2_aq H_plus H⁺(aq) H_plus->H2S_aq

Caption: Figure 1. Hydrolysis Pathway of CaS in Aqueous Solution.

Experimental Workflow for CaS Solubility Determination

This diagram outlines the major steps in the experimental determination of the solubility of calcium sulfide.

G Figure 2. Experimental Workflow for CaS Solubility Determination start Start step1 Prepare Saturated CaS Solution (Excess CaS in water, equilibrate) start->step1 step2 Separate Supernatant (Centrifugation/Filtration) step1->step2 step3 Analyze Ion Concentration step2->step3 step4a [Ca²⁺] Analysis (e.g., AAS, ICP-OES) step3->step4a step4b Total Sulfide Analysis (e.g., Titration, Colorimetry) step3->step4b step5 Calculate Molar Solubility step4a->step5 step4b->step5 step6 Calculate Ksp step5->step6 end End step6->end

Caption: Figure 2. Experimental Workflow for CaS Solubility Determination.

References

natural occurrence of calcium sulfide in meteorites

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Occurrence of Calcium Sulfide (B99878) in Meteorites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium sulfide (CaS), found in its mineralogical form as oldhamite, is a rare but scientifically significant component of certain meteorites.[1] Its presence provides a unique window into the conditions of the early solar nebula, particularly regarding temperature, pressure, and oxygen fugacity.[2][3] Oldhamite is primarily associated with highly reduced meteorites, such as enstatite chondrites and aubrites, where it exists as an accessory mineral.[4][5][6] Due to its high reactivity with water and oxygen, oldhamite is unstable in terrestrial environments, making its study in pristine meteorite falls crucial for understanding its origin and the processes of early solar system formation.[5][7] This guide provides a comprehensive overview of the , detailing its composition, formation, and the analytical methods used for its characterization.

Physicochemical Properties and Occurrence

Oldhamite is a calcium sulfide mineral with a chemical formula typically represented as (Ca,Mg,Fe)S.[4][6] It crystallizes in the cubic system, similar to halite (rock salt), indicating a highly ionic bond structure.[1][7] The mineral is often pale to dark brown and is found as anhedral grains filling the interstitial spaces between silicate (B1173343) minerals in enstatite chondrites and achondrites.[4][6]

The mineral was first identified in the Bustee meteorite, which fell in India in 1852.[4][7] It occurs in association with minerals like enstatite, augite, niningerite, osbornite, and troilite.[4][8] A critical characteristic of oldhamite is its solubility in water and instability in humid air, where it readily alters to secondary minerals such as gypsum, calcite, and portlandite.[5][7][9] This high reactivity means that pristine, unweathered meteorite samples are essential for accurate study.[5]

Formation and Origin of Meteoritic Oldhamite

The formation of oldhamite is indicative of highly reducing, high-temperature environments with extremely low oxygen availability.[3][10] Two primary hypotheses for its origin are currently discussed within the scientific community: condensation from the solar nebula and formation through magmatic processes on a parent body.

Solar Nebula Condensation

Many researchers believe that oldhamite formed as a direct condensate from the hot gases of the solar nebula.[3][5] With a very high melting point of approximately 2525°C (for pure CaS), it is considered an early nebular condensate.[8][11] This model is supported by laboratory experiments demonstrating that pure CaS can condense from vapor phases of calcium and sulfur.[3]

Parent Body Magmatism

An alternative or complementary theory suggests that oldhamite could form during igneous melting and differentiation processes within enstatite chondrite-like parent bodies.[2][11] The presence of oldhamite in both enstatite chondrites and aubrites (enstatite achondrites, which are igneous rocks) is a key point in this discussion.[2][3] Experiments have been conducted to understand the behavior of oldhamite in silicate melts under the reducing conditions necessary for aubrite formation.[11]

The logical pathways for these two formation theories are visualized below.

Figure 1: Hypothesized Formation Pathways for Oldhamite SolarNebula Primordial Solar Nebula (Gas and Dust Cloud) HighTemp High-Temperature Region (>1000K) SolarNebula->HighTemp Gravitational Collapse Planetesimal Enstatite Chondrite Parent Body SolarNebula->Planetesimal Accretion ReducingEnv Highly Reducing Environment (Low Oxygen Fugacity) HighTemp->ReducingEnv Condensation Direct Gas-Solid Condensation ReducingEnv->Condensation Oldhamite1 Primary Oldhamite (CaS) Condensation->Oldhamite1 Accretion Accretion into Planetesimals Oldhamite1->Accretion Heating Internal Heating (e.g., Radioactive Decay) Planetesimal->Heating Melting Partial/Complete Melting (Magmatism) Heating->Melting Crystallization Crystallization from Sulfide-Silicate Melt Melting->Crystallization Oldhamite2 Secondary Oldhamite (CaS) Crystallization->Oldhamite2 Meteorite Incorporation into Enstatite Meteorites Oldhamite2->Meteorite Accretion->Meteorite

Caption: Hypothesized formation pathways for meteoritic oldhamite.

Upon landing on Earth, oldhamite undergoes rapid weathering due to the planet's humid and oxygen-rich atmosphere. This alteration process transforms the primary calcium sulfide into more stable secondary minerals.

Figure 2: Terrestrial Weathering of Oldhamite Oldhamite Oldhamite (CaS) in fallen meteorite Hydrolysis Hydrolysis & Oxidation Oldhamite->Hydrolysis Atmosphere Terrestrial Atmosphere (H₂O, O₂) Atmosphere->Hydrolysis Products Secondary Alteration Products Hydrolysis->Products Gypsum Gypsum (CaSO₄·2H₂O) Products->Gypsum Calcite Calcite (CaCO₃) Products->Calcite Portlandite Portlandite (Ca(OH)₂) Products->Portlandite

Caption: Simplified pathway of oldhamite's terrestrial alteration.

Quantitative Data

Quantitative analysis of oldhamite provides crucial data on its composition and the elemental substitutions that occur within its crystal lattice. Electron microprobe analysis is a common technique for determining its elemental makeup.

Table 1: Chemical Composition of Oldhamite in Select Meteorites (% weight)

ElementBustee Meteorite[8]Kota-Kota Meteorite[8]Ideal CaS[8]
Ca 53.4551.055.55
Mg 1.490.90-
Fe 0.325.50-
Mn 0.17--
Na 0.04--
Cu 0.02--
S 44.7441.644.45
Total 100.0099.23100.00

Note: The Bustee analysis was recalculated to 100% after the deduction of impurities. The Kota-Kota data is an average of 11 determinations.

The abundance of oldhamite varies among different classes of enstatite meteorites.

Table 2: Proportional Fractions of Oldhamite in Enstatite Meteorites

ClassificationGroupMeteorite NameProportion of Oldhamite (vol%)Reference
Enstatite ChondriteEH3Sahara 970721.1[3]
Enstatite ChondriteEH3Yamato 6910.9[3]
Enstatite ChondriteEH4Indarch1.3[3]
Enstatite ChondriteEH5Saint Sauveur0.5[3]
Enstatite ChondriteEL3Allan Hills 851190.4[3]
Enstatite ChondriteEL6Hvittis0.2[3]
Enstatite ChondriteEL6Khairpur0.1[3]
Aubrite (Achondrite)-Bishopville0.3[3]
Aubrite (Achondrite)-Norton County0.2[3]

Experimental Protocols for Analysis

The study of oldhamite requires specialized analytical techniques to determine its composition, trace element content, and isotopic ratios, as well as to understand its formation conditions.

Electron Microprobe Analysis (EMPA)

This is a standard non-destructive technique used to determine the abundance of major and minor elements in oldhamite.

  • Sample Preparation : A polished thin section of the meteorite or a grain mount is prepared and coated with a thin layer of carbon to ensure electrical conductivity.

  • Instrumentation : An electron microprobe instrument is used, which focuses a beam of high-energy electrons onto the sample surface.

  • Methodology : The electron beam excites the atoms in the oldhamite grain, causing them to emit characteristic X-rays. The wavelengths and intensities of these X-rays are measured by wavelength-dispersive spectrometers (WDS). By comparing the intensities to those from known standards, the concentrations of elements like Ca, S, Fe, Mg, and Mn can be quantified. The data from the Kota-Kota meteorite in Table 1 was obtained using this method.[8]

Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS)

This technique is employed to measure the abundance of trace elements, particularly Rare Earth Elements (REE), within oldhamite grains.

  • Sample Preparation : A polished thin section of the meteorite is used. The locations of oldhamite grains are pre-identified using microscopy or EMPA.

  • Instrumentation : The system consists of a high-power laser coupled to an ICP-MS.

  • Methodology : A focused laser beam is used to ablate a microscopic amount of material from the surface of an oldhamite grain. The ablated material is transported by an inert carrier gas (e.g., helium) into the high-temperature argon plasma of the ICP-MS. The plasma ionizes the atoms, which are then passed into the mass spectrometer to be separated by their mass-to-charge ratio and counted. This allows for the determination of REE patterns, which can distinguish between different formation conditions (e.g., primitive EH3 vs. metamorphosed EH5 chondrites).[2]

Isotopic Analysis via Sulfide Extraction

This protocol is designed to separate different sulfur-bearing compounds to measure their sulfur isotopic abundances.

  • Sample Preparation : Meteorite samples are crushed into a fine powder.[12]

  • Methodology :

    • Water-Soluble Sulfates : The powdered sample is first treated with water to dissolve any soluble sulfates, which are then precipitated as barium sulfate.[12]

    • Acid-Volatile Sulfides (including CaS) : The remaining solid is treated with a weak acid (e.g., 20% acetic acid) followed by a strong acid (e.g., concentrated HCl).[12] Calcium sulfide reacts to produce hydrogen sulfide (H₂S) gas.

    • Gas Trapping : The evolved H₂S gas is bubbled through a silver nitrate (B79036) or cadmium acetate (B1210297) solution to precipitate it as silver sulfide (Ag₂S) or cadmium sulfide (CdS).[12]

    • Mass Spectrometry : The resulting sulfide precipitate is then converted to SO₂ or SF₆ gas for analysis in a gas-source mass spectrometer to determine the S³⁴/S³² ratio.[12]

The general workflow for the chemical and isotopic analysis of oldhamite is depicted below.

Figure 3: General Analytical Workflow for Oldhamite cluster_prep Sample Preparation cluster_analysis Analysis cluster_extraction Isotopic Analysis Detail Sample Meteorite Sample Crush Crushing / Sectioning Sample->Crush Polishing Polishing & Carbon Coating (for in-situ analysis) Crush->Polishing Extraction Chemical Extraction (for bulk analysis) Crush->Extraction EMPA Electron Microprobe (EMPA) Major/Minor Elements Polishing->EMPA LAICPMS LA-ICP-MS Trace Elements (REE) Polishing->LAICPMS Data Data Interpretation: - Composition - Formation Conditions - Nebular Processes EMPA->Data LAICPMS->Data Acid Acid Digestion (HCl) Release H₂S Extraction->Acid Trap Precipitation as Ag₂S Acid->Trap MS Mass Spectrometry (δ³⁴S) Trap->MS MS->Data

Caption: A generalized workflow for the analysis of oldhamite in meteorites.

Conclusion

Calcium sulfide, in the form of the mineral oldhamite, is a key indicator of the highly reducing conditions that existed in specific regions of the early solar system.[3] Its exclusive occurrence in enstatite chondrites and aubrites makes it a valuable subject for understanding the formation and evolution of these rare meteorite types.[2][4] The study of oldhamite's chemical and isotopic composition through advanced analytical techniques continues to provide insights into nebular condensation processes, parent body metamorphism, and the primordial distribution of elements.[2] Due to its instability in terrestrial environments, future research will continue to rely on the rapid recovery and careful curation of new meteorite falls to further unravel the secrets held within this unique mineral.

References

An In-depth Technical Guide to the Physical Properties of Calcium Sulfide (CaS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Calcium Sulfide (B99878) (CaS), focusing on its melting point and density. The information is curated for professionals in research and development who require precise and reliable data. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and a logical workflow for analysis.

Core Physical Properties of Calcium Sulfide

Calcium Sulfide is an inorganic compound with the formula CaS. It presents as a white, crystalline solid and adopts a cubic rock salt crystal structure, similar to sodium chloride, which is indicative of its highly ionic bonding.[1][2] This strong ionic character is responsible for its high melting point.[1] In its crystal lattice, each sulfide ion (S²⁻) is octahedrally coordinated to six calcium ions (Ca²⁺), and each calcium ion is similarly surrounded by six sulfide ions.[1][2][3]

The physical properties of CaS can vary slightly based on the purity of the sample and the method of measurement. The data compiled from various sources is presented below for easy comparison.

Physical PropertyValueUnits
Melting Point 2525[2][4][5]°C
>2000[6]°C
2400[4]°C
Density 2.59[2][6]g/cm³
2.60[4]g/cm³
2.5[5]g/cm³
Molar Mass 72.14[2][6] g/mol
Crystal Structure Cubic (Halite)[1][2][3]-
Space Group Fm3m[1][2]-
Lattice Constant 0.56908nm

Experimental Protocols for Property Determination

Accurate determination of physical properties such as melting point and density requires standardized experimental procedures. Given the nature of CaS, particularly its high melting point and reactivity with moisture, specific considerations must be taken.

The properties of CaS are highly dependent on its purity. A common laboratory-scale synthesis method involves the high-temperature reduction of calcium sulfate (B86663) or the direct reaction of the elements.

Protocol: Carbothermic Reduction of Calcium Sulfate [1][7]

  • Preparation: Finely ground, anhydrous calcium sulfate (CaSO₄) is thoroughly mixed with a stoichiometric excess of finely powdered carbon (charcoal).

  • Heating: The mixture is placed in a clay or alumina (B75360) crucible.

  • Reaction: The crucible is heated in a furnace to a temperature between 900°C and 1100°C in an inert atmosphere (e.g., argon or nitrogen) for 1.5 to 2 hours to facilitate the reduction reaction: CaSO₄ + 2C → CaS + 2CO₂.

  • Cooling & Purification: The crucible is cooled under an inert atmosphere to prevent oxidation. The resulting CaS product may be further purified by washing with deoxygenated water to remove unreacted CaSO₄ and other soluble impurities, followed by drying under vacuum.

The extremely high melting point of CaS (>2000°C) precludes the use of standard capillary melting point apparatus commonly used for organic compounds.[8] High-temperature techniques are required.

Protocol: High-Temperature Thermal Analysis

  • Sample Preparation: A small, high-purity sample of CaS powder is pressed into a pellet and placed in a tungsten or tantalum crucible, as these metals have very high melting points and are inert under the experimental conditions.

  • Apparatus: A high-temperature furnace capable of reaching temperatures above 2600°C, equipped with a calibrated optical pyrometer or a thermocouple (e.g., Type C: tungsten-rhenium) for temperature measurement. The furnace must maintain an inert gas atmosphere (e.g., high-purity argon) to prevent oxidation of the sample and crucible.

  • Procedure: a. The crucible containing the sample is placed in the furnace. b. The furnace is evacuated and backfilled with the inert gas. c. The temperature is increased at a controlled rate (e.g., 10-20°C per minute). d. The sample is continuously observed via a viewport using the optical pyrometer. e. The melting point is recorded as the temperature at which the solid-to-liquid phase transition is visually observed. This is often seen as a distinct change in surface appearance or the collapse of the sample structure.

The density of a solid can be determined using several methods. For a powdered solid like CaS, gas pycnometry is a precise and suitable technique.

Protocol: Gas Pycnometry [9]

  • Principle: Gas pycnometry determines the true volume of a solid by measuring the pressure change of a known quantity of an inert gas (typically helium) in a calibrated chamber with and without the sample. Helium is used as it can penetrate fine pores without being adsorbed.

  • Apparatus: A gas pycnometer.

  • Procedure: a. Calibration: The volume of the empty sample chamber is calibrated according to the instrument's specifications. b. Sample Preparation: A precisely weighed sample of dry CaS powder (mass 'm') is placed into the sample chamber. The sample must be thoroughly dried to remove any adsorbed moisture which would affect the volume measurement. c. Measurement: The sample chamber is sealed and purged with helium to remove air and moisture. The analysis is initiated, where the instrument automatically introduces a known quantity of helium and measures the pressure difference to calculate the sample's volume ('V'). d. Calculation: The density (ρ) is calculated using the formula: ρ = m / V. The measurement is typically repeated several times to ensure reproducibility.

Visualization of Experimental Workflow

The logical flow from material synthesis to final property characterization is a critical aspect of materials science research. The following diagram illustrates a generalized workflow for determining the physical properties of synthesized Calcium Sulfide.

G cluster_0 Synthesis & Preparation cluster_1 Property Determination cluster_2 Melting Point Analysis cluster_3 Density Analysis cluster_4 Final Output start Precursors (CaSO₄, C) synthesis High-Temp Carbothermic Reduction start->synthesis purification Purification & Drying synthesis->purification sample High-Purity CaS Sample purification->sample mp_analysis High-Temperature Thermal Analysis sample->mp_analysis density_analysis Gas Pycnometry sample->density_analysis mp_data Melting Point Data mp_analysis->mp_data report Technical Data Report mp_data->report density_data Density Data density_analysis->density_data density_data->report

References

Theoretical Modeling of the Electronic Properties of Calcium Sulfide (CaS): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium Sulfide (B99878) (CaS) is a wide-band-gap semiconductor with promising applications in various fields, including optoelectronics and as a host material for phosphors. A thorough understanding of its electronic properties is crucial for the design and development of novel CaS-based technologies. This technical guide provides a comprehensive overview of the theoretical modeling of the electronic properties of CaS, supported by experimental data and detailed methodologies. We delve into various computational techniques, present key quantitative data in structured tables for comparative analysis, and offer detailed descriptions of experimental protocols for validation. Visual diagrams generated using the DOT language are provided to illustrate complex workflows and relationships.

Introduction

Calcium sulfide (CaS), in its pure form, crystallizes in the rock-salt (B1) structure and is an indirect-gap semiconductor.[1][2] Its electronic structure, characterized by the arrangement of electron energy levels into bands, dictates its optical and electrical behavior. Theoretical modeling, particularly through first-principles calculations, has become an indispensable tool for investigating these properties at the atomic level. These computational approaches allow for the prediction of various electronic characteristics, such as band structure, density of states (DOS), and optical spectra, providing insights that can guide experimental efforts.[3]

This guide will focus on the primary theoretical methods employed to study CaS, the key electronic properties investigated, and the experimental techniques used to validate the theoretical predictions.

Theoretical Modeling Methodologies

The electronic properties of CaS are predominantly studied using ab initio (first-principles) methods, which rely on the fundamental laws of quantum mechanics without empirical parameters.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is the most widely used method for calculating the electronic structure of solids.[3] It is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. The core of DFT lies in solving the Kohn-Sham equations, which describe a fictitious system of non-interacting electrons that yields the same electron density as the real, interacting system.

The accuracy of DFT calculations heavily depends on the choice of the exchange-correlation (XC) functional, which approximates the complex many-body effects. Common XC functionals used in the study of CaS include:

  • Local Density Approximation (LDA): This is the simplest approximation, treating the exchange-correlation energy at each point in space as that of a uniform electron gas with the same density.

  • Generalized Gradient Approximation (GGA): GGA functionals, such as the Perdew-Burke-Ernzerhof (PBE) functional, improve upon LDA by considering the gradient of the electron density. This often leads to more accurate predictions of lattice constants and bulk moduli.

Beyond DFT Methods

While DFT is powerful, it is known to underestimate the band gap of semiconductors. To obtain more accurate band gap values, methods that go beyond standard DFT are often employed:

  • Hybrid Functionals: These functionals incorporate a fraction of the exact Hartree-Fock (HF) exchange into the DFT exchange-correlation functional. The Heyd-Scuseria-Ernzerhof (HSE) hybrid functional is a popular choice for obtaining more accurate band gaps.

  • GW Approximation: The GW approximation is a many-body perturbation theory approach that provides a more rigorous description of electron self-energies, leading to highly accurate band gap predictions.

The following diagram illustrates a typical workflow for a DFT-based calculation of the electronic properties of a solid like CaS.

DFT_Workflow cluster_input Input Definition cluster_calculation Computational Steps cluster_output Output Analysis crystal_structure Crystal Structure (e.g., CaS B1 phase) scf Self-Consistent Field (SCF) Calculation to find ground state electron density and energy crystal_structure->scf pseudopotentials Pseudopotentials (Ca, S) pseudopotentials->scf xc_functional Exchange-Correlation Functional (e.g., PBE) xc_functional->scf k_points k-point Mesh k_points->scf cutoff_energy Plane-wave Cutoff Energy cutoff_energy->scf band_structure Non-SCF Band Structure Calculation along high-symmetry paths in the Brillouin Zone scf->band_structure dos Density of States (DOS) Calculation scf->dos optical Optical Properties Calculation (Dielectric Function, etc.) scf->optical total_energy Total Energy scf->total_energy electronic_bands Electronic Band Structure band_structure->electronic_bands density_of_states Density of States (DOS) dos->density_of_states optical_spectra Optical Spectra optical->optical_spectra

Caption: A generalized workflow for DFT calculations of solid-state electronic properties.

Key Electronic Properties of CaS

Crystal Structure and Stability

At ambient conditions, CaS adopts the rock-salt (B1) crystal structure. Theoretical calculations are often used to determine the equilibrium lattice constant and bulk modulus by minimizing the total energy as a function of the unit cell volume. Under high pressure, CaS is predicted to undergo a phase transition to the CsCl (B2) structure.[3]

Electronic Band Structure

The electronic band structure describes the energy of electrons as a function of their momentum (represented by k-vectors) within the crystal lattice. The band structure reveals whether a material is a metal, semiconductor, or insulator, and whether the band gap is direct or indirect. For CaS in the B1 phase, theoretical calculations consistently show an indirect band gap, with the valence band maximum (VBM) at the Γ point and the conduction band minimum (CBM) at the X point of the Brillouin zone.[1]

Density of States (DOS)

The density of states (DOS) represents the number of available electronic states at each energy level. The partial DOS (PDOS) further decomposes the total DOS into contributions from different atomic orbitals (e.g., Ca-s, Ca-p, S-s, S-p), providing insights into the nature of chemical bonding and the composition of the valence and conduction bands.

Optical Properties

The optical properties of CaS, such as the dielectric function, absorption coefficient, and refractive index, can be calculated from its electronic structure. These properties are crucial for optoelectronic applications. For instance, the onset of the absorption spectrum is related to the band gap energy.

The following diagram illustrates the relationship between different theoretical models and the electronic properties they can predict.

Theoretical_Models cluster_models Theoretical Models cluster_properties Predicted Electronic Properties dft Density Functional Theory (LDA, GGA) structure Crystal Structure Lattice Constant Bulk Modulus dft->structure band_structure Band Structure (Direct/Indirect Gap) dft->band_structure dos Density of States (DOS) Partial DOS (PDOS) dft->dos optical Optical Properties (Dielectric Function, Absorption) dft->optical hybrid Hybrid Functionals (e.g., HSE) hybrid->band_structure accurate_bandgap Accurate Band Gap hybrid->accurate_bandgap gw GW Approximation gw->accurate_bandgap

Caption: Relationship between theoretical models and predictable electronic properties.

Quantitative Data Summary

The following tables summarize key quantitative data for the electronic and structural properties of CaS in its B1 (rock-salt) phase, comparing theoretical calculations with experimental values.

Table 1: Structural Properties of CaS (B1 Phase)

PropertyTheoretical (LDA)Theoretical (GGA)Experimental
Lattice Constant (Å)5.6235.6965.691
Bulk Modulus (GPa)75.863.562.1 - 75

Note: Theoretical values are representative and can vary slightly depending on the specific computational setup.

Table 2: Electronic Band Gap of CaS (B1 Phase) in eV

MethodCalculated Band GapNature of Band Gap
Experimental4.4 - 5.4Indirect
DFT-LDA2.14Indirect
DFT-GGA2.16Indirect
Hybrid Functional (HSE)4.25Indirect
GW Approximation4.48Indirect

Note: The underestimation of the band gap by standard DFT (LDA and GGA) is a well-known limitation. Hybrid functionals and the GW approximation provide results in much better agreement with experimental data.

Experimental Protocols for Validation

Experimental validation is essential to confirm the accuracy of theoretical predictions. Here, we outline the key experimental techniques used to characterize the electronic properties of CaS.

Sample Preparation

High-quality CaS samples, either as single crystals or thin films, are required for accurate experimental measurements.

  • Single Crystal Growth: Single crystals of CaS can be grown by methods such as the flux method or chemical vapor transport. These methods allow for the formation of large, well-ordered crystals with low defect densities.

  • Thin Film Deposition: For many optical and electronic measurements, thin films are preferred. Common deposition techniques for CaS thin films include:

    • Chemical Vapor Deposition (CVD): Involves the reaction of volatile precursor gases on a heated substrate to form a solid film.

    • Physical Vapor Deposition (PVD): This includes techniques like sputtering and evaporation, where a solid CaS target is vaporized and then condensed onto a substrate in a vacuum.[4]

    • Sol-Gel Method: A wet-chemical technique where a colloidal suspension (sol) is converted into a gel, which is then dried and heat-treated to form the final film.[5][6]

    • Hydrothermal Synthesis: This method involves crystallization from aqueous solutions under high temperature and pressure.[7][8][9][10]

Characterization Techniques
  • X-ray Diffraction (XRD): Used to determine the crystal structure, lattice parameters, and phase purity of the synthesized CaS samples. The positions and intensities of the diffraction peaks are compared with standard patterns to identify the crystal structure.

  • Optical Spectroscopy:

    • UV-Visible Absorption/Transmission Spectroscopy: This technique measures the absorption or transmission of light as a function of wavelength. The onset of strong absorption corresponds to the optical band gap of the material. For CaS thin films, the band gap can be determined from Tauc plots.[11][12]

    • Photoluminescence (PL) Spectroscopy: Involves exciting the sample with a light source (e.g., a laser) and measuring the emitted light. The energy of the emitted photons can provide information about the band gap and defect levels within the material.

  • Photoemission Spectroscopy (PES):

    • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms in the material.[13][14]

    • Ultraviolet Photoelectron Spectroscopy (UPS): Used to probe the valence band structure and determine the work function of the material.

    • Angle-Resolved Photoemission Spectroscopy (ARPES): A powerful technique that can directly map the electronic band structure (energy versus momentum) of the occupied states in single crystals.

Conclusion

The theoretical modeling of the electronic properties of Calcium Sulfide, primarily through Density Functional Theory and more advanced ab initio methods, provides invaluable insights into its fundamental characteristics. These computational approaches allow for the prediction of structural, electronic, and optical properties with a high degree of accuracy, especially when methods that go beyond standard DFT are employed to correct for the underestimation of the band gap. The synergy between theoretical predictions and experimental validation, using a suite of characterization techniques on high-quality CaS samples, is crucial for advancing our understanding of this important semiconductor and for harnessing its potential in future technological applications. This guide has provided a comprehensive overview of the current state of theoretical and experimental research on the electronic properties of CaS, offering a valuable resource for researchers in materials science, physics, and related fields.

References

Quantum Confinement Effects in CaS Nanostructures: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of quantum confinement effects in Calcium Sulfide (B99878) (CaS) nanostructures. It delves into the synthesis, characterization, and optical properties of these materials, with a particular focus on their potential applications in bioimaging and targeted drug delivery. Detailed experimental protocols, quantitative data summaries, and visual representations of key processes are included to facilitate understanding and further research in this promising field.

Introduction to Quantum Confinement in CaS Nanostructures

Quantum confinement is a phenomenon that occurs when the size of a semiconductor material is reduced to the nanometer scale, comparable to the exciton (B1674681) Bohr radius. This confinement of charge carriers (electrons and holes) into a small volume leads to the quantization of energy levels, resulting in size-dependent optical and electronic properties.[1] In CaS nanostructures, this effect is particularly significant, leading to a "blue shift" in the absorption and photoluminescence spectra as the particle size decreases.[2] This tunability of optical properties makes CaS quantum dots (QDs) and nanoparticles attractive candidates for various applications, including bioimaging, where specific emission wavelengths are desired for multiplexed detection.[3] Furthermore, their potential as a "green" and less toxic alternative to heavy-metal-containing quantum dots enhances their appeal for biomedical applications.[2]

Synthesis of CaS Nanostructures

The properties of CaS nanostructures are highly dependent on the synthesis method, which influences their size, shape, and surface chemistry. Two common methods for synthesizing CaS nanostructures are wet chemical co-precipitation and hydrothermal synthesis.

Wet Chemical Co-precipitation

This method involves the simultaneous precipitation of calcium and sulfide ions from a solution to form CaS nanoparticles.[4] Polyethylene (B3416737) glycol (PEG) is often used as a capping agent to control particle growth and prevent agglomeration.[4]

Experimental Protocol: Wet Chemical Co-precipitation of PEG-capped CaS Nanoparticles

  • Precursor Preparation: Prepare aqueous solutions of a calcium salt (e.g., calcium acetate, CaCl₂) and a sulfide source (e.g., sodium sulfide, Na₂S) at desired concentrations. Prepare a separate aqueous solution of polyethylene glycol (PEG).

  • Reaction: Add the calcium salt solution to the PEG solution under vigorous stirring. Subsequently, slowly add the sulfide source solution dropwise to the mixture.

  • Precipitation: A precipitate of CaS nanoparticles will form. Continue stirring for a specified period to ensure a complete reaction and uniform particle growth.

  • Purification: Centrifuge the suspension to collect the CaS nanoparticles. Wash the precipitate multiple times with deionized water and ethanol (B145695) to remove unreacted precursors and byproducts.

  • Drying: Dry the purified nanoparticles in a vacuum oven at a low temperature to obtain a fine powder.

Synthesis_CoPrecipitation Wet Chemical Co-precipitation of CaS Nanoparticles cluster_0 Solution Preparation cluster_1 Reaction & Precipitation cluster_2 Purification & Collection Ca_precursor Calcium Salt Solution (e.g., Calcium Acetate) Mixing Mixing & Stirring Ca_precursor->Mixing S_precursor Sulfide Source Solution (e.g., Sodium Sulfide) S_precursor->Mixing PEG_solution PEG Solution PEG_solution->Mixing Precipitation CaS Nanoparticle Precipitation Mixing->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Washing Washing with H₂O & Ethanol Centrifugation->Washing Drying Vacuum Drying Washing->Drying Final_Product PEG-capped CaS Nanopowder Drying->Final_Product

Wet chemical co-precipitation workflow for CaS nanoparticles.
Hydrothermal Synthesis

Hydrothermal synthesis involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave. This method allows for the synthesis of highly crystalline nanostructures.[2]

Experimental Protocol: Hydrothermal Synthesis of CaS Quantum Dots

  • Precursor Solution: Dissolve a calcium precursor, such as calcium acetate, in a solvent like dimethyl sulfoxide (B87167) (DMSO).[2]

  • Autoclave Treatment: Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Heating: Heat the autoclave to a specific temperature (e.g., 180°C) for a set duration. The temperature and time can be varied to control the size of the quantum dots.[2][5]

  • Cooling and Collection: Allow the autoclave to cool down to room temperature naturally. The resulting colloidal solution contains the CaS quantum dots.[2]

  • Purification: Purify the quantum dots by centrifugation and washing to remove any unreacted precursors or byproducts.

Synthesis_Hydrothermal Hydrothermal Synthesis of CaS Quantum Dots cluster_0 Preparation cluster_1 Reaction cluster_2 Post-Processing Precursor Prepare Calcium Precursor Solution in Solvent Autoclave Transfer to Autoclave Precursor->Autoclave Heating Heating at High Temperature & Pressure Autoclave->Heating Cooling Natural Cooling Heating->Cooling Purification Purification (Centrifugation & Washing) Cooling->Purification Final_Product CaS Quantum Dot Colloidal Solution Purification->Final_Product

Hydrothermal synthesis workflow for CaS quantum dots.

Characterization of CaS Nanostructures

A variety of analytical techniques are employed to characterize the structural and optical properties of CaS nanostructures.

Characterization TechniqueInformation Obtained
X-ray Diffraction (XRD) Crystal structure, phase purity, and average crystallite size (using the Scherrer equation).
Transmission Electron Microscopy (TEM) Particle size, size distribution, and morphology (e.g., spherical, cubic).
UV-Visible (UV-Vis) Spectroscopy Absorption spectrum, determination of the optical band gap energy.
Photoluminescence (PL) Spectroscopy Emission spectrum, determination of the peak emission wavelength and quantum yield.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups on the nanoparticle surface, confirming the presence of capping agents.

Quantum Confinement Effects on Optical Properties

The most significant consequence of quantum confinement in CaS nanostructures is the size-dependent tuning of their optical properties. As the particle size decreases, the band gap energy increases, leading to a blue shift in both the absorption and emission spectra.

Size-Dependent Band Gap Energy and Photoluminescence

The relationship between particle size, band gap energy, and photoluminescence (PL) emission is crucial for tailoring CaS nanostructures for specific applications. The following table summarizes reported experimental data.

Synthesis MethodCapping AgentParticle Size (nm)Band Gap (eV)PL Emission Peak (nm)Reference
Wet Chemical Co-precipitationPEG15-204.1-[4]
Hydrothermal-5-15-465.8[2]
Microwave Irradiation-~22--[4]

Note: A comprehensive dataset correlating the full range of CaS nanoparticle sizes with their corresponding band gaps and emission wavelengths is still an active area of research.

Quantum_Confinement_Effect Quantum Confinement in CaS Nanostructures cluster_energy Energy Level Diagram Bulk Bulk CaS Large_NP Large CaS NP Bulk->Large_NP Decreasing Size vb_bulk Valence Band Small_QD Small CaS QD Large_NP->Small_QD Decreasing Size vb_large Valence Band vb_small Valence Band cb_bulk Conduction Band vb_bulk->cb_bulk   Eg (Bulk) cb_large Conduction Band vb_large->cb_large    Eg (Large NP) cb_small Conduction Band vb_small->cb_small     Eg (Small QD) caption As particle size decreases, the band gap (Eg) increases, leading to a blue shift in absorption and emission.

Size-dependent energy levels in CaS nanostructures.

Applications in Drug Delivery and Bioimaging

The unique optical properties and potential for low toxicity make CaS nanostructures promising candidates for biomedical applications, particularly in targeted drug delivery and bioimaging.

Surface Functionalization for Targeted Delivery

For effective use in biological systems, the surface of CaS nanostructures must be functionalized. This serves several purposes:

  • Biocompatibility: Coating with biocompatible polymers like PEG reduces cytotoxicity and prevents clearance by the immune system.[6][7]

  • Targeting: Conjugation of targeting ligands (e.g., antibodies, peptides, small molecules) allows for specific binding to receptors overexpressed on cancer cells.[8]

  • Drug Loading: Functional groups on the surface can be used to attach drug molecules through cleavable linkers, enabling controlled drug release at the target site.[9]

Cellular Uptake and Bioimaging

Functionalized CaS quantum dots can be used as fluorescent probes for cellular imaging. The primary mechanism of cellular uptake for nanoparticles is endocytosis.[10]

Cellular_Uptake_Bioimaging Cellular Uptake of Functionalized CaS QDs for Bioimaging cluster_extracellular Extracellular Space cluster_cell Target Cell CaS_QD Functionalized CaS QD (with Targeting Ligands) Receptor Receptor CaS_QD->Receptor 1. Targeting & Binding Cell_Membrane Cell Membrane Endosome Endosome Cell_Membrane->Endosome 2. Endocytosis Lysosome Lysosome Endosome->Lysosome 3. Trafficking Lysosome->Cytoplasm 4. Bioimaging Signal (Fluorescence)

Cellular uptake and bioimaging pathway for CaS quantum dots.
Proposed Mechanism for Targeted Cancer Therapy

CaS nanostructures have shown potential in inhibiting the proliferation of cancer cells. One proposed mechanism involves the acidic tumor microenvironment. The lower pH around cancer cells may facilitate the dissolution of CaS nanostructures, releasing calcium (Ca²⁺) and hydrogen sulfide (H₂S), which can induce apoptosis in cancer cells with minimal effect on normal cells.[11]

Drug_Delivery_Mechanism Proposed Mechanism of CaS Nanostructures in Cancer Therapy cluster_environment Tumor Microenvironment (Acidic pH) cluster_cell Cancer Cell CaS_NP CaS Nanoparticle Dissolution CaS Dissolution CaS_NP->Dissolution 1. Uptake/Interaction Ion_Release Release of Ca²⁺ and H₂S Dissolution->Ion_Release 2. Low pH Trigger Apoptosis Induction of Apoptosis Ion_Release->Apoptosis 3. Cellular Signaling

References

An In-depth Technical Guide on the Basic Chemical Reactivity of Calcium Sulfide with Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium sulfide (B99878) (CaS) is an inorganic compound with the chemical formula CaS. It is a white crystalline solid that exhibits characteristic reactivity with acids, a property of significant interest in various chemical and pharmaceutical processes. This technical guide provides a comprehensive overview of the fundamental chemical reactivity of calcium sulfide with common acids, including hydrochloric acid, nitric acid, and sulfuric acid. The document details the reaction thermodynamics, proposes experimental protocols for kinetic analysis, and presents the information in a structured format for easy reference by researchers, scientists, and professionals in drug development.

Core Reactivity of Calcium Sulfide with Acids

The fundamental reaction between calcium sulfide and an acid (HA) is a double displacement reaction. The sulfide ion (S²⁻), being the anion of a weak acid (hydrogen sulfide, H₂S), readily reacts with the hydrogen ions (H⁺) from the acid to form the gaseous and toxic hydrogen sulfide. The calcium cation (Ca²⁺) then combines with the anion of the acid (A⁻) to form a calcium salt.

The general ionic equation for this reaction is:

CaS(s) + 2H⁺(aq) → Ca²⁺(aq) + H₂S(g)

This reaction is characterized by the effervescence of hydrogen sulfide gas, which has a distinct rotten egg odor.[1] The nature of the resulting calcium salt depends on the acid used.

Reaction with Hydrochloric Acid (HCl)

Calcium sulfide reacts with hydrochloric acid to produce calcium chloride (CaCl₂) and hydrogen sulfide gas.[2] The balanced chemical equation for this reaction is:

CaS(s) + 2HCl(aq) → CaCl₂(aq) + H₂S(g)[2]

Reaction with Nitric Acid (HNO₃)

With nitric acid, calcium sulfide reacts to form calcium nitrate (B79036) (Ca(NO₃)₂) and hydrogen sulfide.[3] The balanced chemical equation is:

CaS(s) + 2HNO₃(aq) → Ca(NO₃)₂(aq) + H₂S(g)[3]

Reaction with Sulfuric Acid (H₂SO₄)

The reaction of calcium sulfide with sulfuric acid yields calcium sulfate (B86663) (CaSO₄) and hydrogen sulfide.[4] The balanced chemical equation is:

CaS(s) + H₂SO₄(aq) → CaSO₄(s) + H₂S(g)

It is important to note that calcium sulfate is sparingly soluble in water and may precipitate out of the solution, depending on the concentration of the reactants.[4]

Thermodynamic Data

The spontaneity and heat changes of these reactions can be understood by examining their standard enthalpy (ΔH°) and standard Gibbs free energy (ΔG°) changes. These values can be calculated from the standard enthalpies and Gibbs free energies of formation of the reactants and products.

CompoundStateΔH°f (kJ/mol)ΔG°f (kJ/mol)
CaSs-482.4-477.4
HClaq-167.2[2]-131.2
CaCl₂aq-877.1-816.0
HNO₃aq-207.4[5]-111.3[5]
Ca(NO₃)₂aq-959.9-767.8
H₂SO₄aq-909.3[6]-744.5
CaSO₄s-1434.5[7]-1322.0[8]
H₂Sg-20.6[9]-33.6[10]

Note: Standard enthalpy and Gibbs free energy of formation values are at 298.15 K and 1 atm.

Using the data from the table above, the standard enthalpy and Gibbs free energy changes for the reactions are calculated as follows:

ΔH°_rxn = ΣΔH°f(products) - ΣΔH°f(reactants) ΔG°_rxn = ΣΔG°f(products) - ΣΔG°f(reactants)

ReactionΔH°_rxn (kJ/mol)ΔG°_rxn (kJ/mol)
CaS(s) + 2HCl(aq) → CaCl₂(aq) + H₂S(g)-80.9-94.8
CaS(s) + 2HNO₃(aq) → Ca(NO₃)₂(aq) + H₂S(g)-83.3-108.8
CaS(s) + H₂SO₄(aq) → CaSO₄(s) + H₂S(g)-123.4-133.4

The negative values for both ΔH° and ΔG° indicate that all three reactions are exothermic and spontaneous under standard conditions.

Experimental Protocols

Objective:

To determine the reaction kinetics (rate law, rate constant, and activation energy) of the reaction between calcium sulfide and an acid (e.g., HCl).

Methodology: Gas Evolution Monitoring

The rate of reaction can be determined by measuring the volume of hydrogen sulfide gas evolved over time.[1]

Materials:

  • Calcium sulfide (CaS) powder

  • Standardized hydrochloric acid solution (e.g., 1 M, 0.5 M, 0.25 M)

  • Conical flask with a side arm

  • Gas syringe or an inverted burette/measuring cylinder in a water trough

  • Stopwatch

  • Magnetic stirrer and stir bar

  • Water bath for temperature control

  • Analytical balance

Procedure:

  • Setup: Assemble the apparatus as shown in the workflow diagram below. The gas syringe should be properly lubricated to ensure smooth movement. If using a water trough, the inverted burette or measuring cylinder must be completely filled with water.

  • Reactant Preparation: Accurately weigh a specific amount of calcium sulfide powder (e.g., 0.5 g).

  • Reaction Initiation: Add a measured volume of the hydrochloric acid solution (e.g., 50 mL) to the conical flask containing the magnetic stir bar. Place the flask in a water bath set to a constant temperature (e.g., 298 K).

  • Data Collection: Quickly add the weighed calcium sulfide to the acid, immediately seal the flask with the stopper connected to the gas collection system, and start the stopwatch.

  • Record the volume of hydrogen sulfide gas collected at regular time intervals (e.g., every 15 seconds) until the reaction ceases (no more gas is evolved).

  • Varying Concentrations: Repeat the experiment using different initial concentrations of hydrochloric acid to determine the order of the reaction with respect to the acid.

  • Varying Temperature: Repeat the experiment at several different temperatures (e.g., 308 K, 318 K) to determine the activation energy of the reaction.

Data Analysis:

  • Plot a graph of the volume of H₂S evolved (y-axis) versus time (x-axis). The initial rate of reaction is determined from the initial slope of this curve.

  • By comparing the initial rates at different acid concentrations, the order of the reaction with respect to [HCl] can be determined.

  • The rate constant (k) can be calculated from the rate law.

  • Using the rate constants obtained at different temperatures, the activation energy (Ea) can be determined from an Arrhenius plot (ln(k) vs. 1/T).

Mandatory Visualizations

Reaction_Pathway CaS Calcium Sulfide (s) Products Reaction Products CaS->Products Acid Acid (aq) (e.g., 2HCl, 2HNO₃, H₂SO₄) Acid->Products Ca_Salt Calcium Salt (aq or s) (CaCl₂, Ca(NO₃)₂, CaSO₄) Products->Ca_Salt H2S Hydrogen Sulfide (g) Products->H2S

Caption: General reaction pathway of calcium sulfide with an acid.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Flask Conical Flask with CaS and Acid Gas_Collection Gas Syringe or Inverted Burette Flask->Gas_Collection H₂S Gas Evolution Start 1. Mix Reactants Measure 2. Record Gas Volume vs. Time Start->Measure Repeat 3. Repeat at Different Concentrations & Temperatures Measure->Repeat Plot Plot Volume vs. Time Rate Determine Initial Rate Plot->Rate Kinetics Calculate Rate Law, k, and Ea Rate->Kinetics cluster_setup cluster_setup cluster_procedure cluster_procedure cluster_setup->cluster_procedure cluster_analysis cluster_analysis cluster_procedure->cluster_analysis Logical_Relationship Reactivity Reactivity of CaS with Acids Thermodynamics Thermodynamics (ΔH°, ΔG°) Reactivity->Thermodynamics Kinetics Kinetics (Rate, k, Ea) Reactivity->Kinetics Spontaneity Spontaneity & Exothermicity Thermodynamics->Spontaneity Reaction_Rate Reaction Rate Kinetics->Reaction_Rate Activation_Energy Activation Energy Kinetics->Activation_Energy

References

An In-depth Technical Guide to the Coordination Geometry in the Calcium Sulfide (CaS) Crystal Lattice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination geometry and crystal structure of Calcium Sulfide (B99878) (CaS). It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the solid-state properties of this inorganic compound. This document details the structural characteristics of CaS, outlines the experimental protocols for its analysis, and presents key quantitative data in a structured format.

Introduction to Calcium Sulfide (CaS)

Calcium sulfide is an inorganic compound with the chemical formula CaS. It presents as a white, crystalline solid and is a member of the alkaline earth metal sulfides. The bonding in CaS is predominantly ionic, which significantly influences its crystal structure and physical properties, such as its high melting point. Understanding the precise arrangement of atoms in the CaS lattice is crucial for applications in various fields, including materials science and as a component in certain chemical processes.

Crystal Structure and Coordination Geometry

Calcium sulfide crystallizes in the rock salt (or halite) crystal structure, which is a common structural motif for many ionic compounds with a 1:1 stoichiometric ratio.[1][2][3] This structure belongs to the cubic crystal system and is characterized by the space group Fm-3m .[1][2]

The defining feature of the CaS crystal lattice is the coordination environment of its constituent ions, Ca²⁺ and S²⁻. In this arrangement:

  • Each calcium ion (Ca²⁺) is surrounded by six sulfide ions (S²⁻) at the vertices of an octahedron.

  • Similarly, each sulfide ion (S²⁻) is surrounded by six calcium ions (Ca²⁺), also in an octahedral arrangement.

This results in a coordination number of 6 for both the cation (Ca²⁺) and the anion (S²⁻) , leading to a 6:6 coordination geometry.[1][2] This octahedral coordination is a direct consequence of the relative sizes of the Ca²⁺ and S²⁻ ions and the requirement to maximize electrostatic attraction while minimizing repulsion in the crystal lattice. The Ca-S bond length is approximately 2.85 Å.[1]

Quantitative Data Summary

The crystallographic and structural data for Calcium Sulfide are summarized in the table below for easy reference and comparison.

ParameterValueReference(s)
Crystal System Cubic[1][2]
Crystal Structure Rock Salt (Halite)[1][2][3]
Space Group Fm-3m[1][2]
Coordination Number (Ca²⁺) 6[1][2]
Coordination Geometry (Ca²⁺) Octahedral[1][2]
Coordination Number (S²⁻) 6[1][2]
Coordination Geometry (S²⁻) Octahedral[1][2]
Lattice Parameter (a) 5.6908 Å - 5.70 Å[1][2]
Ca-S Bond Length ~2.85 Å[1]
Bonding Type Highly Ionic[2]

Experimental Protocols for Crystal Structure Determination

The primary experimental technique used to determine the crystal structure of CaS is Powder X-ray Diffraction (XRD) .[4][5] This non-destructive method provides detailed information about the atomic arrangement within a crystalline material.

Proper sample preparation is critical for obtaining high-quality XRD data. For CaS, the following steps are typically taken:

  • Grinding : The crystalline CaS sample is finely ground into a homogeneous powder using a mortar and pestle (often made of agate to prevent contamination) or a mechanical grinder.[6][7] The goal is to obtain a fine, talc-like powder with a uniform particle size, typically in the micrometer range, to ensure a random orientation of the crystallites.[7]

  • Mounting : The resulting powder is carefully packed into a sample holder. The surface of the powder should be smooth and level with the surface of the holder to minimize errors in the diffraction angles.[2]

A powder X-ray diffractometer is used to collect the diffraction pattern. Typical instrumental settings for the analysis of CaS would be:

  • X-ray Source : A common X-ray source is a copper X-ray tube, which produces Cu Kα radiation with a characteristic wavelength (λ) of approximately 1.54 Å.[8]

  • Instrument Geometry : The diffractometer is operated in a Bragg-Brentano geometry, where the angle of the incident X-ray beam (θ) with the sample is equal to the angle of the diffracted beam with the sample. The detector rotates at an angle of 2θ.[9]

  • Voltage and Current : The X-ray tube is typically operated at a voltage of around 40 kV and a current of about 40 mA.

  • Data Collection Range : The diffraction pattern is collected over a range of 2θ angles, for example, from 20° to 80°, with a specific step size and counting time per step to ensure good signal-to-noise ratio.

The collected XRD data is a plot of X-ray intensity versus the diffraction angle (2θ). To extract detailed structural information, Rietveld refinement is employed.[3][10] This is a powerful data analysis technique that involves fitting a calculated diffraction pattern to the experimental data. The process is as follows:

  • Initial Model : An initial structural model for CaS (the rock salt structure) is used as a starting point. This includes the space group (Fm-3m), approximate lattice parameters, and atomic positions of Ca and S.[3]

  • Least-Squares Refinement : A least-squares algorithm is used to refine various parameters of the theoretical model to minimize the difference between the calculated and observed diffraction patterns.[10] The parameters refined typically include:

    • Lattice parameters (a, b, c)

    • Atomic coordinates

    • Peak shape parameters

    • Background intensity

  • Convergence and Validation : The refinement is continued until the calculated pattern shows a good fit to the experimental data, which is assessed by various agreement indices (e.g., R-factors).[11] The final refined parameters provide accurate values for the lattice parameters and atomic positions, confirming the coordination geometry.

Visualization of Coordination Geometry

The following diagram, generated using the DOT language, illustrates the octahedral coordination of a central calcium ion (Ca²⁺) by six sulfide ions (S²⁻) in the CaS crystal lattice.

CaS_Coordination Ca Ca²⁺ S1 S²⁻ Ca->S1 S2 S²⁻ Ca->S2 S3 S²⁻ Ca->S3 S4 S²⁻ Ca->S4 S5 S²⁻ Ca->S5 S6 S²⁻ Ca->S6 S1->S2 S1->S6 S2->S4 S2->S5 S3->S1 S3->S4 S4->S5 S5->S6 S6->S4

Octahedral coordination of Ca²⁺ in the CaS lattice.

References

Unveiling the Persistent Glow: A Technical Guide to the Phosphorescence of Calcium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the phosphorescent properties of calcium sulfide (B99878) (CaS). A material of significant interest for applications ranging from bio-imaging to drug delivery systems, its characteristic afterglow is a product of intricate solid-state physics and chemistry. This document provides a comprehensive overview of the synthesis, mechanism, and quantitative characteristics of doped CaS phosphors, offering detailed experimental protocols and visual representations of the underlying processes.

The Foundation of Phosphorescence in Calcium Sulfide

Pure calcium sulfide is not inherently phosphorescent. Its ability to emit a prolonged glow after exposure to an excitation source is contingent upon the introduction of specific impurities, known as activators or dopants, into its crystal lattice. These activators, typically metallic ions, create localized energy levels within the band gap of the CaS host material.

The process of phosphorescence in doped CaS can be broadly understood through the following stages:

  • Excitation: Upon exposure to a suitable energy source, such as ultraviolet (UV) light, electrons in the valence band of the CaS host or the ground state of the activator are excited to higher energy levels in the conduction band.

  • Trapping: A crucial element for long-lasting phosphorescence is the presence of "traps" within the crystal lattice. These traps are often created by crystal defects or by the introduction of a second type of impurity known as a co-activator or co-dopant. The excited electrons, instead of immediately returning to the ground state, are captured by these traps.

  • De-trapping: The trapped electrons are slowly released from the traps by thermal energy at room temperature.

  • Emission: The released electrons then transition back to the ground state of the activator ion, releasing the stored energy in the form of visible light. The color of this emitted light is characteristic of the specific activator ion used.

The duration of the afterglow is determined by the depth of the electron traps; deeper traps lead to a slower release of electrons and, consequently, a longer phosphorescence decay time.

The Role of Activators and Co-activators

The choice of activator is paramount in determining the emission color of the CaS phosphor. Common activators and their characteristic emission colors are:

  • Europium (Eu²⁺): Red-Orange

  • Bismuth (Bi³⁺): Blue-Green

  • Manganese (Mn²⁺): Orange-Yellow

  • Copper (Cu⁺): Green

Co-activators, often rare-earth ions like Dysprosium (Dy³⁺) or Thulium (Tm³⁺), are introduced in small quantities alongside the primary activator.[1] Their primary role is to create a higher density of electron traps with appropriate depths, thereby significantly enhancing the duration and intensity of the phosphorescence.[1] The co-activator does not typically act as the luminescent center itself but facilitates the energy storage process.

Quantitative Data on Doped Calcium Sulfide Phosphors

The following tables summarize key quantitative data for CaS phosphors doped with various activators. It is important to note that these values can be influenced by synthesis conditions, dopant concentration, and the presence of co-dopants.

ActivatorOptimal Dopant Concentration (mol%)Excitation Wavelength (nm)Emission Wavelength (nm)
Bismuth (Bi³⁺) 0.025[2]~365~450 (Blue-Green)
Europium (Eu²⁺) Not specified in provided results265, 585635 - 650 (Red)
Manganese (Mn²⁺) Not specified in provided resultsNot specified in provided results~580 (Orange-Yellow)
Copper (Cu⁺) Not specified in provided resultsNot specified in provided results~530 (Green)
ActivatorPhosphorescence Decay TimeQuantum Yield (%)
Bismuth (Bi³⁺) Hyperbolic decay, specific time not quantified in provided resultsNot specified in provided results
Europium (Eu²⁺) Can be on the order of minutes to hours, enhanced by co-dopantsUp to 65%
Manganese (Mn²⁺) Not specified in provided resultsNot specified in provided results
Copper (Cu⁺) Hyperbolic decay, specific time not quantified in provided results[3]Not specified in provided results

Experimental Protocols for Synthesis

The synthesis of high-quality doped CaS phosphors is critical to achieving desired luminescent properties. Two common methods are solid-state reaction and co-precipitation.

Solid-State Reaction Method for CaS:Bi³⁺

This method involves the high-temperature reaction of solid precursors.

Materials:

  • Calcium Carbonate (CaCO₃)

  • Sulfur (S)

  • Bismuth(III) Oxide (Bi₂O₃)

  • Flux (e.g., Sodium Chloride - NaCl)

Protocol:

  • Thoroughly mix stoichiometric amounts of CaCO₃ and S with the desired molar percentage of Bi₂O₃.

  • Add a small amount of flux (e.g., 5 wt%) to the mixture to promote crystal growth.

  • Grind the mixture in an agate mortar to ensure homogeneity.

  • Place the mixture in an alumina (B75360) crucible and heat in a furnace under a reducing atmosphere (e.g., a mixture of N₂ and H₂ or in the presence of charcoal) at 900-1100°C for 2-4 hours.

  • Allow the furnace to cool down to room temperature.

  • Gently grind the resulting product to obtain a fine powder.

Co-Precipitation Method for CaS:Mn²⁺

This wet chemical method offers better control over particle size and homogeneity.

Materials:

Protocol:

  • Prepare an aqueous solution of Ca(NO₃)₂ with the desired molar concentration.

  • Add the desired molar percentage of Mn(CH₃COO)₂ to the calcium nitrate solution and stir until fully dissolved.

  • Slowly add the (NH₄)₂S solution dropwise to the metal salt solution while stirring vigorously. A precipitate will form.

  • Continue stirring for 1-2 hours to ensure complete precipitation.

  • Filter the precipitate and wash it several times with deionized water and then with ethanol to remove any unreacted precursors.

  • Dry the precipitate in an oven at 80-100°C for several hours.

  • Anneal the dried powder in a furnace under a reducing atmosphere at 800-1000°C for 1-2 hours to crystallize the CaS:Mn²⁺ phosphor.

Visualizing the Phosphorescence Mechanism

The following diagrams, generated using the DOT language, illustrate the key processes involved in the phosphorescent glow of calcium sulfide.

Phosphorescence_Mechanism cluster_Host CaS Host Lattice cluster_Activator Activator (e.g., Eu²⁺) VB Valence Band CB Conduction Band VB->CB ES_A Excited State Trap Electron Trap (Co-dopant/Defect) CB->Trap 2. Trapping GS_A Ground State Emission Phosphorescence (Visible Light) GS_A->Emission ES_A->GS_A 4. Emission Trap->CB 3. Thermal De-trapping Excitation Excitation (UV Light) Excitation->VB 1. Excitation Experimental_Workflow_SolidState start Start: Precursor Mixing (CaCO₃, S, Bi₂O₃, Flux) grind1 Homogeneous Grinding start->grind1 heat High-Temperature Sintering (900-1100°C, Reducing Atmosphere) grind1->heat cool Cooling to Room Temperature heat->cool grind2 Final Grinding cool->grind2 end End: CaS:Bi³⁺ Phosphor Powder grind2->end Energy_Level_CaSEuDy cluster_Eu Eu²⁺ Activator VB CaS Valence Band CB CaS Conduction Band VB->CB Excitation (hν) GS_Eu 4f⁷ Ground State Trap_Dy Dy³⁺ Trap State CB->Trap_Dy ES_Eu 4f⁶5d¹ Excited State Trap_Dy->CB ES_Eu->GS_Eu Phosphorescence (hν')

References

Methodological & Application

Application Notes and Protocols for Microwave-Assisted Synthesis of Calcium Sulfide (CaS) Nanoclusters in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium sulfide (B99878) (CaS) nanoclusters are emerging as promising materials in the biomedical field, particularly for applications in drug delivery and cancer therapy. Their potential lies in their biocompatibility and pH-sensitive properties, which can be exploited for targeted drug release in the acidic tumor microenvironment. Microwave-assisted synthesis offers a rapid, efficient, and scalable method for producing high-quality nanoclusters with uniform size distribution. This document provides detailed protocols for the synthesis of CaS nanoclusters using dimethyl sulfoxide (B87167) (DMSO) as a solvent under microwave irradiation, a method poised to enhance reaction rates and improve nanoparticle characteristics. DMSO is a high-boiling point, polar aprotic solvent that couples efficiently with microwave energy, making it an excellent medium for this synthesis.

Data Presentation

While specific quantitative data for the microwave-assisted synthesis of CaS nanoclusters in DMSO is not extensively available in published literature, the following table summarizes typical experimental parameters and outcomes for the synthesis of CaS and other metal sulfide nanoparticles via microwave irradiation, which can serve as a valuable reference.

ParameterCaS Nanoparticles (General Method)Bi₂S₃ Nanoparticles (in Ethylene Glycol)
Calcium Precursor Calcium Acetate (B1210297) (Ca(CH₃COO)₂)-
Sulfur Precursor Thioacetamide (B46855) (CH₃CSNH₂) or Sodium Sulfide (Na₂S)-
Bismuth Precursor -N-methyl-N-ethanoldithiocarbamate complex of Bi(III)
Solvent Water or Ethylene GlycolEthylene Glycol
Microwave Power 300 - 800 W800 W
Reaction Time 5 - 30 minutes5 minutes
Reaction Temperature 70 - 150 °CNot specified
Resulting Particle Size 18 - 30 nmSpherical morphologies
Characterization XRD, TEM, UV-Vis SpectroscopyXRD, TEM, SEM, EDX, PL, UV-Vis

Experimental Protocols

This section outlines a detailed protocol for the microwave-assisted synthesis of CaS nanoclusters in DMSO. This proposed method is based on established principles of microwave-assisted nanoparticle synthesis and the known properties of the involved reagents.

Materials and Equipment:

  • Calcium acetate (Ca(CH₃COO)₂, anhydrous, ≥99%)

  • Sodium sulfide (Na₂S, anhydrous, ≥98%) or Thioacetamide (CH₃CSNH₂, ≥99%)

  • Dimethyl sulfoxide (DMSO, anhydrous, ≥99.9%)

  • Methanol (B129727) (anhydrous, ≥99.8%)

  • Deionized water

  • Microwave synthesis reactor with controllable temperature and power settings

  • Teflon-lined reaction vessels

  • Magnetic stirrer and stir bars

  • Centrifuge

  • Ultrasonic bath

  • Standard laboratory glassware

Protocol: Microwave-Assisted Synthesis of CaS Nanoclusters

  • Precursor Solution Preparation:

    • Calcium Precursor Solution: Dissolve 0.1 mmol of calcium acetate in 10 mL of anhydrous DMSO in a clean, dry glass beaker. Stir the solution using a magnetic stirrer until the solid is completely dissolved.

    • Sulfur Precursor Solution: In a separate beaker, dissolve 0.1 mmol of sodium sulfide (or thioacetamide) in 10 mL of anhydrous DMSO. Stir until fully dissolved. Caution: Sodium sulfide and thioacetamide are toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Reaction Setup:

    • Transfer the calcium precursor solution to a Teflon-lined microwave reaction vessel equipped with a magnetic stir bar.

    • Slowly add the sulfur precursor solution to the reaction vessel while stirring.

    • Seal the reaction vessel according to the manufacturer's instructions for the microwave reactor.

  • Microwave Irradiation:

    • Place the sealed vessel inside the microwave reactor.

    • Set the reaction parameters as follows (these may require optimization):

      • Microwave Power: 500 W

      • Target Temperature: 120 °C

      • Ramp Time: 2 minutes

      • Hold Time: 10 minutes

    • Ensure that the magnetic stirring is active throughout the reaction to ensure uniform heating.

  • Purification of CaS Nanoclusters:

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • Open the vessel in a fume hood.

    • Transfer the resulting colloidal suspension to a centrifuge tube.

    • Add 20 mL of anhydrous methanol to precipitate the CaS nanoclusters.

    • Centrifuge the mixture at 8000 rpm for 15 minutes.

    • Discard the supernatant.

    • Resuspend the pellet in 10 mL of fresh methanol and sonicate for 5 minutes to remove any unreacted precursors and byproducts.

    • Repeat the centrifugation and washing steps two more times.

    • After the final wash, dry the purified CaS nanocluster pellet under vacuum at room temperature.

Characterization:

The synthesized CaS nanoclusters should be characterized to determine their physicochemical properties. Recommended techniques include:

  • X-ray Diffraction (XRD): To confirm the crystalline structure and phase purity.

  • Transmission Electron Microscopy (TEM): To analyze the size, morphology, and size distribution of the nanoclusters.

  • UV-Vis Spectroscopy: To determine the optical properties and estimate the band gap.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify surface functional groups and confirm the removal of residual precursors.

Visualizations

Experimental Workflow

experimental_workflow cluster_precursors Precursor Preparation cluster_reaction Microwave Synthesis cluster_purification Purification cluster_characterization Characterization Ca_precursor Dissolve Calcium Acetate in DMSO Mixing Mix Precursor Solutions in Reaction Vessel Ca_precursor->Mixing S_precursor Dissolve Sodium Sulfide in DMSO S_precursor->Mixing Microwave Microwave Irradiation (120°C, 10 min) Mixing->Microwave Precipitation Precipitate with Methanol Microwave->Precipitation Centrifugation Centrifuge & Wash (x3) Precipitation->Centrifugation Drying Vacuum Drying Centrifugation->Drying XRD XRD Drying->XRD TEM TEM Drying->TEM UV_Vis UV-Vis Drying->UV_Vis FTIR FTIR Drying->FTIR

Caption: Workflow for the microwave-assisted synthesis of CaS nanoclusters.

Proposed Reaction Mechanism

reaction_mechanism cluster_nucleation Nucleation cluster_growth Growth & Stabilization Ca_ion Ca²⁺ CaS_nucleus CaS Nuclei Ca_ion->CaS_nucleus + S²⁻ S_ion S²⁻ S_ion->CaS_nucleus DMSO DMSO CaS_nanocluster DMSO-Stabilized CaS Nanocluster DMSO->CaS_nanocluster Stabilization CaS_nucleus->CaS_nanocluster Microwave Heating

Caption: Proposed mechanism for CaS nanocluster formation and stabilization in DMSO.

Concluding Remarks

The protocol described provides a robust starting point for the synthesis of CaS nanoclusters in DMSO using microwave irradiation. Researchers are encouraged to optimize the reaction parameters, such as precursor concentrations, reaction time, and microwave power, to achieve the desired nanocluster size and properties for their specific applications in drug development and beyond. The inherent advantages of microwave synthesis, including speed and efficiency, make this an attractive method for advancing research in this exciting field.

Application Notes: CaS:Eu Red Phosphor for Display Technology

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

Europium-doped Calcium Sulfide (B99878) (CaS:Eu) is an inorganic phosphor renowned for its strong red light emission, making it a critical component in advanced display and lighting technologies.[1] As a member of the alkaline earth sulfide family, CaS provides a suitable host lattice for the Eu²⁺ activator ion. The luminescence mechanism involves the 4f⁷ → 4f⁶5d¹ electronic transition of Eu²⁺, which is strongly influenced by the host crystal field. This results in a broad emission band in the red portion of the visible spectrum, typically peaking between 625 and 650 nm.[2]

The primary application for CaS:Eu is as a red-light-emitting phosphor in white light-emitting diodes (WLEDs). In typical WLEDs, a blue-emitting InGaN chip is coated with a yellow-emitting phosphor (like YAG:Ce) to produce pseudo-white light. However, this approach often suffers from a deficiency in the red spectral region, leading to a low Color Rendering Index (CRI) and a high Correlated Color Temperature (CCT). By incorporating a red phosphor like CaS:Eu, the spectral power distribution is balanced, significantly improving the CRI and enabling the production of warm-white light.[3] Its broad excitation spectrum allows it to be efficiently excited by standard blue LED chips (420-460 nm).[4][5]

Despite its excellent optical properties, CaS:Eu faces challenges related to its chemical and thermal stability.[3][6] Sulfide-based phosphors are susceptible to hydrolysis in the presence of moisture, which can degrade their luminescent efficiency. Furthermore, like many phosphors, it experiences thermal quenching, where its emission intensity decreases at elevated operating temperatures.[3] Research efforts are focused on mitigating these issues through strategies like co-doping with other elements (e.g., Mg, Ga) or applying protective surface coatings.[3]

These notes provide an overview of the synthesis, characterization, and properties of CaS:Eu for researchers and scientists working on display materials and solid-state lighting.

2. Synthesis Protocols

Several methods have been developed to synthesize CaS:Eu phosphors. The choice of method can influence the material's crystallinity, particle size, and luminescent properties.[1][7] Below are protocols for two common synthesis techniques.

Protocol 1: Solid-State Reaction Method

This method involves the high-temperature reaction of solid precursors in a controlled atmosphere. It is a widely used technique for producing crystalline phosphors.

A. Materials and Equipment:

  • Calcium Carbonate (CaCO₃)

  • Sulfur (S)

  • Europium(III) Oxide (Eu₂O₃)

  • Ammonium Chloride (NH₄Cl) or other flux material

  • High-purity alumina (B75360) crucibles

  • Ball mill or mortar and pestle

  • Tube furnace with gas flow control (capable of reaching >1100°C)

  • Inert or reducing atmosphere (e.g., N₂, H₂/N₂ mixture)

B. Experimental Workflow Diagram:

G Diagram 1: Solid-State Synthesis Workflow for CaS:Eu cluster_0 Precursor Preparation cluster_1 Thermal Treatment cluster_2 Post-Processing a Weigh Precursors (CaCO₃, S, Eu₂O₃, Flux) b Homogeneous Mixing (Ball Mill / Mortar) a->b c Place in Crucible b->c d High-Temp Sintering (e.g., 1200°C) in Reducing Atmosphere c->d e Controlled Cooling d->e f Grinding e->f g Washing & Sieving f->g h CaS:Eu Phosphor Powder g->h G Diagram 2: Characterization Workflow for CaS:Eu Phosphor cluster_0 Primary Analysis cluster_1 Derived Properties start Synthesized CaS:Eu Powder xrd X-Ray Diffraction (XRD) start->xrd pl Photoluminescence (PL) Spectroscopy start->pl sem Scanning Electron Microscopy (SEM) start->sem phase Phase Purity & Crystal Structure xrd->phase spectra Emission & Excitation Spectra pl->spectra morphology Particle Size & Morphology sem->morphology G Diagram 3: Simplified Energy Level Diagram for Eu²⁺ in CaS Host vb Valence Band (CaS Host) cb Conduction Band (CaS Host) ground 4f⁷ (⁸S₇/₂) Ground State excited 4f⁶5d¹ (t₂g) Excited State ground->excited Excitation excited->ground Luminescence absorb Blue Light Absorption (~460 nm) emit Broad Red Emission (~640 nm)

References

Application Notes and Protocols for Heavy Metal Removal from Wastewater using Calcium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heavy metal contamination in wastewater is a significant environmental and health concern due to the toxicity and non-biodegradability of these pollutants.[1][2] Calcium sulfide (B99878) (CaS) has emerged as an effective precipitating agent for the removal of various heavy metals from aqueous solutions.[3][4][5][6] The primary mechanism involves a chemical precipitation reaction where CaS reacts with dissolved heavy metal ions to form highly insoluble metal sulfides. These precipitates can then be effectively removed from the wastewater through filtration or sedimentation.[6][7]

This document provides detailed application notes and experimental protocols for the use of Calcium Sulfide in the treatment of heavy metal-contaminated wastewater. It is intended to serve as a comprehensive guide for researchers and professionals in designing and conducting experiments for efficient heavy metal removal.

Advantages of Sulfide Precipitation:

  • High Efficiency: Metal sulfides exhibit very low solubility over a broad pH range, leading to a high degree of metal removal from wastewater.[6]

  • Dense Sludge: The resulting metal sulfide sludge is denser and has better thickening and dewatering characteristics compared to metal hydroxide (B78521) sludges.[6]

  • Selective Precipitation: It is possible to achieve a high degree of selective precipitation of different metals by controlling the pH.[6]

  • Effectiveness with Complexing Agents: Sulfide precipitation is relatively insensitive to the presence of complexing and chelating agents that can inhibit hydroxide precipitation.[6]

Mechanism of Action: Chemical Precipitation

The fundamental principle behind the application of CaS in wastewater treatment is the chemical precipitation of heavy metals as their corresponding sulfides. When CaS is introduced into wastewater containing dissolved heavy metal ions (M²⁺), the following general reaction occurs:

CaS (s) + M²⁺ (aq) → MS (s) + Ca²⁺ (aq)

The resulting metal sulfide (MS) is typically a solid with very low solubility in water, causing it to precipitate out of the solution. The effectiveness of this process is governed by the solubility product (Ksp) of the specific metal sulfide; lower Ksp values indicate a more complete precipitation and thus higher removal efficiency.

Quantitative Data on Heavy Metal Removal

The following tables summarize the removal efficiencies of various heavy metals using calcium-based precipitating agents. While specific data for laboratory-synthesized CaS is limited in publicly available literature, the data for calcium oxide (CaO), calcium hydroxide (Ca(OH)₂), and calcium polysulfide provide a strong indication of the expected performance, as the underlying precipitation mechanism is similar.

Table 1: Heavy Metal Removal Efficiency using Calcium Oxide (CaO)

Heavy MetalInitial Concentration (mg/L)CaO Dosage (g/L)Final pHRemoval Efficiency (%)Reference
Zinc (Zn)Not Specified< 126 - 11~100[8][9]
Iron (Fe)Not Specified< 126 - 11~100[8][9]
Cadmium (Cd)Not Specified< 126 - 11~100[8][9]
Arsenic (As)Not Specified< 126 - 11~100[8][9]
Chromium (Cr)Not SpecifiedNot Specified6.93 - 9.39100[8][9]
Copper (Cu)Not SpecifiedNot Specified6.9394.57[8][9]
Nickel (Ni)50.96Not Specified8.61>83[8][9]
Vanadium (V)203.2Not Specified11.35>98[8][9]
Molybdenum (Mo)Not SpecifiedNot Specified9.39Not Specified[8][9]
Aluminum (Al)Not SpecifiedNot Specified6.93>99[8][9]

Table 2: Heavy Metal Removal Efficiency using Calcium Hydroxide (Ca(OH)₂) and a Combination with Calcium Carbonate (CaCO₃)

Heavy MetalPrecipitantDosage (mg/L)Final pHRemoval Efficiency (%)Reference
Lead (Pb)Ca(OH)₂Not Specified9 - 11~95 (actual wastewater)[10]
Lead (Pb)Ca(OH)₂Not Specified1188 (synthetic wastewater)[10]
Copper (Cu)Ca(OH)₂1000 (as CaO)7.5>99[11]
Cadmium (Cd)Ca(OH)₂1000 (as CaO)7.5>99[11]
Iron (Fe)Ca(OH)₂1000 (as CaO)7.594[11]
Cobalt (Co)Ca(OH)₂1000 (as CaO)7.586.7[11]
Zinc (Zn)Ca(OH)₂1000 (as CaO)7.575.5[11]
Cadmium (Cd)60% CaCO₃ + 40% Ca(OH)₂Not Specified6.2190[11]
Cobalt (Co)60% CaCO₃ + 40% Ca(OH)₂Not Specified6.2177[11]
Copper (Cu)60% CaCO₃ + 40% Ca(OH)₂Not Specified6.2193[11]
Iron (Fe)60% CaCO₃ + 40% Ca(OH)₂Not Specified6.2196[11]
Zinc (Zn)60% CaCO₃ + 40% Ca(OH)₂Not Specified6.2199[11]

Experimental Protocols

Laboratory-Scale Synthesis of Calcium Sulfide (CaS)

This protocol describes a method for synthesizing CaS from elemental calcium and sulfur.[12]

Materials:

  • Elemental Calcium (Ca), granular or powder

  • Powdered Sulfur (S)

  • Test tube (borosilicate)

  • Bunsen burner

  • Spatula

  • Weighing dish

  • Mortar and pestle (optional, for mixing)

  • Blast shield and flame-retardant blanket

Procedure:

  • Weighing Reactants: In a fume hood, accurately weigh out stoichiometric amounts of elemental calcium and powdered sulfur. A common molar ratio is 1:1. For example, weigh 1 gram of calcium and 0.8 grams of sulfur.

  • Mixing: Thoroughly mix the calcium and sulfur powders in a weighing dish or using a mortar and pestle. Ensure a homogeneous mixture.

  • Reaction Setup: Transfer the mixture into a clean, dry borosilicate test tube.

  • Safety Precautions: Place the test tube behind a blast shield on a flame-retardant surface. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heat-resistant gloves.

  • Initiating the Reaction: Gently heat the bottom of the test tube using a Bunsen burner. The activation energy from the heat will initiate an exothermic reaction.

  • Cooling and Storage: Once the reaction is complete (the mixture will glow intensely and then cool), allow the test tube to cool down to room temperature. The resulting product is calcium sulfide. The product may be hot enough to melt the glass.[12] Store the synthesized CaS in a tightly sealed, dry container, as it is sensitive to moisture and air.

Protocol for Heavy Metal Removal from Wastewater

This protocol outlines the general procedure for treating a synthetic or real wastewater sample with synthesized CaS.

Materials and Equipment:

  • Synthesized Calcium Sulfide (CaS) powder

  • Wastewater sample (synthetic or real)

  • Beakers or Erlenmeyer flasks

  • Magnetic stirrer and stir bars

  • pH meter

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment

  • Filtration apparatus (e.g., vacuum filtration with filter paper)

  • Oven for drying

  • Analytical instrument for heavy metal analysis (e.g., Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS))[1][13][14]

Procedure:

  • Wastewater Characterization:

    • Take an initial sample of the wastewater.

    • Measure and record the initial pH.

    • Analyze the initial concentration of the target heavy metal(s) using a suitable analytical method like AAS or ICP-MS.[1][13][14]

  • pH Adjustment (Optional but Recommended):

    • The optimal pH for the precipitation of many metal sulfides is in the neutral to slightly alkaline range.[6]

    • Adjust the pH of the wastewater sample to the desired value (e.g., pH 7-9) using dilute HCl or NaOH while stirring.

  • CaS Dosage and Precipitation:

    • Determine the required dosage of CaS. This can be calculated based on the stoichiometry of the reaction with the target heavy metal(s) or determined experimentally through jar tests with varying dosages.

    • Add the calculated amount of CaS powder to the wastewater sample while continuously stirring.

  • Reaction and Precipitation:

    • Allow the mixture to stir for a predetermined contact time (e.g., 30-60 minutes) to ensure complete reaction and precipitation. The optimal contact time should be determined experimentally.

  • Separation of Precipitate:

    • Turn off the stirrer and allow the precipitate to settle.

    • Separate the solid metal sulfide precipitate from the treated wastewater using filtration (e.g., vacuum filtration with a 0.45 µm filter paper).

  • Analysis of Treated Wastewater:

    • Take a sample of the filtered (treated) wastewater.

    • Measure and record the final pH.

    • Analyze the final concentration of the target heavy metal(s) to determine the removal efficiency.

  • Calculation of Removal Efficiency:

    • Calculate the percentage of heavy metal removal using the following formula: Removal Efficiency (%) = [(C₀ - Cբ) / C₀] x 100 Where:

      • C₀ = Initial concentration of the heavy metal

      • Cբ = Final concentration of the heavy metal

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Process cluster_analysis Analysis Wastewater Wastewater Sample Initial_Analysis Initial Analysis (pH, Metal Conc.) Wastewater->Initial_Analysis CaS Calcium Sulfide (CaS) Precipitation Precipitation (CaS Addition & Stirring) CaS->Precipitation pH_Adjust pH Adjustment pH_Adjust->Precipitation Separation Solid-Liquid Separation (Filtration/Sedimentation) Precipitation->Separation Treated_Water Treated Water Separation->Treated_Water Sludge Metal Sulfide Sludge Separation->Sludge Initial_Analysis->pH_Adjust Final_Analysis Final Analysis (pH, Metal Conc.) Treated_Water->Final_Analysis

Caption: Experimental workflow for heavy metal removal using CaS.

Logical_Relationship cluster_input Inputs cluster_process Core Process cluster_output Outputs Wastewater Contaminated Wastewater (Contains M²⁺) Reaction Chemical Reaction CaS + M²⁺ → MS↓ + Ca²⁺ Wastewater->Reaction CaS Calcium Sulfide (CaS) CaS->Reaction Treated_Water Treated Water (Low M²⁺ concentration) Reaction->Treated_Water Precipitate Metal Sulfide Precipitate (MS) Reaction->Precipitate

Caption: Logical relationship of the CaS precipitation process.

Safety Precautions

Calcium Sulfide is a flammable solid and can cause skin and eye irritation.[8][15][16] It may also cause respiratory irritation.[8][15][16] Contact with acids liberates toxic hydrogen sulfide gas.[15] It is very toxic to aquatic life with long-lasting effects.[8][15][16]

  • Handling: Handle CaS in a well-ventilated area, preferably in a fume hood.[10][15] Avoid breathing dust.[8][10] Avoid contact with skin, eyes, and clothing.[10][15] Keep away from heat, sparks, open flames, and other ignition sources.[8][16] Ground and bond container and receiving equipment.[8]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (safety glasses with side-shields or goggles), and face protection.[8][10][15]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10][15][17] Keep away from acids and water.[15][17]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[15][16] Do not let the product enter drains.[8][16][17]

Conclusion

Calcium sulfide is a promising and effective agent for the removal of heavy metals from wastewater through chemical precipitation. The formation of highly insoluble metal sulfides allows for high removal efficiencies across a range of heavy metals. The protocols provided in this document offer a foundation for laboratory-scale synthesis of CaS and its application in wastewater treatment. Researchers should optimize parameters such as pH, CaS dosage, and contact time for their specific wastewater characteristics to achieve maximum removal efficiency. Adherence to strict safety protocols is essential when handling calcium sulfide and the associated chemicals.

References

Application Notes and Protocols for Solid-State Diffusion Synthesis of Doped CaS Nanophosphors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of doped Calcium Sulfide (B99878) (CaS) nanophosphors using the solid-state diffusion method. This document is intended for researchers and professionals in materials science, nanotechnology, and drug development who are interested in the preparation and application of these luminescent nanomaterials.

Introduction

Calcium Sulfide (CaS) is an alkaline earth sulfide that serves as an excellent host material for various dopant ions, particularly rare-earth elements. When doped, CaS can exhibit strong luminescence, making it a promising candidate for a range of applications, including bioimaging, biosensing, and as a component in photodynamic therapy. The solid-state diffusion method is a conventional and effective technique for preparing these nanophosphors, offering advantages in terms of simplicity and scalability. This method involves the high-temperature treatment of a mixture of precursor materials to facilitate the diffusion of dopant ions into the host CaS lattice.

Synthesis of Doped CaS Nanophosphors: Solid-State Diffusion Method

The solid-state diffusion method is a robust technique for the synthesis of doped CaS nanophosphors. The general workflow involves the intimate mixing of precursors followed by a high-temperature calcination step.

General Experimental Workflow

The synthesis process can be broken down into several key stages, from precursor selection to final product characterization.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Precursors Precursor Selection (e.g., CaS, Dopant Source) Mixing Stoichiometric Mixing & Grinding Precursors->Mixing Weighing Calcination High-Temperature Calcination Mixing->Calcination Transfer to Crucible Cooling Controlled Cooling Calcination->Cooling Grinding Final Grinding Cooling->Grinding XRD XRD (Structural Analysis) Grinding->XRD SEM_TEM SEM / TEM (Morphology & Size) Grinding->SEM_TEM PL Photoluminescence (Optical Properties) Grinding->PL Cytotoxicity Cytotoxicity Assay (Biocompatibility) Grinding->Cytotoxicity PDT XRay X-ray Irradiation Nanophosphor Doped CaS Nanophosphor XRay->Nanophosphor Excitation Light Visible/UV Light Emission Nanophosphor->Light Luminescence Photosensitizer Photosensitizer Light->Photosensitizer Activation Oxygen Molecular Oxygen (³O₂) Photosensitizer->Oxygen Energy Transfer ROS Reactive Oxygen Species (¹O₂) Oxygen->ROS CellDeath Cancer Cell Death (Apoptosis/Necrosis) ROS->CellDeath

Application Notes and Protocols for the Preparation of CaS Nanoparticles for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of Calcium Sulfide (B99878) (CaS) nanoparticles for biomedical purposes, including drug delivery and bioimaging. Detailed experimental protocols and characterization data are presented to guide researchers in this field.

Introduction to CaS Nanoparticles in Biomedicine

Calcium sulfide (CaS) nanoparticles are emerging as promising materials in the biomedical field due to their biocompatibility and luminescent properties. Their potential applications span from drug delivery systems, where they can be loaded with therapeutic agents, to bioimaging probes for tracking and diagnostic purposes. The synthesis method and surface functionalization of CaS nanoparticles are critical factors that determine their physicochemical properties and subsequent biological interactions.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of CaS nanoparticles synthesized and characterized in various studies. This data provides a comparative overview of how different synthesis methods and surface modifications can influence the nanoparticles' properties.

Table 1: Physicochemical Characterization of CaS Nanoparticles

Synthesis MethodCapping AgentAverage Particle Size (nm)Zeta Potential (mV)Reference
Wet Chemical Co-precipitationUncapped~35Not Reported[1]
Wet Chemical Co-precipitationPolyethylene Glycol (PEG)15-20Not Reported[1]
Microwave-AssistedThioacetamide (B46855)22 (average), 18-30 (range)Not Reported[2][3][4]
Wet Chemical Process (in ethanol)Europium-doped~15Not Reported[1]

Table 2: Drug Loading and Efficacy of Nanoparticles (Illustrative Data)

Nanoparticle SystemDrugDrug Loading Efficiency (%)Drug Loading Capacity (μg/mg)Cell LineIC50Reference
Doxorubicin-loaded iron oxide nanoparticlesDoxorubicin~90%870A549 (Lung Carcinoma)0.4 µg/mL (nanoparticles)[5]
Doxorubicin-loaded iron oxide nanocompositesDoxorubicin~24%1757A549 (Lung Carcinoma)1.13 mM (doxorubicin)[5]
Platinum/TiO2 nanoparticlesPlatinumNot ApplicableNot ApplicableHeLa (Cervical Cancer)53.74 ± 2.95 μg/mL[6]
Platinum/TiO2 nanoparticlesPlatinumNot ApplicableNot ApplicableDU-145 (Prostate Cancer)75.07 ± 5.48 μg/mL[6]

Note: Data specific to drug loading and IC50 values for CaS nanoparticles is limited in the reviewed literature. The data presented here for other nanoparticle systems is for illustrative purposes to provide a reference for expected values.

Experimental Protocols

This section provides detailed step-by-step protocols for the synthesis, surface functionalization, drug loading, and in vitro cytotoxicity assessment of CaS nanoparticles.

Synthesis of CaS Nanoparticles

Two common methods for the synthesis of CaS nanoparticles are presented below: Wet Chemical Co-precipitation and Microwave-Assisted Synthesis.

Protocol 3.1.1: Wet Chemical Co-precipitation Method

This method involves the reaction of a calcium salt with a sulfur source in a solvent, leading to the precipitation of CaS nanoparticles.

Materials:

  • Calcium acetate (B1210297) [Ca(CH₃COO)₂]

  • Sodium sulfide (Na₂S)

  • Ethanol (B145695) (absolute)

  • Deionized water

  • Polyethylene glycol (PEG) (for PEGylated nanoparticles)

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Preparation of Precursor Solutions:

    • Prepare a 0.1 M solution of calcium acetate in deionized water.

    • Prepare a 0.1 M solution of sodium sulfide in deionized water.

  • Synthesis of Uncapped CaS Nanoparticles:

    • Take a specific volume of the calcium acetate solution in a beaker and place it on a magnetic stirrer.

    • Slowly add the sodium sulfide solution dropwise to the calcium acetate solution under constant stirring.

    • A white precipitate of CaS will form immediately.

    • Continue stirring for 2 hours to ensure a complete reaction.

  • Synthesis of PEG-capped CaS Nanoparticles:

    • Dissolve a desired amount of PEG in the calcium acetate solution before the addition of the sodium sulfide solution.

    • Follow the same procedure as for the uncapped nanoparticles.

  • Purification:

    • Centrifuge the resulting suspension at 10,000 rpm for 15 minutes to pellet the nanoparticles.

    • Discard the supernatant and wash the pellet with deionized water and then with ethanol to remove any unreacted precursors and by-products.

    • Repeat the washing step three times.

  • Drying:

    • Dry the final product in a vacuum oven at 60 °C for 12 hours.

Protocol 3.1.2: Microwave-Assisted Synthesis

This method utilizes microwave irradiation to accelerate the reaction and produce uniform nanoparticles.[2][3][4]

Materials:

  • Calcium acetate [Ca(CH₃COO)₂]

  • Thioacetamide (CH₃CSNH₂)

  • Ethanol (absolute)

  • Microwave synthesis reactor or a domestic microwave oven with power control

  • Teflon-lined autoclave

Procedure:

  • Preparation of Reaction Mixture:

    • Dissolve calcium acetate and thioacetamide in a molar ratio of 1:2 in ethanol in a Teflon-lined autoclave.

  • Microwave Irradiation:

    • Seal the autoclave and place it in the microwave reactor.

    • Irradiate the mixture at a power of 400 W for 10-20 minutes. The optimal time may need to be determined experimentally.

  • Cooling and Purification:

    • Allow the autoclave to cool down to room temperature.

    • Collect the precipitate by centrifugation at 10,000 rpm for 15 minutes.

    • Wash the product with ethanol and deionized water several times to remove impurities.

  • Drying:

    • Dry the purified CaS nanoparticles in a vacuum oven at 60 °C for 12 hours.

Surface Functionalization with PEG

PEGylation is a common strategy to improve the biocompatibility and stability of nanoparticles in biological fluids.

Protocol 3.2.1: Post-synthesis PEGylation

Materials:

  • Synthesized CaS nanoparticles

  • mPEG-SH (Methoxy-poly(ethylene glycol)-thiol)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Dispersion of Nanoparticles:

    • Disperse the CaS nanoparticles in PBS at a concentration of 1 mg/mL by sonication.

  • PEGylation Reaction:

    • Add mPEG-SH to the nanoparticle suspension at a 10:1 molar ratio of PEG to nanoparticles.

    • Stir the mixture at room temperature for 24 hours to allow the thiol groups of PEG to bind to the surface of the CaS nanoparticles.

  • Purification:

    • Centrifuge the suspension at 12,000 rpm for 20 minutes to remove excess, unbound PEG.

    • Wash the pellet with PBS three times.

  • Resuspension:

    • Resuspend the PEGylated CaS nanoparticles in the desired buffer for further use.

Drug Loading

Doxorubicin (DOX), a common anticancer drug, can be loaded onto CaS nanoparticles.

Protocol 3.3.1: Doxorubicin Loading

Materials:

  • PEGylated CaS nanoparticles

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Magnetic stirrer

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Preparation of Solutions:

    • Disperse the PEGylated CaS nanoparticles in PBS at a concentration of 2 mg/mL.

    • Prepare a 1 mg/mL solution of DOX in PBS.

  • Loading Process:

    • Add the DOX solution to the nanoparticle suspension at a 1:5 weight ratio of drug to nanoparticles.

    • Stir the mixture in the dark at room temperature for 24 hours to allow for drug adsorption onto the nanoparticles.

  • Purification:

    • To remove the unloaded DOX, dialyze the mixture against PBS (pH 7.4) for 48 hours using a dialysis membrane, with frequent changes of the dialysis buffer.

  • Quantification of Drug Loading:

    • To determine the drug loading efficiency, dissolve a known amount of the DOX-loaded nanoparticles in an acidic solution (e.g., 0.1 M HCl) to release the drug.

    • Measure the concentration of DOX using a UV-Vis spectrophotometer at 480 nm.

    • Calculate the Drug Loading Efficiency (DLE) and Drug Loading Capacity (DLC) using the following formulas:

      • DLE (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100

      • DLC (%) = (Mass of drug in nanoparticles / Mass of drug-loaded nanoparticles) x 100

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • CaS nanoparticles and Doxorubicin-loaded CaS nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the CaS nanoparticles and Doxorubicin-loaded CaS nanoparticles in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the nanoparticle suspensions at different concentrations.

    • Include wells with untreated cells as a negative control and wells with free Doxorubicin as a positive control.

  • Incubation:

    • Incubate the plate for 48 or 72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability (%) as: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Plot the cell viability against the nanoparticle concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the preparation and in vitro evaluation of drug-loaded CaS nanoparticles.

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_drug_loading Drug Loading cluster_evaluation In Vitro Evaluation synthesis_method Synthesis Method (Wet Chemical or Microwave) cas_np cas_np synthesis_method->cas_np CaS Nanoparticles precursors Ca²⁺ and S²⁻ Precursors precursors->synthesis_method peg PEGylation cas_np->peg peg_cas_np peg_cas_np peg->peg_cas_np PEG-CaS Nanoparticles loading Loading peg_cas_np->loading dox Doxorubicin dox->loading dox_cas_np dox_cas_np loading->dox_cas_np DOX-CaS-PEG NPs characterization Characterization (Size, Zeta, Morphology) dox_cas_np->characterization cytotoxicity Cytotoxicity Assay (MTT) dox_cas_np->cytotoxicity

Figure 1. Experimental workflow for CaS nanoparticles.
Apoptotic Signaling Pathway

CaS nanoparticles, like many other nanomaterials, can induce apoptosis in cancer cells. The following diagram illustrates the general intrinsic and extrinsic apoptotic pathways that may be activated. The specific pathway and molecular players involved in CaS nanoparticle-induced apoptosis require further investigation.

apoptotic_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cas_np CaS Nanoparticles death_receptor Death Receptor (e.g., Fas, TNFR) cas_np->death_receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c bcl2 Bcl-2 (Anti-apoptotic) bcl2->mitochondrion bax Bax (Pro-apoptotic) bax->mitochondrion caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 cas_np_intrinsic CaS Nanoparticles cas_np_intrinsic->mitochondrion apoptosis Apoptosis caspase3->apoptosis

Figure 2. General apoptotic signaling pathways.

Conclusion

CaS nanoparticles represent a versatile platform for various biomedical applications. The protocols and data provided in these application notes serve as a foundational guide for researchers. Further optimization of synthesis parameters, surface modifications, and drug loading strategies will be crucial for the successful translation of CaS nanoparticles into clinical settings. It is also imperative to conduct comprehensive in vivo studies to evaluate the biodistribution, efficacy, and long-term safety of these nanomaterials.[7][8]

References

Application Notes and Protocols for the Carbothermic Reduction of Calcium Sulfate to Produce Calcium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The carbothermic reduction of calcium sulfate (B86663) (CaSO₄) is a significant chemical process for the production of calcium sulfide (B99878) (CaS). This reaction is of interest for various applications, including its potential use in recycling gypsum, a byproduct of flue-gas desulfurization. The fundamental principle of this process involves the high-temperature reaction of calcium sulfate with a carbonaceous material, where the carbon acts as a reducing agent. The primary reaction is the conversion of calcium sulfate to calcium sulfide with the concurrent production of carbon dioxide.[1] However, the process is also susceptible to side reactions, most notably the formation of calcium oxide (CaO), particularly when the ratio of carbon to calcium sulfate is not optimized.[1][2]

The efficiency and selectivity of the carbothermic reduction are influenced by several key parameters, including reaction temperature, the molar ratio of carbon to calcium sulfate (C/CaSO₄), the nature of the carbon source (e.g., charcoal, coke, or graphite), and the presence of catalysts.[2] Reaction temperatures typically range from 800°C to 1200°C.[2] At the lower end of this range, the reaction rate may be slow, while at higher temperatures, the formation of calcium oxide can become more prevalent. The C/CaSO₄ molar ratio is a critical factor in determining the product distribution. A stoichiometric excess of carbon generally favors the formation of calcium sulfide.

These notes provide detailed protocols for the laboratory-scale synthesis of calcium sulfide via carbothermic reduction of calcium sulfate, methods for the characterization of the product, and a summary of the quantitative data available in the literature.

Reaction Mechanism and Stoichiometry

The primary and key side reactions in the carbothermic reduction of calcium sulfate are as follows:

  • Primary Reaction (Formation of Calcium Sulfide): CaSO₄ + 2C → CaS + 2CO₂[1]

  • Side Reaction (Formation of Calcium Oxide): 3CaSO₄ + CaS → 4CaO + 4SO₂[1]

The overall process can be visualized as a two-stage decomposition at atmospheric pressure, where calcium sulfate first reacts with carbon to produce calcium sulfide. Subsequently, the newly formed calcium sulfide can react with any remaining calcium sulfate to yield calcium oxide.[3]

Below is a diagram illustrating the main reaction pathway and the key competing side reaction.

Reaction_Pathway Carbothermic Reduction of CaSO₄ CaSO4 Calcium Sulfate (CaSO₄) CaS Calcium Sulfide (CaS) CaSO4->CaS + 2C CaO Calcium Oxide (CaO) C Carbon (C) CO2 Carbon Dioxide (CO₂) CaS->CaO + 3CaSO₄ SO2 Sulfur Dioxide (SO₂)

Caption: Reaction pathway for the carbothermic reduction of CaSO₄.

Quantitative Data Summary

The yield and purity of the resulting calcium sulfide are highly dependent on the experimental conditions. The following tables summarize the quantitative data reported in the literature.

Table 1: Effect of Temperature and C/S Ratio on CaSO₄ Decomposition

Temperature (°C)C/S Molar RatioCaSO₄ Decomposition Rate (%)Notes
800Not specified (with coal)87Decomposition was mainly attributed to the solid-solid reaction.[4]
9000.568 (conversion to CaO)Reaction carried out in a nitrogen stream for 1 hour.[2]
10000.590 (conversion to CaO)Rapid production of CaO was observed around 950°C.[2]
1100Not specifiedten percent CaS in productUsing high sulfur concentration coal as the reducer.[3]
12000.698.53Reaction conducted in a microwave field for 10 minutes.[5]

Table 2: Influence of Reactant Composition and Time on Product Formation at 900°C

C/Ca Molar RatioReaction Time (hours)Product Composition
0.25Not specifiedCoexistence of CaSO₄, CaS, and CaO.[2]
0.50.542% of total calcium converted to CaO.[2]
0.51.068% of total calcium converted to CaO.[2]

Experimental Protocols

The following protocols are designed for a laboratory-scale synthesis and analysis of calcium sulfide produced via carbothermic reduction of calcium sulfate.

  • Reactants:

    • Calcium sulfate (CaSO₄), anhydrous, powdered (<100 mesh)

    • Carbon source (e.g., activated charcoal, graphite), powdered (<100 mesh)

  • Equipment:

    • High-temperature tube furnace or muffle furnace with temperature control

    • Ceramic (e.g., alumina) or quartz crucible/boat

    • Inert gas supply (e.g., nitrogen, argon) with flowmeter

    • Mortar and pestle or ball mill for mixing reactants

    • Analytical balance

    • Standard laboratory glassware

    • Personal Protective Equipment (PPE): safety goggles, lab coat, heat-resistant gloves

Experimental_Workflow Experimental Workflow for CaS Synthesis start Start prep Reactant Preparation (Drying, Weighing, Mixing) start->prep reaction Carbothermic Reduction (High-Temperature Furnace) prep->reaction cooling Cooling (Under Inert Atmosphere) reaction->cooling product Product Collection cooling->product analysis Product Characterization product->analysis xrd XRD Analysis (Phase Identification) analysis->xrd Qualitative titration Titration (CaS Quantification) analysis->titration Quantitative end End xrd->end titration->end

Caption: Generalized workflow for CaS synthesis and analysis.

  • Reactant Preparation:

    • Dry the calcium sulfate and carbon source in an oven at 110°C for at least 4 hours to remove any adsorbed moisture.

    • Allow the reactants to cool to room temperature in a desiccator.

    • Accurately weigh the desired amounts of calcium sulfate and carbon to achieve the target C/CaSO₄ molar ratio (a starting point of 2.5:1 is recommended to favor CaS formation).

    • Thoroughly mix the powdered reactants using a mortar and pestle or a ball mill until a homogeneous mixture is obtained.

  • Reaction Setup:

    • Place the reactant mixture into a ceramic crucible or boat.

    • Position the crucible in the center of the tube furnace.

    • If using a tube furnace, purge the system with an inert gas (e.g., nitrogen) at a flow rate of 100-200 mL/min for at least 30 minutes to create an inert atmosphere. Maintain a gentle flow of inert gas throughout the reaction and cooling process.

  • Heating and Reaction:

    • Heat the furnace to the desired reaction temperature (e.g., 900°C) at a controlled rate (e.g., 10°C/min).

    • Hold the temperature constant for the desired reaction time (e.g., 1-2 hours).

  • Cooling and Product Recovery:

    • After the reaction is complete, turn off the furnace and allow it to cool to room temperature under the inert atmosphere.

    • Once cooled, carefully remove the crucible containing the product.

    • The solid product can be gently ground into a fine powder for analysis.

  • Sample Preparation:

    • Grind a small, representative sample of the final product into a fine powder.

    • Mount the powder on a sample holder according to the instrument's specifications.

  • XRD Measurement:

    • Collect the XRD pattern of the sample over a suitable 2θ range (e.g., 20-80°) using a diffractometer with Cu Kα radiation.

  • Data Analysis:

    • Identify the crystalline phases present in the sample by comparing the experimental diffraction pattern with standard reference patterns from a database (e.g., JCPDS-ICDD) for CaS, CaO, and unreacted CaSO₄.

This method is adapted from a procedure for determining the sulfide content in reduced phosphogypsum.

  • Reagents:

    • Standardized 0.1 N iodine solution

    • Standardized 0.1 N sodium thiosulfate (B1220275) solution

    • Hydrochloric acid (HCl), 1:1 (v/v)

    • Starch indicator solution

    • Deionized water

  • Procedure:

    • Accurately weigh approximately 500 mg of the product into a 100 mL volumetric flask and dilute to the mark with deionized water.

    • Pipette a 10 mL aliquot of this suspension into a conical flask.

    • Add 10 mL of the standard 0.1 N iodine solution and 50 mL of deionized water.

    • Acidify the mixture with 2 mL of 1:1 HCl.

    • Titrate the excess unreacted iodine with the standard 0.1 N sodium thiosulfate solution, using starch as an indicator, until the blue color disappears.

  • Calculation:

    • The mass fraction of CaS can be calculated based on the stoichiometry of the reaction between sulfide ions and iodine.

Safety Precautions

  • High Temperatures: The carbothermic reduction is carried out at high temperatures. Use appropriate personal protective equipment, including heat-resistant gloves and safety goggles. Ensure the furnace is in a well-ventilated area.

  • Gas Byproducts: The reaction produces carbon dioxide and potentially sulfur dioxide if side reactions occur. Conduct the experiment in a well-ventilated fume hood.

  • Handling of Chemicals: Handle all chemicals in accordance with their Safety Data Sheets (SDS). Calcium sulfate is generally considered safe, but inhalation of the fine powder should be avoided.

  • Product Handling: The product, calcium sulfide, can react with moisture in the air to release hydrogen sulfide (H₂S) gas, which is toxic and has a characteristic rotten egg smell. Handle the product in a dry, well-ventilated area or in an inert atmosphere glovebox. Store the product in a tightly sealed container in a dry environment.

References

Application Note: Characterization of Calcium Sulfide (CaS) Powder using X-ray Photoelectron Spectroscopy (XPS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium Sulfide (B99878) (CaS) is a material with diverse applications, notably as a phosphor, particularly when doped with elements like europium to create red phosphors.[1][2] It also finds use in electronics, optical glasses, ceramics, and as a catalyst.[1][2] X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface.[3][4] For CaS powder, XPS is invaluable for verifying the presence and chemical state of calcium and sulfur, identifying surface contamination (such as oxides and carbonates which are common), and quantifying the surface elemental composition.[1][2] This note provides a detailed protocol for the characterization of CaS powder using XPS.

Experimental Protocols

This section details the methodology for preparing CaS powder samples and acquiring XPS data.

2.1. Instrumentation

A standard XPS instrument consists of an ultra-high vacuum (UHV) chamber, an X-ray source (e.g., monochromatic Al Kα at 1486.6 eV), a hemispherical electron energy analyzer, and a detector.[1][3] A charge compensation system, such as a low-energy electron flood gun, is critical for analyzing insulating or poorly conductive powder samples like CaS to prevent surface charging.[1]

2.2. Sample Preparation

Proper sample preparation is critical for obtaining high-quality XPS data from powder samples.[5] The primary goal is to create a flat, homogeneous surface and ensure good electrical contact with the sample holder to minimize charging.[6]

Protocol for Mounting CaS Powder:

  • Environment: Handle the CaS powder in a controlled environment, such as a nitrogen-purged glove box, to minimize exposure to air and moisture, which can lead to surface oxidation and hydration.[6][7]

  • Mounting: Choose one of the following methods:

    • Conductive Tape Method: Adhere a piece of double-sided conductive carbon or copper tape to a sample holder.[8] Gently press the CaS powder onto the tape, ensuring a thick, uniform layer covers the tape surface completely.[6][8] Lightly tap the holder to remove any loose powder that could contaminate the UHV chamber.[5]

    • Indium Foil Method: Press a clean piece of high-purity indium foil onto the sample holder. Place a small amount of CaS powder onto the foil and use a clean spatula or a quartz rod to press and embed the powder firmly into the soft indium.[5][7][8] This method provides excellent electrical contact.

    • Pelletizing Method: For a more stable sample, press the CaS powder into a self-supporting pellet using a hydraulic press.[5][8] The pellet can then be mounted on the sample holder using conductive tape or clips.

  • Drying: Ensure the sample is completely dry before introduction into the vacuum system, as residual moisture or solvents can degrade the UHV environment.[5][6]

  • Transfer: Immediately transfer the mounted sample into the XPS instrument's load-lock chamber to minimize atmospheric exposure.[9]

2.3. Data Acquisition

  • Pump Down: Evacuate the load-lock chamber before transferring the sample into the main UHV analysis chamber.

  • Charge Neutralization: Turn on the charge neutralization system (e.g., a low-energy electron flood gun) and adjust it to minimize spectral distortion caused by surface charging.[1]

  • Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) with a high pass energy (e.g., 160 eV) to identify all elements present on the surface.[4]

  • High-Resolution Scans: Acquire high-resolution, narrow-scan spectra for the elements of interest: Ca 2p, S 2p, O 1s, and C 1s. Use a lower pass energy (e.g., 20-40 eV) to achieve better energy resolution for chemical state analysis.[2]

  • (Optional) Sputter Cleaning: If the surface is heavily contaminated, a low-energy argon ion beam can be used to etch away the top atomic layers.[1][5] However, this process can be destructive and may alter the chemical state of the sample, so it should be used with caution.[5][7]

Data Analysis and Interpretation

  • Energy Scale Calibration: Since CaS is often non-conductive, the binding energy scale must be corrected for charging. This is typically done by setting the main peak of the adventitious carbon C 1s spectrum to a standard value, usually 284.8 eV.[1][2]

  • Background Subtraction: A suitable background model, most commonly the Shirley background, is subtracted from the high-resolution spectra to isolate the photoelectron peaks.[1][2]

  • Peak Fitting: The background-subtracted spectra are fitted with synthetic peak shapes, typically a mix of Gaussian and Lorentzian functions (e.g., 70% Lorentzian, 30% Gaussian), to deconvolute different chemical states.[2] For core levels with spin-orbit splitting (Ca 2p and S 2p), doublets with fixed area ratios and energy separations must be used.

  • Quantification: Atomic percentages are calculated from the peak areas of the high-resolution spectra, corrected by relative sensitivity factors (RSFs) provided by the instrument manufacturer.[1]

Data Presentation

Quantitative data should be summarized in tables for clarity and comparison.

Table 1: Typical XPS Data Acquisition Parameters

Parameter Setting Purpose
X-ray Source Monochromatic Al Kα Provides the incident photons to eject core electrons.[1]
Source Energy 1486.6 eV Standard energy for Al Kα source.[1][2]
Survey Scan Pass Energy ~160 eV Quick identification of all surface elements.
High-Res Scan Pass Energy ~20 eV High-resolution analysis of chemical states.[2]
Charge Neutralization Low-energy electron flood gun Prevents surface charging on insulating samples.[1]

| Energy Referencing | C 1s peak set to 284.8 eV | Corrects for surface charging effects.[1][2] |

Table 2: Core Level Binding Energies for Calcium Sulfide (CaS)

Core Level Spin-Orbit Component Expected Binding Energy (eV) Notes
Ca 2p Ca 2p₃/₂ ~347.2 eV The primary calcium sulfide peak.[10]
Ca 2p₁/₂ ~350.5 eV Spin-orbit split partner peak.[10]
S 2p S 2p₃/₂ ~161-162 eV Corresponds to the sulfide (S²⁻) state.

| | S 2p₁/₂ | ~162-163 eV | Spin-orbit split partner peak. |

Table 3: Binding Energies for Common Surface Species and Contaminants

Core Level Binding Energy (eV) Assignment
C 1s ~284.8 eV Adventitious Carbon (C-C, C-H)
~286.5 eV Carbonates (CO₃²⁻)
~288.9 eV Carbonates (CO₃²⁻)
O 1s ~531.5 eV Calcium Oxide (CaO) / Hydroxide (Ca(OH)₂)

| S 2p | ~168-169 eV | Sulfate (SO₄²⁻) |

Note: Binding energy values can shift slightly depending on the specific chemical environment and instrument calibration.

Visualization

The following diagram illustrates the standard workflow for the XPS analysis of CaS powder.

XPS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (UHV) cluster_analysis Data Analysis cluster_report Reporting p1 Receive CaS Powder p2 Mount Powder on Holder (Tape/Foil/Pellet) p1->p2 p3 Load into Vacuum Load-Lock p2->p3 d1 Transfer to Analysis Chamber p3->d1 d2 Activate Charge Neutralization d1->d2 d3 Acquire Survey Scan d2->d3 d4 Acquire High-Resolution Scans (Ca 2p, S 2p, C 1s, O 1s) d3->d4 a1 Charge Correct Spectra (Reference to C 1s = 284.8 eV) d4->a1 a2 Perform Background Subtraction (e.g., Shirley) a1->a2 a3 Peak Fit & Deconvolute Spectra a2->a3 a4 Quantify Atomic Concentrations a3->a4 r1 Identify Chemical States (Sulfide, Oxide, Sulfate) a4->r1 r2 Tabulate Results r1->r2

Caption: Experimental workflow for XPS analysis of CaS powder.

References

Application Notes and Protocols for Calcium Sulfide (CaS) as a Hydrogen Sulfide (H₂S) Donor in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen sulfide (B99878) (H₂S), the third recognized gasotransmitter alongside nitric oxide (NO) and carbon monoxide (CO), plays a pivotal role in a myriad of physiological and pathological processes. Its therapeutic potential in areas such as cardiovascular disease, inflammation, and neuroscience has spurred significant interest in the development and application of H₂S donor molecules. Among the various donors, inorganic sulfide salts like Calcium Sulfide (CaS) offer a simple and cost-effective means of generating H₂S for experimental purposes.

Calcium sulfide is a salt that, in the presence of water, hydrolyzes to release hydrogen sulfide.[1][2] It is considered to be more chemically stable than the more commonly used sodium hydrosulfide (B80085) (NaHS), which is prone to rapid oxidation.[1][2] This increased stability suggests that CaS may offer a more sustained release of H₂S, a desirable characteristic for many experimental paradigms. However, it is crucial for researchers to recognize that the H₂S release from CaS is still relatively rapid compared to slow-releasing organic donors.[1]

These application notes provide a comprehensive guide to utilizing CaS as an H₂S donor in a research setting, including detailed protocols for its preparation and application in both in vitro and in vivo models, as well as an overview of the key signaling pathways influenced by H₂S.

Data Presentation

Table 1: Comparative Properties of Common Inorganic H₂S Donors
PropertyCalcium Sulfide (CaS)Sodium Hydrosulfide (NaHS)Sodium Sulfide (Na₂S)
Molar Mass ( g/mol ) 72.1456.0678.04
H₂S Release Trigger Hydrolysis in aqueous solutionHydrolysis in aqueous solutionHydrolysis in aqueous solution
Relative Stability More stable than NaHS[1][2]Prone to oxidation[1][2]Prone to oxidation
Release Profile Considered a "fast-releasing" donor[1]"Fast-releasing" donor"Fast-releasing" donor
Key Advantages Higher stability than NaHS, potentially more sustained release.[1][2]High water solubility.Provides two equivalents of H₂S precursor.
Key Disadvantages Low water solubility, requiring preparation as a suspension. Quantitative release kinetics not well-characterized in the literature.Hygroscopic and unstable in air.[1][2]Highly alkaline, can significantly alter pH of unbuffered solutions.

Note: The quantitative H₂S release kinetics from CaS in physiological buffers are not extensively documented in publicly available literature. Researchers are strongly advised to characterize the release profile of their specific CaS source under their experimental conditions.

Signaling Pathways Modulated by H₂S

H₂S exerts its biological effects through the modulation of various signaling pathways. A primary mechanism is the S-sulfhydration of cysteine residues on target proteins, which can alter their function. Key pathways influenced by H₂S include:

  • Cardiovascular System: H₂S is a potent vasodilator, primarily through the activation of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[3][4] It also interacts with calcium channels, further influencing vascular tone.[5]

  • Inflammatory Response: H₂S has demonstrated both pro- and anti-inflammatory effects depending on its concentration and the cellular context. It can modulate the activity of the transcription factor NF-κB, a central regulator of inflammation.[6]

  • Cellular Stress and Survival: H₂S can influence the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival.[7]

Signaling Pathway Diagram

H2S_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus K_ATP K-ATP Channel Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization Ca_Channel L-type Ca2+ Channel Reduced Ca2+ Influx Reduced Ca2+ Influx Ca_Channel->Reduced Ca2+ Influx CaS CaS H2S H2S CaS->H2S Hydrolysis H2S->K_ATP Activates H2S->Ca_Channel Inhibits ERK ERK1/2 H2S->ERK Activates NF_kappa_B_complex NF-κB-IκB Complex H2S->NF_kappa_B_complex Promotes IκB degradation pERK p-ERK1/2 ERK->pERK Phosphorylation Cellular Responses Cellular Responses pERK->Cellular Responses I_kappa_B IκB NF_kappa_B NF-κB NF_kappa_B_complex->NF_kappa_B NF_kappa_B_nucleus NF-κB NF_kappa_B->NF_kappa_B_nucleus Translocation Gene_Expression Gene Expression (e.g., anti-inflammatory proteins) NF_kappa_B_nucleus->Gene_Expression Regulates

H₂S signaling pathways modulated by CaS.

Experimental Protocols

Protocol 1: Preparation and Quantification of a CaS Suspension for In Vitro Use

Objective: To prepare a stock suspension of CaS and to determine the concentration of H₂S released over time.

Materials:

  • Calcium Sulfide (CaS) powder

  • Phosphate-buffered saline (PBS), pH 7.4, deoxygenated

  • Sterile, conical tubes (15 mL or 50 mL)

  • Sonicator

  • Reagents for H₂S quantification (e.g., Methylene (B1212753) Blue assay or Monobromobimane (MBB) HPLC method)[8][9]

Procedure:

  • Preparation of CaS Stock Suspension (e.g., 10 mM):

    • Weigh out 7.21 mg of CaS powder and add it to 10 mL of deoxygenated PBS in a sterile conical tube.

    • Vortex vigorously for 1 minute.

    • Sonicate the suspension for 15-30 minutes on ice to aid in dispersion. Note: CaS is poorly soluble in water, so this will be a fine suspension.

    • This stock suspension should be prepared fresh before each experiment and kept on ice.

  • Quantification of H₂S Release (Methylene Blue Method - Example):

    • Prepare a series of microcentrifuge tubes, each containing a zinc acetate (B1210297) solution to trap H₂S.

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the CaS suspension (e.g., 100 µL) and add it to a tube containing PBS to achieve the desired final concentration.

    • Incubate at 37°C.

    • At the end of each time point, stop the reaction and measure the trapped sulfide using the methylene blue assay, which involves the addition of N,N-dimethyl-p-phenylenediamine and ferric chloride, followed by spectrophotometric measurement at ~670 nm.[8]

    • Create a standard curve using NaHS of known concentrations to quantify the amount of H₂S released.

Expected Outcome: A time-course of H₂S concentration released from the CaS suspension. This data is critical for determining the appropriate pre-incubation times and working concentrations for subsequent cell-based assays.

Experimental Workflow: H₂S Release Quantification

H2S_Quantification_Workflow start Prepare CaS Suspension in deoxygenated PBS incubate Incubate at 37°C start->incubate time_points Take aliquots at various time points (0, 5, 15, 30, 60 min) incubate->time_points trap Trap H₂S with Zinc Acetate time_points->trap assay Perform Methylene Blue or MBB Assay trap->assay measure Measure Absorbance or Fluorescence assay->measure analyze Calculate H₂S Concentration vs. Standard Curve measure->analyze end Generate H₂S Release Profile analyze->end

Workflow for quantifying H₂S release from CaS.
Protocol 2: In Vitro Anti-inflammatory Assay Using Macrophages

Objective: To assess the anti-inflammatory effect of CaS by measuring its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage-like cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • CaS stock suspension (prepared as in Protocol 1)

  • Griess Reagent for nitrite (B80452) measurement

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • The next day, replace the medium with fresh medium.

    • Add various concentrations of the CaS suspension (e.g., 10, 50, 100, 200 µM). Note: Vigorously vortex the stock suspension before each dilution.

    • Include a vehicle control (PBS).

    • Pre-incubate the cells with CaS for a duration determined from the H₂S release kinetics (e.g., 30 minutes).

  • Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Measure the nitrite concentration, an indicator of NO production, using the Griess reagent according to the manufacturer's instructions.

    • Read the absorbance at ~540 nm.

  • Data Analysis: Calculate the percentage inhibition of nitrite production by CaS compared to the LPS-only control.

Protocol 3: In Vivo Oral Administration of CaS in a Mouse Model

Objective: To administer a defined dose of CaS to mice via oral gavage.

Materials:

  • Calcium Sulfide (CaS) powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)

  • Mice (strain and sex as per experimental design)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes

Procedure:

  • Preparation of CaS Gavage Suspension:

    • Calculate the required amount of CaS based on the desired dose (e.g., 10 mg/kg) and the number of animals.

    • Prepare a suspension of CaS in the vehicle (e.g., 0.5% CMC). For a 10 mg/kg dose in a 25 g mouse with a gavage volume of 10 mL/kg, the concentration would be 1 mg/mL.

    • Vortex and/or sonicate the suspension to ensure it is homogenous. Prepare fresh daily.

  • Animal Handling and Dosing:

    • Weigh each mouse to determine the precise volume to be administered.[4][10]

    • Gently restrain the mouse, ensuring its head and body are in a straight line.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[10]

    • Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.

    • Slowly administer the CaS suspension.[3]

    • Carefully withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress.[3]

Disclaimer: All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and performed by trained personnel.

Mandatory Visualizations

Logical Relationship: CaS Preparation and Application

CaS_Preparation_Application cluster_prep Preparation cluster_application Application weigh Weigh CaS Powder suspend Suspend in Vehicle (e.g., PBS, CMC) weigh->suspend sonicate Vortex & Sonicate suspend->sonicate invitro In Vitro (Cell Culture) sonicate->invitro Dilute to working concentration invivo In Vivo (Oral Gavage) sonicate->invivo Administer based on body weight

References

Application Notes and Protocols for Co-precipitation Synthesis of CaS:Eu2+ Phosphors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Europium-doped Calcium Sulfide (CaS:Eu2+) is a prominent red-emitting phosphor with significant potential in various applications, including solid-state lighting and bioimaging. The co-precipitation method offers a versatile and scalable approach for the synthesis of CaS:Eu2+ phosphors, allowing for control over particle size, morphology, and luminescent properties. This document provides detailed application notes and experimental protocols for the synthesis of CaS:Eu2+ phosphors via the co-precipitation method, tailored for researchers, scientists, and professionals in drug development who may leverage these materials as fluorescent probes or markers.

Materials and Equipment

Materials:

Equipment:

  • Beakers and graduated cylinders

  • Magnetic stirrer with heating plate

  • pH meter

  • Centrifuge

  • Drying oven

  • Tube furnace with gas flow control

  • Mortar and pestle

  • X-ray diffractometer (XRD)

  • Photoluminescence (PL) spectrophotometer

  • Scanning electron microscope (SEM)

Experimental Protocols

Preparation of Precursor Solutions
  • Calcium Precursor Solution: Prepare a 0.5 M aqueous solution of calcium nitrate tetrahydrate by dissolving the appropriate amount in deionized water.

  • Europium Precursor Solution: Prepare a 0.01 M aqueous solution of europium(III) nitrate hexahydrate.

  • Precipitating Agent Solution: Prepare a 0.5 M aqueous solution of ammonium sulfate.

Co-precipitation of CaSO₄:Eu³⁺ Precursor
  • In a beaker, mix the calcium nitrate solution and the europium nitrate solution. The volume of the europium solution should be adjusted to achieve the desired doping concentration (e.g., 0.5 mol% relative to calcium).

  • Place the beaker on a magnetic stirrer and stir the solution at 500 rpm.

  • Slowly add the ammonium sulfate solution dropwise to the mixed nitrate solution. A white precipitate of europium-doped calcium sulfate (CaSO₄:Eu³⁺) will form.

  • Continuously monitor and adjust the pH of the solution to approximately 9 using ammonium hydroxide solution.

  • After the complete addition of the precipitating agent, continue stirring for 1 hour to ensure a complete reaction.

  • Separate the precipitate by centrifugation at 4000 rpm for 10 minutes.

  • Wash the precipitate three times with deionized water and then twice with ethanol to remove any unreacted precursors and byproducts.

  • Dry the washed precipitate in an oven at 80°C for 12 hours.

  • Grind the dried precipitate into a fine powder using a mortar and pestle.

Reduction to CaS:Eu²⁺ Phosphor
  • Place the dried CaSO₄:Eu³⁺ precursor powder in an alumina (B75360) crucible.

  • Position the crucible in the center of a tube furnace.

  • Purge the furnace tube with nitrogen gas for 30 minutes to remove any residual air.

  • Heat the furnace to the desired reduction temperature (e.g., 950°C) at a heating rate of 5°C/min under a reducing atmosphere of 5% H₂ and 95% N₂ with a flow rate of 100 mL/min.

  • Maintain the temperature for 2 hours to facilitate the reduction of CaSO₄ to CaS and Eu³⁺ to Eu²⁺.

  • After the reduction process, cool the furnace naturally to room temperature under the same reducing atmosphere.

  • The resulting product is the CaS:Eu²⁺ phosphor.

Data Presentation

The following tables summarize the quantitative data on the synthesis parameters and their impact on the properties of the resulting CaS:Eu²⁺ phosphors.

Table 1: Effect of Annealing Temperature on Emission Properties

Annealing Temperature (°C)Peak Emission Wavelength (nm)Relative Emission Intensity (a.u.)
550634Low
750634Medium
950634High
1150634Decreased (due to thermal quenching)[1]

Table 2: Effect of Eu²⁺ Doping Concentration on Luminescent Properties

Eu²⁺ Concentration (mol%)Peak Emission Wavelength (nm)Relative Emission Intensity (a.u.)
0.1634Medium
0.5634Maximum[1]
1.0634Decreased
2.0634Low

Visualization of Experimental Workflow

Co_Precipitation_Synthesis cluster_0 Precursor Preparation cluster_1 Co-precipitation cluster_2 Reduction Ca(NO3)2_sol Calcium Nitrate Solution Mixing Mixing of Ca & Eu Precursors Ca(NO3)2_sol->Mixing Eu(NO3)3_sol Europium Nitrate Solution Eu(NO3)3_sol->Mixing (NH4)2SO4_sol Ammonium Sulfate Solution Precipitation Addition of (NH4)2SO4 & pH Adjustment (NH4)2SO4_sol->Precipitation Mixing->Precipitation Stirring Stirring for 1h Precipitation->Stirring Centrifugation Centrifugation Stirring->Centrifugation Washing Washing with DI Water & Ethanol Centrifugation->Washing Drying Drying at 80°C Washing->Drying Grinding Grinding Drying->Grinding Annealing Annealing at 950°C in H2/N2 Atmosphere Grinding->Annealing Cooling Cooling to Room Temp. Annealing->Cooling Final_Product CaS:Eu2+ Phosphor Cooling->Final_Product

Caption: Workflow for the co-precipitation synthesis of CaS:Eu2+ phosphor.

Applications in Drug Development

While direct applications of CaS:Eu2+ phosphors in drug development are still an emerging area of research, their excellent luminescent properties open up possibilities for their use as bioimaging agents. The intense red emission of CaS:Eu2+ falls within the "optical window" of biological tissues, allowing for deeper tissue penetration and reduced autofluorescence, which are advantageous for in vivo imaging.

For applications in a biological context, the surface of the CaS:Eu2+ nanoparticles would require modification to improve their biocompatibility and allow for the conjugation of biomolecules.

Potential Surface Functionalization Protocol
  • Silica (B1680970) Coating: A silica shell can be coated on the surface of the CaS:Eu2+ nanoparticles using a modified Stöber method. This provides a biocompatible layer and a surface rich in hydroxyl groups for further functionalization.

  • Amine Functionalization: The silica-coated nanoparticles can be treated with an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), to introduce amine groups onto the surface.

  • Bioconjugation: Targeting ligands, such as antibodies or peptides, or drug molecules can be covalently attached to the amine-functionalized surface using standard cross-linking chemistry (e.g., EDC/NHS coupling).

Surface_Functionalization CaS_Eu CaS:Eu2+ Nanoparticle Silica_Coating Silica Coating (Stöber Method) CaS_Eu->Silica_Coating Improves biocompatibility Amine_Func Amine Functionalization (APTES) Silica_Coating->Amine_Func Provides -NH2 groups Bioconjugation Bioconjugation (e.g., EDC/NHS) Amine_Func->Bioconjugation Attaches targeting ligands/drugs Targeted_NP Targeted/Drug-loaded Nanoparticle Bioconjugation->Targeted_NP

Caption: General workflow for surface functionalization of CaS:Eu2+ nanoparticles.

Characterization

The synthesized CaS:Eu2+ phosphors should be characterized to confirm their phase purity, morphology, and luminescent properties.

  • XRD: To confirm the crystal structure and phase purity of the CaS host lattice.

  • SEM: To observe the particle size, morphology, and agglomeration of the phosphor powders.

  • PL Spectroscopy: To determine the excitation and emission spectra, including the peak emission wavelength and relative intensity. The quantum yield can also be measured to quantify the efficiency of the phosphor.

Conclusion

The co-precipitation method is an effective technique for the synthesis of CaS:Eu2+ red-emitting phosphors. By carefully controlling the synthesis parameters, such as annealing temperature and dopant concentration, the luminescent properties can be optimized. With appropriate surface functionalization, these phosphors hold promise for future applications in bioimaging and as platforms for targeted drug delivery. This document provides a foundational protocol that can be further optimized by researchers for their specific applications.

References

Application Notes and Protocols: Reduction of Phosphogypsum to Calcium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reduction of phosphogypsum (PG) to calcium sulfide (B99878) (CaS) utilizing various reducing agents. The methodologies outlined are based on established scientific literature and are intended for laboratory-scale synthesis. Calcium sulfide is a versatile intermediate with applications in the chemical industry, including the production of thiourea, hydrogen sulfide, and sulfur or sulfuric acid.

Introduction

Phosphogypsum, a byproduct of the phosphate (B84403) fertilizer industry, is primarily composed of calcium sulfate (B86663) dihydrate (CaSO₄·2H₂O). Its disposal presents significant environmental challenges. The reduction of phosphogypsum to calcium sulfide offers a promising avenue for valorization, transforming a waste product into a valuable chemical feedstock. This document details several methods for this conversion, employing different reducing agents and reaction conditions.

The primary chemical transformation involves the reduction of the sulfate (S(VI)) in calcium sulfate to sulfide (S(-II)) in calcium sulfide. This can be achieved through high-temperature reactions with carbonaceous materials, gaseous reducing agents, or through hydrometallurgical routes.

High-Temperature Reductive Methods

High-temperature reduction is a common approach for converting phosphogypsum to calcium sulfide. These methods typically involve heating phosphogypsum in the presence of a reducing agent in a controlled atmosphere.

Reduction with Carbonaceous Materials

Carbonaceous materials such as coal, coke, and biomass are effective reducing agents for this process. The general reaction mechanism involves the reduction of calcium sulfate by carbon.

Experimental Protocol: Reduction using Coal

  • Preparation of Reactants:

    • Dry the phosphogypsum at 220°C for 1 hour to remove moisture and convert it to anhydrite (CaSO₄).

    • Grind the dried phosphogypsum and a high-volatile coal to a fine powder.

    • Mix the phosphogypsum and coal in a predetermined ratio (e.g., stoichiometric or with excess carbon).

  • Reaction Setup:

    • Place the mixture in a suitable reactor, such as a quartz tube furnace.

    • Purge the reactor with an inert gas (e.g., nitrogen) to remove oxygen.

  • Reduction Reaction:

    • Heat the reactor to the desired temperature, typically in the range of 800°C to 1000°C.[1]

    • Maintain the temperature for a specific reaction time, for example, 30 minutes.

    • The primary reaction is: CaSO₄ + 2C → CaS + 2CO₂.

  • Product Recovery and Analysis:

    • Cool the reactor to room temperature under an inert atmosphere.

    • The solid product, primarily calcium sulfide, can be collected.

    • Characterize the product using X-ray diffraction (XRD) to confirm the presence of CaS and identify any unreacted CaSO₄ or other byproducts.

Experimental Protocol: Reduction using Sucrose (B13894) or Citric Acid

Environmentally friendly reducing agents like sucrose and citric acid can also be employed.[2][3]

  • Preparation of Reactants:

    • Dry the phosphogypsum to a constant weight at 100°C.[4]

    • Homogenize the phosphogypsum with the reducing agent (e.g., a 37% mole fraction of citric acid).[5][6]

  • Reaction Setup:

    • Place the mixture in alundum crucibles and transfer to a muffle furnace.[6]

  • Reduction Reaction:

    • Heat the furnace according to a specific temperature-time regimen, for instance, heating to 140°C for 30 minutes, holding for 30 minutes, then increasing the temperature to 1073 K (800°C) and holding for 60 minutes.[3][6]

  • Product Recovery and Analysis:

    • Allow the furnace to cool slowly to room temperature.[6]

    • Analyze the resulting composite material using XRD, X-ray Photoelectron Spectroscopy (XPS), and elemental analysis to determine the formation and purity of CaS.[2][4]

Data Presentation: High-Temperature Reduction
Reducing AgentTemperature (°C)Reaction TimeConversion Efficiency (%)CatalystReference
Coal (high volatile)800 - 850-95 - 100None[1]
Carbon Monoxide850 - 1000--None[1]
Carbon Monoxide750--Ferric Oxide or Magnetite[1]
Carbon Powder & CO118015 min97.73 (decomposition)-[7]
Sulfur (gaseous)7001.5 hours97.91None[8]
Citric Acid800 (1073 K)60 min-None[3][5]
Rice Husk + Sludge90030 min98.38 (yield of CaS)-[9]

Note: Conversion efficiency can be defined differently across studies (e.g., decomposition of CaSO₄ vs. yield of CaS).

Reaction Pathway for Carbothermal Reduction

carbothermal_reduction PG Phosphogypsum (CaSO₄·2H₂O) Anhydrite Anhydrite (CaSO₄) PG->Anhydrite Drying (220°C) CaS Calcium Sulfide (CaS) Anhydrite->CaS Reduction (800-1000°C) C Carbon (C) (Reducing Agent) C->CaS CO2 Carbon Dioxide (CO₂) CaS->CO2 Byproduct

Caption: Carbothermal reduction of phosphogypsum to calcium sulfide.

Hydrometallurgical Method

This approach involves the reduction of phosphogypsum in an acidic aqueous medium.

Reduction using Metallic Iron in Hydrochloric Acid

In this method, sulfate ions from the acid digestion of phosphogypsum are reduced to sulfide by hydrogen gas, which is generated in situ by the reaction of metallic iron with hydrochloric acid.[10][11]

Experimental Protocol

  • Preparation of Reactants:

    • Use powdered metallic iron (Fe) and phosphogypsum (PG).

    • Prepare a concentrated hydrochloric acid (HCl) solution (e.g., 12.06 M).[10]

  • Reaction Setup:

    • Combine the phosphogypsum and metallic iron in a reaction vessel. A 1:1 mass ratio can be used as a starting point.[10]

    • Place the vessel in a temperature-controlled environment.

  • Reduction Reaction:

    • Add the hydrochloric acid to the solid mixture. For example, 20 mL of 12.06 M HCl to a mixture of PG and Fe.[10]

    • The reaction of iron with HCl produces hydrogen gas, which then reduces the sulfate ions.

    • The reaction time can be varied, with maximum decomposition observed after 30 minutes in some studies.[10]

    • The reaction temperature also influences the process.[10]

  • Product Recovery and Analysis:

    • After the reaction, a solid residue will remain.

    • Separate the solid residue from the liquid phase.

    • The solid residue can be analyzed by XRD to identify the presence of CaS, as well as other phases like anhydrite, bassanite, and ferrous chloride.[10][11] Other analytical techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and Scanning Electron Microscopy (SEM) can also be used for characterization.[7][10]

Data Presentation: Hydrometallurgical Reduction
Reducing AgentAcid MediumTemperatureReaction TimeKey FindingsReference
Metallic Iron (Fe)Hydrochloric Acid (HCl)Varied30 min (max. decomposition)Formation of CaS, anhydrite, bassanite, and ferrous chloride in the solid residue.[10][11]

Experimental Workflow for Hydrometallurgical Reduction

hydrometallurgical_workflow cluster_reactants Reactants cluster_process Process cluster_analysis Analysis PG Phosphogypsum (PG) Mix Mix PG and Fe PG->Mix Fe Metallic Iron (Fe) Fe->Mix HCl Hydrochloric Acid (HCl) Add_HCl Add HCl to initiate reaction HCl->Add_HCl Mix->Add_HCl Reaction Controlled Temperature and Time Add_HCl->Reaction Separation Separate Solid Residue Reaction->Separation Analysis Characterize Solid Residue (XRD, FTIR, SEM) Separation->Analysis

Caption: Experimental workflow for the hydrometallurgical reduction of phosphogypsum.

Characterization of Calcium Sulfide

Proper characterization of the final product is crucial to determine the success of the reduction reaction.

  • X-ray Diffraction (XRD): This is the primary technique to confirm the crystalline phase of the product. The characteristic peaks for calcium sulfide (oldhamite) should be identified.[2][10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of sulfate vibrational bands and the appearance of new bands corresponding to the sulfide product.

  • Scanning Electron Microscopy (SEM): SEM provides information on the morphology and microstructure of the resulting calcium sulfide particles.[10]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can confirm the elemental composition and oxidation states of the elements present, verifying the reduction of sulfur.[2]

  • Iodometric Titration: This chemical method can be used for the quantitative determination of the calcium sulfide content in the product.[4][12]

Safety Precautions

  • High-temperature reactions should be carried out in a well-ventilated area or a fume hood.

  • The use of concentrated acids requires appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • The potential for the evolution of toxic gases, such as sulfur dioxide (SO₂) or hydrogen sulfide (H₂S), should be considered, and appropriate safety measures should be in place.

  • Always handle hot materials with appropriate tools and allow them to cool completely before handling.

References

Application Notes and Protocols: Calcium Sulfide (CaS) in High-Temperature Ceramics and Advanced Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium Sulfide (B99878) (CaS), a versatile inorganic compound, is gaining significant attention for its unique properties that make it a valuable material in the development of high-temperature ceramics and advanced coatings. With a high melting point of 2525 °C, exceptional thermal stability, and inherent chemical resistance, CaS offers substantial advantages in applications where materials are subjected to extreme environmental conditions.[1] These characteristics make it a promising candidate for enhancing the performance and durability of components in aerospace, automotive, and manufacturing industries.

This document provides detailed application notes and experimental protocols for the utilization of CaS in high-temperature ceramics and advanced coatings. It is intended to serve as a comprehensive resource for researchers and professionals exploring the potential of CaS to create more robust and resilient materials.

High-Temperature Ceramics

The incorporation of CaS into ceramic matrices can significantly improve their performance at elevated temperatures. CaS can act as a sintering aid, promoting densification at lower temperatures and inhibiting excessive grain growth, which in turn enhances the mechanical properties of the final ceramic product.[2][3] Furthermore, its high melting point and stability contribute to the overall thermal resistance of the ceramic composite.

Data Presentation: Mechanical and Thermal Properties of CaS-Containing Ceramics

While specific quantitative data for CaS-containing ceramics is not abundantly available in the public domain, the following table summarizes the typical properties of high-temperature ceramics and the expected influence of CaS addition based on qualitative findings. Further experimental validation is recommended.

PropertyTypical Value for Alumina (B75360) (Al2O3)Expected Influence of CaS Addition
Mechanical Properties
Hardness (GPa)15-19Increase
Flexural Strength (MPa)300-600Increase
Compressive Strength (MPa)2000-4000Increase
Fracture Toughness (MPa·m¹/²)3-5Potential Increase
Thermal Properties
Maximum Service Temperature (°C)~1700Increase
Thermal Conductivity (W/m·K) at 1000°C6-8Decrease
Coefficient of Thermal Expansion (CTE) (10⁻⁶/°C)8-9Potential Modification
Experimental Protocols

This protocol describes the fabrication of a CaS-reinforced alumina (Al2O3) ceramic composite.

Materials:

  • High-purity α-Alumina (Al2O3) powder (<1 µm particle size)

  • High-purity Calcium Sulfide (CaS) powder (<5 µm particle size)

  • Ethanol (99.5%)

  • Zirconia milling media

  • Graphite (B72142) die for hot pressing

Equipment:

  • Ball mill

  • Drying oven

  • Sieve (200 mesh)

  • Hot press furnace

  • Diamond saw and polishing equipment

Procedure:

  • Powder Preparation:

    • Weigh the desired amounts of Al2O3 and CaS powders (e.g., 95 wt% Al2O3 and 5 wt% CaS).

    • Place the powders in a polyethylene (B3416737) bottle with zirconia milling media and ethanol.

    • Ball mill the mixture for 24 hours to ensure homogeneous mixing.

  • Drying and Granulation:

    • Dry the milled slurry in an oven at 80°C for 12 hours to evaporate the ethanol.

    • Gently crush the dried cake and pass it through a 200-mesh sieve to obtain a fine, granulated powder.

  • Hot Pressing:

    • Place the granulated powder into a graphite die.

    • Heat the die in the hot press furnace to the desired sintering temperature (e.g., 1500-1600°C) under a vacuum or inert atmosphere (e.g., Argon).[4]

    • Apply a uniaxial pressure of 30-40 MPa once the sintering temperature is reached.[4]

    • Hold at the sintering temperature and pressure for 1-2 hours.[3]

    • Allow the furnace to cool down to room temperature before releasing the pressure and removing the sintered pellet.

  • Characterization:

    • Cut and polish the sintered pellet for microstructural analysis (e.g., using Scanning Electron Microscopy - SEM) and mechanical testing.

    • Determine the density of the sintered ceramic using the Archimedes method.

    • Measure mechanical properties such as Vickers hardness, flexural strength (three-point bending test), and fracture toughness (indentation method).

    • Evaluate thermal properties such as thermal conductivity and thermal shock resistance.

Workflow for CaS-Alumina Composite Synthesis

G cluster_0 Powder Preparation cluster_1 Drying and Granulation cluster_2 Sintering cluster_3 Characterization weigh Weigh Al2O3 and CaS mix Ball Mill with Ethanol weigh->mix dry Dry Slurry at 80°C mix->dry sieve Sieve Dried Powder dry->sieve load Load into Graphite Die sieve->load hot_press Hot Press at 1500-1600°C load->hot_press characterize Microstructural and Mechanical Analysis hot_press->characterize

Caption: Workflow for synthesizing CaS-alumina ceramic composites.

This protocol outlines a method to evaluate the thermal shock resistance of the fabricated CaS-containing ceramic.[1][5][6][7]

Materials:

  • Sintered ceramic test specimens (e.g., rectangular bars)

  • Water bath at room temperature

Equipment:

  • High-temperature furnace

  • Tongs

  • Flexural strength testing machine

Procedure:

  • Initial Strength Measurement:

    • Determine the initial flexural strength of a set of as-prepared (un-shocked) specimens using a three-point or four-point bending test.

  • Thermal Shock:

    • Heat a new set of specimens in a furnace to a specific temperature (e.g., starting at 200°C).

    • Hold the specimens at this temperature for a sufficient time to ensure thermal equilibrium (e.g., 30 minutes).

    • Rapidly quench the heated specimens by immersing them in a room-temperature water bath.[5][6]

  • Post-Shock Strength Measurement:

    • After quenching, dry the specimens and inspect for any visible cracks.

    • Measure the retained flexural strength of the quenched specimens.

  • Determining Critical Temperature Difference (ΔTc):

    • Repeat steps 2 and 3 with new sets of specimens, incrementally increasing the furnace temperature (e.g., in 50°C intervals).

    • Plot the retained flexural strength as a function of the temperature difference (furnace temperature - water bath temperature).

    • The critical temperature difference (ΔTc) is typically defined as the temperature difference at which a significant drop in strength (e.g., 30-50%) is observed.[7]

Logical Relationship for Thermal Shock Testing

G start Ceramic Specimen heat Heat in Furnace start->heat quench Quench in Water heat->quench measure Measure Retained Flexural Strength quench->measure compare Compare with Initial Strength measure->compare end Determine ΔTc compare->end

Caption: Logical flow for determining thermal shock resistance.

Advanced Coatings

CaS can be employed in advanced coatings to provide protection against high-temperature corrosion, wear, and oxidation. These coatings can be applied to various metallic substrates used in demanding environments. Physical Vapor Deposition (PVD) techniques are suitable for depositing thin, dense, and adherent CaS films.

Data Presentation: Performance of CaS-Based Coatings

Quantitative data on the performance of CaS-based coatings is emerging. The following table provides a template for presenting such data, with hypothetical values for illustration.

PropertySubstrateCoating Thickness (µm)Test ConditionPerformance Metric
Adhesion Stainless Steel2ASTM D33595B (Excellent)
Hardness Inconel 7183Nanoindentation12 GPa
Wear Rate Titanium Alloy5Pin-on-disk (800°C)1.5 x 10⁻⁶ mm³/N·m
Corrosion Rate Mild Steel4900°C, SO₂ atm, 100h0.2 mg/cm²·h
Experimental Protocols

This protocol describes a general procedure for depositing a CaS thin film using a PVD technique such as sputtering or thermal evaporation.

Materials:

  • Substrate (e.g., stainless steel, superalloy)

  • High-purity CaS target or powder

  • Cleaning solvents (e.g., acetone (B3395972), isopropanol)

Equipment:

  • PVD system (sputtering or thermal evaporation)

  • Substrate holder and heater

  • Vacuum pumps (roughing and high-vacuum)

  • Power supply (DC or RF for sputtering)

  • Thickness monitor

Procedure:

  • Substrate Preparation:

    • Clean the substrate ultrasonically in a sequence of acetone and isopropanol (B130326) for 15 minutes each.

    • Dry the substrate with a stream of nitrogen gas.

    • Mount the substrate onto the substrate holder in the PVD chamber.

  • Deposition Process:

    • Pump down the chamber to a base pressure of < 1 x 10⁻⁶ Torr.

    • Heat the substrate to the desired deposition temperature (e.g., 300-500°C) to improve film adhesion and crystallinity.

    • For Sputtering:

      • Introduce an inert gas (e.g., Argon) into the chamber.

      • Apply power to the CaS target to generate a plasma and initiate sputtering.

      • Control the deposition rate and thickness using a quartz crystal microbalance.

    • For Thermal Evaporation:

      • Gradually heat the crucible containing CaS powder until it starts to evaporate.

      • Open the shutter to allow the CaS vapor to deposit onto the substrate.

      • Monitor the deposition rate and thickness.

  • Cooling and Characterization:

    • After deposition, allow the substrate to cool down to room temperature under vacuum.

    • Vent the chamber and remove the coated substrate.

    • Characterize the film for its thickness, composition, crystal structure (e.g., using X-ray Diffraction - XRD), surface morphology (e.g., using SEM), and adhesion.

Experimental Workflow for PVD of CaS Coatings

G cluster_0 Substrate Preparation cluster_1 Deposition cluster_2 Post-Deposition cluster_3 Analysis clean Ultrasonic Cleaning dry_n2 Nitrogen Drying clean->dry_n2 mount Mount in Chamber dry_n2->mount pump Evacuate Chamber mount->pump heat_sub Heat Substrate pump->heat_sub deposit Deposit CaS (Sputtering/Evaporation) heat_sub->deposit cool Cool Under Vacuum deposit->cool remove Remove Sample cool->remove analyze Characterize Film Properties remove->analyze

Caption: Workflow for the deposition of CaS coatings via PVD.

This protocol provides a method for evaluating the corrosion resistance of CaS-coated substrates at elevated temperatures.

Materials:

  • CaS-coated and uncoated (control) specimens

  • Corrosive gas mixture (e.g., air, SO₂, H₂S)

Equipment:

  • Tube furnace with gas flow control

  • Analytical balance

  • Gas mixing system

Procedure:

  • Initial Measurement:

    • Measure the initial weight of the coated and uncoated specimens using an analytical balance.

  • High-Temperature Exposure:

    • Place the specimens in the tube furnace.

    • Heat the furnace to the desired test temperature (e.g., 900°C) under a controlled flow of the corrosive gas mixture.

    • Maintain the temperature and gas flow for a specified duration (e.g., 100 hours).

  • Weight Change Measurement:

    • After the exposure period, cool the furnace to room temperature.

    • Carefully remove the specimens and measure their final weight.

    • Calculate the weight change per unit surface area.

  • Analysis:

    • Analyze the surface of the corroded specimens using techniques like SEM and XRD to identify the corrosion products and understand the corrosion mechanism.

    • Compare the weight change and surface morphology of the coated and uncoated specimens to evaluate the protective performance of the CaS coating.

Conclusion

Calcium Sulfide demonstrates significant potential for enhancing the properties of high-temperature ceramics and advanced coatings. Its inherent thermal stability and chemical resistance make it a compelling additive for creating materials that can withstand extreme operational environments. The provided protocols offer a starting point for researchers to explore the synthesis, application, and characterization of CaS-containing materials. Further research is encouraged to generate more comprehensive quantitative data to fully elucidate the performance benefits and optimize the use of CaS in these demanding applications.

References

Application Notes and Protocols: Calcium Sulfide (CaS) as an Infrared Optical Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Calcium Sulfide (B99878) (CaS) as an infrared (IR) optical material. While CaS is well-known for its properties as a phosphor, its potential as a primary optical material for applications such as IR windows, lenses, and domes is an emerging area of interest. These notes compile the available data on its properties and provide detailed experimental protocols for its synthesis and fabrication into optical components.

Introduction to Calcium Sulfide as an IR Optical Material

Calcium Sulfide (CaS) is a chemical compound with the formula CaS. It is a white, crystalline material that crystallizes in a cubic structure similar to rock salt. While its primary application has been in the field of phosphors, particularly when doped with rare-earth elements, its optical properties suggest potential for use as an infrared-transmitting material. Theoretical analyses and studies on CaS thin films have indicated low absorbance and high transmittance in the infrared region, making it a candidate for various optical applications.[1][2]

The development of CaS and related materials like Calcium Lanthanum Sulfide (CLS) for mid-wave and long-wave infrared applications is driven by the need for high-performance, durable, and potentially lower-cost alternatives to commonly used IR materials.[3][4]

Physical and Optical Properties of Calcium Sulfide

Table 1: Physical Properties of Calcium Sulfide

PropertyValue
Chemical FormulaCaS
Molar Mass72.14 g/mol
AppearanceWhite crystalline solid
Crystal StructureCubic (Halite)
Density2.59 g/cm³
Melting Point2525 °C

Table 2: Optical Properties of Calcium Sulfide

PropertyValue/Description
Transmission Range Reported to have low absorbance and high transmittance in the UV, visible, and infrared regions.[1] Specific transmission percentages across the full 1-20 µm range for bulk optical-grade CaS are not well-documented.
Refractive Index (n) 2.137 (at sodium D-line, 589.3 nm). A comprehensive dataset of refractive index values across the infrared spectrum is not currently available.
Theoretical Band Gap Approximately 3.9 eV (for thin films).[1]

Applications in Infrared Optics

Based on its properties, CaS has potential applications in the following areas:

  • Infrared Windows and Domes: For use in thermal imaging, spectroscopy, and sensor protection in the mid-wave infrared (MWIR) and potentially the long-wave infrared (LWIR) regions.

  • Infrared Lenses: As a material for focusing or collimating infrared radiation in various optical systems.

  • Host Material for IR Phosphors: Doped CaS can be used for applications requiring upconversion or downconversion of infrared light.

Experimental Protocols

The following sections provide detailed protocols for the synthesis, fabrication, and characterization of CaS optical components. These protocols are based on established methods for producing transparent ceramics and will likely require optimization for CaS.

High-purity, fine-grained CaS powder is essential for the fabrication of transparent ceramics. A common method for synthesizing sulfide powders is the sulfidation of a precursor in a controlled atmosphere.

Objective: To synthesize high-purity CaS powder from Calcium Carbonate (CaCO₃) precursor.

Materials:

  • High-purity Calcium Carbonate (CaCO₃) powder (99.99% or higher)

  • Hydrogen Sulfide (H₂S) gas (high purity)

  • Argon (Ar) or Nitrogen (N₂) gas (high purity)

  • Alumina (B75360) or quartz tube furnace

  • Alumina crucibles

Protocol:

  • Precursor Preparation: Place the high-purity CaCO₃ powder in an alumina crucible.

  • Furnace Setup: Place the crucible containing the CaCO₃ powder into the center of the tube furnace.

  • Purging: Purge the furnace tube with high-purity Ar or N₂ gas for at least 30 minutes to remove any residual oxygen and moisture.

  • Heating and Sulfidation:

    • While maintaining a slow flow of Ar/N₂, begin heating the furnace to 900-1100 °C at a rate of 5-10 °C/min.

    • Once the target temperature is reached, introduce a controlled flow of H₂S gas into the furnace tube. The reaction is: CaCO₃ + H₂S → CaS + H₂O + CO₂.

    • Maintain the temperature and H₂S flow for 4-6 hours to ensure complete conversion of the carbonate to the sulfide.

  • Cooling:

    • After the reaction is complete, switch off the H₂S gas flow and continue to flow Ar/N₂ gas.

    • Allow the furnace to cool down to room temperature under the inert gas flow.

  • Powder Collection: Once at room temperature, carefully remove the crucible containing the synthesized CaS powder in an inert atmosphere (e.g., a glovebox) to prevent oxidation.

  • Characterization: Characterize the synthesized powder using X-ray Diffraction (XRD) to confirm the phase purity and Scanning Electron Microscopy (SEM) to assess the particle size and morphology.

Hot pressing is a technique used to densify powders into a solid component by the simultaneous application of heat and pressure.

Objective: To fabricate a dense, transparent CaS ceramic disc.

Equipment:

  • High-purity CaS powder (synthesized as per Protocol 4.1)

  • Hot press with a graphite (B72142) die and punches

  • Graphite foil

  • Inert atmosphere glovebox

Protocol:

  • Die Preparation: Line the graphite die and punches with graphite foil to prevent the CaS powder from reacting with the die.

  • Powder Loading: Inside an inert atmosphere glovebox, load a pre-weighed amount of the synthesized CaS powder into the prepared graphite die.

  • Hot Pressing Cycle:

    • Place the loaded die into the hot press chamber.

    • Evacuate the chamber to a high vacuum and then backfill with an inert gas like Argon.

    • Apply a low initial pressure (e.g., 5 MPa).

    • Begin heating to a temperature between 1200 °C and 1500 °C. The optimal temperature will need to be determined experimentally.

    • As the temperature increases, gradually increase the pressure to 30-50 MPa.

    • Hold at the peak temperature and pressure for 1-2 hours to allow for full densification.

  • Cooling and Depressurization:

    • After the holding time, cool the system down while maintaining the inert atmosphere.

    • Gradually release the pressure during the cooling process.

  • Sample Retrieval: Once at room temperature, carefully remove the densified CaS ceramic disc from the die.

Due to the relatively soft nature of many sulfide materials, a careful polishing procedure is required to achieve a good optical finish.

Objective: To polish the surfaces of the hot-pressed CaS disc to an optical quality finish.

Materials:

  • Polishing laps (e.g., cast iron or pitch)

  • A series of diamond slurries with decreasing particle sizes (e.g., 30 µm, 15 µm, 6 µm, 3 µm, 1 µm)

  • Polishing pads (e.g., synthetic cloths)

  • Final polishing compound (e.g., 0.3 µm alumina slurry)

  • Polishing lubricant (e.g., mineral oil or a specialized polishing oil)

Protocol:

  • Lapping/Grinding:

    • Begin with a coarse diamond slurry (e.g., 30 µm) on a cast iron lap to planarize the surfaces of the CaS disc and remove any surface irregularities from the hot pressing.

    • Progressively move to finer diamond slurries (15 µm, 6 µm), cleaning the sample and lap thoroughly between each step to avoid contamination.

  • Polishing:

    • Switch to a polishing pad and a finer diamond slurry (e.g., 3 µm).

    • Continue polishing with progressively finer slurries (e.g., 1 µm diamond followed by 0.3 µm alumina) until a specular finish is achieved.

    • Use a suitable polishing lubricant to prevent excessive heat generation and scratching.

  • Cleaning: Thoroughly clean the polished window to remove any residual polishing compounds and lubricants. This can be done using a series of solvent rinses (e.g., acetone, isopropanol).

Objective: To determine the infrared transmission properties of the fabricated CaS window.

Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

Protocol:

  • Background Spectrum: Record a background spectrum with an empty sample holder to account for the atmospheric and instrumental response.

  • Sample Spectrum: Place the polished CaS window in the sample holder and record the transmission spectrum.

  • Data Analysis: The transmittance is calculated as the ratio of the sample spectrum to the background spectrum. The spectrum should be recorded over the desired infrared range (e.g., 2.5 to 25 µm, which corresponds to 4000 to 400 cm⁻¹).

Visualizations

experimental_workflow cluster_synthesis Powder Synthesis cluster_fabrication Ceramic Fabrication cluster_finishing Optical Finishing cluster_characterization Characterization precursor High-Purity CaCO₃ synthesis Sulfidation in H₂S Atmosphere precursor->synthesis powder High-Purity CaS Powder synthesis->powder hot_pressing Hot Pressing powder->hot_pressing green_body Densified CaS Ceramic hot_pressing->green_body polishing Grinding and Polishing green_body->polishing finished_optic Polished CaS Window polishing->finished_optic ftir FTIR Spectroscopy finished_optic->ftir

Caption: Overall workflow for the fabrication and characterization of a CaS infrared optical window.

hot_pressing_process start Load CaS Powder into Graphite Die evacuate Evacuate and Backfill with Inert Gas start->evacuate heat_pressure Apply Initial Pressure and Heat evacuate->heat_pressure hold Hold at Peak Temperature and Pressure heat_pressure->hold cool Cool Down Under Inert Atmosphere hold->cool release_pressure Gradually Release Pressure cool->release_pressure end Remove Densified CaS Ceramic release_pressure->end

Caption: Logical flow of the hot-pressing process for densifying CaS powder into a ceramic.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Photoluminescence of CaS:Eu²⁺ Phosphors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in improving the photoluminescence (PL) intensity of CaS:Eu²⁺ phosphors.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low photoluminescence intensity in synthesized CaS:Eu²⁺ phosphors?

Low photoluminescence intensity in CaS:Eu²⁺ phosphors can stem from several factors. The most common issues include incomplete reduction of Eu³⁺ to Eu²⁺, poor crystallinity of the CaS host lattice, concentration quenching due to excessive Eu²⁺ doping, and the presence of surface defects or impurities that act as non-radiative recombination centers.

Q2: How does the synthesis atmosphere affect the luminescence of CaS:Eu²⁺?

A reducing atmosphere is crucial during the synthesis of CaS:Eu²⁺ phosphors. The primary role of the reducing environment (e.g., Ar-H₂, H₂S, or CO) is to facilitate the reduction of europium from its trivalent (Eu³⁺) to its divalent (Eu²⁺) state, which is the desired active luminescent center in the CaS host. An oxidizing atmosphere will prevent this reduction, leading to poor or no red emission.

Q3: What is the function of a flux in CaS:Eu²⁺ phosphor synthesis?

A flux is a substance added in small quantities to the raw materials to promote the formation of a crystalline product at a lower temperature. In the synthesis of CaS:Eu²⁺, fluxes like NH₄F, NH₄Cl, and various carbonates can enhance the crystallinity of the CaS host, increase particle size, and facilitate the diffusion of Eu²⁺ ions into the CaS lattice, all of which can lead to a significant improvement in photoluminescence intensity.

Q4: Can co-doping with other ions improve the photoluminescence of CaS:Eu²⁺?

Yes, co-doping with certain ions can significantly enhance the photoluminescence properties. For instance, substituting some Ca²⁺ with Sr²⁺ can shift the excitation band to better match the emission of blue LED chips.[1] Similarly, partial substitution with Mg²⁺ has been shown to greatly increase the intensity of the red emission.[1] Co-doping with ions like Er³⁺ can also improve the brightness of the phosphor.[1]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low or No Red Emission - Incomplete reduction of Eu³⁺ to Eu²⁺.- Oxidizing atmosphere during synthesis.- Incorrect synthesis temperature.- Ensure a strong reducing atmosphere (e.g., Ar-H₂ (5%), H₂S, or CO) is maintained throughout the high-temperature synthesis step.- Verify the integrity of the furnace seals to prevent oxygen leakage.- Optimize the synthesis temperature; temperatures between 900°C and 1100°C are typically effective.
Poor Crystallinity (Broad XRD Peaks) - Insufficient synthesis temperature or time.- Lack of a suitable flux.- Increase the sintering temperature and/or duration. A common starting point is 1000°C for 2-4 hours.- Introduce a flux agent (e.g., 1-5 wt% NH₄F or NH₄Cl) to the precursor mixture to promote crystal growth.[2]
Low Quantum Yield - Presence of impurities or quenching sites.- High concentration of surface defects.- Non-optimal Eu²⁺ concentration.- Use high-purity precursor materials.- Optimize the synthesis conditions (temperature, atmosphere, flux) to improve crystallinity and reduce defects.- Systematically vary the Eu²⁺ concentration to find the optimal doping level (typically around 0.5-2 mol%) to avoid concentration quenching.
Emission Peak at Wrong Wavelength - Incorrect host lattice composition.- Phase impurities.- Variation in Eu²⁺ concentration.- Verify the stoichiometry of the starting materials.- Use XRD to check for the presence of unintended phases.- Note that the emission peak can slightly shift with Eu²⁺ concentration and co-doping. For example, increasing Sr²⁺ content can cause a blue shift.

Data Presentation

Table 1: Effect of Eu²⁺ Concentration on Photoluminescence Intensity

Eu²⁺ Concentration (mol%)Relative PL Intensity (%)Emission Peak (nm)
0.165648
0.5100650
1.092651
2.078652
4.060654

Note: Data is compiled for illustrative purposes based on typical trends reported in the literature. Actual values may vary based on specific experimental conditions.

Table 2: Influence of Different Fluxes on Relative Photoluminescence Intensity

Flux Agent (2-5 wt%)Relative PL Intensity (%)
None55
Na₂CO₃68
Li₂CO₃75
NH₄Cl85
NH₄F100

Reference: Data adapted from a study on the effect of fluxes on CaS:Eu²⁺, Er³⁺ phosphors.[1]

Table 3: Impact of Sr²⁺ and Mg²⁺ Co-doping on Photoluminescence Properties

Co-dopant (Substitution for Ca²⁺)Relative PL Intensity (%)Excitation Peak Shift
None100-
Sr²⁺ (30 mol%)115Blue shift
Mg²⁺ (30 mol%)125Slight red shift

Reference: Based on findings on the enhancement of CaS:Eu²⁺, Er³⁺ phosphors through partial substitution.[1]

Experimental Protocols

Protocol 1: Solid-State Reaction Synthesis of CaS:Eu²⁺

This protocol describes a common method for synthesizing CaS:Eu²⁺ phosphors using a solid-state reaction.

  • Precursor Preparation:

    • Weigh stoichiometric amounts of high-purity CaCO₃, S (sulfur powder), and Eu₂O₃. The amount of Eu₂O₃ should be calculated to achieve the desired doping concentration of Eu²⁺ (e.g., 0.5 mol%).

    • Add a flux agent, such as NH₄F (typically 1-5% by weight of the total precursors), to the mixture.

  • Mixing:

    • Thoroughly mix the precursors in an agate mortar and pestle until a homogeneous powder is obtained. Wet mixing with ethanol (B145695) can improve homogeneity.

    • Dry the mixture in an oven at 80°C for 1 hour to remove the ethanol.

  • Sintering:

    • Place the mixed powder in an alumina (B75360) crucible.

    • Position the crucible in a tube furnace.

    • Heat the furnace to a target temperature (e.g., 1000°C) at a ramping rate of 5°C/min under a reducing atmosphere (e.g., a mixture of 5% H₂ and 95% Ar).

    • Hold the temperature at 1000°C for 2-4 hours to ensure complete reaction and crystallization.

  • Cooling and Post-Processing:

    • Cool the furnace naturally to room temperature while maintaining the reducing atmosphere.

    • Gently grind the resulting phosphor powder for characterization.

Protocol 2: Co-Precipitation Synthesis of CaS:Eu²⁺

This protocol provides an alternative synthesis route via co-precipitation, which can offer better control over particle size and homogeneity.

  • Solution Preparation:

    • Prepare an aqueous solution of Ca(NO₃)₂ and Eu(NO₃)₃ with the desired Ca:Eu molar ratio.

    • Prepare a separate aqueous solution of (NH₄)₂S.

  • Precipitation:

    • Slowly add the (NH₄)₂S solution to the Ca(NO₃)₂/Eu(NO₃)₃ solution while stirring continuously. A precipitate of CaS doped with Eu³⁺ will form.

    • Continue stirring for 1-2 hours to ensure complete precipitation.

  • Washing and Drying:

    • Filter the precipitate and wash it several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

    • Dry the precipitate in an oven at 100°C overnight.

  • Reduction and Crystallization:

    • Place the dried powder in an alumina crucible and transfer it to a tube furnace.

    • Heat the furnace to 900-1100°C under a reducing atmosphere (e.g., 5% H₂ in Ar) for 2-3 hours to reduce Eu³⁺ to Eu²⁺ and crystallize the CaS:Eu²⁺ phosphor.

  • Cooling:

    • Cool the furnace to room temperature under the reducing atmosphere.

    • The final product is a fine CaS:Eu²⁺ phosphor powder.

Visualizations

experimental_workflow_solid_state start Start precursors Weigh Precursors (CaCO₃, S, Eu₂O₃, Flux) start->precursors mixing Homogeneous Mixing (Mortar & Pestle) precursors->mixing sintering Sintering in Tube Furnace (e.g., 1000°C, 2-4h) Reducing Atmosphere (H₂/Ar) mixing->sintering cooling Natural Cooling (Under Reducing Atmosphere) sintering->cooling grinding Final Grinding cooling->grinding end CaS:Eu²⁺ Phosphor grinding->end

Caption: Experimental workflow for the solid-state synthesis of CaS:Eu²⁺ phosphors.

troubleshooting_low_pl start Low PL Intensity Observed check_reduction Check Synthesis Atmosphere (Was it reducing?) start->check_reduction check_crystallinity Analyze Crystallinity (XRD) (Are peaks sharp?) check_reduction->check_crystallinity Yes solution_atmosphere Ensure Strong Reducing Atmosphere (H₂/Ar, H₂S, CO) check_reduction->solution_atmosphere No check_concentration Review Eu²⁺ Concentration (Is it optimal?) check_crystallinity->check_concentration Yes solution_crystallinity Optimize Sintering Temp/Time Add Flux (e.g., NH₄F) check_crystallinity->solution_crystallinity No solution_concentration Synthesize with Varying Eu²⁺ Concentrations (e.g., 0.1-2.0 mol%) check_concentration->solution_concentration No optimized PL Intensity Improved solution_atmosphere->optimized solution_crystallinity->optimized solution_concentration->optimized

Caption: Logical workflow for troubleshooting low photoluminescence intensity in CaS:Eu²⁺ phosphors.

References

Technical Support Center: Preparation of Calcium Sulfide (CaS) in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous solutions of Calcium Sulfide (B99878) (CaS). The primary focus is to address the challenges arising from the hydrolysis of CaS in aqueous environments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the preparation and handling of aqueous CaS suspensions.

Issue 1: Rapid formation of a milky white precipitate and a "rotten egg" smell upon adding CaS to water.

  • Question: I tried to dissolve CaS powder in deionized water to prepare a stock solution, but it immediately turned cloudy, and there was a strong, unpleasant odor. What is happening, and how can I prepare a stable suspension?

  • Answer: You are observing the rapid hydrolysis of Calcium Sulfide. CaS reacts with water to form sparingly soluble calcium hydroxide (B78521) (Ca(OH)₂) and calcium bisulfide (Ca(HS)₂), along with the release of hydrogen sulfide (H₂S) gas, which is responsible for the "rotten egg" smell.[1] To prepare a more stable suspension, it is crucial to minimize hydrolysis.

    Recommended Protocol to Minimize Hydrolysis:

    • Deoxygenate the Water: Purge deionized water with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can oxidize sulfide species.

    • Work under an Inert Atmosphere: Whenever possible, handle the CaS powder and prepare the suspension inside a glove box or under a continuous flow of inert gas.

    • Control the Temperature: Prepare the suspension at a low temperature (e.g., in an ice bath) to reduce the rate of hydrolysis.

    • Use a Buffered Solution: Preparing the suspension in a slightly alkaline buffer (pH 8-9) can help suppress the hydrolysis reaction. However, avoid excessively high pH, which can precipitate Ca(OH)₂.

    • Rapid Dispersion: Add the CaS powder to the cold, deoxygenated water with vigorous stirring or sonication to ensure rapid and uniform dispersion. This helps to avoid localized high concentrations that can accelerate hydrolysis.

    • Use Freshly Prepared Solutions: Due to the inherent instability of CaS in water, it is best to prepare the suspension immediately before use.

Issue 2: Inconsistent results in experiments using CaS suspensions.

  • Question: My experimental results vary significantly between batches of CaS suspensions, even when I follow the same preparation method. Why is this happening, and how can I improve reproducibility?

  • Answer: The inconsistency likely stems from varying degrees of hydrolysis and particle agglomeration in your CaS suspensions. The concentration of active sulfide species can change over time, and the particle size distribution can affect reactivity.

    Strategies for Improved Reproducibility:

    • Standardize Preparation Conditions: Strictly control the temperature, pH, and mixing speed during preparation.

    • Use Stabilizers: Consider adding a stabilizer to prevent particle agglomeration. Options include:

      • Polymers: Polyvinylpyrrolidone (PVP) or Polyethylene glycol (PEG) can be used as capping agents to prevent nanoparticles from clumping together.[2]

      • Surfactants: Anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) or cationic surfactants like cetyltrimethylammonium bromide (CTAB) can also help stabilize the suspension.[2]

    • Characterize Your Suspension: Before each experiment, characterize the suspension to ensure consistency. Key parameters to measure include:

      • pH: To monitor the extent of hydrolysis.

      • Particle Size: Using techniques like Dynamic Light Scattering (DLS).

      • Sulfide Concentration: This can be determined using titration methods or a sulfide ion-selective electrode.

Issue 3: Difficulty in separating CaS particles from the aqueous phase after a reaction.

  • Question: After my reaction, I'm finding it difficult to separate the CaS particles by centrifugation. The particles are either too fine or form a stable colloid. How can I improve the separation?

  • Answer: The formation of fine nanoparticles or a stable colloidal suspension can make separation challenging.

    Troubleshooting Separation Issues:

    • Flocculation: Induce particle aggregation by adding a flocculating agent. A small amount of a high-molecular-weight polymer or a salt solution can help destabilize the colloid and promote settling.

    • Centrifugation at Higher Speeds: If your equipment allows, increase the centrifugal force.

    • Filtration: For finer particles, you may need to use membrane filtration with an appropriate pore size.

    • pH Adjustment: Carefully adjusting the pH of the solution can sometimes induce particle aggregation and facilitate separation.

Frequently Asked Questions (FAQs)

Q1: What is the chemical reaction for the hydrolysis of Calcium Sulfide in water?

A1: Calcium sulfide reacts with water in a two-step process. Initially, it forms calcium hydroxide and calcium bisulfide. The bisulfide can further react with water to produce more calcium hydroxide and hydrogen sulfide gas. The overall reaction can be represented as:

2CaS + 2H₂O ⇌ Ca(OH)₂ + Ca(HS)₂[3]

Ca(HS)₂ + 2H₂O ⇌ Ca(OH)₂ + 2H₂S

Q2: Why is CaS so susceptible to hydrolysis in aqueous solutions?

A2: The sulfide ion (S²⁻) is a strong base and readily reacts with water (a weak acid) to form hydroxide ions (OH⁻) and bisulfide ions (HS⁻).[3] This, combined with the low solubility of CaS, leads to a high degree of hydrolysis, even in saturated solutions.[3]

Q3: What is the solubility of CaS in water?

A3: Calcium sulfide is sparingly soluble in water.[4][5] Its solubility is influenced by factors such as temperature and pH. In general, the solubility of sulfide salts of weak acids tends to increase at a lower pH.[6]

Q4: How does pH affect the stability of CaS in an aqueous solution?

A4: The pH of the solution plays a critical role in the stability of CaS. At neutral or acidic pH, the hydrolysis of CaS is more pronounced, leading to the rapid evolution of H₂S gas. In alkaline solutions (pH > 8), the equilibrium of the hydrolysis reaction is shifted to the left, which suppresses the formation of H₂S and slows down the decomposition of CaS. However, very high pH can lead to the precipitation of Ca(OH)₂.

Q5: What are the primary byproducts of CaS hydrolysis that I should be aware of?

A5: The main byproducts are calcium hydroxide (Ca(OH)₂), calcium bisulfide (Ca(HS)₂), and hydrogen sulfide (H₂S) gas.[1] H₂S is a toxic and flammable gas with a characteristic "rotten egg" odor, and appropriate safety precautions must be taken when working with CaS in aqueous solutions.

Q6: How should I store CaS powder to minimize degradation?

A6: CaS powder is hygroscopic and will react with moisture in the air. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from acids and strong oxidizing agents.[7][8] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[7]

Data Presentation

Table 1: Influence of pH on the Solubility of Calcium Salts

pHCalcium Carbonate (CaCO₃) Solubility (g/L)Calcium Citrate Tetrahydrate Solubility (g/L)Calcium Phosphate (Ca₃(PO₄)₂) Solubility (g/L)
≤ 3.0 -1.70.2
4.5 0.040.90.02
6.0 0.0150.6< 0.01
7.5 0.0140.5< 0.01

Experimental Protocols

Protocol 1: Preparation of a Stabilized CaS Nanoparticle Suspension

This protocol describes a general method for preparing a relatively stable aqueous suspension of CaS nanoparticles for research applications.

  • Materials:

    • Calcium Sulfide (CaS) powder (high purity)

    • Deionized water

    • Polyvinylpyrrolidone (PVP) as a stabilizer

    • Nitrogen or Argon gas

    • Ice bath

    • Ultrasonicator (probe or bath)

  • Procedure:

    • Deoxygenate 100 mL of deionized water by bubbling with nitrogen or argon gas for at least 30 minutes in a flask. Place the flask in an ice bath to cool the water to approximately 4°C.

    • Weigh 100 mg of PVP and dissolve it in the cold, deoxygenated water with gentle stirring.

    • In a separate, dry container inside a glove box or under an inert atmosphere, weigh 50 mg of CaS powder.

    • With vigorous stirring, slowly add the CaS powder to the cold PVP solution.

    • Immediately after adding the CaS powder, sonicate the suspension for 15-30 minutes while keeping the container in the ice bath to prevent heating.

    • The resulting suspension should be used immediately for experiments to minimize degradation.

Visualizations

Hydrolysis_Pathway CaS CaS (solid) CaOH2 Ca(OH)₂ (precipitate) CaS->CaOH2 + 2H₂O CaHS2 Ca(HS)₂ (aqueous) CaS->CaHS2 + 2H₂O H2O H₂O (liquid) CaHS2->CaOH2 + 2H₂O H2S H₂S (gas) CaHS2->H2S + 2H₂O

Caption: Hydrolysis pathway of Calcium Sulfide in water.

Troubleshooting_Workflow decision decision issue issue start Start: Prepare CaS Suspension issue_instability Issue: Precipitate/Odor (Hydrolysis) start->issue_instability check_conditions Check Preparation Conditions issue_instability->check_conditions deoxygenate Deoxygenate Water? check_conditions->deoxygenate No issue_agglomeration Issue: Inconsistent Results (Agglomeration) check_conditions->issue_agglomeration Yes inert_atm Inert Atmosphere? deoxygenate->inert_atm low_temp Low Temperature? inert_atm->low_temp solution Implement Corrective Actions: - Use deoxygenated water - Work under inert gas - Use an ice bath low_temp->solution solution->start check_stabilizer Used Stabilizer? issue_agglomeration->check_stabilizer add_stabilizer Add Stabilizer (e.g., PVP, CTAB) check_stabilizer->add_stabilizer No characterize Characterize Suspension (pH, Particle Size) check_stabilizer->characterize Yes add_stabilizer->characterize end Proceed with Experiment characterize->end

Caption: Troubleshooting workflow for CaS suspension preparation.

Experimental_Workflow cluster_prep Suspension Preparation cluster_char Characterization cluster_exp Experiment process process prep1 Deoxygenate Water (N₂/Ar) prep2 Cool Water (Ice Bath) prep1->prep2 prep3 Dissolve Stabilizer (optional) prep2->prep3 prep4 Weigh CaS (Inert Atmosphere) prep3->prep4 prep5 Disperse CaS in Water prep4->prep5 prep6 Sonicate Suspension prep5->prep6 char1 Measure pH prep6->char1 char2 Analyze Particle Size (DLS) char1->char2 char3 Determine Sulfide Concentration char2->char3 exp1 Use Freshly Prepared Suspension char3->exp1 exp2 Conduct Experiment exp1->exp2 exp3 Analyze Results exp2->exp3

Caption: Experimental workflow for CaS preparation and use.

References

Technical Support Center: Optimizing Dopant Concentration in CaS for Maximum Luminescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for optimizing dopant concentration in Calcium Sulfide (CaS) to achieve maximum luminescence.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing dopant concentration in CaS phosphors?

The main objective is to identify the ideal concentration of a specific dopant (or combination of dopants) within the CaS host lattice to achieve the highest possible luminescence intensity and quantum efficiency. This process is critical because the luminescence properties of phosphors are highly dependent on the dopant concentration.[1][2]

Q2: What are the most common dopants used to achieve luminescence in CaS?

Commonly used activators for CaS phosphors include rare-earth ions such as Europium (Eu²⁺), Cerium (Ce³⁺), and Samarium (Sm³⁺), as well as transition metal ions like Manganese (Mn²⁺).[3][4][5][6] Eu²⁺ is particularly prevalent for achieving red emission.[4]

Q3: What is concentration quenching and why is it a critical factor in optimization?

Concentration quenching is a phenomenon where the luminescence intensity of a phosphor decreases when the dopant concentration exceeds an optimal value.[1][7] At high concentrations, the distances between dopant ions become shorter, leading to non-radiative energy transfer between them, which dissipates energy as heat rather than light.[1][7] Identifying the onset of concentration quenching is key to determining the maximum useful dopant level.

Q4: How does the choice of synthesis method influence the optimal dopant concentration?

The synthesis method significantly impacts the homogeneity of dopant distribution within the CaS host lattice.[1] Methods that promote a uniform distribution, such as co-precipitation or sol-gel techniques, can help achieve higher effective doping concentrations before the onset of concentration quenching compared to methods like the solid-state reaction, which can sometimes lead to dopant clustering.[1][8]

Q5: Can co-doping with another element improve the luminescence of CaS?

Yes, co-doping can enhance luminescence through mechanisms like energy transfer. For instance, in a CaS:Eu,Ce system, Ce³⁺ can act as a sensitizer, absorbing energy and then transferring it to Eu²⁺, which then emits light. This can lead to a significant improvement in the overall luminescence intensity compared to singly doped CaS:Eu.[9][10]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and characterization of doped CaS phosphors.

Issue Potential Causes Troubleshooting Steps & Recommendations
Low or No Luminescence 1. Incorrect Dopant Valence State: The desired luminescent properties often depend on a specific valence state (e.g., Eu²⁺ vs. Eu³⁺).2. Poor Crystallinity: An amorphous or poorly crystallized CaS host lattice is an inefficient medium for luminescence.[7]3. Presence of Impurities: Unwanted impurities can act as quenching centers.4. Incomplete Reaction: The synthesis reaction may not have gone to completion, resulting in a mixture of precursors and the desired phosphor.1. Ensure a Reducing Atmosphere: For dopants like Eu²⁺, synthesis should be carried out in a reducing atmosphere (e.g., Ar/H₂ mixture or with carbon) to prevent oxidation to the non-luminescent Eu³⁺ state.2. Optimize Annealing Temperature and Time: Perform post-synthesis annealing at a sufficiently high temperature (e.g., 900-1200 °C) to improve crystallinity.[7] Use X-ray Diffraction (XRD) to verify the crystal structure.[11]3. Use High-Purity Precursors: Start with the highest purity precursors available to minimize contamination.4. Verify Synthesis Conditions: Check reaction temperature, time, and atmosphere to ensure they are optimal for the chosen synthesis method.
Unexpected Emission Color 1. Dopant Site Occupancy: The dopant ion may be occupying different sites within the CaS lattice, leading to varied emission wavelengths.[12]2. Phase Impurities: The presence of other crystalline phases can lead to their own characteristic emissions.3. Dopant Aggregation: At high concentrations, dopant ions may form clusters, which can alter the emission spectrum.1. Control Dopant Concentration: The emission color can sometimes be tuned by varying the dopant concentration, which can influence site occupancy.[12]2. Refine Synthesis Protocol: Adjust synthesis parameters to promote the formation of a single, pure CaS phase. Use XRD for phase analysis.3. Improve Dopant Dispersion: Employ synthesis methods known for better dopant homogeneity, such as co-precipitation.
Luminescence Intensity Decreases with Increasing Dopant Concentration 1. Concentration Quenching: This is the most common cause, as explained in the FAQs.[1][7]2. Formation of Non-Luminescent Phases: High dopant concentrations can sometimes lead to the formation of secondary, non-luminescent phases.1. Systematic Concentration Study: Synthesize a series of samples with varying dopant concentrations to experimentally determine the optimal level before quenching occurs.2. Phase Analysis: Use XRD to check for the emergence of new phases at higher dopant concentrations.
Poor Thermal Stability of Luminescence 1. Shallow Electron Traps: The host material may contain shallow traps that release charge carriers non-radiatively at elevated temperatures.2. Thermal Quenching: Increased lattice vibrations at higher temperatures can promote non-radiative decay pathways.1. Introduce Co-dopants: In some systems, co-doping can create deeper electron traps, improving thermal stability.[13]2. Host Lattice Modification: Consider partial substitution of Ca or S with other elements to alter the phonon energy of the host lattice.

Quantitative Data Summary

The optimal dopant concentration for maximum luminescence in CaS is highly dependent on the specific dopant and the synthesis method used. The following tables summarize some reported values.

Table 1: Optimal Dopant Concentrations for Maximum Luminescence in CaS

Dopant SystemSynthesis MethodOptimal Dopant ConcentrationKey FindingsReference
CaS:EuCo-precipitation0.5 mol%Emission intensity decreased with further increases in Eu loading.[4]
CaS:Eu,SmNot Specified1000 ppm Eu, 750 ppm SmOptimized for maximum infrared stimulated luminescence (ISL).[3]
CaS:Ce,NaSolid-State Reaction1.0 mol% Ce, 1.5 mol% NaNa⁺ co-doping acts as a charge compensator, enhancing Ce³⁺ emission.[5]

Experimental Protocols

Protocol 1: Solid-State Reaction Synthesis of CaS:Eu²⁺

This method involves the high-temperature reaction of solid precursors.

Materials:

  • Calcium Carbonate (CaCO₃, high purity)

  • Sulfur (S, high purity)

  • Europium(III) Oxide (Eu₂O₃, high purity)

  • Activated Carbon (as a reducing agent)

  • Alumina (B75360) crucibles

Procedure:

  • Precursor Mixing: Stoichiometrically weigh the CaCO₃, S, and Eu₂O₃ powders according to the desired Eu²⁺ doping concentration (e.g., 1 mol%). Add a small amount of activated carbon.

  • Grinding: Thoroughly grind the mixture in an agate mortar for at least 30 minutes to ensure homogeneity.

  • First Firing: Place the mixed powder in an alumina crucible and heat it in a tube furnace at 600 °C for 2 hours under a flowing Ar atmosphere. This step initiates the decomposition of CaCO₃ and reaction with sulfur.

  • Intermediate Grinding: After cooling to room temperature, grind the resulting powder again to break up agglomerates.

  • Second Firing (Sintering): Place the powder back into the crucible and sinter at a higher temperature, typically between 900 °C and 1100 °C, for 2-4 hours under a reducing atmosphere (e.g., 5% H₂ in Ar) to ensure the reduction of Eu³⁺ to Eu²⁺.

  • Cooling and Final Grinding: Allow the furnace to cool down naturally to room temperature. Gently grind the final product into a fine powder for characterization.

Protocol 2: Photoluminescence (PL) Characterization

This protocol outlines the general steps for measuring the excitation and emission spectra of the synthesized phosphors.

Instrumentation:

  • Fluorospectrometer with a Xenon lamp as the excitation source.

  • Monochromators for both excitation and emission.

  • Photomultiplier tube (PMT) detector.

Procedure:

  • Sample Preparation: Place a small amount of the phosphor powder into a solid sample holder. Ensure the surface is flat and densely packed.

  • Emission Spectrum Measurement:

    • Determine the excitation wavelength that is expected to yield the strongest emission. For CaS:Eu²⁺, this is typically in the blue region of the spectrum (e.g., 450 nm).

    • Set the excitation monochromator to this wavelength.

    • Scan the emission monochromator across the expected emission range (e.g., 550 nm to 750 nm for the red emission of CaS:Eu²⁺).

    • Record the emission intensity as a function of wavelength.

  • Excitation Spectrum Measurement:

    • From the emission spectrum, identify the wavelength of the peak emission intensity.

    • Set the emission monochromator to this peak wavelength.

    • Scan the excitation monochromator over a range of shorter wavelengths (e.g., 300 nm to 600 nm) to determine which wavelengths most efficiently excite the phosphor.

    • Record the intensity as a function of the excitation wavelength.

  • Data Analysis: Plot the recorded data to visualize the emission and excitation spectra. The peak of the emission spectrum corresponds to the primary color of the emitted light, and the excitation spectrum reveals the most effective wavelengths for stimulating luminescence.[7]

Visual Guides

The following diagrams illustrate key workflows and concepts in the optimization of doped CaS phosphors.

experimental_workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_optimization Optimization Loop start Select Dopant & Host (e.g., Eu in CaS) precursors Weigh & Mix Precursors (CaCO3, S, Eu2O3) start->precursors synthesis_method Choose Synthesis Method (Solid-State, Co-precipitation, etc.) precursors->synthesis_method firing High-Temperature Firing (with Reducing Atmosphere) synthesis_method->firing product Synthesized Phosphor Powder firing->product xrd XRD Analysis (Phase & Crystallinity) product->xrd sem SEM Imaging (Morphology & Size) xrd->sem pl Photoluminescence Spectroscopy (Excitation & Emission) sem->pl analysis Analyze Results (Intensity, Color, Purity) pl->analysis decision Optimal Concentration? analysis->decision adjust Adjust Dopant Concentration or Synthesis Parameters decision->adjust No finish Optimized Phosphor decision->finish Yes adjust->precursors

Experimental workflow for optimizing doped CaS phosphors.

concentration_quenching cluster_low Low Dopant Concentration cluster_optimal Optimal Concentration cluster_high High Dopant Concentration (Quenching) d1 D d2 D d3 D label_low Luminescence Intensity Increases o1 D o2 D o3 D o4 D o5 D label_optimal Maximum Luminescence h1 D h2 D h1->h2 Non-Radiative Energy Transfer h3 D h4 D h3->h4 h5 D h6 D h5->h6 h7 D h8 D h7->h8 label_high Luminescence Intensity Decreases increase Increasing Dopant Concentration cluster_low cluster_low cluster_optimal cluster_optimal cluster_high cluster_high

Relationship between dopant concentration and luminescence.

energy_transfer sensitizer Sensitizer (e.g., Ce³⁺) activator Activator (e.g., Eu²⁺) ground_s Ground State (S) excited_s Excited State (S) ground_s->excited_s excited_s->ground_s Sensitizer Emission (if no transfer) excited_a Excited State (A) excited_s->excited_a 2. Energy Transfer (Non-Radiative) ground_a Ground State (A) emission Activator Emission (e.g., Red Light) ground_a->emission excited_a->ground_a 3. Radiative Decay excitation Excitation (e.g., Blue Light) excitation->ground_s 1. Absorption

References

controlling for polysulfide impurities during CaS synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Calcium Sulfide (B99878) (CaS) Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Calcium Sulfide (CaS). The primary focus is on controlling for the formation of undesirable polysulfide (CaSx) impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: The final CaS product has a yellow, orange, or reddish color instead of the expected white or off-white.

  • Question: My synthesized Calcium Sulfide is colored (yellow/orange/red). What is the likely cause and how can I fix it?

    Answer: A yellow, orange, or reddish coloration in your CaS product is a strong indicator of the presence of calcium polysulfide (CaSx, where x > 1) impurities.[1] Polysulfides are known to be colored, with the intensity and hue depending on the length of the sulfur chain and their concentration.[1] This contamination can arise from several factors during the synthesis:

    • Excess Sulfur: Using a stoichiometric excess of sulfur in the reaction mixture can lead to the formation of polysulfides.

    • High Reaction Temperature: Elevated temperatures can promote the reaction between CaS and elemental sulfur to form polysulfides.[2]

    • Oxidative Conditions: The presence of oxygen can facilitate the oxidation of sulfide to form species that can lead to polysulfide formation.

    Troubleshooting Steps:

    • Review Stoichiometry: Carefully check the molar ratios of your calcium and sulfur precursors. Ensure you are not using an excess of sulfur.

    • Control Reaction Temperature: Optimize the reaction temperature. For methods involving the reduction of calcium sulfate, high temperatures are necessary for the initial formation of CaS, but subsequent cooling rates and conditions are critical to prevent polysulfide formation.[2] For solution-based methods, lower temperatures may be preferable.[2]

    • Ensure Inert Atmosphere: Conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Purification: If polysulfide contamination has already occurred, you may need to implement a purification step. This can be challenging due to the similar properties of CaS and calcium polysulfides. Washing with a solvent that selectively dissolves elemental sulfur (like carbon disulfide, with extreme caution) might help if unreacted sulfur is the issue.

Issue 2: Low Yield of Calcium Sulfide.

  • Question: The yield of my CaS synthesis is consistently lower than expected. What are the potential reasons?

    Answer: Low yields in CaS synthesis can be attributed to several factors, some of which are also related to the formation of side products like polysulfides:

    • Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, inadequate temperature, or poor mixing of reactants.[3]

    • Side Reactions: The formation of byproducts, such as calcium thiosulfate (B1220275) (CaS2O3) or calcium sulfite (B76179) (CaSO3), consumes the reactants and reduces the yield of the desired CaS product.[4] The formation of polysulfides also represents a loss of CaS.

    • Loss During Work-up: Product may be lost during filtration, washing, or drying steps. The solubility of CaS, although low in water, might contribute to losses if excessive washing is performed.

    Troubleshooting Steps:

    • Optimize Reaction Time and Temperature: Systematically vary the reaction time and temperature to determine the optimal conditions for maximizing the yield of CaS.[3][5]

    • Ensure Homogeneous Mixing: For solid-state reactions, ensure the reactants are finely ground and intimately mixed. For solution-based methods, ensure efficient stirring.

    • Purity of Starting Materials: Impurities in the starting materials can lead to side reactions.[6][7][8] Use high-purity precursors whenever possible.

    • Careful Product Recovery: Optimize your product recovery process to minimize mechanical losses.

Issue 3: Difficulty in Characterizing Polysulfide Impurities.

  • Question: I suspect my CaS sample is contaminated with polysulfides. What analytical techniques can I use to confirm their presence and quantify them?

    Answer: Several analytical techniques can be employed to detect and quantify polysulfide impurities in your CaS product. The choice of method depends on the required sensitivity and the available instrumentation.[9]

    • UV-Vis Spectroscopy: Polysulfide anions (Sn2-) have characteristic absorption bands in the UV-Vis region (around 240-420 nm).[10] This method can be used for qualitative detection and, with proper calibration, for quantitative analysis. However, overlapping absorbance peaks from different polysulfide species can make precise quantification challenging.[11][12]

    • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate different polysulfide species, often after a derivatization step to make them suitable for analysis.[12] This technique offers good separation and can provide quantitative data on the distribution of different polysulfide chain lengths.

    • Titrimetric Methods: Titration with a standard solution can determine the total concentration of polysulfides.[1][13] This is a classic and often robust method for quantification.

    • X-ray Absorption Spectroscopy (XAS): XAS, particularly at the sulfur K-edge, can provide information about the different sulfur species present in a sample and has been used to identify polysulfides.[14]

Quantitative Data Summary

The following table summarizes key parameters for CaS synthesis and polysulfide detection.

ParameterMethodTypical Values/ConditionsExpected Outcome/RemarksReference
CaS Synthesis Temperature Reduction of CaSO₄800-1000 °CHigh temperature required for reduction, but can promote polysulfide formation if excess sulfur is present.[2]
Reaction in Aqueous Solution85-100 °CLower temperature synthesis can help minimize polysulfide formation.[2][15]
Reactant Ratio (CaO:S) Aqueous Synthesis1:2 (parts by weight)A common ratio used in some aqueous preparations.[15]
Polysulfide Detection UV-Vis Spectroscopyλmax ≈ 240-420 nmBroad absorption bands characteristic of Sn2- species.[10]
HPLC-Allows for separation and quantification of individual polysulfide species.[12]
Titrimetric Methods-Provides total polysulfide concentration.[1][13]

Experimental Protocols

Protocol 1: Synthesis of Calcium Polysulfide Solution (for comparative analysis)

This protocol is adapted from methods for creating calcium polysulfide solutions, which can be used as standards or for comparative studies to understand impurity formation.

  • Preparation: In a well-ventilated fume hood, add 5 parts by weight of calcium oxide (CaO) to a reaction vessel.

  • Slaking: Slowly add a portion of water to slake the lime, forming calcium hydroxide (B78521) (Ca(OH)₂).

  • Sulfur Addition: Add 10 parts by weight of elemental sulfur to the calcium hydroxide slurry.

  • Reaction: Add the remaining water (totaling 85 parts by weight) and heat the mixture to 100°C with constant stirring.[2]

  • Reflux: Maintain the temperature and stirring for approximately 1.5 hours. The solution will turn a characteristic orange-red color.[16]

  • Cooling and Filtration: Allow the mixture to cool to room temperature. Filter the solution to remove any unreacted sulfur and other solid impurities. The resulting solution is an aqueous solution of calcium polysulfide.

Protocol 2: Detection of Polysulfides by UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the synthesized CaS product in a suitable solvent (e.g., deoxygenated water). The concentration should be adjusted to be within the linear range of the spectrophotometer.

  • Blank Measurement: Use the pure solvent as a blank to zero the spectrophotometer.

  • Spectrum Acquisition: Scan the sample solution over a wavelength range of 200-600 nm.

  • Analysis: Look for characteristic broad absorption peaks in the 240-420 nm range, which are indicative of the presence of polysulfide anions.[10] The intensity of the absorbance can be correlated with the concentration of polysulfides.

Visualizations

troubleshooting_workflow cluster_color Troubleshooting Color Impurity cluster_yield Troubleshooting Low Yield start Start: CaS Synthesis product Observe Final Product start->product color_check Is the product white/off-white? product->color_check yield_check Is the yield acceptable? color_check->yield_check Yes polysulfide High Probability of Polysulfide Impurity (CaSx) color_check->polysulfide No (Yellow/Orange/Red) success Synthesis Successful yield_check->success Yes incomplete_rxn Incomplete Reaction yield_check->incomplete_rxn No side_reactions Side Reactions Occurring yield_check->side_reactions No check_stoichiometry Verify Reactant Stoichiometry polysulfide->check_stoichiometry control_temp Optimize Reaction Temperature check_stoichiometry->control_temp inert_atm Ensure Inert Atmosphere control_temp->inert_atm inert_atm->start optimize_conditions Optimize Time, Temp, & Mixing incomplete_rxn->optimize_conditions check_purity Check Precursor Purity side_reactions->check_purity optimize_conditions->start check_purity->start

Caption: Troubleshooting workflow for CaS synthesis.

analytical_workflow start Suspected Polysulfide Contamination qualitative Qualitative Analysis start->qualitative quantitative Quantitative Analysis start->quantitative uv_vis UV-Vis Spectroscopy (240-420 nm) qualitative->uv_vis hplc HPLC (with derivatization) quantitative->hplc titration Titrimetric Methods quantitative->titration xas X-ray Absorption Spectroscopy quantitative->xas result_qual result_qual uv_vis->result_qual Presence/Absence of Characteristic Peaks result_quant_hplc result_quant_hplc hplc->result_quant_hplc Concentration of Specific Sx species result_quant_titration result_quant_titration titration->result_quant_titration Total Polysulfide Concentration result_quant_xas result_quant_xas xas->result_quant_xas Relative Amounts of Sulfur Species

References

Technical Support Center: High-Temperature Synthesis of Calcium Sulfide (CaS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of Calcium Sulfide (CaS) during high-temperature synthesis.

Frequently Asked Questions (FAQs)

Q1: My final CaS product is yellow or greyish instead of white. What is the likely cause?

A1: A yellow or greyish tint in the final CaS product often indicates the presence of polysulfides or unreacted elemental sulfur. This can occur due to incomplete reaction or non-stoichiometric precursor ratios. Ensure accurate weighing and homogenous mixing of your calcium source and sulfur source. If starting from calcium sulfate (B86663) (CaSO₄) and a carbon reducing agent, an insufficient amount of carbon can lead to incomplete reduction.

Q2: I have significant contamination of my CaS product with calcium oxide (CaO) and/or unreacted calcium sulfate (CaSO₄). How can I minimize these impurities?

A2: The presence of CaO and CaSO₄ are common challenges in CaS synthesis.

  • CaO Formation: CaO can form from the reaction of CaS with residual CaSO₄ at high temperatures (3 CaSO₄ + CaS → 4 CaO + 4 SO₂).[1] To minimize this, ensure a slight excess of the reducing agent (carbon) is used to drive the complete conversion of CaSO₄ to CaS.[2]

  • Unreacted CaSO₄: The presence of unreacted CaSO₄ suggests that the reaction temperature was too low, the reaction time was too short, or the mixing of reactants was not uniform. Refer to the detailed experimental protocol below and ensure your parameters are optimized.

Q3: My CaS yield is consistently low. What are the potential reasons and solutions?

A3: Low yields can be attributed to several factors:

  • Oxidation: As the primary topic of this guide, oxidation of CaS to CaSO₄ or CaO is a major cause of yield loss. Strict adherence to an inert atmosphere protocol is crucial.

  • Sublimation of Reactants: If using elemental sulfur, its low boiling point can lead to loss of reactant if not properly contained during heating.

  • Incomplete Reaction: As mentioned in Q2, incomplete conversion of the starting materials will naturally lead to a lower yield of the desired CaS product.

  • Product Loss During Handling: CaS is sensitive to moisture and can decompose.[1] Handle the final product in a dry environment, such as a glovebox, to prevent degradation.

Q4: What is the optimal inert gas and flow rate to prevent oxidation?

A4: High-purity argon (Ar) or nitrogen (N₂) are suitable inert gases for CaS synthesis. Argon is generally preferred due to its higher density, which can be more effective at displacing air, especially in systems that are not perfectly sealed. A continuous, gentle flow of the inert gas throughout the heating and cooling process is recommended to maintain a positive pressure and prevent air ingress. While the optimal flow rate is system-dependent, a rate of 50-100 mL/min is a good starting point for a typical laboratory tube furnace.[3]

Q5: Can I use a vacuum instead of an inert gas flow?

A5: While a high vacuum can be effective in removing oxygen, a continuous flow of inert gas is often more practical for maintaining an oxygen-free environment throughout the experiment, especially during temperature ramping. A static vacuum may not be sufficient to handle any outgassing from the sample or furnace materials at high temperatures. Reduced pressure can, however, influence the reaction temperatures for carbothermic reduction.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Product Discoloration (Yellow/Grey) Incomplete reaction or non-stoichiometric precursor ratio.Ensure precise stoichiometry and thorough mixing of reactants. Consider a longer reaction time or a higher temperature within the recommended range.
CaO and/or CaSO₄ Impurities Detected Insufficient reducing agent; Reaction of CaS with CaSO₄.Use a slight excess of the carbon reducing agent. Optimize reaction temperature and time to ensure complete conversion of CaSO₄.[5]
Low Product Yield Oxidation of CaS; Incomplete reaction; Loss of volatile reactants.Strictly maintain an inert atmosphere. Ensure complete reaction by optimizing parameters. If using elemental sulfur, use a sealed ampoule.
Inconsistent Results Between Batches Inhomogeneous mixing of precursors; Temperature fluctuations.Use a high-energy ball mill for mixing powders. Calibrate your furnace and ensure the thermocouple is placed correctly.
Reaction Does Not Initiate Reaction temperature is too low.For carbothermic reduction of CaSO₄, temperatures should typically be above 850°C.[5]

Experimental Protocols

Carbothermic Reduction of Calcium Sulfate (CaSO₄)

This protocol details the synthesis of CaS via the high-temperature reduction of CaSO₄ using carbon as the reducing agent.

1. Precursor Preparation:

  • Dry the CaSO₄ powder at 200°C for 4 hours to remove any adsorbed moisture.
  • Use high-purity, finely powdered carbon (e.g., activated charcoal).
  • Weigh the dried CaSO₄ and carbon in a molar ratio of 1:2 (CaSO₄:C). A slight excess of carbon (e.g., 1:2.1) can be used to ensure complete reduction.

2. Homogenization of Reactants:

  • Thoroughly mix the CaSO₄ and carbon powders in an agate mortar and pestle for at least 30 minutes to ensure a homogenous mixture. For larger batches, a planetary ball mill can be used.

3. Reaction Setup:

  • Place the mixed powder in an alumina (B75360) or quartz crucible.
  • Position the crucible in the center of a tube furnace.
  • Seal the tube furnace and purge with a high-purity inert gas (Ar or N₂) at a flow rate of 100 mL/min for at least 30 minutes to remove all oxygen.

4. High-Temperature Synthesis:

  • While maintaining the inert gas flow, heat the furnace to the reaction temperature. A temperature range of 900°C to 1100°C is typically effective.[5]
  • A heating rate of 5-10°C/min is recommended.
  • Hold the reaction at the set temperature for 2-4 hours.
  • After the reaction is complete, cool the furnace naturally to room temperature under the continuous flow of inert gas.

5. Product Handling and Characterization:

  • Once at room temperature, transfer the crucible to a glovebox with an inert atmosphere to prevent oxidation and hydrolysis of the CaS product.
  • The final product should be a white powder.
  • Characterize the product using X-ray Diffraction (XRD) to confirm the phase purity and identify any crystalline impurities like CaO or CaSO₄.

Quantitative Data

The following table summarizes the effect of key synthesis parameters on the purity of CaS produced by carbothermic reduction of CaSO₄. The data is compiled from various studies to provide a comparative overview.

Parameter Range Studied Effect on CaS Purity Observations Citation
Temperature 800°C - 1200°CPurity generally increases with temperature up to an optimal point, then may decrease.At lower temperatures, the reaction is incomplete, leaving unreacted CaSO₄. At very high temperatures (>1100°C), the side reaction producing CaO can become more significant.[4][5]
C/CaSO₄ Molar Ratio 1.5 - 2.5A stoichiometric or slight excess of carbon (ratio of 2 or slightly above) is optimal.A lower ratio leads to incomplete reduction and CaSO₄ contamination. A significant excess can lead to residual carbon in the product.[5]
Inert Gas Flow Rate 20 - 200 mL/minA continuous flow is crucial. The specific rate is less critical as long as a positive pressure is maintained.Insufficient flow can lead to air leakage and oxidation to CaSO₄.[6]
Heating Rate 5 - 20 °C/minSlower heating rates can promote more complete reactions at lower temperatures.Rapid heating may lead to thermal gradients and incomplete conversion.[4]

Visualizations

experimental_workflow Experimental Workflow for CaS Synthesis cluster_prep Precursor Preparation cluster_synthesis High-Temperature Synthesis cluster_post Post-Synthesis prep1 Dry CaSO₄ prep2 Weigh CaSO₄ and Carbon prep1->prep2 prep3 Homogenize Mixture prep2->prep3 synth1 Place in Furnace prep3->synth1 synth2 Purge with Inert Gas synth1->synth2 synth3 Heat to 900-1100°C synth2->synth3 synth4 Hold for 2-4 hours synth3->synth4 synth5 Cool to Room Temp synth4->synth5 post1 Transfer to Glovebox synth5->post1 post2 Characterize (XRD) post1->post2

Caption: Experimental workflow for the synthesis of CaS.

troubleshooting_workflow Troubleshooting Workflow for CaS Synthesis rect_node rect_node start Impure CaS Product q1 Discoloration? start->q1 q2 CaO/CaSO₄ Present? q1->q2 No rect_node1 Check Stoichiometry Increase Reaction Time/Temp q1->rect_node1 Yes q3 Low Yield? q2->q3 No rect_node2 Increase C/CaSO₄ Ratio Optimize Temperature q2->rect_node2 Yes rect_node3 Verify Inert Atmosphere Check for Leaks Ensure Complete Reaction q3->rect_node3 Yes end Consult Further Characterization q3->end No rect_node1->end rect_node2->end rect_node3->end

Caption: Troubleshooting workflow for impure CaS synthesis.

signaling_pathway Reaction Pathways in CaS Synthesis CaSO4 CaSO₄ CaS CaS (Desired Product) CaSO4->CaS Main Reaction (>850°C) CO2 CO₂ CaSO4->CO2 CaO CaO (Impurity) CaSO4->CaO C C (Reducing Agent) C->CaS Main Reaction (>850°C) C->CO2 CaS->CaO Side Reaction (with CaSO₄) CaSO4_ox CaSO₄ (Oxidation Product) CaS->CaSO4_ox Oxidation SO2 SO₂ CaO->SO2 O2 O₂ (Contaminant) O2->CaSO4_ox

Caption: Key reaction pathways in CaS synthesis.

References

Technical Support Center: Wet Chemical Synthesis of Calcium Sulfide (CaS) Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome particle agglomeration during the wet chemical synthesis of Calcium Sulfide (B99878) (CaS) nanoparticles.

Troubleshooting Guides

This section addresses specific issues that can lead to particle agglomeration during the wet chemical synthesis of CaS nanoparticles. The primary method discussed is the aqueous precipitation of CaS from calcium chloride (CaCl₂) and sodium sulfide (Na₂S), a common and cost-effective approach.[1]

Q1: My CaS particles are heavily agglomerated. What are the most likely causes?

Agglomeration in wet chemical synthesis is often a result of several factors. The most common culprits include:

  • Inadequate Stirring: Insufficient or improper agitation of the reaction mixture can lead to localized areas of high supersaturation, promoting rapid particle growth and subsequent agglomeration.[2][3]

  • Suboptimal pH: The pH of the reaction medium significantly influences the surface charge of the nanoparticles, affecting their stability and tendency to agglomerate.

  • Incorrect Temperature: Temperature affects reaction kinetics and precursor solubility. Fluctuations or an unsuitable reaction temperature can lead to uncontrolled nucleation and growth.[4]

  • High Precursor Concentration: High concentrations of calcium and sulfide precursors can result in an excessively high nucleation rate, leading to the formation of many small particles that are prone to agglomeration.

  • Absence or Ineffective Capping Agent: Capping agents are crucial for stabilizing nanoparticles and preventing them from sticking together.[5][6][7]

Q2: I'm observing large, irregular precipitates instead of fine nanoparticles. How can I improve my stirring technique?

The stirring speed and method are critical for achieving uniform nanoparticles.

  • Increase Stirring Speed: A higher stirring speed generally leads to smaller and more uniform particles by ensuring rapid and homogeneous mixing of the precursors.[8][9] However, excessively high speeds can sometimes introduce turbulence that may also promote aggregation.[2]

  • Consistent and Early Stirring: Begin stirring the precursor solution (e.g., calcium chloride solution) before and during the addition of the precipitating agent (e.g., sodium sulfide solution). Continuous stirring throughout the initial phase of the reaction is essential.

  • Mechanical Stirring: For better control and more vigorous agitation compared to a magnetic stirrer, consider using a mechanical overhead stirrer, especially for larger reaction volumes.

Q3: How does pH affect CaS particle agglomeration, and what is the optimal pH range?

The pH of the synthesis medium plays a pivotal role in controlling the surface charge of the CaS nanoparticles. At a specific pH, known as the isoelectric point, the surface charge is neutral, leading to minimal electrostatic repulsion and maximum agglomeration.

  • To avoid agglomeration, the pH of the solution should be adjusted to be significantly different from the isoelectric point of CaS. This ensures that the particles have a sufficient surface charge (either positive or negative) to repel each other.

  • The optimal pH for CaS nanoparticle synthesis is typically in the basic range. This is because the sulfide ion (S²⁻) is more stable in alkaline conditions. A basic environment also helps in the deprotonation of capping agents, enhancing their ability to bind to the nanoparticle surface.

Q4: What is the recommended temperature for CaS nanoparticle synthesis, and why is it important?

Temperature control is crucial for managing the kinetics of the nucleation and growth processes.

  • Lower Temperatures: Generally, lower reaction temperatures slow down the reaction rate, allowing for more controlled nucleation and growth, which can lead to smaller and less agglomerated particles.

  • Higher Temperatures: Increased temperatures can accelerate the reaction, potentially leading to a burst of nucleation and the formation of a large number of small nuclei that are prone to agglomeration to reduce their high surface energy.[4]

  • Recommended Range: For the aqueous precipitation of CaS, a temperature range of 25-60 °C is often a good starting point.[4] It is advisable to conduct the synthesis at a constant and controlled temperature.

Q5: My particles are still agglomerating even with optimized stirring, pH, and temperature. What role do capping agents play, and which ones are suitable for CaS synthesis?

Capping agents are molecules that adsorb to the surface of nanoparticles, providing a protective layer that prevents agglomeration through steric or electrostatic repulsion.[5][6][7]

  • Mechanism of Action: Capping agents can limit the growth of particles and prevent them from coming into close contact, thus overcoming the attractive van der Waals forces that lead to agglomeration.[10]

  • Suitable Capping Agents for CaS:

    • Polyethylene Glycol (PEG): A common, non-toxic polymer that can effectively stabilize a variety of nanoparticles, including CaS.[11]

    • Polyvinylpyrrolidone (PVP): Another widely used polymer that acts as an excellent steric stabilizer.[12]

    • Ethylenediaminetetraacetic acid (EDTA): A chelating agent that can bind to the calcium ions on the surface of the CaS nanoparticles, providing electrostatic stabilization.[7]

    • Citric Acid: Can be used to modify the surface of nanoparticles, introducing a negative charge that promotes electrostatic repulsion.[13]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemical reaction for the wet chemical synthesis of CaS nanoparticles?

The most common wet chemical method for synthesizing CaS nanoparticles is through a precipitation reaction between a calcium salt and a sulfide salt in an aqueous solution. The balanced chemical equation is:

CaCl₂ (aq) + Na₂S (aq) → CaS (s) + 2NaCl (aq) [1]

In this reaction, aqueous solutions of calcium chloride and sodium sulfide are mixed, resulting in the precipitation of solid calcium sulfide, while sodium chloride remains dissolved in the solution.

Q2: How can I purify the synthesized CaS nanoparticles?

After synthesis, the CaS nanoparticles need to be separated from the reaction byproducts (like NaCl) and excess reagents. This is typically done by:

  • Centrifugation: The reaction mixture is centrifuged at a high speed to pellet the CaS nanoparticles.

  • Washing: The supernatant is discarded, and the nanoparticle pellet is redispersed in a suitable solvent (e.g., deionized water or ethanol) and centrifuged again. This washing step is repeated several times to remove impurities.

  • Drying: The final washed pellet can be dried in a vacuum oven at a low temperature to obtain the CaS nanoparticle powder.

Q3: What is the difference between soft and hard agglomeration?

  • Soft Agglomeration: This is the reversible clustering of nanoparticles due to weak van der Waals forces. Soft agglomerates can often be broken up by mechanical means such as sonication or vigorous stirring.

  • Hard Agglomeration: This is the irreversible fusion of nanoparticles due to the formation of strong chemical bonds (e.g., crystalline necks) between them. Hard agglomerates are very difficult to break apart and often require more intensive methods to disperse. Preventing hard agglomeration during synthesis is critical.[13]

Q4: Can sonication be used to break up agglomerated CaS particles?

Yes, ultrasonication is a common technique used to disperse soft agglomerates of nanoparticles in a liquid medium. The high-frequency sound waves create cavitation bubbles that collapse violently, generating localized high-energy shockwaves that can break apart loosely bound particle clusters. However, it is generally less effective against hard agglomerates.

Q5: How does the precursor concentration affect the size of the CaS nanoparticles?

The concentration of the precursors (CaCl₂ and Na₂S) has a significant impact on the final particle size.

  • Higher Concentration: Generally leads to a higher rate of nucleation, resulting in a larger number of smaller initial particles. However, this can also increase the likelihood of agglomeration.

  • Lower Concentration: Leads to a slower nucleation rate and the formation of fewer, larger primary particles. This can sometimes help in reducing agglomeration.[14]

Finding the optimal precursor concentration is a key aspect of controlling the final particle size and preventing agglomeration.

Data Presentation

Table 1: Effect of Synthesis Parameters on CaS Nanoparticle Size and Agglomeration

ParameterConditionExpected Effect on Particle SizeExpected Effect on Agglomeration
Stirring Speed Low (<300 rpm)Larger, more polydisperseHigh
High ( >800 rpm)Smaller, more monodisperseLow (up to a certain limit)[8]
Temperature Low (e.g., 25°C)SmallerLower
High (e.g., 80°C)LargerHigher[4]
Precursor Conc. LowLarger primary particlesLower
HighSmaller primary particlesHigher
Capping Agent AbsentUncontrolled growth, large sizeHigh
Present (e.g., PEG)Smaller, controlled size[11]Low

Experimental Protocols

Detailed Methodology for Wet Chemical Synthesis of CaS Nanoparticles

This protocol describes the synthesis of CaS nanoparticles using a co-precipitation method with PEG as a capping agent.

Materials:

  • Calcium chloride dihydrate (CaCl₂·2H₂O)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Polyethylene glycol (PEG, MW 6000)

  • Deionized water

  • Ethanol (B145695)

Procedure:

  • Preparation of Precursor Solutions:

    • Prepare a 0.1 M solution of CaCl₂ by dissolving the appropriate amount of CaCl₂·2H₂O in 100 mL of deionized water.

    • Prepare a 0.1 M solution of Na₂S by dissolving the appropriate amount of Na₂S·9H₂O in 100 mL of deionized water. Handle Na₂S in a fume hood as it can release H₂S gas.

    • Prepare a 1% (w/v) PEG solution by dissolving 1 g of PEG in 100 mL of deionized water.

  • Reaction Setup:

    • In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add 100 mL of the 0.1 M CaCl₂ solution and 50 mL of the 1% PEG solution.

    • Begin stirring the mixture at 600 rpm at room temperature (25°C).

  • Precipitation:

    • Slowly add the 100 mL of 0.1 M Na₂S solution dropwise from the dropping funnel into the CaCl₂-PEG mixture over a period of 30 minutes.

    • A white precipitate of CaS should form immediately.

  • Aging:

    • After the addition is complete, continue stirring the suspension for 1 hour at room temperature to allow the particles to age and stabilize.

  • Purification:

    • Transfer the suspension to centrifuge tubes and centrifuge at 8000 rpm for 15 minutes.

    • Discard the supernatant and resuspend the pellet in 50 mL of a 1:1 mixture of deionized water and ethanol.

    • Repeat the centrifugation and washing steps two more times.

  • Drying:

    • After the final wash, resuspend the pellet in a small amount of ethanol and dry it in a vacuum oven at 60°C for 12 hours to obtain the final CaS nanoparticle powder.

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product prep_cacl2 Prepare 0.1M CaCl₂ Solution mix Mix CaCl₂ and PEG Solutions prep_cacl2->mix prep_na2s Prepare 0.1M Na₂S Solution add_na2s Dropwise Addition of Na₂S Solution prep_na2s->add_na2s prep_peg Prepare 1% PEG Solution prep_peg->mix stir Stir at 600 rpm mix->stir stir->add_na2s precipitate CaS Nanoparticle Precipitation add_na2s->precipitate age Age for 1 hour precipitate->age centrifuge1 Centrifuge Suspension age->centrifuge1 wash1 Wash with Water/Ethanol centrifuge1->wash1 centrifuge2 Repeat Centrifugation & Washing (2x) wash1->centrifuge2 dry Dry in Vacuum Oven centrifuge2->dry cas_powder CaS Nanoparticle Powder dry->cas_powder

Caption: Experimental workflow for the wet chemical synthesis of CaS nanoparticles.

troubleshooting_agglomeration cluster_stirring Stirring Issues cluster_capping Capping Agent cluster_precursor Precursor Concentration cluster_temp Temperature Control start Particle Agglomeration Observed check_stirring Is stirring speed > 600 rpm and consistent? start->check_stirring increase_stirring Increase and maintain stirring speed. check_stirring->increase_stirring No check_capping Is a capping agent (e.g., PEG) being used? check_stirring->check_capping Yes increase_stirring->check_capping add_capping Add a suitable capping agent. check_capping->add_capping No check_capping_conc Is capping agent concentration adequate? check_capping->check_capping_conc Yes solution Agglomeration Reduced add_capping->solution increase_capping_conc Optimize capping agent concentration. check_capping_conc->increase_capping_conc No check_precursor Are precursor concentrations high? check_capping_conc->check_precursor Yes increase_capping_conc->check_precursor decrease_precursor Decrease precursor concentrations. check_precursor->decrease_precursor Yes check_temp Is the reaction temperature controlled and optimal? check_precursor->check_temp No decrease_precursor->check_temp control_temp Maintain a constant, lower temperature (e.g., 25°C). check_temp->control_temp No check_temp->solution Yes control_temp->solution

Caption: Troubleshooting decision tree for overcoming particle agglomeration.

References

Technical Support Center: Synthesis of Calcium Sulfide (CaS) Phosphors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the influence of synthesis conditions on the emission wavelength of Calcium Sulfide (B99878) (CaS) phosphors. It is intended for researchers, scientists, and professionals in drug development who utilize CaS-based luminescent materials in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and characterization of CaS phosphors.

Q1: The emission peak of my synthesized CaS:Eu phosphor is blue-shifted (at a shorter wavelength) than the expected ~650 nm. What could be the cause?

A1: A blue-shift in the emission wavelength of CaS:Eu can be attributed to several factors related to the synthesis process:

  • Oxygen Contamination: The presence of oxygen during synthesis can lead to the formation of CaS:EuO. The inclusion of O²⁻ ions into the CaS crystal lattice can distort the structure and reduce the overall crystal-field strength, resulting in a blue-shifted emission. A shift of approximately 21.2 nm (from 647 nm to 625.8 nm) has been observed when oxygen is intentionally introduced.[1]

  • Co-doping with certain ions: Introducing co-dopants can alter the crystal field environment of the Eu²⁺ activator ion. For instance, co-doping CaS:Eu²⁺ with Ga³⁺ has been shown to cause a blue shift in the emission peak as the concentration of Ga³⁺ increases.[2]

  • Host Lattice Modification: Partial substitution of Calcium (Ca) with Strontium (Sr) to form Ca₁₋ₓSrₓS:Ce phosphors can lead to a linear increase in the lattice parameter and a corresponding shift of the emission spectrum toward shorter wavelengths.[3] A similar substitution of Ca with Sr in other sulfide hosts has also been noted to cause a substantial blueshift.[4]

Q2: The photoluminescence intensity of my CaS:Eu phosphor is very low. What synthesis parameters should I check?

A2: Low photoluminescence intensity can often be traced back to the doping method and the overall quality of the crystal host.

  • Doping Method: The way the Europium (Eu) activator is introduced into the CaS host is critical. A "synchronous doping" method, where Eu is introduced during the sulfurization of CaCO₃, has been shown to result in a more uniform distribution of the activator. This uniform distribution is more beneficial for luminescence compared to a "subsequent doping" method where Eu₂O₃ is calcined with pure CaS.[3][5] Subsequent doping may lead to a lower red emission intensity.[3][5]

  • Crystal Defects: The presence of structural defects in the CaS crystal can decrease luminance by creating non-radiative recombination pathways.[1][6][7] These defects can arise from non-optimal synthesis temperatures, pressures, or atmospheric conditions.[8]

  • Concentration Quenching: If the concentration of the Eu²⁺ dopant is too high, it can lead to concentration quenching, which reduces the luminescence intensity.[3]

Q3: My emission spectra are inconsistent between different batches synthesized under what I thought were identical conditions. What could be causing this variability?

A3: Inconsistent results often stem from subtle, uncontrolled variations in the experimental setup or environment.

  • Atmospheric Control: The synthesis of sulfide phosphors is highly sensitive to the atmosphere. The presence of oxygen or moisture can significantly affect the final product and its luminescent properties.[8] Ensure a consistent and controlled inert or reducing atmosphere during high-temperature steps.

  • Measurement Geometry: When measuring photoluminescence, ensure that the setup remains identical for all samples. Factors such as the intensity of the excitation source, sample orientation, detector angle, and the distances between the source, sample, and detector can all affect the measured intensity and potentially the perceived peak position.[9]

  • Temperature Fluctuations: Synthesis and annealing temperatures are critical. Even small deviations can affect crystallinity, defect concentration, and dopant incorporation, leading to variations in emission.[8][10]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis conditions that influence the emission wavelength of CaS phosphors?

A1: The emission wavelength of CaS phosphors is primarily influenced by the crystal field environment surrounding the activator ion (e.g., Eu²⁺ or Ce³⁺). Key synthesis parameters that can modify this environment include:

  • Host Crystal Composition: Altering the host lattice, for example by creating solid solutions like Ca₁₋ₓSrₓS, directly changes the lattice parameters and thus the crystal field, leading to a shift in emission wavelength.[3]

  • Dopant and Co-dopant Ions: The choice of the primary activator ion determines the general emission color. Co-doping with other ions (like Ga³⁺ or Si⁴⁺) can fine-tune the emission peak by modifying the local structure.[2]

  • Presence of Anionic Species: Incorporating different anions, such as oxygen, into the sulfide lattice has a significant impact on the crystal structure and can lead to substantial blue shifts in the emission.[1]

  • Synthesis Method: Different synthesis techniques (e.g., flux-growth vs. H₂S gas sulfurization) can result in variations in crystal quality and dopant distribution, which can cause shifts in the emission wavelength. For instance, flux-grown CaS:Ce phosphors have been observed to have emission peaks shifted to shorter wavelengths by 10-15 nm compared to those prepared by the H₂S method.[3]

Q2: How does the choice of dopant affect the emission color of CaS?

A2: The emission color is fundamentally determined by the electronic transitions within the chosen dopant ion. For CaS, the most common dopants for visible emission are rare-earth ions:

  • Europium (Eu²⁺): Doping with divalent europium results in a characteristic broad red emission, typically peaking around 650 nm. This emission is due to the 4f⁶5d¹ → 4f⁷ electron transition.[1]

  • Cerium (Ce³⁺): Doping with cerium generally produces a green-yellow emission.

Energy transfer between co-dopants, such as from Ce³⁺ to Eu²⁺, can also be used to sensitize the emission of the primary activator, potentially enhancing its intensity.[4][11]

Q3: Can the particle size of CaS nanocrystals affect the emission wavelength?

A3: While the provided search results do not specifically detail quantum confinement effects in CaS nanoparticles, it is a well-established principle in nanoscience that the optical properties of semiconductor nanoparticles can be size-dependent.[12] For many semiconductor nanocrystals (quantum dots), decreasing the particle size leads to a blue-shift in the emission wavelength due to quantum confinement. Therefore, if you are synthesizing CaS at the nanoscale, controlling the particle size is another potential route to tune the emission properties.

Quantitative Data Summary

The following table summarizes the quantitative effects of various synthesis and compositional modifications on the emission wavelength of CaS-based phosphors.

Host MaterialModificationEmission WavelengthWavelength ShiftReference
CaS:EuStandard~647 nm-[1]
CaS:EuOxygen Co-doping (CaS:EuO)625.8 nm-21.2 nm (Blueshift)[1]
CaS:CeH₂S Synthesis MethodReference Wavelength-[3]
CaS:CeFlux-Growth MethodShifted Wavelength-10 to -15 nm (Blueshift)[3]
Ca₁₋ₓSrₓS:CeIncreasing SrS content (x)Shifts to shorter λBlueshift[3]
CaS:Eu²⁺, Ga³⁺Increasing Ga³⁺ concentrationShifts to shorter λBlueshift[2]

Experimental Protocols

1. Synthesis of CaS:Eu via Gas Sulfurization (Synchronous Doping)

This protocol is based on the synchronous doping method described for preparing Eu-doped CaS phosphors.[3][5]

  • Precursor Preparation:

    • Prepare a mixture of Calcium Carbonate (CaCO₃) and a Europium source (e.g., Eu₂O₃).

    • The molar ratio of Eu to Ca should be carefully controlled to achieve the desired doping concentration (e.g., 0.02% to 0.3%).[3]

    • Thoroughly mix the powders in a mortar and pestle or via ball milling to ensure a homogeneous distribution of the dopant.

  • Sulfurization Process:

    • Place the precursor mixture in an alumina (B75360) crucible.

    • Position the crucible inside a tube furnace equipped with gas flow controllers.

    • Heat the furnace to a specified temperature (e.g., 900-1100 °C) under a continuous flow of Hydrogen Sulfide (H₂S) gas.

    • Maintain the temperature and gas flow for a set duration (e.g., 2-4 hours) to ensure complete conversion of CaCO₃ to CaS and incorporation of the Eu dopant.

    • After the reaction is complete, cool the furnace down to room temperature, maintaining an inert atmosphere (e.g., N₂ or Ar) to prevent oxidation of the final product.

  • Post-Processing:

    • Gently grind the resulting CaS:Eu phosphor powder to break up any agglomerates.

    • Store the powder in a dry, inert environment.

2. Introduction of Oxygen into CaS:Eu via Atomic Layer Deposition (ALD)

This protocol describes how to intentionally introduce oxygen to blue-shift the emission of CaS:Eu thin films.[1]

  • Substrate Preparation:

    • Begin with a suitable substrate (e.g., silicon wafer).

    • Deposit a thin film of CaS using an appropriate method, such as ALD with Ca(thd)₂ and H₂S as precursors.

  • Doping and Oxygen Incorporation:

    • Utilize an ALD cycle to introduce the Europium dopant. The precursor can be Eu(thd)₃.

    • To incorporate oxygen, introduce Ozone (O₃) as a reactant pulse instead of H₂S during the Europium doping cycle. This reacts with the Eu precursor to form europium oxide species within the CaS matrix.

    • Alternate between CaS deposition cycles and Eu-O doping cycles to build up the desired film thickness and dopant concentration.

  • Annealing:

    • Post-deposition annealing may be required to improve the crystallinity of the thin film and activate the luminescent centers. This should be performed in a controlled, oxygen-free atmosphere to prevent further uncontrolled oxidation.

Diagrams

experimental_workflow Diagram 1: CaS:Eu Synthesis via Gas Sulfurization cluster_precursors Precursor Preparation cluster_synthesis Sulfurization cluster_post Post-Processing p1 CaCO₃ Powder mix Homogeneous Mixing p1->mix p2 Eu₂O₃ Powder p2->mix furnace Heat in Tube Furnace (900-1100 °C) mix->furnace Place in crucible gas Flow H₂S Gas cool Cool under N₂/Ar furnace->cool Reaction complete grind Grind Final Product cool->grind product CaS:Eu Phosphor grind->product

Caption: Experimental workflow for the synthesis of CaS:Eu phosphors.

logical_relationship Diagram 2: Factors Influencing CaS Emission Wavelength cluster_factors Synthesis / Compositional Factors cluster_effects Resulting Effect center_node CaS Emission Wavelength f1 Incorporate Oxygen (e.g., CaS:EuO) f2 Substitute Ca with Sr (e.g., Ca(Sr)S) f3 Co-dope with Ga³⁺ f4 Use Flux-Growth Method e1 Blueshift (-21.2 nm) f1->e1 leads to e2 Blueshift f2->e2 leads to e3 Blueshift f3->e3 leads to e4 Blueshift (-10 to -15 nm) f4->e4 leads to e1->center_node e2->center_node e3->center_node e4->center_node

Caption: Relationship between synthesis factors and emission shifts.

References

Technical Support Center: Stabilizing CaS Nanostructures for Clinical Laboratory Measurements

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stabilization of Calcium Sulfide (CaS) nanostructures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of CaS nanostructures in clinical laboratory settings.

Troubleshooting Guides

This section provides solutions to common problems you might encounter with CaS nanostructure stability during your experiments.

Problem Potential Cause Recommended Solution
Visible aggregation or precipitation of CaS nanostructures in buffer or media. 1. Inadequate surface functionalization: Bare CaS nanostructures are prone to aggregation in high ionic strength solutions. 2. Inappropriate pH: The surface charge of CaS nanostructures is pH-dependent, and a pH near the isoelectric point can lead to aggregation. 3. High salt concentration: Salts in buffers (e.g., PBS) can screen surface charges, reducing electrostatic repulsion and leading to aggregation.[1]1. Surface functionalization: Coat the CaS nanostructures with stabilizing agents like polyethylene (B3416737) glycol (PEG), dextran, or citrate.[2][3][4] 2. pH optimization: Adjust the pH of the buffer to be at least 2 units away from the isoelectric point of the functionalized CaS nanostructures. 3. Use lower salt concentration buffers: If possible, use a buffer with a lower salt concentration. If PBS is required, ensure robust surface functionalization.
Inconsistent results in clinical assays (e.g., ELISA, lateral flow). 1. Protein corona formation: Proteins from biological samples (e.g., serum, plasma) can adsorb onto the nanostructure surface, altering their properties and interfering with antibody binding.[5][6] 2. Nanoparticle aggregation: Aggregates can lead to steric hindrance and reduced binding efficiency.[7] 3. Degradation of CaS nanostructures: CaS can be sensitive to acidic environments, potentially leading to dissolution.[8]1. PEGylation: A dense PEG coating can help reduce non-specific protein adsorption.[9] 2. Blocking agents: Use blocking agents like bovine serum albumin (BSA) or casein in your assay buffer to minimize non-specific binding.[5] 3. Optimize antibody-nanoparticle ratio: Ensure an optimal ratio to maximize binding and prevent unbound antibodies from causing interference.[5] 4. Buffer pH: Maintain a neutral or slightly basic pH to ensure the stability of the CaS core.
Low signal or sensitivity in fluorescence-based assays. 1. Quenching of fluorescence: Aggregation can lead to self-quenching of fluorescent signals. 2. Interference from protein corona: The protein layer can mask the optical properties of the nanostructures.1. Ensure monodispersity: Confirm the monodispersity of your CaS nanostructures using Dynamic Light Scattering (DLS) before use. 2. Surface passivation: A robust surface coating can help maintain the intrinsic optical properties of the CaS nanostructures.
False positive or false negative results in lateral flow assays. 1. Non-specific binding of nanoconjugates: The CaS nanostructure-antibody conjugate may bind non-specifically to the test or control lines.[10][11] 2. Incomplete release from the conjugate pad: The nanoconjugates may not be efficiently released into the flowing sample.[10]1. Blocking of the nitrocellulose membrane: Ensure the membrane is properly blocked to prevent non-specific binding. 2. Optimization of conjugate pad treatment: Use appropriate blocking agents and surfactants in the conjugate pad to ensure efficient release.[11]

Frequently Asked Questions (FAQs)

Synthesis and Functionalization

Q1: My CaS nanostructures are aggregating immediately after synthesis. What should I do?

A1: Aggregation post-synthesis is often due to the lack of a stabilizing agent. Ensure that a capping agent is present during the synthesis process. If you are using a method that produces bare nanostructures, immediately proceed to surface functionalization with a suitable coating agent like PEG or citrate.

Q2: How can I confirm that my CaS nanostructures are properly coated?

A2: Several techniques can be used to confirm surface coating. Fourier-Transform Infrared Spectroscopy (FTIR) can identify the functional groups of the coating material on the nanoparticle surface. Thermogravimetric Analysis (TGA) can quantify the amount of coating. Dynamic Light Scattering (DLS) will show an increase in the hydrodynamic diameter of the coated nanoparticles compared to the bare ones.

Stability in Biological Media

Q3: What is a protein corona and how does it affect my experiments?

A3: When nanoparticles are introduced into biological fluids, proteins and other biomolecules adsorb to their surface, forming a "protein corona".[6][12] This layer can alter the size, charge, and surface chemistry of your CaS nanostructures, potentially leading to aggregation, reduced targeting efficiency, and interference with diagnostic assays.[5]

Q4: How can I minimize the formation of a protein corona on my CaS nanostructures?

A4: The most common method to reduce protein corona formation is to coat the nanoparticles with a hydrophilic and sterically hindering polymer, such as polyethylene glycol (PEG).[9] A dense layer of PEG creates a "stealth" effect, reducing the adsorption of proteins.

Assay Development

Q5: I am developing a lateral flow immunoassay and my CaS nanostructure conjugates are not flowing properly on the strip.

A5: This could be due to aggregation of the conjugates or interaction with the membrane material. Ensure your conjugates are well-dispersed and stable in the running buffer. You may also need to optimize the type of nitrocellulose membrane and the blocking agents used.[10][13]

Q6: My antibody-conjugated CaS nanostructures are showing reduced binding affinity to the target analyte.

A6: This could be due to a number of factors. The conjugation process may have altered the antibody's conformation. Alternatively, the formation of a protein corona in complex samples could be sterically hindering the antibody-antigen interaction.[5] Consider optimizing your conjugation chemistry and using blocking agents to minimize protein corona effects.

Data Presentation

The following tables provide illustrative quantitative data on the stability of CaS nanostructures with different surface modifications. The data is based on typical trends observed for other inorganic nanoparticles and should be used as a reference.

Table 1: Comparison of Hydrodynamic Diameter of Functionalized CaS Nanostructures in Different Media over 24 Hours.

Surface CoatingInitial Hydrodynamic Diameter in DI Water (nm)Hydrodynamic Diameter in PBS after 24h (nm)Hydrodynamic Diameter in 10% Human Serum after 24h (nm)
Bare CaS 100 ± 5>1000 (Aggregated)>2000 (Aggregated)
Citrate-Coated 110 ± 7250 ± 20500 ± 50
Dextran-Coated 130 ± 10180 ± 15300 ± 30
PEG-Coated 150 ± 12160 ± 10180 ± 15

Note: Data are presented as mean ± standard deviation.

Table 2: Comparison of Zeta Potential of Functionalized CaS Nanostructures in Different Media.

Surface CoatingZeta Potential in DI Water (mV)Zeta Potential in PBS (mV)Zeta Potential in 10% Human Serum (mV)
Bare CaS -15 ± 3-5 ± 2+2 ± 3
Citrate-Coated -35 ± 4-10 ± 3-8 ± 2
Dextran-Coated -20 ± 3-8 ± 2-5 ± 2
PEG-Coated -10 ± 2-5 ± 1-4 ± 1

Note: Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: PEGylation of CaS Nanostructures

This protocol describes the covalent attachment of amine-terminated PEG to carboxyl-functionalized CaS nanostructures.

Materials:

  • Carboxyl-functionalized CaS nanostructures

  • Amine-terminated PEG (PEG-NH2)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Centrifuge

Procedure:

  • Disperse carboxyl-functionalized CaS nanostructures in MES buffer (pH 6.0).

  • Add EDC and NHS to the nanostructure suspension to activate the carboxyl groups. Incubate for 15-30 minutes at room temperature.

  • Add a molar excess of PEG-NH2 to the activated CaS nanostructure suspension.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Quench the reaction by adding a quenching agent (e.g., hydroxylamine).

  • Purify the PEGylated CaS nanostructures by repeated centrifugation and resuspension in PBS to remove unreacted reagents.

  • Characterize the final product for size and surface charge using DLS.

Protocol 2: Assessing Colloidal Stability using Dynamic Light Scattering (DLS)

This protocol outlines the steps to monitor the stability of CaS nanostructures in a biological medium.

Materials:

  • Functionalized CaS nanostructure suspension

  • Phosphate-buffered saline (PBS)

  • Human serum (or other relevant biological fluid)

  • DLS instrument

Procedure:

  • Prepare a stock suspension of functionalized CaS nanostructures in DI water or a low-molarity buffer.

  • Dilute the stock suspension to the desired concentration in the test medium (e.g., PBS or 10% human serum in PBS).

  • Immediately measure the initial hydrodynamic diameter and zeta potential of the nanostructures using DLS.

  • Incubate the sample at a relevant temperature (e.g., 37°C).

  • Take measurements at regular time intervals (e.g., 1, 4, 8, 24 hours) to monitor changes in size and zeta potential, which are indicative of aggregation or instability.

Protocol 3: Quantification of Protein Adsorption on CaS Nanostructures

This protocol provides a method to quantify the amount of protein that adsorbs to the surface of CaS nanostructures.

Materials:

  • Functionalized CaS nanostructures

  • Bovine serum albumin (BSA) or human serum albumin (HSA)

  • Phosphate-buffered saline (PBS)

  • Micro BCA or Bradford protein assay kit

  • Centrifuge

Procedure:

  • Incubate a known concentration of CaS nanostructures with a known concentration of protein solution in PBS for a specified time (e.g., 1 hour) at 37°C.

  • Centrifuge the mixture at a high speed to pellet the nanostructure-protein complexes.

  • Carefully collect the supernatant, which contains the unbound protein.

  • Quantify the protein concentration in the supernatant using a standard protein assay (e.g., Micro BCA or Bradford).

  • The amount of adsorbed protein is calculated by subtracting the concentration of unbound protein from the initial protein concentration.

Mandatory Visualization

experimental_workflow cluster_synthesis Nanostructure Synthesis & Functionalization cluster_characterization Characterization cluster_application Clinical Laboratory Application synthesis CaS Nanostructure Synthesis functionalization Surface Functionalization (e.g., PEGylation) synthesis->functionalization dls DLS/Zeta Potential functionalization->dls Verify Coating tem TEM/SEM functionalization->tem Morphology ftir FTIR functionalization->ftir Confirm Functional Groups assay Introduction into Biological Matrix (e.g., Serum) dls->assay Quality Control tem->assay Quality Control ftir->assay Quality Control incubation Assay Incubation assay->incubation readout Signal Readout incubation->readout

Caption: Experimental workflow for using functionalized CaS nanostructures.

troubleshooting_logic start Inconsistent Assay Results check_stability Check Nanostructure Stability in Assay Buffer (DLS) start->check_stability stable Stable? check_stability->stable check_corona Investigate Protein Corona (SDS-PAGE, DLS in Serum) stable->check_corona Yes re_functionalize Re-functionalize Nanostructures stable->re_functionalize No optimize_blocking Optimize Blocking Agents (BSA, Casein) check_corona->optimize_blocking optimize_peg Increase PEG Density or Length check_corona->optimize_peg optimize_blocking->start optimize_peg->start check_conjugation Verify Antibody Conjugation (Gel Electrophoresis, ELISA) optimize_conjugation Optimize Conjugation Chemistry check_conjugation->optimize_conjugation optimize_conjugation->start re_functionalize->check_conjugation

Caption: Troubleshooting logic for inconsistent assay results.

nanoparticle_cell_interaction cluster_extracellular Extracellular Environment cluster_cell Cell Interaction np Functionalized CaS Nanostructure corona Protein Corona Formation np->corona protein Serum Proteins protein->corona np_corona CaS Nanostructure with Protein Corona corona->np_corona receptor Cell Surface Receptors np_corona->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis signaling Downstream Signaling (e.g., Oxidative Stress) endocytosis->signaling response Cellular Response (e.g., Cytotoxicity, Apoptosis) signaling->response

Caption: Generalized nanoparticle-cell interaction pathway.

References

Technical Support Center: Production of Calcium Sulfide (CaS) from Phosphogypsum

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for mitigating impurities during the synthesis of Calcium Sulfide (CaS) from phosphogypsum.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities found in raw phosphogypsum?

A1: Phosphogypsum (PG) is a byproduct of phosphoric acid production and its main component is calcium sulfate (B86663) dihydrate (CaSO₄·2H₂O). However, it contains various impurities originating from the phosphate (B84403) rock. These include phosphorus compounds (soluble H₃PO₄, insoluble Ca₃(PO₄)₂, and eutectic CaHPO₄·2H₂O), fluorides, organic matter, silica (B1680970) (SiO₂), and compounds of iron and aluminum.[1][2][3] The presence of these impurities can negatively impact the quality and application of the final CaS product.[4]

Q2: What types of impurities are typically found in the final CaS product after synthesis?

A2: Impurities in the final CaS product can be categorized into two groups: those from the raw phosphogypsum and those formed during the synthesis process.

  • From Raw Material: Phosphates, fluorides, silicates, and metallic oxides (e.g., Fe₂O₃, Al₂O₃) persist from the original phosphogypsum.[5][6]

  • From Synthesis Process: The most common synthesis method is carbothermal reduction. Incomplete reactions can leave unreacted calcium sulfate (CaSO₄).[7] Side reactions or excessive temperatures can lead to the formation of calcium oxide (CaO).[7] Residual carbon from the reducing agent may also be present.

Q3: How do these impurities affect the quality and performance of the CaS?

A3: Impurities can significantly degrade the properties of CaS. For instance, metallic impurities like iron can cause discoloration (e.g., a yellow or brown tint) and can quench luminescence in phosphor applications. The presence of unreacted CaSO₄ or CaO reduces the purity and alters the chemical reactivity of the CaS. For applications in drug development or as a chemical reagent, high purity is critical, and these contaminants can interfere with subsequent reactions or biological assays.

Troubleshooting Guide

This section addresses specific problems encountered during the production of CaS from phosphogypsum.

Problem 1: The yield of CaS is low, and the product contains a high percentage of unreacted CaSO₄.

  • Possible Cause: The carbothermal reduction of CaSO₄ to CaS was incomplete. This is often due to suboptimal reaction conditions.

  • Solution: The key parameters for the reduction process are temperature, reaction time, and the molar ratio of calcium to carbon (Ca/C). A higher temperature, longer reaction time, and a lower Ca/C ratio (i.e., more carbon) generally favor a more complete reaction. Studies show a PG decomposition rate of 99.42% and a CaS yield of 91.55% can be achieved at 850 °C for 60 minutes with a Ca/C molar ratio below 0.25.[7] It is also noted that the formation of the intermediate product CaS is observed between 700 and 1100 °C.[7]

Problem 2: The final CaS product shows significant levels of Calcium Oxide (CaO).

  • Possible Cause: CaO formation can occur if the reaction temperature is too high, leading to the decomposition of the target CaS, or through side reactions involving the reducing agent.

  • Solution: Carefully control the reaction temperature. While higher temperatures increase the reaction rate, temperatures should be kept below 900 °C to minimize the decomposition of CaS.[7] The reaction mechanism is a combination of solid-solid and gas-solid reactions; ensuring a proper reducing atmosphere (e.g., N₂) can help favor the desired reaction pathway.[7]

Problem 3: The CaS powder is discolored (e.g., gray, yellow, or brown) instead of white.

  • Possible Cause: Discoloration is typically caused by residual organic matter or metallic impurities (like iron) from the raw phosphogypsum.[8] Residual carbon from the reducing agent can also impart a gray color.

  • Solution: Implement a pre-purification step for the phosphogypsum. Methods like flotation can effectively remove organic matter and some mineral impurities, significantly improving the whiteness of the PG from 31.5 to 58.4 in one study.[8] Calcination (heating) of phosphogypsum at temperatures between 750–850 °C can also remove volatile impurities.[9]

Problem 4: Analysis of the CaS product reveals high concentrations of phosphate and fluoride.

  • Possible Cause: These impurities are inherent to the phosphogypsum raw material and are not removed by the high-temperature reduction process.[2][6]

  • Solution: The phosphogypsum must be purified before the reduction step.

    • Acid/Alkali Leaching: Washing the PG with solutions like sulfuric acid or ammonium (B1175870) hydroxide (B78521) can reduce the content of soluble phosphates and fluorides.[9] For example, a sulfuric acid pickling method can reduce the P₂O₅ mass fraction to less than 0.01%.[9]

    • Flotation: This technique can separate impurity minerals from the gypsum. Adding lime to precipitate soluble phosphorus and fluorine, followed by flotation, has been shown to reduce P₂O₅ from 1.78% to 0.89%.[8]

Data on Impurity Removal

The following tables summarize quantitative data on the effectiveness of various purification techniques for phosphogypsum.

Table 1: Typical Chemical Composition of Raw Phosphogypsum Impurities

Impurity ComponentConcentration Range (wt%)Reference(s)
P₂O₅0.8 - 1.8%[2][8]
SiO₂0.5 - 11%[2][10][11]
F~1.1%[3]
Al₂O₃0.2 - 1.0%[1][2]
Fe₂O₃0.1 - 0.5%[1][2]
Organic MatterVaries[8]

Table 2: Effectiveness of Phosphogypsum Pre-Purification Methods

Purification MethodTarget ImpurityResultsReference(s)
Flotation P₂O₅, OrganicsP₂O₅ reduced from 1.78% to 0.89%; Whiteness increased from 31.5 to 58.4.[8]
Sulfuric Acid Leaching P₂O₅P₂O₅ mass fraction reduced to < 0.01%.[9]
Ammonium Hydroxide Wash Various ImpuritiesReduced all impurities to a certain extent; improved whiteness.[9]
Calcination Soluble P and FAt 800 °C, soluble P reduced to 0.06% and soluble F to < 0.01%.[9]
Recrystallization Various InsolublesYield of purified gypsum was 90.50%, leaving 4.29% as insoluble residue.[1]

Experimental Protocols & Workflows

Overall Experimental Workflow

The general process for producing purified CaS from phosphogypsum involves pre-treatment of the raw material, carbothermal reduction, and optional post-purification.

G cluster_0 Pre-Treatment cluster_1 Synthesis cluster_2 Purification PG_raw Raw Phosphogypsum Pre_Purify Pre-Purification (Flotation, Leaching, Calcination) PG_raw->Pre_Purify PG_pure Purified Phosphogypsum Pre_Purify->PG_pure Reduction Carbothermal Reduction PG_pure->Reduction CaS_crude Crude CaS Reduction->CaS_crude Post_Purify Post-Purification (Optional) CaS_crude->Post_Purify CaS_final High-Purity CaS Post_Purify->CaS_final

Caption: General workflow for producing high-purity CaS from phosphogypsum.

Protocol 1: Phosphogypsum Purification by Flotation[8]
  • Slurry Preparation: Prepare a slurry by mixing 200 g of raw phosphogypsum with water in a 1 L flotation machine.

  • Precipitation of Solubles: Add 2 g of lime (1% of PG mass) to the slurry and stir for 5 minutes. This step precipitates soluble phosphorus and fluorine compounds.

  • Reverse Flotation: Add a foaming agent (e.g., pine oil) and perform reverse flotation to remove hydrophobic organic matter and fine slime.

  • Direct Flotation: Add a collector (e.g., Dodecyltrimethylammonium chloride - DTAC) to the remaining slurry.

  • Gypsum Collection: Perform direct flotation to float the gypsum, which is then collected as a concentrate.

  • Final Steps: Filter the gypsum concentrate, dry at 40°C, and weigh.

Protocol 2: Carbothermal Reduction of Phosphogypsum to CaS[7]
  • Material Preparation: Dry the purified phosphogypsum. Crush and sieve a reducing agent (e.g., lignite (B1179625) coal) to a fine particle size (< 0.075 mm).

  • Mixing: Thoroughly mix the purified phosphogypsum with the powdered reducing agent. A Ca/C molar ratio of less than 0.25 is recommended.

  • Reaction Setup: Place the mixture in a quartz boat and insert it into a tube furnace (fixed bed) or a fluidized bed reactor.

  • Inert Atmosphere: Purge the reactor with an inert gas, such as Nitrogen (N₂), to remove oxygen.

  • Heating: Heat the reactor to the target temperature (e.g., 850 °C).

  • Reaction: Maintain the temperature for the desired reaction time (e.g., 60 minutes).

  • Cooling: After the reaction is complete, cool the product to room temperature under the inert atmosphere.

  • Product Collection: Collect and store the final CaS product for analysis.

Troubleshooting Logic Flowchart

This diagram illustrates a logical approach to identifying and solving common impurity issues.

G start Analyze Final CaS Product check_purity Is Purity Low? start->check_purity check_color Is Product Discolored? check_purity->check_color No id_impurity Identify Primary Impurity check_purity->id_impurity Yes check_color->id_impurity Yes end_ok Product OK check_color->end_ok No is_caso4 Unreacted CaSO₄? id_impurity->is_caso4 is_p_f Phosphates/ Fluorides? is_caso4->is_p_f No sol_reduction Optimize Reduction: - Increase Temp/Time - Decrease Ca/C Ratio is_caso4->sol_reduction Yes is_organics Organics/Metals? is_p_f->is_organics No sol_pre_leach Pre-Purify PG: - Acid/Alkali Leaching is_p_f->sol_pre_leach Yes sol_pre_flotation Pre-Purify PG: - Flotation - Calcination is_organics->sol_pre_flotation Yes end_reanalyze Re-analyze Product sol_reduction->end_reanalyze sol_pre_leach->end_reanalyze sol_pre_flotation->end_reanalyze

Caption: Troubleshooting flowchart for identifying and resolving CaS impurities.

References

Technical Support Center: Optimizing Annealing Conditions for Solid-State Diffusion of CaS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-state diffusion of Calcium Sulfide (CaS). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions and troubleshooting common issues encountered during the synthesis and doping of CaS via solid-state diffusion methods.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of annealing in the solid-state diffusion of CaS?

A1: Annealing is a critical step in solid-state diffusion that utilizes high temperatures to facilitate the incorporation and migration of dopant ions (e.g., Ce³⁺, Eu²⁺) into the CaS host lattice. The primary goals are to achieve a uniform distribution of dopants, promote the formation of the desired crystalline phase of CaS, and activate the luminescent properties of the phosphor material.

Q2: What are the typical starting materials for the solid-state synthesis of CaS?

A2: Common precursors for the solid-state synthesis of CaS include a calcium source, a sulfur source, a dopant source, and often a flux material. Examples of precursors include:

  • Calcium Source: Calcium carbonate (CaCO₃) or calcium sulfate (B86663) (CaSO₄).

  • Sulfur Source: Elemental sulfur (S) or a sulfur-containing compound.

  • Dopant Source: Oxides or salts of the desired dopant element (e.g., CeO₂, Eu₂O₃).

  • Flux: Materials like sodium chloride (NaCl), boric acid (H₃BO₃), or a mixture of alkali or alkaline earth halides are sometimes used to lower the reaction temperature and promote diffusion.[1]

Q3: What is the role of a flux in the solid-state reaction?

A3: A flux is a substance added to the solid-state reaction mixture to lower the melting point of the reactants and create a molten phase.[1] This liquid environment enhances the diffusion rates of the reacting species, leading to a more homogeneous product at a lower annealing temperature and in a shorter time.

Q4: What is a typical annealing temperature and duration for the solid-state diffusion of CaS?

A4: The optimal annealing temperature and duration can vary depending on the specific precursors, dopants, and desired properties. However, a common starting point for the synthesis of doped CaS phosphors is an annealing temperature in the range of 900°C to 1150°C for a duration of 1 to 3 hours.[2][3][4]

Q5: What is the importance of the annealing atmosphere?

A5: The annealing atmosphere plays a crucial role in preventing the oxidation of CaS and the dopant ions, which can be detrimental to the luminescent properties. A reducing or inert atmosphere is typically required. Common atmospheres include:

  • Inert Atmosphere: Argon (Ar) or Nitrogen (N₂).[5][6]

  • Reducing Atmosphere: A mixture of nitrogen and hydrogen (e.g., 95% N₂ + 5% H₂) or a carbon-rich environment.

Troubleshooting Guide

This guide addresses common problems encountered during the solid-state diffusion of CaS, providing potential causes and recommended solutions.

Problem Potential Causes Recommended Solutions
Incomplete Reaction or Low Product Yield 1. Insufficient annealing temperature or time. 2. Poor mixing of precursor powders. 3. Inappropriate stoichiometric ratio of reactants.1. Increase the annealing temperature or prolong the reaction time. Perform a series of experiments to find the optimal conditions. 2. Ensure thorough and uniform mixing of the precursor powders using techniques like ball milling or grinding in a mortar and pestle. 3. Verify the stoichiometry of the starting materials.
Undesired Phases or Impurities in the Final Product 1. Incorrect annealing temperature favoring the formation of a different phase. 2. Local compositional inhomogeneities in the reaction mixture. 3. Reaction with the crucible material. 4. Oxidation due to an inappropriate annealing atmosphere.1. Consult the relevant phase diagrams to determine the stable phase at different temperatures. Adjust the annealing temperature accordingly. 2. Improve the homogeneity of the precursor mixture through intensive grinding or ball milling. 3. Use inert crucible materials such as alumina (B75360) or graphite. 4. Ensure a continuous flow of a high-purity inert or reducing gas during annealing.
Poor Crystallinity 1. Insufficient annealing temperature or time. 2. Rapid heating or cooling rates.1. Increase the final annealing temperature or extend the duration of the heating process to promote crystal growth. 2. Employ slower heating and cooling rates to allow for complete reaction and phase equilibration.
Low Luminescence or Quenching of Phosphor 1. Non-uniform dopant distribution or concentration quenching (dopant concentration is too high). 2. Presence of quenching impurities. 3. Formation of undesired phases or defects in the crystal lattice. 4. Oxidation of the dopant or host material.1. Optimize the dopant concentration by preparing a series of samples with varying dopant levels. Ensure homogeneous mixing of the dopant precursor. 2. Use high-purity starting materials. 3. Optimize annealing conditions (temperature, time, atmosphere) to promote the formation of a pure CaS phase with minimal defects. 4. Use a reducing or inert atmosphere during annealing.
Phase Separation 1. Immiscibility of components at the annealing temperature. 2. Significant differences in the diffusion rates of the constituent atoms.1. Consult the phase diagram to understand the miscibility limits at different temperatures. 2. Adjust the annealing profile (e.g., use a multi-step annealing process) to control the diffusion kinetics.

Data Presentation

The following table summarizes the effect of various annealing parameters on the properties of doped CaS synthesized via solid-state diffusion, based on literature data.

Dopant Precursors Annealing Temperature (°C) Annealing Time (h) Atmosphere Key Findings Reference
Ce³⁺ (0.1 mol%)CaS, CeO₂11502Not specifiedSuccessful synthesis of Ce-doped CaS phosphor.[2]
Ce³⁺Not specifiedNot specifiedNot specifiedNot specifiedXRD pattern revealed a cubic structure with an average grain size of 29 nm.[3]
Eu²⁺CaCO₃, (NH₄)₂SO₄, Eu₂O₃950Not specified5% H₂ + 95% N₂Emission intensity increased with firing temperature up to 950°C.[4]
Dy³⁺Not specifiedNot specifiedNot specifiedNot specifiedAverage crystallite size of 24-27 nm was achieved.[7]

Experimental Protocols

Protocol 1: General Procedure for Solid-State Diffusion of Doped CaS

This protocol provides a general guideline for the synthesis of doped CaS phosphors. The specific parameters should be optimized for each dopant and desired application.

  • Precursor Preparation:

    • Accurately weigh the stoichiometric amounts of the calcium source (e.g., CaCO₃), sulfur source, and dopant precursor (e.g., CeO₂).

    • If a flux is used, weigh the appropriate amount (typically 1-5 wt%).

  • Mixing:

    • Thoroughly mix the powders in an agate mortar and pestle for at least 30 minutes to ensure homogeneity. Alternatively, use a ball milling process for larger batches.

  • Annealing:

    • Place the mixed powder in an alumina crucible.

    • Position the crucible in a tube furnace.

    • Purge the furnace with the desired atmosphere (e.g., high-purity argon or a 5% H₂/95% N₂ mixture) for at least 30 minutes to remove any residual oxygen.

    • Heat the furnace to the desired annealing temperature (e.g., 1000°C) at a controlled rate (e.g., 5°C/min).

    • Hold the temperature for the desired duration (e.g., 2 hours).

    • Cool the furnace down to room temperature at a controlled rate.

  • Post-Annealing Processing:

    • Gently grind the resulting product into a fine powder.

  • Characterization:

    • Analyze the crystal structure and phase purity using X-ray Diffraction (XRD).

    • Examine the morphology and particle size using Scanning Electron Microscopy (SEM).

    • Investigate the luminescent properties using Photoluminescence (PL) spectroscopy.

Mandatory Visualizations

experimental_workflow cluster_prep Precursor Preparation & Mixing cluster_anneal Annealing Process cluster_post Post-Processing & Characterization weigh Weigh Precursors mix Homogeneous Mixing weigh->mix load Load into Furnace mix->load purge Purge with Inert/Reducing Gas load->purge heat Ramp to Annealing Temp. purge->heat hold Hold at Temp. heat->hold cool Controlled Cooling hold->cool grind Grind Product cool->grind xrd XRD Analysis grind->xrd sem SEM Analysis grind->sem pl PL Spectroscopy grind->pl

Caption: Experimental workflow for solid-state diffusion of CaS.

troubleshooting_logic start Low Luminescence Observed check_phase Check Phase Purity (XRD) start->check_phase impure Impure Phase Detected check_phase->impure No pure Pure CaS Phase check_phase->pure Yes optimize_anneal Optimize Annealing (Temp, Time, Atmosphere) impure->optimize_anneal check_dopant Check Dopant Concentration & Homogeneity pure->check_dopant optimize_anneal->check_phase high_conc Concentration Quenching? check_dopant->high_conc High? optimize_dopant Reduce Dopant Concentration high_conc->optimize_dopant Yes check_impurities Check for Quenching Impurities (High-Purity Precursors) high_conc->check_impurities No success Improved Luminescence optimize_dopant->success check_impurities->success

Caption: Troubleshooting logic for low luminescence in doped CaS.

References

Technical Support Center: Managing Hydrogen Sulfide (H₂S) Release During Calcium Sulfide (CaS) Reactions with Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the release of hydrogen sulfide (B99878) (H₂S) gas during reactions involving calcium sulfide (CaS) and acids. H₂S is a colorless, flammable, and highly toxic gas, making strict adherence to safety protocols paramount.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: Why is H₂S gas produced when calcium sulfide reacts with an acid?

A1: Calcium sulfide (CaS) is the salt of a weak acid (hydrogen sulfide) and a strong base (calcium hydroxide). When a stronger acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is introduced, it donates protons (H⁺) that react with the sulfide ions (S²⁻) from the CaS. This acid-base displacement reaction forms the volatile and toxic hydrogen sulfide gas (H₂S).[5] The general reaction is: CaS(s) + 2H⁺(aq) → Ca²⁺(aq) + H₂S(g).

Q2: What are the primary hazards associated with H₂S gas?

A2: H₂S is extremely hazardous. At low concentrations, it has a characteristic "rotten egg" smell.[4][6] However, at higher concentrations, it can quickly deaden the sense of smell, providing no warning of dangerous levels.[4][7] Inhalation can cause a range of effects from headaches and dizziness to respiratory failure, coma, and death at high concentrations.[1][4][8] It is also flammable and can form explosive mixtures with air.[2][3]

Q3: What immediate steps should be taken in case of an accidental H₂S leak?

A3: In the event of a suspected H₂S leak, immediate evacuation of the area is critical.[3][9] Activate any installed H₂S gas detectors and alarms.[10] Move to a well-ventilated area, preferably upwind of the leak.[9][10] If a colleague has been exposed and is unconscious, do not attempt a rescue without proper personal protective equipment (PPE), including a self-contained breathing apparatus (SCBA), as rescuers can quickly become victims themselves.[4] Alert your institution's emergency response team immediately.[10]

Q4: What are the permissible exposure limits for H₂S?

A4: Regulatory bodies like the Occupational Safety and Health Administration (OSHA) have established permissible exposure limits (PELs) for H₂S. It's crucial to consult the specific regulations applicable to your location.

Exposure Limit TypeConcentration (ppm)Agency
General Industry Ceiling Limit20 ppmOSHA[11]
General Industry Peak Limit50 ppm (for a maximum of 10 minutes if no other exposure occurs)OSHA[11]
Recommended Exposure Limit (10-minute ceiling)10 ppmNIOSH[11]
Immediately Dangerous to Life and Health (IDLH)100 ppmNIOSH[11]

Q5: How can H₂S gas be "scrubbed" or neutralized in a laboratory setting?

A5: H₂S gas can be effectively neutralized by passing it through a basic solution. This process is known as "scrubbing." Common scrubbing agents include sodium hydroxide (B78521) (NaOH), sodium carbonate (Na₂CO₃), and calcium hydroxide (Ca(OH)₂).[12] The reaction with sodium hydroxide is as follows: H₂S + 2NaOH → Na₂S + 2H₂O.[13] For small-scale experiments, bubbling the evolved gas through a beaker of caustic solution is a common practice.[8] For larger-scale or continuous reactions, a dedicated gas scrubbing apparatus is recommended.[12][14]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Strong "rotten egg" smell detected outside the fume hood. - Inadequate fume hood sash height or face velocity.- Leak in the experimental apparatus.- Insufficient capacity or efficiency of the scrubbing solution.- Ensure the fume hood sash is at the appropriate height for optimal airflow.- Check all connections and glassware for leaks using a soap solution.- Replenish or replace the scrubbing solution. Ensure the gas dispersion tube is properly submerged.
H₂S gas detector alarm is activated. - Significant leak in the reaction setup.- Failure of the gas scrubbing system.- Immediately and safely stop the acid addition to the CaS.- Evacuate the laboratory and follow your institution's emergency procedures.[9][10]- Do not re-enter until the area is cleared by safety personnel.
Scrubbing solution is not effectively neutralizing the H₂S. - The scrubbing solution is saturated.- The gas flow rate is too high for the volume of the scrubbing solution.- Poor gas dispersion in the scrubbing solution.- Replace the scrubbing solution with a fresh batch.- Reduce the rate of the acid addition to slow down H₂S generation.- Ensure the gas is bubbled through a fritted gas dispersion tube to create fine bubbles and maximize surface area contact.
White precipitate forms in a sodium hydroxide scrubbing solution. - Presence of carbon dioxide (CO₂) in the gas stream (e.g., from the atmosphere or as a reaction byproduct).- This is likely sodium carbonate and does not significantly impact H₂S scrubbing, but it does consume the hydroxide. If excessive, replace the scrubbing solution.[14]

Experimental Protocols

Protocol 1: Controlled Generation and Scrubbing of H₂S Gas

Objective: To safely generate H₂S gas from the reaction of CaS and acid on a laboratory scale, with simultaneous neutralization.

Materials:

  • Calcium sulfide (CaS), solid

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 2M solution (for scrubbing)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Gas outlet adapter

  • Gas dispersion tube (fritted)

  • Beaker or gas washing bottle for scrubbing

  • Stir plate and stir bar

  • Tubing for gas transport

  • Personal H₂S gas monitor

Procedure:

  • Setup: Assemble the apparatus inside a certified chemical fume hood. Place a weighed amount of CaS and a magnetic stir bar in the three-neck flask. Fit the dropping funnel containing 1M HCl into one neck. Attach the gas outlet adapter to another neck and connect it via tubing to the gas dispersion tube. Submerge the gas dispersion tube in a beaker or gas washing bottle containing a sufficient volume of 2M NaOH solution. The third neck can be stoppered.

  • Safety Check: Ensure all joints are sealed and the fume hood is operating correctly. Turn on your personal H₂S monitor.

  • Reaction: Begin stirring the CaS. Slowly add the 1M HCl from the dropping funnel to the flask. H₂S gas will begin to evolve.

  • Scrubbing: The generated H₂S gas will be directed through the tubing and bubbled through the NaOH solution, where it will be neutralized.

  • Monitoring: Continuously monitor the reaction and the surrounding area with the H₂S detector. Adjust the rate of acid addition to control the rate of gas evolution.

  • Completion and Quenching: Once the reaction is complete, stop the acid addition but continue stirring for a few minutes to ensure any remaining gas is passed through the scrubber. Slowly add a quenching solution, such as a zinc acetate (B1210297) solution, to the reaction flask to precipitate any remaining sulfide as insoluble zinc sulfide (ZnS).[15]

  • Disposal: Dispose of all waste, including the spent scrubbing solution and the quenched reaction mixture, according to your institution's hazardous waste disposal procedures.

Protocol 2: Quantitative Analysis of H₂S Gas (Methylene Blue Assay)

Objective: To quantify the concentration of H₂S produced. This method is based on the reaction of sulfide with p-dimethylaminoaniline in the presence of FeCl₃ to form the stable methylene (B1212753) blue dye.[16]

Materials:

  • H₂S trapping solution (e.g., a known volume of dilute NaOH or a zinc acetate solution)

  • Methylene Blue Reagent A: N,N-dimethyl-p-phenylenediamine in sulfuric acid.

  • Methylene Blue Reagent B: Ferric chloride (FeCl₃) in sulfuric acid.

  • UV-Vis Spectrophotometer

  • Sodium sulfide (Na₂S) for standard curve preparation

Procedure:

  • Sample Collection: Bubble the H₂S gas generated from the CaS reaction through a known volume of the trapping solution for a specific period.

  • Assay: In a separate tube, mix an aliquot of the trapping solution with Reagent A, followed by Reagent B.

  • Incubation: Allow the color to develop for approximately 20-30 minutes at room temperature.

  • Measurement: Measure the absorbance of the resulting blue solution at approximately 670 nm using a UV-Vis spectrophotometer.

  • Quantification: Determine the concentration of H₂S by comparing the absorbance to a standard curve prepared using known concentrations of sodium sulfide.

Visualizations

experimental_workflow start Start: Assemble Apparatus in Fume Hood reagents Add CaS to Flask Fill Funnel with Acid start->reagents scrubber Prepare NaOH Scrubbing Solution start->scrubber reaction Slowly Add Acid to CaS (H₂S Generation) reagents->reaction scrubbing_process Bubble H₂S Gas Through NaOH Scrubber scrubber->scrubbing_process reaction->scrubbing_process Gas Flow monitoring Monitor with H₂S Detector reaction->monitoring scrubbing_process->monitoring completion Reaction Complete Quench Flask monitoring->completion disposal Dispose of Waste completion->disposal

Caption: Workflow for the safe generation and scrubbing of H₂S gas.

logical_relationship leak H₂S Leak Detected (Smell or Alarm) evacuate Immediately Evacuate Area leak->evacuate alert Alert Emergency Response Team leak->alert ppe Don PPE (SCBA) Before Re-entry evacuate->ppe alert->ppe ventilate Ventilate Area ppe->ventilate assess Assess and Secure Source of Leak ppe->assess

Caption: Emergency response plan for an accidental H₂S gas leak.

References

Technical Support Center: Optimizing Carbothermal Reduction for CaS Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the carbothermal reduction of calcium sulfate (B86663) (CaSO₄) to produce calcium sulfide (B99878) (CaS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and improve reaction yields.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the carbothermal reduction process.

Issue 1: Low Yield of Calcium Sulfide (CaS)

Possible Causes and Solutions:

  • Incorrect Temperature: The reaction temperature is a critical factor. CaS formation is typically observed between 800°C and 900°C.[1] Below this range, the reaction rate may be too slow, and above this range, side reactions that consume CaS can occur.[1]

    • Solution: Ensure your furnace is accurately calibrated. Optimize the reaction temperature within the 800°C to 900°C range. For specific setups, the optimal temperature might be around 850°C.[1]

  • Non-Optimal Carbon-to-Calcium Sulfate Ratio: An inappropriate amount of carbon can either limit the reduction or lead to unwanted side reactions.

    • Solution: The stoichiometric molar ratio of carbon to CaSO₄ for the primary reaction (CaSO₄ + 2C → CaS + 2CO₂) is 2:1. However, to favor CaS production and suppress the formation of calcium oxide (CaO), a higher carbon ratio is often preferred. Ratios greater than 2 are recommended to drive the reaction towards CaS.

  • Inadequate Reaction Time: The reduction process may be incomplete if the reaction time is too short.

    • Solution: Increase the residence time at the optimal temperature. Experiments have shown that a reaction time of at least 20 minutes is beneficial for significant conversion.

  • Presence of Oxidizing Atmosphere: The presence of oxygen (O₂) or carbon dioxide (CO₂) can lead to the formation of CaO instead of CaS.

    • Solution: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the desired CaS product.

  • Poor Mixing of Reactants: Ineffective mixing of solid reactants can lead to localized areas of non-optimal stoichiometry and incomplete reaction.

    • Solution: Ensure thorough and uniform mixing of the finely ground calcium sulfate and carbon source before heating.

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Caption: Troubleshooting workflow for low CaS yield.

Issue 2: High Yield of Calcium Oxide (CaO) Impurity

Possible Causes and Solutions:

  • Side Reaction with Unreacted Calcium Sulfate: A common side reaction is 3CaSO₄ + CaS → 4CaO + 4SO₂.[1] This reaction becomes more significant at temperatures above 900°C.[1]

    • Solution: Maintain the reaction temperature below 1000°C, ideally in the 800-900°C range where CaS formation is favorable.

  • Insufficient Carbon: If the carbon amount is not sufficient to fully reduce the CaSO₄, the intermediate CaS can react with the remaining CaSO₄ to form CaO.

    • Solution: Use a carbon to CaSO₄ molar ratio greater than the stoichiometric 2:1 to ensure complete reduction of CaSO₄.

  • Reaction with Carbon Dioxide: In some conditions, CaS can react with CO₂ to produce CaO (CaS + CO₂ → CaO + COS).

    • Solution: While CO₂ is a product of the primary reaction, maintaining a strong reducing environment with excess carbon can help suppress this secondary reaction. Conducting the reaction under a vacuum can also be beneficial.

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Caption: Troubleshooting workflow for high CaO impurity.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical reaction for the carbothermal reduction of CaSO₄ to CaS?

A1: The main reaction is: CaSO₄ + 2C → CaS + 2CO₂. This reaction involves the reduction of calcium sulfate with a carbon source, typically at elevated temperatures.

Q2: What are the most critical parameters to control for maximizing CaS yield?

A2: The three most critical parameters are:

  • Temperature: Maintain a range of 800-900°C.[1]

  • Carbon-to-Calcium Sulfate Ratio: Use a molar ratio of C:CaSO₄ greater than 2.

  • Atmosphere: Employ an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Q3: What type of carbon source is most effective?

A3: Various carbon sources can be used, including charcoal, graphite, and coal. The reactivity of the carbon source can influence the reaction rate. Finer particle sizes of both the carbon source and calcium sulfate generally lead to better reactivity due to increased surface area for interaction.

Q4: Can catalysts be used to improve the reaction?

A4: Yes, certain compounds can catalyze the carbothermal reduction. For instance, iron oxides have been shown to improve the reactivity of CaSO₄. The addition of binders like starch can also improve pellet strength and CaS yield in pelletized reactants.

Q5: How can I analyze the purity and yield of my CaS product?

A5: The product composition can be determined using techniques such as X-ray diffraction (XRD) to identify the crystalline phases present (CaS, CaO, unreacted CaSO₄). The total sulfur content can be measured with a carbon/sulfur analyzer to help quantify the CaS yield.

Data Presentation

Table 1: Effect of Temperature on Product Composition

Temperature (°C)Predominant Calcium Compound(s)Notes
< 800CaSO₄Limited reaction.
800 - 900CaS, CaSO₄, CaOCaS formation is significant.[1]
> 900CaO, CaSO₄CaS reacts with remaining CaSO₄ to form CaO.[1]

Table 2: Influence of Carbon-to-Calcium (C/Ca) Molar Ratio on Product Formation at ~950-1000°C

C/Ca Molar RatioPrimary ProductObservations
0.25CaO, CaSO₄Insufficient carbon for complete reduction.[1]
0.50CaOOptimal for CaO production from CaS and CaSO₄.[1]
> 2CaSFavors the direct reduction to calcium sulfide.

Experimental Protocols

General Protocol for Carbothermal Reduction of Calcium Sulfate

  • Reactant Preparation:

    • Thoroughly dry the calcium sulfate (gypsum can be pre-calcined to remove water).

    • Use a carbon source with a fine particle size (e.g., activated charcoal).

    • Weigh the calcium sulfate and carbon to achieve the desired molar ratio (a C:CaSO₄ ratio > 2 is recommended for high CaS yield).

    • Intimately mix the powders to ensure homogeneity.

  • Reaction Setup:

    • Place the reactant mixture in a crucible suitable for high-temperature reactions (e.g., alumina).

    • Position the crucible in a tube furnace.

    • Purge the furnace tube with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove air. Maintain a slow flow of the inert gas throughout the experiment.

  • Heating Profile:

    • Heat the furnace to the target temperature (e.g., 850°C) at a controlled rate (e.g., 10°C/min).

    • Hold the temperature for the desired reaction time (e.g., 60 minutes).

  • Cooling and Product Recovery:

    • After the reaction time, turn off the furnace and allow it to cool to room temperature under the inert atmosphere.

    • Once cooled, carefully remove the product from the crucible for analysis.

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Caption: General experimental workflow for CaS production.

References

Technical Support Center: Charge Correction for XPS Analysis of CaS Powders

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding charge correction methods for the X-ray Photoelectron Spectroscopy (XPS) analysis of Calcium Sulfide (B99878) (CaS) powders. Given that CaS is an insulating material, proper charge compensation and correction are critical for obtaining accurate binding energy data.

Troubleshooting Guide

Q1: Why are my measured Ca 2p and S 2p peaks shifted to significantly higher binding energies than the literature values?

A: This is a classic symptom of sample charging. CaS is an insulator, and when the sample is irradiated with X-rays, it emits photoelectrons, leading to a buildup of positive charge on the surface.[1][2] This positive potential requires more energy for subsequent photoelectrons to escape and reach the detector.[2] As a result, their kinetic energy is lower, which is interpreted by the spectrometer as a higher binding energy. The entire spectrum is therefore shifted to higher binding energy values.

Q2: My XPS peaks look broad and distorted, not sharp and symmetrical. What is causing this?

A: Peak broadening and distortion are typically caused by non-uniform surface charging, also known as differential charging.[1][3] This can happen if the powder is not packed uniformly or if there are variations in conductivity across the analysis area.[2][3] Different regions of the sample charge to different degrees, resulting in a range of binding energy shifts for the same chemical species, which smears out the resulting spectral peak. To mitigate this, consider electrically isolating the sample from the spectrometer by mounting it on non-conductive double-sided tape.[2] This allows the charge neutralization system, such as an electron flood gun, to control the surface potential more uniformly.[2]

Q3: I used an electron flood gun for charge compensation during the analysis, but my peaks are still shifted. Why didn't it work perfectly?

A: An electron flood gun is a charge compensation tool, not a perfect charge elimination tool.[4] Its purpose is to provide a steady stream of low-energy electrons to the sample surface to prevent excessive charge buildup and to stabilize the surface potential.[2][5] However, it often results in slight under- or over-compensation.[4][5] This leaves a small, but stable, residual charge on the sample. Therefore, even with a flood gun, a post-acquisition data processing step called charge correction (or charge referencing) is almost always necessary to shift the entire spectrum to the correct binding energy scale.[1][6]

Q4: How do I correctly use the adventitious carbon C 1s peak for charge correction of my CaS spectra?

A: Referencing to the adventitious carbon C 1s peak is the most common method for charge correction of insulators.[7][8] The process involves these steps:

  • Acquire a high-resolution spectrum of the C 1s region.

  • Identify the peak corresponding to aliphatic or hydrocarbon (C-C, C-H) bonds. This is typically the largest component of the adventitious carbon signal.[8]

  • Determine the measured binding energy of this peak.

  • Calculate the difference between the measured value and the standard reference value (typically 284.8 eV).[9][10]

  • Shift the binding energy scale of all your acquired spectra (Ca 2p, S 2p, survey, etc.) by this calculated difference.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the difference between charge compensation and charge correction?

A: Charge compensation refers to the techniques used during the XPS measurement to minimize the buildup of positive charge on an insulating sample.[1][4] This is typically done using a low-energy electron flood gun.[2][3] Charge correction, on the other hand, is a data processing step performed after the data has been acquired.[1][6] It involves shifting the entire energy scale by referencing a known peak (like C 1s) to its accepted literature value to correct for any residual charge.[6]

Q2: What is "adventitious carbon" and why is it used for referencing?

A: Adventitious carbon is a thin layer of carbon-containing contamination, primarily composed of hydrocarbons, that spontaneously adsorbs onto any surface exposed to the atmosphere.[8] It is used as a convenient charge reference because it is present on most samples without any special preparation.[8] By setting the main C 1s peak to a standard value, a reliable correction can be applied to the rest of the spectrum.

Q3: What binding energy should I use for the C 1s reference? Is it always 284.8 eV?

A: A binding energy of 284.8 eV for the aliphatic C 1s peak is the most commonly accepted and used value for charge referencing.[7][9][10] Some researchers may use values ranging from 284.5 eV to 285.0 eV, particularly for polymeric samples.[6][8] While there is some debate about the exact binding energy of adventitious carbon varying with the substrate, 284.8 eV provides satisfactory results for a vast majority of cases.[6][7][13] The most critical practice is to clearly state the reference value you used in any report or publication.

Q4: Are there alternative charge correction methods to using adventitious carbon for CaS powders?

A: Yes, while C 1s referencing is the most common, other methods exist. These are generally less convenient for powders.

  • Gold Deposition: A very thin layer of gold can be evaporated onto the sample surface. The Au 4f₇/₂ peak is then used as a reference at 84.0 eV. This is very accurate but alters the sample surface.

  • Internal Standard: If your CaS powder contains another element in a known and stable chemical state, that element's peak can be used as an internal reference.[7] For example, if you had a well-characterized oxide impurity, you could potentially use the O 1s peak.

  • Argon Implantation: A low dose of low-energy argon ions can be implanted into the surface, and the Ar 2p peak can be used as a reference. This method is destructive and can alter the surface chemistry.

Data Presentation

Table 1: Comparison of Common Charge Correction Methods

MethodPrincipleAdvantagesDisadvantages
Adventitious Carbon (C 1s) Reference the C 1s peak from surface hydrocarbons to a standard value (e.g., 284.8 eV).[7][8]Convenient, non-destructive, present on most air-exposed samples.[8]Accuracy is debated; BE can vary slightly with the substrate.[6][13]
Gold Deposition (Au 4f) Deposit a thin layer of gold and reference the Au 4f₇/₂ peak to 84.0 eV.Highly accurate and reliable.Destructive to the original surface, requires extra preparation step.
Internal Standard Use a peak from an element of known chemical state already within the sample as a reference.[7]Very accurate if a suitable internal standard exists.An appropriate, stable, and unambiguous internal standard is often not available.

Table 2: Common Reference Binding Energies (BE) for XPS Charge Correction

ReferencePeakReference BE (eV)
Adventitious CarbonC 1s (C-C, C-H)284.8[9][10]
GoldAu 4f₇/₂84.0
CopperCu 2p₃/₂932.7
SilverAg 3d₅/₂368.3

Table 3: Approximate Charge-Corrected Binding Energies for Calcium Sulfide (CaS)

ElementPeakExpected BE (eV)Notes
CalciumCa 2p₃/₂~347.2[14]The Ca 2p₁/₂ peak appears at approximately 3.5-3.6 eV higher binding energy.[15]
SulfurS 2p₃/₂~161-162[16][17]Corresponds to the sulfide (S²⁻) state. The S 2p₁/₂ peak is ~1.2 eV higher.[18]

Experimental Protocols

Protocol 1: Charge Correction using Adventitious Carbon (C 1s)

  • Data Acquisition: After performing a survey scan, acquire high-resolution spectra for the C 1s, Ca 2p, and S 2p regions. Ensure the use of a charge compensation device (e.g., electron flood gun) during acquisition.

  • Identify C 1s Peak: Open the C 1s spectrum in your data analysis software. The largest peak at the lowest binding energy corresponds to adventitious C-C/C-H bonds.

  • Determine Measured BE: Find the binding energy (BE) at the maximum of this C-C/C-H peak. Let's call this BE_measured.

  • Calculate Shift: The required correction is: ΔBE = 284.8 eV - BE_measured.

  • Apply Correction: Use the processing tools in your software to apply this ΔBE shift to all spectra acquired from the sample (Ca 2p, S 2p, survey, etc.).[11]

  • Verification: After correction, verify that the main C 1s peak is now located at 284.8 eV. The positions of the Ca 2p and S 2p peaks now represent their charge-corrected binding energies.

Protocol 2: General Procedure for Operating an Electron Flood Gun

  • Initial Setup: Mount the CaS powder sample, ensuring it is as flat and uniform as possible.

  • Enable Flood Gun: Before starting analysis, enable the electron flood gun in the instrument control software.

  • Optimization: The goal is to find settings that result in the sharpest possible peaks. Start with the manufacturer's recommended settings for insulating powders.

  • Monitor a Core Level: Acquire repeated, rapid scans of a strong, sharp peak (e.g., Ca 2p) while adjusting the flood gun's electron energy and emission current.

  • Adjust for Sharpness: Tune the parameters to find the point where the full width at half maximum (FWHM) of the monitored peak is at a minimum. This indicates the most uniform charge compensation.

  • Final Analysis: Once optimized, use these flood gun settings for the acquisition of all subsequent high-resolution and survey spectra.

  • Post-Acquisition Correction: Remember that even after optimizing the flood gun, you must still perform a charge correction step as described in Protocol 1.

Visualizations

cluster_0 XPS Analysis Workflow for Insulating Powders A Sample Preparation (Mount CaS Powder) B Data Acquisition (X-ray Irradiation) A->B D Acquire Raw Spectra (Ca 2p, S 2p, C 1s) B->D C Charge Compensation (Electron Flood Gun) C->B In-situ Process E Post-Processing: Charge Correction D->E F Final Corrected Data (Accurate Binding Energies) E->F

Caption: Experimental workflow for XPS analysis of CaS powder.

cluster_1 Logic of Surface Charging and Correction A X-ray Photon In B Photoelectron Emitted A->B C Positive Charge Buildup (on Insulating CaS Surface) B->C D Kinetic Energy of Subsequent e⁻ Decreases C->D E Apparent Binding Energy Shifts to Higher Value D->E F Charge Correction (Referencing to C 1s = 284.8 eV) E->F Solution G True Binding Energy Determined F->G

Caption: Cause-and-effect diagram of XPS surface charging.

References

Technical Support Center: Refining Purification Methods for Laboratory-Synthesized Calcium Sulfide (CaS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of laboratory-synthesized Calcium Sulfide (B99878) (CaS).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of CaS.

Issue 1: Persistent Yellow Coloration of CaS Powder

Possible Cause: The presence of polysulfides (CaSₓ) or unreacted sulfur.

Troubleshooting Steps:

  • Solvent Washing:

    • Wash the crude CaS powder with a non-polar organic solvent in which elemental sulfur is soluble, such as toluene (B28343) or carbon disulfide. This should be performed in an inert atmosphere to prevent oxidation.

    • Stir the suspension for a sufficient period to dissolve the excess sulfur.

    • Filter the mixture and wash the CaS powder with fresh, cold solvent.

    • Dry the powder under vacuum.

  • High-Temperature Annealing:

    • Anneal the CaS powder under a vacuum or an inert atmosphere (e.g., nitrogen or argon).[1]

    • Gradually increase the temperature to a point below the melting point of CaS (2525 °C) but high enough to decompose polysulfides. A temperature range of 800-1100 °C can be a starting point, but optimization is necessary.[1]

    • Hold at the target temperature for several hours before slowly cooling to room temperature.

Issue 2: Low Yield After Purification

Possible Causes:

  • Dissolution of CaS in the washing solvent.

  • Mechanical loss during transfers and filtration.

  • Formation of soluble side products.

Troubleshooting Steps:

  • Optimize Solvent Choice:

    • Select a washing solvent in which CaS has minimal solubility. While specific data for CaS is scarce, for similar inorganic compounds, highly polar solvents should be avoided.

    • Perform small-scale solubility tests with different solvents to identify the most suitable one.

  • Refine Filtration Technique:

    • Use a Büchner funnel with an appropriate filter paper to minimize the loss of fine particles.

    • Ensure a good seal to achieve efficient filtration.

    • Wash the collected solid with a minimal amount of cold solvent to reduce dissolution.

  • Minimize Transfers:

    • Plan the purification workflow to reduce the number of times the material is transferred between vessels.

Issue 3: Contamination with Calcium Oxide (CaO) or Calcium Sulfate (B86663) (CaSO₄)

Possible Causes:

  • Incomplete reaction of starting materials.

  • Oxidation of CaS during synthesis or handling.

Troubleshooting Steps:

  • Control of Synthesis Atmosphere:

    • Ensure the synthesis is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Acid-Base Extraction (for CaO contamination):

    • Carefully wash the crude product with a dilute solution of a weak acid to neutralize the basic CaO. This must be done cautiously as CaS reacts with strong acids to produce toxic H₂S gas. Subsequent washing with deionized water is necessary to remove any formed salts.

  • Recrystallization:

    • While specific solvents for CaS recrystallization are not well-documented, a two-solvent recrystallization approach could be explored.[2] One solvent would dissolve CaS at an elevated temperature, and a second "anti-solvent" would be added to induce crystallization upon cooling.[2] This method has the potential to separate CaS from less soluble impurities like CaSO₄.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying laboratory-synthesized CaS?

A1: The most effective method depends on the nature of the impurities. A combination of techniques is often necessary. Solvent washing is effective for removing unreacted sulfur and polysulfides. High-temperature annealing can further purify the material by decomposing unstable compounds and improving crystallinity.[1] For the removal of ionic impurities, recrystallization is a powerful technique, although finding a suitable solvent system for CaS can be challenging.

Q2: How can I verify the purity of my CaS sample?

A2: Several analytical techniques can be used to assess the purity of CaS:

  • X-ray Diffraction (XRD): This is a primary method for identifying the crystalline phases present in the sample. The presence of peaks corresponding to impurities like CaO or CaSO₄ can be detected. Quantitative XRD can also be used to determine the percentage of each phase.

  • Spectroscopy:

    • Infrared (IR) Spectroscopy: Can be used to identify the presence of sulfate (SO₄²⁻) or carbonate (CO₃²⁻) impurities by their characteristic absorption bands.

    • Raman Spectroscopy: Can be used to detect elemental sulfur and polysulfides.

  • Elemental Analysis: Can determine the elemental composition (Ca, S) and identify any unexpected elements.

Q3: What are the common impurities in laboratory-synthesized CaS and how can I avoid them?

A3: Common impurities include:

  • Unreacted starting materials: Ensure stoichiometric amounts of reactants and sufficient reaction time and temperature.

  • Calcium oxide (CaO): Use high-purity starting materials and maintain a strictly inert atmosphere during synthesis and handling to prevent oxidation.

  • Calcium sulfate (CaSO₄): Can be a starting material impurity or form from oxidation. Use high-purity precursors.

  • Polysulfides (CaSₓ): Can form if there is an excess of sulfur. Careful control of stoichiometry is crucial.

Q4: Are there any specific safety precautions I should take when purifying CaS?

A4: Yes, CaS reacts with moisture and acids to produce highly toxic and flammable hydrogen sulfide (H₂S) gas. All purification steps should be carried out in a well-ventilated fume hood. An inert atmosphere is recommended to prevent both oxidation of the CaS and the formation of H₂S. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Presentation

Table 1: Comparison of Purification Methods for CaS (Illustrative Data)

Purification MethodTarget ImpuritiesTypical Purity Achieved (%)Estimated Yield (%)AdvantagesDisadvantages
Solvent Washing (Toluene) Elemental Sulfur, Polysulfides95 - 9885 - 95Simple, effective for sulfur removalMay not remove ionic impurities
High-Temperature Annealing Volatile impurities, Polysulfides> 9990 - 98Improves crystallinity, high purityRequires specialized equipment
Recrystallization Ionic impurities (CaO, CaSO₄)> 99.560 - 80Can achieve very high purityDifficult to find a suitable solvent system for CaS

Note: The data in this table is illustrative and intended to provide a general comparison. Actual results will vary depending on the initial purity of the crude CaS and the specific experimental conditions.

Experimental Protocols

Protocol 1: Solvent Washing of Crude CaS

  • Place the crude CaS powder in a round-bottom flask under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

  • Add anhydrous toluene to the flask (approximately 10 mL per gram of CaS).

  • Stir the suspension at room temperature for 1-2 hours.

  • Filter the suspension using a Büchner funnel under an inert atmosphere.

  • Wash the collected CaS powder with a small amount of fresh, cold toluene.

  • Dry the purified CaS powder under vacuum to remove any residual solvent.

Protocol 2: High-Temperature Annealing of CaS

  • Place the CaS powder in a ceramic or quartz crucible.

  • Place the crucible in a tube furnace.

  • Evacuate the furnace tube and backfill with a high-purity inert gas (e.g., argon or nitrogen). Maintain a slow flow of the inert gas throughout the process.

  • Ramp the temperature to the desired annealing temperature (e.g., 900 °C) at a rate of 5-10 °C/min.

  • Hold at the annealing temperature for 4-6 hours.

  • Cool the furnace slowly to room temperature.

  • Once at room temperature, the purified CaS can be removed.

Mandatory Visualization

experimental_workflow cluster_synthesis Crude CaS Synthesis cluster_purification Purification Steps cluster_analysis Purity Analysis synthesis Synthesized CaS solvent_wash Solvent Washing (e.g., Toluene) synthesis->solvent_wash Remove S, Sₓ²⁻ annealing High-Temperature Annealing solvent_wash->annealing Improve Crystallinity analysis Characterization (XRD, Spectroscopy) solvent_wash->analysis recrystallization Recrystallization (Optional) annealing->recrystallization Remove Ionic Impurities annealing->analysis recrystallization->analysis pure_cas Purified CaS analysis->pure_cas Purity Verified

Caption: Experimental workflow for the purification of laboratory-synthesized CaS.

troubleshooting_flowchart decision decision process process issue issue start Start: Crude CaS yellow_color Yellow Coloration? start->yellow_color low_yield Low Yield? yellow_color->low_yield No solvent_wash Solvent Wash (Toluene/CS₂) yellow_color->solvent_wash Yes ionic_impurities Ionic Impurities (XRD/IR)? low_yield->ionic_impurities No optimize_solvent Optimize Solvent & Filtration Technique low_yield->optimize_solvent Yes recrystallize Recrystallization ionic_impurities->recrystallize Yes end_pure Pure CaS ionic_impurities->end_pure No anneal High-Temp Anneal solvent_wash->anneal anneal->low_yield optimize_solvent->ionic_impurities end_reassess Re-evaluate Synthesis optimize_solvent->end_reassess If still low recrystallize->end_pure

Caption: Troubleshooting flowchart for CaS purification.

References

Technical Support Center: Enhancing Luminescence in CaS Crystals by Minimizing Lattice Defects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for minimizing lattice defects in Calcium Sulfide (CaS) crystals to enhance their luminescent properties.

Frequently Asked Questions (FAQs)

Q1: What are the common types of lattice defects in CaS crystals and how do they impact luminescence?

A1: Common lattice defects in CaS crystals include vacancies (missing Ca or S atoms), interstitials (extra atoms in the lattice), and anti-site defects. These imperfections can act as non-radiative recombination centers, trapping charge carriers (electrons and holes) and causing them to recombine without emitting light. This process, known as luminescence quenching, significantly reduces the quantum yield of the phosphor.[1][2][3] The goal is to minimize these defects to ensure that the energy is efficiently transferred to the luminescent centers (e.g., dopant ions).

Q2: What is the role of a flux in CaS crystal growth, and how does it help in reducing defects?

A2: A flux is a solvent that, when molten, dissolves the reactants (e.g., CaO and S) and facilitates the growth of crystals at a temperature below the melting point of the desired material (CaS).[4][5][6] This method is advantageous for growing high-quality crystals because the lower growth temperature and controlled cooling rates reduce the likelihood of thermally induced defects.[5][6] The flux provides a stable medium for the crystal to grow slowly, allowing atoms to arrange themselves in a more ordered lattice with fewer imperfections.[5]

Q3: How does post-synthesis annealing improve the luminescence of CaS crystals?

A3: Post-synthesis annealing is a heat treatment process that can significantly improve the crystallinity and reduce the density of lattice defects.[7][8][9] By heating the crystals to an elevated temperature (below their melting point), atoms are given enough thermal energy to diffuse and settle into more stable lattice positions, effectively "healing" vacancies and other structural imperfections.[7][10] Oxidizing or reducing atmospheres during annealing can also be used to selectively remove specific types of defects, such as oxygen-related vacancies, which are known to be detrimental to luminescence.[9]

Q4: Why is stoichiometry crucial in the synthesis of CaS phosphors?

A4: Stoichiometry, the precise ratio of reactants, is critical because deviations can lead to the formation of secondary phases and intrinsic defects. For instance, an excess or deficiency of sulfur can result in calcium or sulfur vacancies, respectively. These defects can disrupt the crystal lattice and create pathways for non-radiative decay, thereby quenching luminescence.[11][12] The formation of secondary phases, such as CaO or CaSO4, can also negatively impact the phosphor's performance by altering the local environment of the luminescent activators.[11]

Troubleshooting Guide

Problem 1: Synthesized CaS crystals show weak or no luminescence.

Possible Cause Troubleshooting Step
High Concentration of Defects Perform post-synthesis annealing. An oxidizing atmosphere (like air) can reduce oxygen vacancy-related defects, while a reducing atmosphere may be necessary for other types of defects.[9]
Contamination Ensure high-purity precursors are used. Use distilled or deionized water if applicable.[13] Clean all labware, including crucibles and furnaces, thoroughly to avoid introducing impurities that can act as luminescence quenchers.[14]
Incorrect Dopant Concentration Optimize the concentration of the dopant (e.g., Eu2+, Ce3+). Too low a concentration will result in weak emission, while too high a concentration can lead to concentration quenching.
Incomplete Reaction Increase the reaction time or temperature to ensure the complete formation of the CaS host lattice. Use a flux to lower the reaction temperature and improve homogeneity.[4][6]

Problem 2: XRD analysis shows poor crystallinity or the presence of secondary phases.

Possible Cause Troubleshooting Step
Non-stoichiometric Precursors Carefully control the molar ratios of the starting materials. Off-stoichiometry is a common cause of secondary phase formation.[11]
Insufficient Reaction Temperature/Time Increase the synthesis temperature or duration to promote better crystal growth and phase purity. The use of a flux can facilitate crystallization at lower temperatures.[6][15]
Rapid Cooling Employ a slow and controlled cooling rate after synthesis. Rapid cooling can introduce stress and defects into the crystal lattice and may not allow for complete phase formation.[5]
Atmosphere Control Ensure the synthesis is carried out in the appropriate atmosphere (e.g., inert or reducing) to prevent the formation of oxides or sulfates.

Problem 3: Inconsistent luminescence intensity between different synthesis batches.

Possible Cause Troubleshooting Step
Inconsistent Weighing of Precursors Use a high-precision balance and ensure accurate weighing of all reactants, including the dopant, for each batch.
Temperature Fluctuations Calibrate the furnace to ensure consistent and accurate temperature profiles for each run. Minor variations in temperature can significantly affect defect formation.[1]
Inhomogeneous Mixing Thoroughly mix the precursor powders before synthesis to ensure a uniform distribution of reactants and dopants. Ball milling can be used, but be aware that it can introduce its own set of issues if not properly controlled.[11]
Variations in Atmosphere Maintain a consistent gas flow rate and purity for all batches to ensure a reproducible synthesis environment.

Quantitative Data Summary

Table 1: Effect of Annealing Temperature on Luminescence Intensity of CaS:Eu2+

Annealing Temperature (°C)Relative Photoluminescence (PL) Intensity (a.u.)Key Observation
As-synthesized100Baseline intensity with some defects present.
600150Increase in intensity due to reduction of surface defects.
800220Significant improvement in crystallinity and reduction of point defects.[8]
1000180Decrease in intensity, possibly due to the formation of new defect types or phase decomposition at higher temperatures.

Table 2: Influence of Flux on CaS Crystal Growth and Defect Density

Synthesis MethodGrowth Temperature (°C)Typical Crystal SizeDefect Density (Relative)
Solid-State Reaction1100-12001-10 µmHigh
Flux Growth900-100050-500 µmLow

Experimental Protocols

Protocol 1: Solid-State Reaction Synthesis of CaS:Eu2+

  • Precursor Preparation: Accurately weigh high-purity CaCO3, S, and Eu2O3 powders in the desired molar ratio. A typical ratio might be 1:1.1:0.01 for Ca:S:Eu, with a slight excess of sulfur to compensate for its volatility.

  • Mixing: Thoroughly grind the powders in an agate mortar for at least 30 minutes to ensure homogeneity.

  • First Sintering: Place the mixed powder in an alumina (B75360) crucible and heat it in a tube furnace under a reducing atmosphere (e.g., 5% H2 / 95% N2) at 900-1100°C for 2-4 hours.

  • Cooling and Grinding: Allow the furnace to cool down to room temperature naturally. Gently grind the sintered product into a fine powder.

  • Second Sintering: Repeat the sintering process under the same conditions to ensure a complete reaction and improve crystallinity.

  • Characterization: Analyze the final product using X-ray Diffraction (XRD) for phase purity and Photoluminescence (PL) spectroscopy to measure emission and excitation spectra.

Protocol 2: Flux Growth Synthesis of CaS:Eu2+

  • Mixture Preparation: Mix the CaS precursor materials (e.g., CaO, S) and the dopant (e.g., Eu2O3) with a suitable flux material, such as Na2S or a mixture of alkali chlorides.[4][15] A typical weight ratio of flux to reactants is 5:1.

  • Heating: Place the mixture in a stable crucible (e.g., alumina or graphite) and heat it in a furnace to a temperature above the melting point of the flux (e.g., 950°C) until all components are dissolved.[5]

  • Slow Cooling: Cool the furnace very slowly at a controlled rate (e.g., 1-5°C per hour).[5] This slow cooling allows for the precipitation and growth of large, high-quality CaS crystals.

  • Crystal Harvesting: Once cooled to room temperature, the crystals need to be separated from the solidified flux. This can be done by dissolving the flux in a suitable solvent (e.g., water or a dilute acid) that does not affect the CaS crystals, or by mechanical separation.[4][5]

  • Cleaning and Drying: Thoroughly wash the harvested crystals with the chosen solvent and then with ethanol (B145695) before drying them in an oven at a low temperature (e.g., 60°C).

  • Characterization: Perform XRD and PL analysis on the obtained single crystals.

Visualizations

experimental_workflow cluster_synthesis Crystal Synthesis cluster_characterization Initial Characterization cluster_troubleshooting Troubleshooting cluster_final Final Product synthesis Synthesize CaS Crystal (Solid-State or Flux) xrd XRD Analysis synthesis->xrd pl PL Spectroscopy synthesis->pl decision Luminescence Acceptable? pl->decision annealing Post-Synthesis Annealing decision->annealing No final_product High-Luminescence CaS Crystal decision->final_product Yes annealing->pl optimize Optimize Synthesis Parameters annealing->optimize optimize->synthesis logical_relationship cluster_params Synthesis Parameters cluster_defects Lattice Structure cluster_properties Optical Properties temp Temperature defects Lattice Defects (e.g., Vacancies) temp->defects crystallinity Crystallinity temp->crystallinity time Time time->defects time->crystallinity atmosphere Atmosphere atmosphere->defects stoichiometry Stoichiometry stoichiometry->defects quenching Luminescence Quenching defects->quenching luminescence Enhanced Luminescence crystallinity->luminescence

References

Validation & Comparative

A Comparative Guide to Calcium Sulfide (CaS) Synthesis: Co-Precipitation vs. Carbothermal Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Calcium Sulfide (B99878) (CaS), a versatile alkaline earth metal sulfide, has garnered significant interest in various scientific applications, including phosphors, luminescent materials, and as a potential component in drug delivery systems. The synthesis method of CaS plays a crucial role in determining its physicochemical properties, such as particle size, purity, and morphology, which in turn dictate its performance in these applications. This guide provides an objective comparison of two prominent synthesis methods: wet chemical co-precipitation and solid-state carbothermal reduction, supported by experimental data and detailed protocols.

At a Glance: Co-Precipitation vs. Carbothermal Reduction for CaS Synthesis

FeatureCo-PrecipitationCarbothermal Reduction
Principle Precipitation of CaS from a solution of soluble calcium and sulfide precursors.High-temperature solid-state reaction between a calcium salt (typically CaSO₄) and a carbon source.
Typical Particle Size Nanometer range (e.g., 15-50 nm)Micrometer range, but can be milled to smaller sizes.
Morphology Can be controlled (e.g., spherical nanoparticles), often with capping agents.[1]Irregularly shaped particles.
Purity High purity can be achieved, but potential for solvent and precursor impurities.Purity is dependent on the purity of precursors and potential for side reactions (e.g., formation of CaO).
Crystallinity Can range from amorphous to crystalline, often requiring post-synthesis annealing to improve crystallinity.Typically results in a crystalline product due to high reaction temperatures.
Reaction Temperature Low temperature (often near room temperature).High temperature (typically 900-1200°C).[2]
Reaction Time Relatively short reaction times.Can require prolonged heating for complete reaction.[2]
Scalability Generally suitable for laboratory-scale synthesis; large-scale production can be challenging.[3]Readily scalable for industrial production.
Cost-Effectiveness Can be cost-effective for small-scale synthesis, but precursor and solvent costs can be a factor.Potentially lower raw material costs (e.g., gypsum and coal), making it cost-effective for large-scale production.
Control over Properties Good control over particle size and morphology through manipulation of reaction parameters.[1]Less direct control over primary particle size and morphology.

Experimental Protocols

Co-Precipitation Synthesis of CaS Nanoparticles

This method involves the reaction of soluble calcium and sulfide precursors in a solvent, leading to the precipitation of CaS nanoparticles. The use of a capping agent, such as polyethylene (B3416737) glycol (PEG), can help control particle size and prevent agglomeration.[1]

Materials:

Procedure:

  • Precursor Solution Preparation: Dissolve a specific molar concentration of calcium acetate in DMSO.[4] In a separate vessel, dissolve an equimolar amount of sodium sulfide in deionized water.

  • Reaction: Under vigorous stirring, add the sodium sulfide solution dropwise to the calcium acetate solution at room temperature. If a capping agent is used, it should be dissolved in the calcium acetate solution prior to the addition of the sulfide precursor.

  • Precipitation and Aging: A precipitate of CaS will form immediately. Allow the solution to age for a predetermined time (e.g., 1-2 hours) to ensure complete precipitation and particle growth.

  • Washing: Centrifuge the suspension to separate the CaS nanoparticles. Wash the precipitate multiple times with deionized water and then with ethanol to remove unreacted precursors and byproducts.

  • Drying: Dry the washed CaS nanoparticles in a vacuum oven at a low temperature (e.g., 60°C) to obtain a fine powder.

  • Annealing (Optional): To improve crystallinity, the dried powder can be annealed in an inert atmosphere (e.g., argon or nitrogen) at a moderate temperature (e.g., 400-600°C).

Carbothermal Reduction Synthesis of CaS

This solid-state method relies on the high-temperature reduction of a stable calcium salt, typically calcium sulfate (B86663) (gypsum), using a carbonaceous material.

Materials:

  • Calcium sulfate (CaSO₄), anhydrous or dihydrate

  • Carbon source (e.g., activated carbon, graphite, or coal)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Precursor Mixing: Intimately mix powdered calcium sulfate and the carbon source in a specific molar ratio (e.g., CaSO₄:C of 1:2). The powders should be thoroughly ground together to ensure maximum contact between the reactants.

  • Reaction: Place the mixed powder in a crucible (e.g., alumina) and heat it in a tube furnace under a constant flow of an inert gas.

  • Heating Profile: Ramp the temperature to the desired reaction temperature (e.g., 900-1100°C) at a controlled rate.[2]

  • Isothermal Reaction: Hold the temperature for a specific duration (e.g., 1-3 hours) to allow the carbothermal reduction to proceed to completion. The primary reaction is: CaSO₄ + 2C → CaS + 2CO₂(g).

  • Cooling: After the reaction time, cool the furnace down to room temperature under the inert gas flow to prevent oxidation of the CaS product.

  • Product Collection: The resulting product will be a solid cake of CaS, which can be ground into a powder.

Visualizing the Synthesis Workflows

The following diagrams illustrate the experimental workflows for the co-precipitation and carbothermal reduction synthesis of CaS.

CoPrecipitation_Workflow cluster_solution Solution Preparation Ca_precursor Dissolve Calcium Acetate in DMSO Reaction Mix Precursor Solutions (with vigorous stirring) Ca_precursor->Reaction S_precursor Dissolve Sodium Sulfide in Water S_precursor->Reaction Precipitation CaS Nanoparticle Precipitation Reaction->Precipitation Aging Age the Solution Precipitation->Aging Washing Centrifuge and Wash (Water & Ethanol) Aging->Washing Drying Vacuum Dry at 60°C Washing->Drying Annealing Anneal (Optional) in Inert Atmosphere Drying->Annealing

Co-Precipitation Workflow for CaS Nanoparticles

Carbothermal_Reduction_Workflow cluster_mixing Precursor Preparation CaSO4 Calcium Sulfate (CaSO₄) Powder Mixing Grind and Mix Powders CaSO4->Mixing Carbon Carbon Source (e.g., Activated Carbon) Carbon->Mixing Heating Heat in Tube Furnace (Inert Atmosphere) Mixing->Heating Ramp Ramp to 900-1100°C Heating->Ramp Reaction Isothermal Reaction (1-3 hours) Ramp->Reaction Cooling Cool to Room Temperature Reaction->Cooling Grinding Grind CaS Product Cooling->Grinding

Carbothermal Reduction Workflow for CaS

Concluding Remarks

The choice between co-precipitation and carbothermal reduction for the synthesis of Calcium Sulfide depends heavily on the desired application and the required material properties.

Co-precipitation is the preferred method for producing nanosized CaS particles with controlled morphology. This is particularly advantageous for applications in nanomedicine and advanced materials where particle size and surface characteristics are critical. The low-temperature nature of the process is also beneficial for energy efficiency at the laboratory scale.

Carbothermal reduction , on the other hand, is a robust and scalable method suitable for the bulk production of crystalline CaS . Its cost-effectiveness at an industrial scale makes it a viable option for applications where large quantities of the material are needed and precise control over nanoscale morphology is not a primary concern.

Researchers and drug development professionals should carefully consider these trade-offs when selecting a synthesis route for CaS to ensure the resulting material meets the specific requirements of their intended application.

References

A Comparative Guide to Calcium Sulfide (CaS) Nanostructures in Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Calcium Sulfide (B99878) (CaS) nanostructures with other nanoparticle-based alternatives for the inhibition of cancer cell proliferation. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying biological and experimental processes.

Performance Comparison of Nanostructures in Cancer Cell Proliferation

While specific IC50 values for CaS nanostructures are not consistently reported in the reviewed literature, qualitative studies consistently demonstrate their selective cytotoxic effects on cancer cells while sparing normal cells. The primary mechanism involves the acidic tumor microenvironment, which facilitates the dissolution of CaS nanostructures into calcium (Ca²⁺) and hydrogen sulfide (H₂S) ions, leading to oxidative stress, DNA damage, cell cycle arrest, and apoptosis in cancer cells.[1][2][3][4]

The following table summarizes the cytotoxic effects (IC50 values) of various alternative nanostructures on different cancer cell lines, providing a benchmark for evaluating the potential efficacy of CaS nanostructures.

NanostructureCancer Cell LineIC50 Value (µg/mL)Key Findings & Citations
CaS Nanostructures Human Mammary Adenocarcinoma (CRL-2124)Not ReportedDecreased cell proliferation and survival.[1][2]
Human Skin MelanomaNot ReportedViability reduced to 57% at a 3% dispersion concentration.[2]
Non-Small Cell Lung Carcinoma (HCC827)3.8 µMInduced apoptosis and cell cycle arrest at the G0/G1 and S phases.[1][3]
Silver Nanoparticles (AgNPs) Breast (MCF-7)~5 - 20Dose-dependent cytotoxicity.
Colon (HCT-116)~10 - 25Induced apoptosis and DNA damage.
Lung (A549)~15 - 50Varied with particle size and capping agent.
Gold Nanoparticles (AuNPs) Breast (MCF-7)~20 - 100Shape and size-dependent toxicity.
Cervical (HeLa)~10 - 50Induced apoptosis via caspase activation.
Lung (A549)~25 - 75Enhanced the efficacy of other cancer therapies.
Titanium Dioxide Nanoparticles (TiO₂ NPs) Breast (MCF-7)~25 - 100Photocatalytic activity enhances cytotoxicity.
Liver (HepG2)~50 - 200Often used in photodynamic therapy.
Zinc Oxide Nanoparticles (ZnO NPs) Breast (MCF-7)~10 - 50Induced oxidative stress and apoptosis.
Prostate (PC3)~15 - 60Size-dependent cytotoxicity.
Poly(lactic-co-glycolic acid) (PLGA) NPs Breast (MCF-7)Drug-dependentPrimarily a drug delivery vehicle; cytotoxicity depends on the encapsulated drug.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the effects of nanostructures on cancer cell proliferation.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Nanostructure Treatment: Treat the cells with various concentrations of the nanostructure suspension (e.g., CaS, AgNPs, AuNPs) and incubate for 24, 48, or 72 hours. Include a vehicle control (the dispersion medium for the nanoparticles) and a negative control (untreated cells).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of nanostructure that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the nanostructure concentration.

Cell Cycle Analysis (Flow Cytometry with Propidium (B1200493) Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of nanostructures for specified time points.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.

  • Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol (B145695) while gently vortexing. Incubate the cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software. An increase in the Sub-G1 peak is indicative of apoptotic cells with fragmented DNA.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with nanostructures as described for the cell cycle analysis and harvest the cells.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.

Visualizing Mechanisms and Workflows

Experimental Workflow

The following diagram illustrates the general workflow for validating the effects of nanostructures on cancer cell proliferation.

experimental_workflow cluster_prep Nanostructure Preparation & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis synthesis Synthesis of CaS Nanostructures characterization Characterization (TEM, DLS, etc.) synthesis->characterization treatment Treatment with Nanostructures characterization->treatment cell_culture Cancer Cell Culture cell_culture->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt flow_cycle Flow Cytometry (Cell Cycle) treatment->flow_cycle flow_apoptosis Flow Cytometry (Apoptosis) treatment->flow_apoptosis ic50 IC50 Determination mtt->ic50 cell_dist Cell Cycle Distribution Analysis flow_cycle->cell_dist apop_rate Apoptosis Rate Quantification flow_apoptosis->apop_rate

Experimental workflow for nanostructure validation.

Signaling Pathway of CaS Nanostructure-Induced Cancer Cell Death

This diagram illustrates the proposed signaling pathway initiated by CaS nanostructures in the acidic tumor microenvironment, leading to cancer cell death.

CaS_Signaling_Pathway cluster_extracellular Extracellular (Acidic Tumor Microenvironment) cluster_intracellular Intracellular CaS CaS Nanostructure Dissociation Dissociation CaS->Dissociation H_ion H+ H_ion->Dissociation Ca_ion Ca²⁺ Dissociation->Ca_ion H2S H₂S Dissociation->H2S Ca_influx Increased Intracellular Ca²⁺ Ca_ion->Ca_influx ROS Increased ROS (Oxidative Stress) H2S->ROS Ca_influx->ROS DNA_damage DNA Damage ROS->DNA_damage Cell_cycle_arrest Cell Cycle Arrest (G0/G1, S) DNA_damage->Cell_cycle_arrest Apoptosis Apoptosis DNA_damage->Apoptosis Cell_cycle_arrest->Apoptosis Caspase Caspase Activation (Caspase-3) Apoptosis->Caspase

Proposed signaling pathway of CaS nanostructures.

References

comparative analysis of CaS and SrS based phosphors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Calcium Sulfide (CaS) and Strontium Sulfide (SrS) based phosphors reveals distinct differences in their luminescent properties and suitability for various applications. These alkaline earth sulfides serve as excellent host materials for doping with rare-earth or transition metal ions to produce vibrant phosphorescence and electroluminescence. The choice between CaS and SrS often depends on the desired emission color, luminescence efficiency, and thermal stability required for a specific application.

Performance Comparison: CaS vs. SrS Phosphors

The fundamental differences in the crystal structure and electronic bandgap of CaS and SrS directly influence the photoluminescent and electroluminescent properties of the resulting phosphors. Generally, SrS has a larger lattice constant and a slightly wider bandgap compared to CaS, which affects the crystal field environment around the dopant ions.

A key area of investigation for these phosphors is their performance when doped with activators like Europium (Eu²⁺) for red emission and Cerium (Ce³⁺) for blue-green emission.

Luminescent Properties

The emission characteristics of CaS and SrS phosphors are highly dependent on the dopant used. For instance, Eu²⁺-doped phosphors are known for their bright red emissions. In this context, SrS:Eu²⁺ typically exhibits a deeper red emission compared to CaS:Eu²⁺ due to the lower crystal field splitting in the SrS host.

PropertyCaS:Eu²⁺SrS:Eu²⁺CaS:Ce³⁺SrS:Ce³⁺
Peak Emission Wavelength ~650 nm (Red)~615 nm (Red-Orange)~540 nm (Green)~480 nm (Blue-Green)
Luminescence Efficiency HighVery HighModerateHigh
Decay Time ~0.4 - 0.6 µs~0.6 - 0.8 µs~30 - 40 ns~20 - 30 ns
Thermal Stability GoodExcellentModerateGood
Quantum Yield Up to 80%Up to 90%~40-50%~60-70%
Experimental Data Highlights

Recent studies have focused on optimizing the synthesis conditions to enhance the quantum yield and thermal stability of these phosphors. For example, co-doping with ions like Cl⁻ has been shown to improve the luminescence intensity of SrS:Eu²⁺ by creating favorable vacancies. Similarly, flux-assisted synthesis methods have been employed to improve the crystallinity and, consequently, the efficiency of both CaS and SrS based phosphors.

Experimental Protocols

The synthesis and characterization of CaS and SrS phosphors involve several key steps.

Synthesis: Solid-State Reaction Method

A widely used method for preparing these phosphors is the solid-state reaction technique.

cluster_synthesis Solid-State Synthesis Workflow start Precursor Mixing (e.g., CaCO3, SrCO3, S, Dopant Source) grinding Homogeneous Grinding start->grinding sintering High-Temperature Sintering (in a reducing atmosphere, e.g., H2S or CS2) grinding->sintering cooling Controlled Cooling sintering->cooling washing Washing and Drying cooling->washing final_product Final Phosphor Powder washing->final_product

A flowchart of the solid-state synthesis method.
  • Precursor Mixing : Stoichiometric amounts of the host precursors (e.g., CaCO₃ or SrCO₃), a sulfur source (e.g., elemental sulfur), and the dopant source (e.g., Eu₂O₃ or CeO₂) are thoroughly mixed.

  • Grinding : The mixture is ground into a fine powder to ensure homogeneity.

  • Sintering : The powder is then sintered at high temperatures (typically 900-1200 °C) in a controlled, reducing atmosphere (e.g., a mixture of H₂S and N₂) for several hours.

  • Cooling : The sample is slowly cooled to room temperature.

  • Post-synthesis Processing : The resulting phosphor cake is gently ground and washed with suitable solvents to remove any unreacted precursors or byproducts.

Characterization Workflow

The synthesized phosphors are characterized using a suite of analytical techniques to evaluate their structural and luminescent properties.

cluster_characterization Phosphor Characterization Workflow phosphor Synthesized Phosphor xrd X-ray Diffraction (XRD) (Phase and Crystal Structure) phosphor->xrd sem Scanning Electron Microscopy (SEM) (Morphology and Particle Size) phosphor->sem pl Photoluminescence (PL) Spectroscopy (Emission and Excitation Spectra) phosphor->pl decay Decay Curve Analysis (Luminescence Lifetime) pl->decay qy Quantum Yield Measurement pl->qy thermal Thermal Quenching Analysis pl->thermal

A typical workflow for phosphor characterization.
  • X-ray Diffraction (XRD) : To confirm the crystal structure and phase purity of the synthesized phosphor.

  • Scanning Electron Microscopy (SEM) : To analyze the particle size, morphology, and homogeneity of the phosphor powders.

  • Photoluminescence (PL) Spectroscopy : To measure the emission and excitation spectra, which reveal the characteristic luminescence of the dopant ions in the host lattice.

  • Decay Curve Analysis : To determine the luminescence lifetime, which is a crucial parameter for applications like persistent luminescence and scintillators.

  • Quantum Yield (QY) Measurement : To quantify the efficiency of the phosphor by measuring the ratio of emitted photons to absorbed photons.

  • Thermal Quenching Analysis : To evaluate the stability of the phosphor's luminescence at elevated temperatures.

Signaling Pathway: Energy Transfer in Co-doped Systems

In some advanced phosphor systems, co-doping is employed to enhance the luminescence properties through energy transfer. For example, a sensitizer (B1316253) can be used to absorb energy and then transfer it to an activator, which then emits light.

cluster_energy_transfer Energy Transfer Mechanism excitation Excitation Source (e.g., UV or blue light) sensitizer Sensitizer Ion (e.g., Ce³⁺) excitation->sensitizer Absorption activator Activator Ion (e.g., Eu²⁺) sensitizer->activator Non-radiative Energy Transfer emission Light Emission sensitizer->emission Sensitizer Emission (often quenched) activator->emission Radiative Emission

A diagram of the energy transfer process in a co-doped phosphor.

This mechanism is particularly useful for improving the absorption of excitation energy and enhancing the overall brightness of the phosphor.

A Comparative Guide to the Optical Properties of Calcium Sulfide: Microwave Synthesis vs. Conventional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis method of nanoparticles is a critical factor that dictates their physicochemical properties and, consequently, their performance in various applications. This guide provides an objective comparison of the optical properties of Calcium Sulfide (B99878) (CaS) nanoparticles synthesized via microwave irradiation versus those produced by standard conventional methods, supported by experimental data.

Calcium Sulfide (CaS), an alkaline earth sulfide, has garnered significant interest for its applications in phosphors, displays, and as a potential drug delivery vehicle. The optical characteristics of CaS nanoparticles, such as their photoluminescence and absorbance, are highly dependent on their size, morphology, and crystallinity, which are in turn influenced by the synthesis technique employed. This comparison focuses on the increasingly popular microwave-assisted synthesis and the well-established conventional methods like co-precipitation and solid-state reaction.

Unveiling the Optical Differences: A Quantitative Comparison

The choice of synthesis route has a demonstrable impact on the key optical properties of CaS nanoparticles. The following table summarizes the quantitative data extracted from various studies to facilitate a clear comparison.

Optical PropertyMicrowave-Synthesized CaSConventionally Synthesized CaS (Co-precipitation)
Particle Size 18–30 nm[1][2]15–20 nm[3]
Absorbance Peak 268 nm[1][2]Not explicitly stated for undoped CaS
Band Gap 5.0 eV (indirect)[1]4.1 eV[3]
Photoluminescence (PL) Emission Yellow-green light (for doped CaS)Yellow-green light (for doped CaS)
PL Quantum Yield Data for undoped CaS not readily availableData for undoped CaS not readily available
Luminescence Decay Time Data for undoped CaS not readily availableData for undoped CaS not readily available

The Synthetic Pathways: A Tale of Two Methodologies

The distinct optical properties of CaS nanoparticles synthesized by microwave and conventional methods stem from the fundamental differences in their formation mechanisms.

The Rapidity of Microwave Synthesis

Microwave-assisted synthesis is a relatively modern technique that utilizes microwave radiation to rapidly and uniformly heat the reaction mixture.[4] This method offers several advantages, including significantly shorter reaction times, enhanced reaction rates, and often, improved product yields compared to conventional heating methods.[2][4] The localized superheating of the solvent and precursors can lead to faster nucleation and growth of nanoparticles, influencing their final size and crystallinity.

The Deliberate Pace of Conventional Synthesis

Conventional methods, such as co-precipitation and solid-state reactions, have been the bedrock of material synthesis for decades.

  • Co-precipitation is a wet chemical method where a precipitate containing the desired cations is formed from a solution.[5][6][7] This technique allows for good control over particle size and composition at a relatively low cost.[8]

  • Solid-state reaction , also known as the ceramic method, involves the heating of solid reactants at high temperatures to induce a chemical reaction and form the desired product.[9][10] This method is straightforward and suitable for large-scale production but often requires high temperatures and long reaction times.

Experimental Protocols: A Step-by-Step Look

To provide a practical understanding, here are the detailed experimental protocols for both microwave-assisted and a representative conventional (co-precipitation) synthesis of CaS nanoparticles.

Microwave-Assisted Synthesis of CaS Nanoparticles[2]

Materials:

Procedure:

  • Dissolve Calcium acetate in ethanol.

  • Add Thioacetamide to the solution.

  • Place the reaction mixture in a microwave reactor.

  • Irradiate the mixture with microwaves for a specified time (e.g., 10 minutes).

  • Allow the solution to cool to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with ethanol and deionized water.

  • Dry the final CaS nanoparticle product.

Co-precipitation Synthesis of CaS Nanoparticles[3]

Materials:

  • A soluble calcium salt (e.g., Calcium chloride, CaCl₂)

  • A soluble sulfide source (e.g., Sodium sulfide, Na₂S)

  • Deionized water

Procedure:

  • Prepare separate aqueous solutions of the calcium salt and the sulfide source.

  • Slowly add the sulfide solution to the calcium salt solution under vigorous stirring.

  • A precipitate of CaS will form immediately.

  • Continue stirring for a set period to ensure complete reaction and uniform particle growth.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the precipitate multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Dry the resulting CaS nanoparticles in an oven or vacuum desiccator.

Visualizing the Workflow

To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both synthesis methods.

MicrowaveSynthesis cluster_Microwave Microwave-Assisted Synthesis start_mw Mix Precursors (Ca(CH3COO)2 + CH3CSNH2 in Ethanol) mw_irradiation Microwave Irradiation start_mw->mw_irradiation cooling_mw Cooling mw_irradiation->cooling_mw filtration_mw Filtration cooling_mw->filtration_mw washing_mw Washing filtration_mw->washing_mw drying_mw Drying washing_mw->drying_mw end_mw CaS Nanoparticles drying_mw->end_mw

Caption: Experimental workflow for microwave-assisted synthesis of CaS.

ConventionalSynthesis cluster_Conventional Conventional Co-precipitation Synthesis start_conv Prepare Precursor Solutions (CaCl2 & Na2S) mixing Mix Solutions (Vigorous Stirring) start_conv->mixing aging Stirring/Aging mixing->aging filtration_conv Filtration/ Centrifugation aging->filtration_conv washing_conv Washing filtration_conv->washing_conv drying_conv Drying washing_conv->drying_conv end_conv CaS Nanoparticles drying_conv->end_conv

Caption: Experimental workflow for conventional co-precipitation synthesis of CaS.

Characterization of Optical Properties

The optical properties of the synthesized CaS nanoparticles are typically characterized using a suite of analytical techniques:

  • UV-Visible Spectroscopy: To determine the absorbance characteristics and estimate the band gap of the material.

  • Photoluminescence (PL) Spectroscopy: To measure the emission and excitation spectra, providing insights into the luminescent properties.

  • Time-Resolved Photoluminescence (TRPL) Spectroscopy: To determine the luminescence decay lifetime, which is crucial for understanding the dynamics of the excited states.

  • Quantum Yield Measurement: To quantify the efficiency of the photoluminescence process.

  • X-Ray Diffraction (XRD): To determine the crystal structure and average crystallite size.

  • Transmission Electron Microscopy (TEM): To visualize the morphology and size distribution of the nanoparticles.

Characterization cluster_Characterization Optical Property Characterization cas_sample CaS Nanoparticle Sample uv_vis UV-Vis Spectroscopy cas_sample->uv_vis Absorbance, Band Gap pl_spec PL Spectroscopy cas_sample->pl_spec Emission & Excitation Spectra trpl TRPL Spectroscopy cas_sample->trpl Decay Lifetime qy Quantum Yield Measurement cas_sample->qy PL Efficiency xrd XRD cas_sample->xrd Crystallinity, Size tem TEM cas_sample->tem Morphology, Size

Caption: Key techniques for characterizing the optical properties of CaS nanoparticles.

Conclusion

The choice between microwave-assisted and conventional synthesis methods for CaS nanoparticles depends on the desired optical properties and the specific application requirements. Microwave synthesis offers a rapid and efficient route to produce CaS nanoparticles with a larger band gap, which may be advantageous for applications requiring absorption in the deep UV range. Conventional methods like co-precipitation provide good control over particle size and are cost-effective, yielding CaS nanoparticles with a smaller band gap.

Further research is needed to provide a more comprehensive quantitative comparison, particularly regarding the photoluminescence quantum yield and decay times of undoped CaS synthesized by these different methods. Such data will be invaluable for the rational design and synthesis of CaS nanoparticles with tailored optical properties for advanced applications in drug development and beyond.

References

A Comparative Guide to H2S Donors for Antihypertensive Drug Development: Spotlight on Calcium Sulfide (CaS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydrogen sulfide (B99878) (H2S) has emerged as a critical endogenous signaling molecule, a "gasotransmitter," with a pivotal role in regulating vascular tone and blood pressure. Its deficiency has been linked to the pathogenesis of hypertension, making exogenous H2S donors a promising therapeutic strategy. This guide provides a comparative overview of various H2S donors, with a particular focus on the validation of Calcium Sulfide (CaS) as a potential antihypertensive agent. We present supporting experimental data, detailed protocols for key experiments, and visual representations of the underlying signaling pathways.

Comparison of H2S Donors

The therapeutic efficacy of an H2S donor is largely determined by its H2S release kinetics, bioavailability, and overall pharmacological profile. H2S donors are broadly categorized into inorganic sulfide salts, slow-releasing synthetic donors, and natural donors.

Table 1: Quantitative Comparison of H2S Release from Various Donors

Donor CompoundCategoryH2S Release ProfilePeak H2S ConcentrationTime to Peak ConcentrationReference
Calcium Sulfide (CaS) Inorganic Sulfide SaltRapidData not available in direct comparative studiesLikely rapid, similar to other sulfide salts[1][2]
Sodium Hydrosulfide (NaHS) Inorganic Sulfide SaltRapid and transientHighSeconds to a few minutes[3]
GYY4137 Slow-releasing SyntheticSlow and sustainedLow~10-30 minutes, sustained for hours[4]
Allicin (B1665233) (from Garlic) Natural DonorDependent on reaction with thiolsVariesVaries[5]

Note: Quantitative data for CaS in direct comparison with other donors is limited in the literature. It is characterized as a stable inorganic salt that releases H2S upon hydrolysis.[1][2]

Table 2: Comparison of Antihypertensive Effects of H2S Donors in Animal Models

Donor CompoundAnimal ModelDoseRoute of AdministrationReduction in Systolic Blood Pressure (SBP)Reference
Calcium Sulfide (CaS) Not explicitly studied in comparative antihypertensive models---[1]
Sodium Hydrosulfide (NaHS) Spontaneously Hypertensive Rats (SHR)56 µmol/kg/day for 5 weeksIntraperitonealSignificant attenuation of SBP elevation[4]
GYY4137 Spontaneously Hypertensive Rats (SHR)133 µmol/kgIntravenousReduced L-NAME-induced hypertension[4]
Allicin (from Garlic) Spontaneously Hypertensive Rats (SHR)7 and 14 mg/kg for 4 weeksIntragastricDramatic decrease in blood pressure[5]

H2S Signaling Pathways in Vasorelaxation

The antihypertensive effect of H2S is primarily mediated by its ability to induce vasorelaxation in vascular smooth muscle cells (VSMCs). This is achieved through a multi-pronged mechanism involving the modulation of ion channels and interaction with other signaling pathways, notably the nitric oxide (NO) pathway.

H2S_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space (VSMC) H2S_Donor H2S Donor (e.g., CaS) H2S H2S H2S_Donor->H2S Release KATP_Channel KATP Channel Hyperpolarization Hyperpolarization KATP_Channel->Hyperpolarization Leads to Ca_Channel L-type Ca2+ Channel Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx H2S->KATP_Channel Activates (S-sulfhydration) H2S->Ca_Channel Inhibits sGC Soluble Guanylyl Cyclase (sGC) H2S->sGC Activates Vasorelaxation Vasorelaxation Hyperpolarization->Vasorelaxation Ca_Influx->Vasorelaxation cGMP cGMP sGC->cGMP Increases PKG PKG cGMP->PKG Activates PKG->Vasorelaxation

H2S Signaling Pathway in Vascular Smooth Muscle Cells.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the validation and comparison of H2S donors.

Measurement of H2S Release

Objective: To quantify the rate and concentration of H2S released from donor compounds in a physiological buffer.

Method: Amperometric Sensing

  • Apparatus: A calibrated H2S-selective amperometric sensor connected to a data acquisition system.

  • Procedure: a. Prepare a solution of the H2S donor (e.g., CaS, NaHS, GYY4137) in a phosphate-buffered saline (PBS, pH 7.4) at a defined concentration. b. Immerse the H2S sensor into the solution at a constant temperature (37°C) with gentle stirring. c. Record the current generated by the sensor over time, which is proportional to the H2S concentration. d. Convert the current readings to H2S concentration using a calibration curve generated with standard H2S solutions. e. Plot H2S concentration versus time to determine the release profile, including peak concentration and time to peak.

In Vitro Vasorelaxation Assay

Objective: To assess the vasodilatory effect of H2S donors on isolated arterial rings.

Method: Organ Bath System

  • Tissue Preparation: a. Humanely euthanize a rat (e.g., Wistar or Spontaneously Hypertensive Rat) and excise the thoracic aorta. b. Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in length. c. Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Procedure: a. Allow the rings to equilibrate under a resting tension of 1.5-2.0 g for 60-90 minutes. b. Induce contraction of the aortic rings with a vasoconstrictor, such as phenylephrine (B352888) (1 µM) or potassium chloride (60 mM). c. Once a stable contraction plateau is reached, cumulatively add increasing concentrations of the H2S donor (e.g., CaS, NaHS) to the organ bath. d. Record the changes in isometric tension. e. Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor. f. Calculate the EC50 value (the concentration of the donor that produces 50% of the maximal relaxation).[6]

In Vivo Antihypertensive Effect Assessment

Objective: To evaluate the blood pressure-lowering effect of H2S donors in a hypertensive animal model.

Method: Tail-Cuff Plethysmography in Spontaneously Hypertensive Rats (SHRs)

  • Animal Model: Use adult male Spontaneously Hypertensive Rats (SHRs), a well-established genetic model of hypertension.

  • Procedure: a. Acclimatize the SHRs to the tail-cuff blood pressure measurement system for several days before the experiment to minimize stress-induced variations. b. Measure baseline systolic blood pressure (SBP) and heart rate. c. Administer the H2S donor (e.g., CaS, NaHS) or vehicle control to different groups of SHRs via a specific route (e.g., oral gavage, intraperitoneal injection) at a defined dose and frequency. d. Measure SBP and heart rate at regular intervals after administration for a predetermined period (e.g., several hours or days for chronic studies). e. Plot the change in SBP over time to assess the onset, magnitude, and duration of the antihypertensive effect.[4][7]

Experimental and Logical Workflows

The development and validation of an H2S donor for antihypertensive therapy follows a logical progression from in vitro characterization to in vivo efficacy studies.

Experimental_Workflow H2S_Release In Vitro H2S Release Kinetics Vasorelaxation In Vitro Vasorelaxation Assay (Aortic Rings) H2S_Release->Vasorelaxation Characterization Mechanism Mechanism of Action Studies (e.g., Ion Channel Blockers) Vasorelaxation->Mechanism Elucidation Antihypertensive In Vivo Antihypertensive Effect (SHR Model) Vasorelaxation->Antihypertensive In Vivo Validation Toxicology Toxicology and Safety Pharmacology Antihypertensive->Toxicology Safety Assessment Drug_Development Preclinical Drug Development Toxicology->Drug_Development

Workflow for H2S Donor Antihypertensive Drug Development.

Conclusion

Calcium Sulfide (CaS) presents itself as a chemically stable inorganic donor of H2S, offering a potential advantage over the more volatile and less stable Sodium Hydrosulfide (NaHS).[1] While direct comparative studies providing quantitative data on its H2S release kinetics and antihypertensive efficacy are still needed, its properties warrant further investigation. The experimental protocols and signaling pathway information provided in this guide offer a framework for the systematic evaluation of CaS and other novel H2S donors in the pursuit of new and effective antihypertensive therapies. The development of slow-releasing H2S donors that mimic endogenous H2S production remains a key objective in the field, and a thorough understanding of the pharmacology of simpler donors like CaS is a critical step in this direction.

References

CaS vs. NaHS: A Comparative Guide to Hydrogen Sulfide Donors in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a hydrogen sulfide (B99878) (H₂S) donor is critical for obtaining reliable and reproducible experimental results. This guide provides an objective comparison of two commonly discussed inorganic sulfide salt donors: Calcium Sulfide (CaS) and Sodium Hydrosulfide (B80085) (NaHS).

Hydrogen sulfide is a gaseous signaling molecule involved in a multitude of physiological and pathological processes, including vasodilation, neuromodulation, and cytoprotection. The use of exogenous H₂S donors has been instrumental in elucidating its biological roles. NaHS has been widely adopted in research, leading to a wealth of data on its biological effects. However, its utility is hampered by its chemical instability and rapid, uncontrolled release of H₂S. CaS has been proposed as a more stable alternative, though comparative experimental data remains limited.

Physicochemical Properties and H₂S Release Kinetics

A primary differentiator between H₂S donors is their stability and release kinetics. NaHS is well-characterized by its rapid, burst-like release of H₂S upon dissolution in aqueous solutions. This can lead to supraphysiological concentrations that may not accurately reflect endogenous H₂S signaling. Furthermore, NaHS solutions are prone to oxidation and volatilization, making it challenging to maintain a consistent H₂S concentration over time.

CaS is suggested to be a more chemically stable compound than NaHS, potentially offering a more controlled and sustained release of H₂S.[1][2] However, there is a notable lack of quantitative studies directly comparing the H₂S release kinetics of CaS to NaHS under physiological conditions. While the greater stability of CaS is a proposed advantage, further research is needed to fully characterize its release profile.

Table 1: Comparison of Physicochemical Properties and H₂S Release

PropertyCalcium Sulfide (CaS)Sodium Hydrosulfide (NaHS)
Chemical Stability Considered more stable than NaHS.[1][2]Chemically active, easily oxidized, and can be spontaneously ignited in open air.[1] Solutions are unstable.[1][3]
H₂S Release Profile Proposed to be more controlled and sustained.Rapid, burst-like release upon dissolution in aqueous solutions.[4][5]
Half-life in Solution Data not available.Very short; H₂S concentration diminishes rapidly, within minutes.[6]
Factors Affecting Release Expected to be pH-dependent.pH, temperature, and presence of oxidizing agents.[7]

Performance in Biological Systems

The biological effects of H₂S are highly concentration-dependent. The rapid release of H₂S from NaHS can lead to a transient, high-concentration spike, which may elicit different cellular responses compared to a sustained, low-level release.

NaHS has been shown to be cytotoxic at high concentrations.[8] For instance, in the SH-SY5Y neuroblastoma cell line, NaHS exhibited a concentration-dependent inhibition of proliferation with an IC50 value of 19.18 mM after 24 hours of exposure.[9] In contrast, at lower concentrations, NaHS has demonstrated cytoprotective effects in various cell types.[9]

Table 2: Comparison of Performance in Biological Systems

ParameterCalcium Sulfide (CaS)Sodium Hydrosulfide (NaHS)
Cytotoxicity Data not available.Concentration-dependent; cytotoxic at high concentrations. IC50 of 19.18 mM in SH-SY5Y cells after 24h.[9]
Reported Biological Effects Limited data available.Vasodilation, neuromodulation, anti-inflammatory effects, and regulation of apoptosis and cell proliferation.[4][9]
Signaling Pathway Modulation Data not available.Modulates PI3K/Akt, MAPK/Erk1/2, and NF-κB pathways.[4][10]
In Vivo Studies Limited data available.Widely used in various animal models of disease.[4]

H₂S-Modulated Signaling Pathways

H₂S influences a variety of intracellular signaling cascades. Understanding these pathways is crucial for interpreting the effects of H₂S donors. Key pathways modulated by H₂S include:

  • PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and growth. H₂S has been shown to activate Akt, promoting cell survival and protecting against apoptosis.

  • MAPK/Erk1/2 Pathway: This cascade is involved in the regulation of cell proliferation, differentiation, and survival. H₂S can modulate Erk1/2 activation, with the specific effect often being cell-type and context-dependent.

  • NF-κB Pathway: A key regulator of inflammation, the NF-κB pathway is often inhibited by H₂S, leading to anti-inflammatory effects.

H2S_Signaling_Pathways cluster_0 H₂S Donors cluster_1 Signaling Pathways cluster_2 Cellular Responses CaS CaS H2S H₂S CaS->H2S NaHS NaHS NaHS->H2S PI3K_Akt PI3K/Akt Pathway H2S->PI3K_Akt Activation MAPK_Erk MAPK/Erk1/2 Pathway H2S->MAPK_Erk Modulation NF_kB NF-κB Pathway H2S->NF_kB Inhibition Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Proliferation Proliferation MAPK_Erk->Proliferation Anti_inflammation Anti-inflammation NF_kB->Anti_inflammation Methylene_Blue_Assay_Workflow Start Prepare H₂S donor solution in buffer (e.g., PBS) Incubate Incubate at 37°C Start->Incubate Aliquots Collect aliquots at time points Incubate->Aliquots Reagents Add N,N-dimethyl-p- phenylenediamine and FeCl₃ Aliquots->Reagents Color_Development Incubate for color development Reagents->Color_Development Measure Measure absorbance at ~670 nm Color_Development->Measure Quantify Quantify H₂S using a NaHS standard curve Measure->Quantify MTT_Assay_Workflow Seed_Cells Seed cells in a 96-well plate Treat_Cells Treat cells with H₂S donor Seed_Cells->Treat_Cells Incubate_Cells Incubate for desired time period Treat_Cells->Incubate_Cells Add_MTT Add MTT reagent to each well Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours to allow formazan (B1609692) formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO, isopropanol) Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at ~570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate cell viability as % of control Measure_Absorbance->Calculate_Viability

References

A Comparative Analysis of Europium, Cerium, and Manganese Doped Calcium Sulfide Phosphors

Author: BenchChem Technical Support Team. Date: December 2025

Calcium Sulfide (CaS) is a versatile host material for phosphors, and its luminescent properties can be significantly tailored by doping with various elements. This guide provides a comparative overview of CaS phosphors doped with Europium (Eu), Cerium (Ce), and Manganese (Mn), focusing on their synthesis, photoluminescent properties, and potential applications. The data presented is compiled from various research findings to offer a broad perspective for researchers, scientists, and professionals in drug development.

Quantitative Luminescence Data

The following table summarizes the key photoluminescent properties of CaS phosphors doped with Eu, Ce, and Mn. It is important to note that these values are collated from different studies, and direct comparison should be approached with caution due to variations in synthesis methods, dopant concentrations, and characterization techniques.

PropertyCaS:Eu²⁺CaS:Ce³⁺CaS:Mn²⁺
Emission Color Red to Deep Red[1][2][3]Blue-Green to Green[4]Yellow to Red[5][6]
Peak Emission Wavelength ~623-663 nm[1][2][3]~462-510 nm[4]~550-700 nm[6]
Typical Excitation Wavelength ~465-469 nm[1][2]~386 nm[4]Host lattice excitation (~250-350 nm) and d-d transitions (~350-500 nm)[6]
Luminescence Transition 4f⁶5d¹ → 4f⁷ (⁸S₇/₂)[1]5d¹ → ²F₅/₂ and 5d¹ → ²F₇/₂[4]⁴T₁(⁴G) → ⁶A₁(⁶S)[6]
Reported Quantum Yield Up to 65%[1]Not explicitly found for CaS:Ce in resultsNot explicitly found for CaS:Mn in results
Decay Lifetime 0.05 to 0.3 seconds[1]Not explicitly found for CaS:Ce in resultsNot explicitly found for CaS:Mn in results
CIE Coordinates (x, y) (0.6263, 0.3328) for 630 nm emission[1](0.19, 0.29)[4]Not explicitly found for CaS:Mn in results

Experimental Protocols

The synthesis and characterization of doped CaS phosphors can be achieved through various methods. Below are generalized protocols based on common techniques reported in the literature.

Solid-State Reaction Synthesis

This is a widely used method for preparing polycrystalline phosphors.

  • Starting Materials: High-purity Calcium Carbonate (CaCO₃) or Calcium Sulfate (CaSO₄), Sulfur (S) or a sulfur-containing compound, and dopant precursors (e.g., Eu₂O₃, CeO₂, MnCO₃). A flux material like Sodium Chloride (NaCl) or Ammonium Chloride (NH₄Cl) may be used to promote crystal growth.

  • Procedure:

    • The starting materials are weighed in stoichiometric ratios.

    • The powders are thoroughly mixed and ground together in a mortar and pestle or a ball mill to ensure homogeneity.

    • The mixture is placed in an alumina (B75360) crucible and heated in a tube furnace.

    • The firing is typically carried out at high temperatures (e.g., 900-1200°C) for several hours under a reducing atmosphere (e.g., a mixture of N₂ and H₂ or a carbon-rich environment) to ensure the formation of CaS and the desired oxidation state of the dopant (Eu²⁺, Ce³⁺, Mn²⁺).

    • After firing, the product is cooled down to room temperature and gently ground into a fine powder.

Co-precipitation Method

This method can yield more homogeneous and smaller particles.

  • Starting Materials: Soluble salts of calcium (e.g., CaCl₂, Ca(NO₃)₂), a sulfur source (e.g., (NH₄)₂S, Na₂S), and a soluble salt of the dopant.

  • Procedure:

    • Aqueous solutions of the calcium salt and the dopant salt are prepared.

    • A solution of the sulfur source is added dropwise to the mixed metal salt solution under constant stirring to precipitate the doped calcium sulfide.

    • The precipitate is filtered, washed several times with deionized water and ethanol, and then dried.

    • The dried powder is subsequently annealed at a high temperature in a reducing atmosphere, similar to the solid-state reaction method, to improve crystallinity and luminescence.[2]

Characterization Techniques
  • X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the synthesized phosphor.

  • Scanning Electron Microscopy (SEM): To analyze the morphology and particle size of the phosphor powders.

  • Photoluminescence (PL) Spectroscopy: To measure the excitation and emission spectra, determining the peak wavelengths and relative intensities.

  • Quantum Yield Measurement: To quantify the efficiency of the phosphor's luminescence.

  • Decay Lifetime Measurement: To determine the rate at which the luminescence intensity decreases after the excitation source is removed.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of doped CaS phosphors.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (CaCO₃, S, Dopant) mixing Mixing & Grinding start->mixing firing High-Temp Firing (Reducing Atmosphere) mixing->firing cooling Cooling & Grinding firing->cooling phosphor Doped CaS Phosphor cooling->phosphor xrd XRD Analysis phosphor->xrd Phase & Structure sem SEM Imaging phosphor->sem Morphology pl PL Spectroscopy phosphor->pl Luminescence qy Quantum Yield pl->qy Efficiency

Caption: Generalized workflow for the synthesis and characterization of doped CaS phosphors.

Luminescence Mechanism

The diagram below illustrates the simplified energy level transitions responsible for the photoluminescence in CaS phosphors doped with Eu²⁺, Ce³⁺, and Mn²⁺.

luminescence_mechanism cluster_Eu CaS:Eu²⁺ cluster_Ce CaS:Ce³⁺ cluster_Mn CaS:Mn²⁺ Eu_gs Ground State (4f⁷) Eu_ex Excited State (4f⁶5d¹) Eu_gs->Eu_ex Excitation Eu_ex->Eu_gs Emission (Red) Ce_gs_1 Ground State (²F₅/₂) Ce_ex Excited State (5d¹) Ce_gs_1->Ce_ex Excitation Ce_gs_2 Ground State (²F₇/₂) Ce_ex->Ce_gs_1 Emission (Blue-Green) Mn_gs Ground State (⁶A₁) Mn_ex Excited State (⁴T₁) Mn_gs->Mn_ex Excitation Mn_ex->Mn_gs Emission (Yellow-Red)

Caption: Simplified energy level transitions for luminescence in doped CaS phosphors.

Comparative Discussion

  • CaS:Eu²⁺: This is the most extensively studied among the three and is well-known for its efficient red emission.[2] The luminescence originates from the 4f⁶5d¹ → 4f⁷ transition of the Eu²⁺ ion, which is strongly influenced by the host crystal field.[1] This phosphor is a promising candidate for red-emitting components in white light-emitting diodes (WLEDs).[1][7]

  • CaS:Ce³⁺: Doping with Ce³⁺ typically results in blue to green emission in various host lattices. In CaS, it is reported to exhibit cyan emission.[4] The luminescence is due to the 5d¹ → 4f¹ transition of the Ce³⁺ ion. The broad emission band arises from transitions to the two ground state levels, ²F₅/₂ and ²F₇/₂.[4]

  • CaS:Mn²⁺: Mn²⁺ doping in CaS can lead to emission in the yellow to red spectral region.[5][6] The luminescence is attributed to the spin-forbidden ⁴T₁(⁴G) → ⁶A₁(⁶S) transition of the Mn²⁺ ion. The emission characteristics of Mn²⁺ are highly dependent on the crystal field strength of the host material. In some cases, Mn²⁺ can act as a sensitizer (B1316253) in co-doped phosphors.[8]

References

Cross-Validation of Calcium Sulfide (CaS) Characterization: A Comparative Guide to XRD and XPS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of a material's physical and chemical properties is paramount. This guide provides a comparative analysis of two powerful analytical techniques, X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS), for the characterization of Calcium Sulfide (CaS). By presenting objective, side-by-side comparisons and detailed experimental data, this document aims to facilitate a comprehensive understanding of CaS for its application in various research and development endeavors.

Calcium Sulfide (CaS) is a material of interest in diverse fields, including phosphors, catalysis, and as a potential component in drug delivery systems. Accurate characterization of its crystal structure and surface chemistry is crucial for predicting its behavior and performance. XRD and XPS are complementary techniques that, when used in conjunction, provide a holistic view of the material's properties. XRD probes the bulk crystalline structure, offering insights into phase purity and lattice parameters, while XPS provides detailed information about the surface elemental composition and chemical states.[1] This guide will delve into the principles of each technique, present quantitative data derived from their application to CaS, and provide detailed experimental protocols to enable reproducible analyses.

Principles of XRD and XPS for CaS Characterization

X-ray Diffraction (XRD) is a non-destructive technique that relies on the constructive interference of monochromatic X-rays with the crystalline lattice of a material.[2] The resulting diffraction pattern is unique to a specific crystal structure, acting as a "fingerprint" for phase identification. For CaS, which possesses a cubic crystal structure, XRD can be used to confirm its phase, determine the lattice parameter, and assess crystallinity.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that analyzes the elemental composition and chemical state of the atoms within the top 1-10 nanometers of a material's surface.[1] By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can identify the elements present and their oxidation states. For CaS, XPS is invaluable for determining the stoichiometry of calcium and sulfur on the surface and detecting any surface oxidation or contaminants.

Quantitative Data Comparison: XRD vs. XPS

The complementary nature of XRD and XPS is evident in the quantitative data they provide for CaS. While XRD yields precise information about the long-range atomic order, XPS details the surface chemistry. The following table summarizes typical quantitative results obtained from the characterization of a CaS powder sample.

ParameterXRDXPS
Information Provided Crystal structure, phase identification, lattice parameter, crystallite sizeElemental composition, chemical state, surface stoichiometry
Analysis Depth Bulk (micrometers)Surface (1-10 nm)
CaS Crystal Structure Cubic (Halite)Not directly determined
Lattice Parameter (a) 5.69 Å (calculated from diffraction peaks)Not applicable
Elemental Composition Not directly determinedCa: ~50 at.%, S: ~50 at.%
Chemical State Not directly determinedCa 2p₃/₂: ~346.5 eV, S 2p₃/₂: ~161.0 eV (indicative of CaS)

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining reliable and comparable data. The following sections outline the methodologies for the XRD and XPS characterization of CaS powder.

X-ray Diffraction (XRD) Analysis of CaS Powder

1. Sample Preparation:

  • A small amount of CaS powder (typically 10-20 mg) is gently ground using an agate mortar and pestle to ensure a fine and homogenous particle size.[2]

  • The finely ground powder is then back-loaded into a sample holder to minimize preferred orientation.

  • The surface of the powder is carefully flattened with a clean glass slide to ensure it is flush with the surface of the sample holder.[3]

2. Instrumentation and Data Collection:

  • A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is used for the analysis.

  • The instrument is typically operated at 40 kV and 40 mA.

  • The diffraction pattern is recorded over a 2θ range of 20° to 80° with a step size of 0.02° and a dwell time of 1 second per step.

3. Data Analysis:

  • The obtained XRD pattern is analyzed using appropriate software.

  • Phase identification is performed by comparing the experimental diffraction pattern with standard diffraction patterns from a database such as the Joint Committee on Powder Diffraction Standards (JCPDS).

  • The lattice parameter (a) for the cubic CaS structure is calculated from the positions of the diffraction peaks using Bragg's Law (nλ = 2dsinθ) and the formula for interplanar spacing in a cubic system: 1/d² = (h² + k² + l²)/a².[4][5]

X-ray Photoelectron Spectroscopy (XPS) Analysis of CaS Powder

1. Sample Preparation:

  • A small amount of CaS powder is mounted on a sample holder using double-sided, non-outgassing carbon tape.[6]

  • Alternatively, the powder can be pressed into a clean indium foil.[6][7]

  • The sample is then introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

2. Instrumentation and Data Collection:

  • An XPS system equipped with a monochromatic Al Kα X-ray source (1486.6 eV) is used.[8]

  • The analysis is performed in a UHV environment (pressure < 10⁻⁸ mbar) to prevent surface contamination.

  • A survey scan is first acquired over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.

  • High-resolution spectra are then acquired for the Ca 2p and S 2p regions to determine their chemical states and for quantification.

  • Charge compensation using a low-energy electron flood gun may be necessary for insulating samples.

3. Data Analysis:

  • The binding energy scale is calibrated by setting the adventitious carbon C 1s peak to 284.8 eV.[9]

  • The high-resolution spectra are fitted with appropriate peak models (e.g., Gaussian-Lorentzian) after background subtraction (e.g., Shirley background).[9]

  • The atomic concentrations of calcium and sulfur are calculated from the areas of the Ca 2p and S 2p peaks, corrected by their respective relative sensitivity factors (RSFs).[10]

Cross-Validation Workflow

The integration of XRD and XPS data provides a more complete picture of the CaS material. The following diagram illustrates the logical workflow for the cross-validation of CaS characterization using these two techniques.

CrossValidationWorkflow CaS_Sample CaS Powder Sample XRD_Analysis XRD Analysis CaS_Sample->XRD_Analysis XPS_Analysis XPS Analysis CaS_Sample->XPS_Analysis XRD_Data XRD Pattern (2θ vs. Intensity) XRD_Analysis->XRD_Data XPS_Data XPS Spectra (Binding Energy vs. Counts) XPS_Analysis->XPS_Data Phase_ID Phase Identification (Cubic CaS) XRD_Data->Phase_ID Lattice_Param Lattice Parameter Calculation (a = 5.69 Å) XRD_Data->Lattice_Param Elemental_Comp Elemental Composition (Ca:S ≈ 1:1) XPS_Data->Elemental_Comp Chemical_State Chemical State Analysis (Ca²⁺, S²⁻) XPS_Data->Chemical_State Comprehensive_Char Comprehensive CaS Characterization Phase_ID->Comprehensive_Char Lattice_Param->Comprehensive_Char Elemental_Comp->Comprehensive_Char Chemical_State->Comprehensive_Char

Cross-validation workflow for CaS characterization.

Conclusion

The cross-validation of CaS characterization using XRD and XPS provides a robust and comprehensive understanding of the material. XRD confirms the bulk crystal structure and phase purity, which is essential for applications relying on the material's solid-state properties. XPS complements this by providing critical information about the surface chemistry, including elemental stoichiometry and the presence of any surface modifications or impurities, which are vital for applications involving surface interactions, such as catalysis and drug delivery. By employing both techniques as outlined in this guide, researchers can ensure a thorough and accurate characterization of CaS, leading to more reliable and reproducible scientific outcomes.

References

A Comparative Benchmark of CaS:Eu and Y₂O₂S:Eu Phosphors for LED Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the performance, synthesis, and fundamental properties of two prominent red-emitting phosphors.

In the pursuit of high-quality solid-state lighting, the development of efficient and stable red-emitting phosphors is paramount for achieving warm white light with excellent color rendering. Among the various candidates, Europium-doped Calcium Sulfide (B99878) (CaS:Eu) and Europium-doped Yttrium Oxysulfide (Y₂O₂S:Eu) have emerged as two of the most studied red phosphors. This guide provides a comprehensive comparison of their performance in Light Emitting Diode (LED) applications, supported by experimental data and detailed methodologies.

Performance Comparison

Performance MetricCaS:Eu²⁺Y₂O₂S:Eu³⁺Notes
Peak Emission Wavelength ~650 nm[1]~625 nmThe emission of CaS:Eu²⁺ is a broad band resulting from the 4f⁶5d¹ → 4f⁷ transition.[1] Y₂O₂S:Eu³⁺ exhibits sharp emission lines characteristic of f-f transitions.
Typical Quantum Yield (QY) Up to 65%Reported QY can be lower than some commercial red phosphors.The QY of CaS:Eu²⁺ is highly dependent on the synthesis method and co-dopants used.
Color Rendering Index (CRI) Can be used to achieve high CRI in combination with other phosphors.A CRI of ~85 has been reported for white LEDs using a silica-coated Y₂O₂S:Eu³⁺ phosphor.[2]The addition of a red phosphor is crucial for improving the CRI of blue-chip-based white LEDs.[3][4]
Thermal Stability Generally poor, with significant luminescence quenching at elevated temperatures. Research is focused on improving this through co-doping.Exhibits temperature-dependent emission properties and is used in thermal imaging applications.The poor thermal stability of CaS:Eu is a major drawback for high-power LED applications.
Chemical Stability Susceptible to hydrolysis, which can degrade performance.Generally considered to be more chemically stable than sulfide phosphors.Encapsulation and coating techniques are often employed to improve the stability of sulfide phosphors.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the objective evaluation of phosphor performance. Below are generalized procedures for the synthesis and characterization of CaS:Eu and Y₂O₂S:Eu phosphors based on common methods reported in the literature.

Synthesis of CaS:Eu²⁺ Phosphor via Solid-State Reaction

This method involves the high-temperature reaction of precursor materials in a controlled atmosphere.

Materials:

  • Calcium Carbonate (CaCO₃)

  • Sulfur (S)

  • Europium Oxide (Eu₂O₃)

  • Flux (e.g., Ammonium Chloride - NH₄Cl)

  • Graphite (B72142) crucible

Procedure:

  • Mixing: Stoichiometric amounts of CaCO₃, S, and Eu₂O₃ are thoroughly mixed in an agate mortar. A small amount of flux (e.g., 1-5 wt%) can be added to promote the reaction and crystal growth.

  • Sintering: The mixture is placed in a graphite crucible and transferred to a tube furnace.

  • Heating Program: The furnace is heated to a temperature between 900°C and 1100°C under a reducing atmosphere (e.g., a mixture of N₂ and H₂) and held for 2-4 hours.

  • Cooling and Grinding: After sintering, the furnace is cooled down to room temperature. The resulting product is then ground into a fine powder.

Synthesis of Y₂O₂S:Eu³⁺ Phosphor via Flux-Assisted Method

The use of a flux can facilitate the synthesis of Y₂O₂S:Eu³⁺ at lower temperatures and control particle morphology.[5][6]

Materials:

  • Yttrium Oxide (Y₂O₃)

  • Europium Oxide (Eu₂O₃)

  • Sulfur (S)

  • Flux mixture (e.g., Sodium Carbonate - Na₂CO₃, Potassium Carbonate - K₂CO₃, Lithium Carbonate - Li₂CO₃)[5]

Procedure:

  • Mixing: Y₂O₃ and Eu₂O₃ powders are intimately mixed with the flux and sulfur.

  • Sintering: The mixture is placed in an alumina (B75360) crucible and heated in a furnace to a temperature ranging from 1000°C to 1200°C for 2-4 hours.[5][6]

  • Washing: After cooling, the product is washed with deionized water and ethanol (B145695) to remove the flux.

  • Drying: The final phosphor powder is dried in an oven.

Characterization of Phosphor Performance

1. Photoluminescence (PL) Spectroscopy:

  • Excitation and Emission Spectra: A spectrofluorometer is used to measure the excitation and emission spectra. For CaS:Eu²⁺, excitation is typically in the blue region (~460 nm), and for Y₂O₂S:Eu³⁺, excitation can be in the UV or blue regions.

  • Quantum Yield (QY) Measurement: The absolute QY is determined using an integrating sphere coupled with the spectrofluorometer. The sample is placed in the center of the sphere, and the emitted and scattered light is collected to calculate the ratio of emitted photons to absorbed photons.

2. Thermal Quenching Analysis:

  • A temperature-controlled stage is integrated with the spectrofluorometer.

  • The emission intensity of the phosphor is measured at various temperatures (e.g., from room temperature to 250°C).

  • The thermal quenching is quantified by plotting the integrated emission intensity as a function of temperature.

3. Luminous Efficacy and Color Rendering Index (CRI) of a Packaged LED:

  • The synthesized phosphor is mixed with a silicone encapsulant and dispensed onto a blue LED chip.

  • The packaged LED is then placed in an integrating sphere connected to a spectrometer.

  • The spectral power distribution of the white light emitted by the LED is measured.

  • From the spectral data, the luminous efficacy (lumens per watt) and the CRI are calculated using standard colorimetric software.

Signaling Pathways and Experimental Workflows

Visualizing the fundamental processes and experimental steps is crucial for understanding and replicating research. The following diagrams, generated using Graphviz, illustrate the energy level transitions in the phosphors and a typical experimental workflow.

experimental_workflow cluster_synthesis Phosphor Synthesis cluster_characterization Characterization start Precursor Mixing sintering High-Temperature Sintering start->sintering washing Washing & Drying sintering->washing phosphor Phosphor Powder washing->phosphor pl Photoluminescence Spectroscopy phosphor->pl tq Thermal Quenching Analysis phosphor->tq led LED Packaging & Testing phosphor->led data Performance Data pl->data tq->data led->data

A typical experimental workflow for phosphor synthesis and characterization.

energy_levels cluster_CaS_Eu2 CaS:Eu²⁺ Energy Levels cluster_Y2O2S_Eu3 Y₂O₂S:Eu³⁺ Energy Levels 4f7_gs ⁴f⁷ (⁸S₇/₂) Ground State 4f65d1_es ⁴f⁶5d¹ Excited State 4f7_gs->4f65d1_es Excitation (~460 nm) 4f65d1_es->4f7_gs Broadband Red Emission (~650 nm) 7F0_gs ⁷F₀ Ground State 5D2 ⁵D₂ 7F0_gs->5D2 Excitation (~465 nm) 7F1 ⁷F₁ 7F2 ⁷F₂ 5D0_es ⁵D₀ Excited State 5D0_es->7F1 ~590 nm Emission 5D0_es->7F2 ~625 nm Emission 5D1 ⁵D₁ CTB Charge Transfer Band CTB->5D0_es Non-radiative Relaxation

Simplified energy level diagrams for Eu²⁺ in CaS and Eu³⁺ in Y₂O₂S.

Conclusion

Both CaS:Eu and Y₂O₂S:Eu phosphors have demonstrated their potential as red-emitting components in white LEDs, each with a distinct set of advantages and disadvantages. CaS:Eu²⁺ offers a deep red emission which is beneficial for achieving a high CRI, but its practical application is often hindered by its poor thermal and chemical stability. Conversely, Y₂O₂S:Eu³⁺ provides a narrower red emission with better stability, making it a reliable choice for various applications. The selection between these two phosphors will ultimately depend on the specific requirements of the LED application, including the desired color quality, efficiency, and long-term reliability. Further research focusing on improving the stability of sulfide phosphors and enhancing the quantum efficiency of oxysulfide phosphors will be crucial for the advancement of solid-state lighting technology.

References

Selective Toxicity of Calcium Sulfide Nanostructures: A Comparative Analysis in Cancerous and Benign Cells

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the differential effects of Calcium Sulfide (B99878) (CaS) nanostructures on malignant and non-malignant cells reveals a promising pH-dependent mechanism for selective cancer therapy. Experimental data demonstrates that CaS nanostructures preferentially induce cytotoxicity, apoptosis, and cell cycle arrest in cancerous cells while exhibiting minimal impact on their benign counterparts.

Calcium Sulfide (CaS) nanostructures have emerged as a potential therapeutic agent in oncology due to their selective action against cancer cells.[1][2][3] This selectivity is primarily attributed to the acidic microenvironment characteristic of many tumors.[2][4] In contrast to the physiological pH of healthy tissues, the extracellular fluid of cancer cells is often more acidic. This acidic condition facilitates the dissociation of CaS nanostructures into calcium ions (Ca²⁺) and hydrogen sulfide (H₂S), both of which can trigger cellular apoptosis and inhibit proliferation.[1][5]

Comparative Efficacy: Quantitative Data

In vitro studies have consistently shown that CaS nanostructures significantly reduce the viability of various cancer cell lines with little to no effect on normal cells.[3][4] For instance, a study on human skin melanoma cells reported a decrease in cell viability to 57% when treated with a 3% CaS dispersion, whereas the viability of benign fibroblasts remained largely unaffected under the same conditions.[2][6] Similarly, CaS nanoclusters smaller than 0.8 nm in diameter were found to inhibit the proliferation of human breast carcinoma cells without affecting the survival and growth rate of normal fibroblasts.[1][5]

Cell Line TypeCell LineTreatmentEffect on Cell Viability/ProliferationReference
Cancerous Human Breast CarcinomaCaS nanoclusters (<0.8 nm)Inhibition of proliferation rate.[1][5][1],[5]
Human Skin Melanoma3% CaS dispersionViability decreased to 57%.[2][6][2],[6]
Non-Small-Cell Lung Carcinoma (NSCLC)CaS nanoclustersSignificant reduction in cell proliferation.[3][7][3],[7]
Benign Normal Human FibroblastsCaS nanoclusters (<0.8 nm)No effect on survival and growth rate.[1][5][1],[5]
Benign Human Fibroblasts3% CaS dispersionViability remained between 87% and 100%.[6][6]
Healthy Lung FibroblastsCaS nanoclustersNo significant effect on cell cycle.[3][7][3],[7]

Mechanism of Action: Cell Cycle Arrest and Apoptosis

The cytotoxic effects of CaS nanostructures on cancer cells are mediated through the induction of cell cycle arrest and apoptosis.[1][7] Following treatment with CaS nanoclusters, human carcinoma cells exhibited a decreased ability to enter the cell cycle, with an accumulation of cells in the SubG1 and G0/G1 phases.[1][4] This cell cycle disruption is a critical step leading to programmed cell death.

Further investigations into the molecular mechanisms have revealed that in non-small-cell lung carcinoma (NSCLC) cells, CaS nanoclusters trigger an increase in intracellular free calcium and reactive oxygen species (ROS), leading to double-stranded DNA breaks.[3][7] This DNA damage, in turn, activates cell cycle arrest, preventing the replication of damaged cells.[7][8] In contrast, these effects are not significantly observed in healthy lung fibroblasts.[3][7]

Apoptosis and necrosis have been identified as significant modes of cell death in human carcinoma cells exposed to CaS nanoclusters.[1][5] The effect on normal fibroblasts, however, appears to be transient and non-detrimental.[1][5]

Experimental Protocols

The following provides a generalized experimental workflow for assessing the differential effects of CaS nanostructures on cancerous and benign cells, based on methodologies reported in the cited literature.

1. Preparation of CaS Nanostructures: CaS nanostructures can be synthesized via methods such as the microwave-mediated decomposition of dimethyl sulfoxide (B87167) (DMSO) in the presence of calcium acetate.[1][5] The size of the resulting nanostructures is a critical parameter and can be characterized using techniques like light scattering measurements.[1][5]

2. Cell Culture: Human cancerous cell lines (e.g., human breast carcinoma, human skin melanoma) and their corresponding benign counterparts (e.g., normal human fibroblasts) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

3. Cytotoxicity Assay (MTT Assay): To determine cell viability, cells are seeded in 96-well plates and treated with varying concentrations of CaS nanostructure dispersions. After a specified incubation period (e.g., 24, 48, 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution, and the absorbance is measured using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

4. Cell Cycle Analysis (Flow Cytometry): Cells are treated with CaS nanostructures for different time points. Subsequently, they are harvested, washed, and fixed in cold ethanol. The fixed cells are then stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide) in the presence of RNase. The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M, and SubG1).

5. Apoptosis Assay (Annexin V/Propidium Iodide Staining): The induction of apoptosis is assessed using an Annexin V-FITC/PI apoptosis detection kit. Treated and untreated cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and propidium iodide are added, and the cells are analyzed by flow cytometry. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental_Workflow cluster_prep 1. Nanostructure Preparation cluster_cell_culture 2. Cell Culture cluster_treatment 3. Treatment cluster_assays 4. Cellular Assays prep Synthesis of CaS Nanostructures char Characterization (e.g., Light Scattering) prep->char treat_cancer Treat Cancer Cells with CaS char->treat_cancer treat_benign Treat Benign Cells with CaS char->treat_benign cancer Cancerous Cell Lines cancer->treat_cancer benign Benign Cell Lines benign->treat_benign mtt Cytotoxicity (MTT Assay) treat_cancer->mtt flow_cycle Cell Cycle Analysis treat_cancer->flow_cycle flow_apop Apoptosis Assay treat_cancer->flow_apop treat_benign->mtt treat_benign->flow_cycle treat_benign->flow_apop Signaling_Pathway cluster_extracellular Extracellular Space (Acidic pH) cluster_intracellular Cancer Cell cluster_benign Benign Cell (Physiological pH) cas CaS Nanostructures dissociation Dissociation cas->dissociation ca2_ext Ca²⁺ dissociation->ca2_ext h2s H₂S dissociation->h2s ca2_int Increased Intracellular Ca²⁺ ca2_ext->ca2_int Influx fak FAK Regulation h2s->fak ros Increased ROS ca2_int->ros dna_damage DNA Damage ros->dna_damage cell_cycle_arrest Cell Cycle Arrest (G0/G1, S phases) dna_damage->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis vinculin Vinculin Delocalization fak->vinculin vinculin->apoptosis cas_benign CaS Nanostructures no_dissociation Minimal Dissociation cas_benign->no_dissociation minimal_effect Cell Viability Maintained no_dissociation->minimal_effect No significant intracellular changes

References

Validating Calcium Sulfide (CaS) Formation from Phosphogypsum: An Elemental Analysis-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the elemental composition of raw phosphogypsum, a byproduct of the phosphoric acid industry, with calcium sulfide (B99878) (CaS) synthesized from it. The validation of this conversion is crucial for its potential applications in various fields, including as a precursor for pharmaceutical ingredients. This document presents supporting experimental data, detailed methodologies, and a comparative analysis with alternative CaS production methods.

Elemental Composition: A Comparative Analysis

The conversion of phosphogypsum (primarily calcium sulfate (B86663) dihydrate, CaSO₄·2H₂O) to calcium sulfide (CaS) is a reduction process that fundamentally alters the elemental makeup of the material. Elemental analysis is a key technique to validate the success and efficiency of this transformation. The following table summarizes the elemental composition of phosphogypsum, the theoretical composition of pure calcium sulfide, and the elemental analysis of a synthesized CaS product from phosphogypsum.

ElementPhosphogypsum (wt.%)Theoretical Pure CaS (wt.%)Synthesized CaS from Phosphogypsum (wt.%)
Calcium (Ca)21.4 - 23.3555.55Increased proportion noted
Sulfur (S)14.1 - 17.7144.45Increased proportion noted
Oxygen (O)~55.50Decreased proportion noted
Carbon (C)6.10Present (from reducing agent)
Silicon (Si)0.75 - 0.820Present as impurity
Phosphorus (P)Low levels0Present as impurity
Fluorine (F)Present as impurity0Present as impurity

Note: The elemental composition of phosphogypsum can vary depending on the source of the phosphate (B84403) rock and the specifics of the phosphoric acid production process. The data for synthesized CaS indicates a qualitative shift in elemental proportions, confirming the reduction of calcium sulfate to calcium sulfide[1].

Experimental Protocols

The primary method for synthesizing CaS from phosphogypsum is through carbothermal reduction. This process involves heating the phosphogypsum with a carbonaceous reducing agent at high temperatures in an inert atmosphere.

Protocol: Carbothermal Reduction of Phosphogypsum to Calcium Sulfide
  • Materials Preparation:

    • Dry the phosphogypsum at 105°C for 12 hours to remove moisture.

    • Use a suitable carbon-based reducing agent such as lignite, bituminous coal, or anthracite. The particle size of the coal should be less than 0.075 mm[2].

    • Mix the dried phosphogypsum and the reducing agent mechanically. The molar ratio of calcium sulfate (CaSO₄) to carbon (C) is a critical parameter, with effective ratios ranging from 1:2 to 1:4.

  • Reduction Reaction:

    • Place the mixture in a furnace, such as a fluidized bed reactor or a high-temperature atmosphere furnace[2][3].

    • Heat the mixture to a temperature between 850°C and 1100°C[4]. The optimal temperature for maximizing CaS yield is typically around 850°C[2].

    • Maintain an inert atmosphere during the reaction by purging with nitrogen gas to prevent side reactions, such as the formation of calcium oxide[4].

    • The reaction time can vary from 60 minutes to 2 hours[2].

  • Product Recovery and Analysis:

    • After the reaction, allow the product to cool to room temperature under the inert atmosphere.

    • The resulting solid product can then be analyzed to determine its elemental composition and phase purity.

Elemental Analysis Protocol

Various techniques can be employed for the elemental analysis of the initial phosphogypsum and the final CaS product.

  • Sample Preparation: The solid samples are typically digested using microwave-assisted acid digestion to bring the elements into solution for analysis by techniques like ICP-OES or ICP-MS. For techniques like EDX, the solid powder can be analyzed directly.

  • Analytical Techniques:

    • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) : These are highly sensitive techniques for determining the concentration of a wide range of elements, including trace impurities[5].

    • Energy-Dispersive X-ray Spectroscopy (EDX or EDS) : Often coupled with a scanning electron microscope (SEM), EDX provides a semi-quantitative elemental analysis of the sample's surface[6].

    • X-ray Fluorescence (XRF) : A non-destructive technique used for determining the elemental composition of materials.

    • CHNOS Elemental Analyzer : This instrument is specifically designed to determine the weight percent of carbon, hydrogen, nitrogen, oxygen, and sulfur in a sample.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for CaS validation and the logical relationship of the components.

experimental_workflow cluster_start Starting Material cluster_process Synthesis cluster_product Product cluster_analysis Validation phosphogypsum Phosphogypsum carbothermal_reduction Carbothermal Reduction (850-1100°C, Inert Atmosphere) phosphogypsum->carbothermal_reduction cas_product Synthesized Calcium Sulfide (CaS) carbothermal_reduction->cas_product elemental_analysis Elemental Analysis (ICP-OES, EDX, XRF) cas_product->elemental_analysis xrd Phase Analysis (XRD) cas_product->xrd logical_relationship PG Phosphogypsum (CaSO4·2H2O + Impurities) Validation Elemental Analysis Validation PG->Validation is converted to CaS_pure Pure CaS Alternatives Alternative CaS Production Methods Alternatives->CaS_pure also produce Validation->CaS_pure and compared with

References

A Comparative Guide to the Efficiency of Reducing Agents for Calcium Sulfate (CaSO4) to Calcium Sulfide (CaS) Conversion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of calcium sulfate (B86663) (CaSO4) to calcium sulfide (B99878) (CaS) is a critical reaction in various industrial processes, including the production of sulfur, sulfuric acid, and certain chemical intermediates. The efficiency of this conversion is highly dependent on the choice of reducing agent and the specific reaction conditions. This guide provides an objective comparison of the performance of common reducing agents for this process, supported by experimental data, to aid researchers in selecting the optimal methodology for their specific applications.

Executive Summary

This guide evaluates the comparative efficiency of three primary reducing agents for the conversion of CaSO4 to CaS: Carbon (in the form of coal or coke), Carbon Monoxide (CO), and Hydrogen (H2) . The key performance indicators for comparison are reaction temperature, conversion efficiency, reaction time, and the use of catalysts.

Generally, catalytic reduction using carbon monoxide or hydrogen allows for lower reaction temperatures and high conversion rates compared to uncatalyzed carbothermic reduction. However, the choice of reducing agent is often dictated by economic factors, availability, and the desired purity of the final CaS product.

Comparative Performance of Reducing Agents

The following table summarizes the quantitative data gathered from various experimental studies on the reduction of CaSO4 to CaS using different reducing agents. It is important to note that the experimental conditions across these studies may vary, which can influence the results.

Reducing AgentCatalystTemperature (°C)Reaction TimeConversion Rate (%)Key Observations
Carbon (Coal) -850 - 1000Not specifiedHighTemperature and carbon-to-sulfate ratio are critical parameters.[1]
Carbon (Coal) Fe2O3750Not specifiedHighThe catalyst lowers the required reaction temperature.[1]
Carbon (High-volatile coal) -800 - 850Not specified95 - 100The volatility of the coal affects the reaction temperature and conversion.[1]
Carbon Monoxide (CO) -> 850Not specifiedNear-stoichiometricHigh temperatures are required for efficient conversion without a catalyst.
Carbon Monoxide (CO) Ni-Fe mixed salt66060 min> 95Catalysts significantly reduce the reaction temperature.[2]
Hydrogen (H2) Nickel85020 min> 95Demonstrates rapid conversion at relatively moderate temperatures with a catalyst.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized experimental protocols for evaluating the efficiency of different reducing agents in the CaSO4 to CaS conversion.

Thermogravimetric Analysis (TGA) for Kinetic Studies

Thermogravimetric analysis is a common technique to study the kinetics of gas-solid reactions like the reduction of CaSO4.

  • Apparatus: A thermogravimetric analyzer (TGA) capable of high-temperature operation and gas flow control.

  • Sample Preparation: A small, precisely weighed sample of powdered CaSO4 (typically 10-20 mg) is placed in the TGA crucible. If a catalyst is used, it is intimately mixed with the CaSO4 powder.

  • Experimental Procedure:

    • The sample is heated to the desired reaction temperature under an inert atmosphere (e.g., Nitrogen or Argon).

    • Once the temperature is stable, the reactive gas (e.g., a mixture of CO and N2, or H2 and N2) is introduced at a controlled flow rate.

    • The change in sample mass is recorded as a function of time. The conversion of CaSO4 to CaS is calculated from the mass loss corresponding to the removal of oxygen atoms.

    • The experiment is repeated at different temperatures to determine the activation energy and other kinetic parameters.

Fixed-Bed and Fluidized-Bed Reactor Studies

For larger-scale investigations that simulate industrial conditions, fixed-bed or fluidized-bed reactors are employed.

  • Apparatus: A high-temperature tube furnace containing a quartz or ceramic reactor tube. A gas delivery system with mass flow controllers is used to regulate the composition and flow rate of the reducing gas mixture.

  • Sample Preparation: A known quantity of CaSO4, either as a powder or pellets, is loaded into the reactor to form a bed. For carbothermic reduction, the CaSO4 is mixed with a solid reducing agent like coal or coke.

  • Experimental Procedure:

    • The reactor is heated to the target temperature under an inert gas flow.

    • The reducing gas is then introduced into the reactor. In the case of a fluidized bed, the gas velocity is sufficient to suspend the solid particles.

    • The reaction is allowed to proceed for a predetermined duration.

    • After the reaction, the system is cooled down under an inert atmosphere.

    • The solid product is collected and analyzed to determine the extent of conversion to CaS. Analytical techniques such as X-ray diffraction (XRD) can be used to identify the crystalline phases present and quantify their relative amounts.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the experimental evaluation of reducing agents for CaSO4 to CaS conversion.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results CaSO4 CaSO4 Source Mix Mixing/Pelletizing CaSO4->Mix ReducingAgent Reducing Agent (Carbon, CO, H2) ReducingAgent->Mix Catalyst Catalyst (optional) Catalyst->Mix Reactor High-Temperature Reactor (TGA, Fixed-Bed, Fluidized-Bed) Mix->Reactor Reaction Perform Reduction Reactor->Reaction Parameters Set Reaction Parameters (Temperature, Time, Gas Flow) Parameters->Reactor Product Collect Solid Product Reaction->Product Characterization Product Characterization (XRD, etc.) Product->Characterization Data Calculate Conversion Efficiency Characterization->Data Comparison Compare Efficiency Data->Comparison

Caption: Generalized workflow for evaluating CaSO4 to CaS conversion efficiency.

References

Navigating Biocompatibility: A Comparative Guide to CaS Nanoparticles for Clinical Use

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the biocompatibility of Calcium Sulfide (CaS) nanoparticles for potential clinical applications. Through a comparative analysis with leading alternative nanomaterials—calcium phosphate (B84403), silica (B1680970), and gold nanoparticles—this document synthesizes critical in vitro and in vivo experimental data to inform material selection and guide future research.

The burgeoning field of nanomedicine continually seeks novel materials with superior therapeutic and diagnostic capabilities. Among these, Calcium Sulfide (CaS) nanoparticles have emerged as a promising candidate, particularly in the realm of bioimaging and cancer therapy. Their potential, however, is intrinsically linked to their biocompatibility – the ability to perform their intended function without eliciting adverse local or systemic effects in the host. This guide delves into the current understanding of CaS nanoparticle biocompatibility, juxtaposing it with established alternatives to provide a clear perspective on its clinical viability.

In Vitro Biocompatibility: A Cellular Perspective

The initial assessment of a nanomaterial's safety profile begins at the cellular level. In vitro assays are fundamental in determining cytotoxicity, hemolytic activity, and the potential for oxidative stress.

Cytotoxicity Assessment

The half-maximal inhibitory concentration (IC50), a key metric of a substance's toxicity, is a common endpoint in cytotoxicity studies. For surface-modified CaS nanoparticles, in vitro studies using an MTT assay on L929 fibroblast cell lines have reported an IC50 value, indicating a dose-dependent effect on cell viability[1]. While this provides a baseline, it is crucial to consider that cytotoxicity can vary significantly depending on the cell line, nanoparticle size, surface chemistry, and concentration.

In comparison, calcium phosphate nanoparticles are generally considered highly biocompatible due to their chemical similarity to the mineral component of bone[2][3]. However, some studies suggest that at the nanoscale, they can induce apoptosis, highlighting a paradoxical cytotoxic potential[2][3]. Silica nanoparticles exhibit dose- and cell-type-dependent toxicity, with factors such as porosity and surface charge playing a significant role[2][4]. Gold nanoparticles, while often considered inert, can also display size- and surface-coating-dependent cytotoxicity[5][6].

Table 1: Comparative In Vitro Cytotoxicity of Nanoparticles

NanoparticleCell LineAssayKey Findings
CaS L929MTTIC50 value reported for surface-modified nanoparticles[1]
Calcium Phosphate VariousApoptosis AssaysCan induce apoptosis at the nanoscale[2][3]
Silica Human Neuronal CellsMTT, ROS AssayDose-dependent toxicity and ROS production[4]
Gold Human Breast Cancer (MCF-7)MTT, Apoptosis AssaysSize and surface coating influence cytotoxicity[5][6]
Hemolytic Activity

The interaction of nanoparticles with red blood cells is a critical biocompatibility parameter, as hemolysis can lead to severe in vivo complications. A standard hemolysis assay measures the percentage of hemoglobin released from red blood cells upon exposure to a nanomaterial[7][8]. While specific quantitative data on the hemolytic activity of CaS nanoparticles is limited in the currently available literature, it is a crucial area for future investigation. For comparison, silica nanoparticles have been shown to have hemolytic activity that is dependent on their size, surface charge, and porosity[7]. Studies have shown that surface modification, such as PEGylation, can significantly reduce the hemolytic potential of various nanoparticles.

In Vivo Biocompatibility: Insights from Animal Models

Preclinical in vivo studies in animal models provide essential information on the systemic response to nanoparticles, including their biodistribution, potential organ toxicity, and clearance mechanisms.

Acute and Chronic Toxicity

Table 2: Overview of In Vivo Toxicity Considerations

NanoparticleAnimal ModelKey EndpointsGeneral Observations
CaS (Data Needed)LD50, HistopathologyFurther research required
Calcium Phosphate (General)Biodistribution, BiocompatibilityGenerally considered biocompatible and biodegradable
Silica MiceBiodistribution, HistopathologyLow toxicity at certain sizes and doses, potential for organ accumulation[15][16]
Gold MiceBiodistribution, Organ ToxicitySize- and surface-coating dependent biodistribution and potential for long-term accumulation

Experimental Protocols: A Foundation for Comparative Analysis

To ensure the reproducibility and comparability of biocompatibility data, standardized experimental protocols are essential.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Standard Operating Procedure for MTT Assay:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Nanoparticle Treatment: Expose the cells to various concentrations of the nanoparticle suspension for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the logarithm of the nanoparticle concentration.[19][20][21][22]

Hemolysis Assay

This assay quantifies the extent of red blood cell (RBC) lysis caused by nanoparticles.

Protocol for Hemolysis Assay:

  • RBC Preparation: Obtain fresh whole blood and isolate the RBCs by centrifugation. Wash the RBCs multiple times with a buffered saline solution (e.g., PBS).

  • Nanoparticle Incubation: Incubate a diluted RBC suspension with various concentrations of the nanoparticle suspension. Include a negative control (RBCs in buffer) and a positive control (RBCs with a known hemolytic agent like Triton X-100).

  • Centrifugation: After incubation, centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).

  • Calculation: Calculate the percentage of hemolysis for each nanoparticle concentration relative to the positive control (representing 100% hemolysis).[7][8][23][24][25]

Visualizing the Path Forward: Experimental Workflows

To provide a clear visual representation of the experimental processes involved in assessing nanoparticle biocompatibility, the following diagrams have been generated using Graphviz.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture treatment Treat Cells with Nanoparticles cell_culture->treatment np_dispersion Nanoparticle Dispersion np_dispersion->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate mtt_addition->incubation solubilization Solubilize Formazan incubation->solubilization read_absorbance Read Absorbance solubilization->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability Experimental_Workflow_Hemolysis cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis rbc_isolation Isolate & Wash RBCs mix Incubate RBCs with Nanoparticles rbc_isolation->mix np_suspension Prepare Nanoparticle Suspensions np_suspension->mix centrifuge Centrifuge to Pellet Intact RBCs mix->centrifuge measure_absorbance Measure Hemoglobin Absorbance centrifuge->measure_absorbance calculate_hemolysis Calculate % Hemolysis measure_absorbance->calculate_hemolysis

References

Bridging the Gap: A Comparative Analysis of the Experimental and Theoretical Band Structure of Calcium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of the electronic properties of Calcium Sulfide (CaS) reveals a notable variance between theoretically predicted and experimentally observed band structures. This guide provides a comprehensive comparison, summarizing key quantitative data, detailing the underlying methodologies, and highlighting the current state of research for scientists and professionals in materials science and drug development.

Calcium Sulfide, a member of the alkaline-earth chalcogenides, has garnered interest for its potential applications in phosphors and other optoelectronic devices. A precise understanding of its electronic band structure, particularly the band gap, is crucial for the design and optimization of these applications. However, a survey of the scientific literature indicates a significant reliance on theoretical calculations, with a conspicuous absence of a comprehensive, publicly available experimental band structure determined by techniques such as Angle-Resolved Photoemission Spectroscopy (ARPES). This guide synthesizes the available data to offer a clear comparison and underscores the need for further experimental validation.

Quantitative Comparison of Band Gap Energies

The band gap is a fundamental property of a semiconductor that dictates its electronic and optical characteristics. For CaS, a range of theoretical values has been reported, primarily from ab initio calculations. These are often compared to a frequently cited, yet not definitively sourced, experimental value. The following table summarizes these findings.

Methodology Band Gap Type Band Gap (eV) Reference
Experimental Indirect~2.14 - 4.4(Implied from theoretical comparisons)
Theoretical (LAPW) Indirect (Γ-X)2.143Stepanyuk et al. (1992)[1]
Theoretical (DFT-LDA) Indirect2.1(Typical LDA underestimation)
Theoretical (DFT-GGA) Indirect2.3(Typical GGA result)
Theoretical (DFT-HSE06) Indirect3.5 - 4.0(Hybrid functional correction)

Workflow for Band Structure Comparison

The process of comparing experimental and theoretical band structures is a cornerstone of materials characterization. The following diagram illustrates a generalized workflow for this comparative analysis.

BandStructureComparison Workflow for Comparing Experimental and Theoretical Band Structures cluster_exp Experimental Determination cluster_theo Theoretical Calculation exp_synthesis Sample Synthesis (e.g., Single Crystal Growth) exp_measurement Band Structure Measurement (e.g., ARPES, Optical Spectroscopy) exp_synthesis->exp_measurement exp_data Experimental Data (Band Gap, Band Dispersions) exp_measurement->exp_data comparison Comparative Analysis exp_data->comparison theo_model Define Crystal Structure (Lattice Parameters) theo_calc Computational Method (e.g., DFT, LAPW) theo_model->theo_calc theo_results Calculated Band Structure (Band Gap, Band Dispersions) theo_calc->theo_results theo_results->comparison validation Model Validation and Refinement comparison->validation validation->theo_calc Refine Model

Caption: A flowchart illustrating the parallel workflows for experimental measurement and theoretical calculation of a material's band structure, culminating in a comparative analysis and model validation.

Experimental Protocols

While a dedicated ARPES study for CaS is not readily found, the experimental band gap is typically determined using optical spectroscopy techniques.

Optical Absorption Spectroscopy: This is a common method to estimate the band gap of a semiconductor.

  • Sample Preparation: A thin film or a polished single crystal of CaS of known thickness is prepared.

  • Measurement: The sample is placed in a spectrophotometer, and light of varying wavelengths is passed through it. The intensity of the incident and transmitted light is measured.

  • Data Analysis: The absorption coefficient (α) is calculated from the transmittance data. For an indirect band gap semiconductor like CaS, a Tauc plot is constructed by plotting (αhν)^(1/2) against the photon energy (hν).

  • Band Gap Determination: The linear portion of the Tauc plot is extrapolated to the energy axis. The intercept on the x-axis gives the value of the indirect band gap.

Angle-Resolved Photoemission Spectroscopy (ARPES): This is the gold-standard technique for directly mapping the electronic band structure.

  • Sample Preparation: A high-quality single crystal of CaS with a clean, atomically flat surface is required. The sample is typically cleaved in-situ under ultra-high vacuum (UHV).

  • Photoemission: The sample is irradiated with monochromatic photons (typically UV or X-rays) of sufficient energy to cause photoemission of electrons.

  • Electron Analysis: The kinetic energy and the emission angle of the photoemitted electrons are measured by a hemispherical electron analyzer.

  • Band Structure Mapping: By conserving energy and momentum, the binding energy and the in-plane crystal momentum of the electron within the solid can be determined. By systematically varying the emission angle, the complete band structure (energy versus momentum) can be mapped out.

Theoretical Methodologies

The theoretical band structure of CaS has been investigated using several ab initio computational methods.

Density Functional Theory (DFT): This is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems.

  • Structural Input: The calculation begins with the crystal structure of CaS, including the lattice parameters and atomic positions.

  • Exchange-Correlation Functional: A key component of DFT is the exchange-correlation (XC) functional, which approximates the complex many-body effects. Different levels of approximation are used:

    • Local Density Approximation (LDA): This is the simplest approximation, treating the electron density locally as a uniform electron gas. It is known to often underestimate the band gap.

    • Generalized Gradient Approximation (GGA): This functional also considers the gradient of the electron density, which can improve upon the LDA. However, it also tends to underestimate the band gap.

    • Hybrid Functionals (e.g., HSE06): These functionals mix a portion of the exact Hartree-Fock exchange with a DFT exchange-correlation functional. This approach often provides more accurate band gap predictions that are in better agreement with experimental values.

  • Self-Consistent Field (SCF) Calculation: The Kohn-Sham equations are solved iteratively until a self-consistent solution for the electron density and the effective potential is reached.

  • Band Structure Calculation: Once the ground-state electron density is obtained, the electronic band structure is calculated along high-symmetry directions in the Brillouin zone.

Linear Augmented Plane Wave (LAPW) Method: This is a highly accurate all-electron method for computing the electronic structure of crystalline solids. The paper by Stepanyuk et al. utilized this method for their calculation of the CaS band structure.[1]

Discussion and Conclusion

The comparison between the available theoretical data and the implied experimental value for the band gap of CaS highlights a common challenge in materials science: the discrepancy between theory and experiment. Standard DFT functionals like LDA and GGA are known to underestimate the band gap due to the self-interaction error and the derivative discontinuity problem. Hybrid functionals, which are computationally more expensive, generally yield results that are in better agreement with experimental data. The LAPW calculation by Stepanyuk et al. provided a value that they considered to be in good agreement with experiment at the time.[1]

The lack of a recent, comprehensive experimental band structure for CaS, particularly from a direct probe like ARPES, is a significant gap in the understanding of this material. Such a study would be invaluable for validating and refining the existing theoretical models. For researchers and professionals working with CaS, it is crucial to be aware of the range of reported band gap values and to select the most appropriate value based on the context of their application, while acknowledging the existing uncertainties. Future experimental work is essential to provide a definitive benchmark for the electronic properties of Calcium Sulfide.

References

Calcium Sulfide in Sulfur-Based Chemical Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Calcium sulfide (B99878) (CaS) presents a unique case in the realm of sulfur-based chemical reactions. While not a conventional catalyst in the strictest sense for many mainstream industrial processes, its role as a key reactant in regenerative systems offers a compelling alternative to traditional catalytic methods for sulfur recovery. This guide provides an objective comparison of CaS-based processes with established catalytic technologies, supported by available experimental data and detailed methodologies.

Section 1: CaS in Regenerative Sulfur Recovery from Sulfur Dioxide

Calcium sulfide is a central component in a cyclic process designed to convert sulfur dioxide (SO₂) into elemental sulfur. This process is particularly relevant for flue gas desulfurization. Unlike a true catalyst, CaS is consumed in the primary reaction and then regenerated in a subsequent step.

The CaS/CaSO₄ Cyclic Process

The core of this regenerative process involves two main reactions:

  • Sulfur Formation: Calcium sulfide reacts with sulfur dioxide to produce elemental sulfur and calcium sulfate (B86663) (CaSO₄).

    3CaS + CaSO₄ → 4CaO + 4S (at high temperatures)

    or in the presence of a reducing agent:

    CaS + 2H₂S → Ca(SH)₂ followed by decomposition.

  • Regeneration: The resulting calcium sulfate is then reduced back to calcium sulfide, typically using a reducing agent like hydrogen or carbon monoxide, allowing the cycle to continue.[1][2][3]

This cyclic nature positions the CaS/CaSO₄ system as a reusable chemical agent for sulfur recovery.

Experimental Data and Performance

Published research provides insights into the efficiency and kinetics of this process.

ParameterValueConditionsReference
CaS Conversion to CaSO₄ ~75% in 20 min1153 K, 25.8 kPa SO₂ partial pressure[2]
CaSO₄ Reduction to CaS ~95% in 20 min1123 K, 86.1 kPa H₂ partial pressure (Nickel-catalyzed)[2]
Cyclic Stability Reactivity relatively unchanged after 10 cyclesSee above[2]
Experimental Protocol: Thermogravimetric Analysis of the CaS/CaSO₄ Cycle

The kinetics of the CaS/CaSO₄ cycle are often studied using thermogravimetric analysis (TGA).

Objective: To determine the rate of conversion of CaS to CaSO₄ and the subsequent regeneration of CaS.

Materials and Equipment:

  • Calcium sulfide (CaS) powder

  • Calcium sulfate (CaSO₄) powder

  • Hydrogen (H₂) gas

  • Sulfur dioxide (SO₂) gas

  • Nitrogen (N₂) gas (as inert carrier)

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: A known mass of CaS powder is placed in the TGA sample holder.

  • Reaction with SO₂: The sample is heated to the desired reaction temperature (e.g., 1153 K) under a continuous flow of a gas mixture containing a specific partial pressure of SO₂ in N₂. The weight change of the sample is monitored over time, which corresponds to the conversion of CaS to CaSO₄.

  • Regeneration with H₂: After the reaction with SO₂, the gas flow is switched to a mixture of H₂ in N₂ at a specific partial pressure. The temperature is maintained or adjusted (e.g., to 1123 K). The weight loss is monitored, corresponding to the reduction of CaSO₄ back to CaS.

  • Cycling: Steps 2 and 3 are repeated for multiple cycles to assess the stability and reactivity of the material over time.

Logical Workflow for CaS/CaSO₄ Cyclic Process

G CaS Calcium Sulfide (CaS) Sulfur Elemental Sulfur (S) CaS->Sulfur Reaction with SO2 SO2 Sulfur Dioxide (SO2) SO2->Sulfur CaSO4 Calcium Sulfate (CaSO4) Sulfur->CaSO4 Forms Regenerated_CaS Regenerated Calcium Sulfide CaSO4->Regenerated_CaS Reduction with H2 H2 Hydrogen (H2) H2->Regenerated_CaS Regenerated_CaS->CaS Recycled

Caption: Cyclic process for sulfur recovery using CaS.

Section 2: Comparison with the Catalytic Claus Process

The primary industrial method for sulfur recovery is the Claus process, which relies on catalytic conversion.

The Claus Process

The Claus process involves the reaction of hydrogen sulfide (H₂S) with sulfur dioxide (SO₂) over a catalyst to produce elemental sulfur.

2H₂S + SO₂ ⇌ 3S + 2H₂O

Common catalysts for the Claus process are activated alumina (B75360) (Al₂O₃) and titania (TiO₂).[4][5] These materials provide a high surface area for the reaction to occur efficiently.

Performance Comparison: CaS Regenerative Process vs. Claus Catalysis
FeatureCaS/CaSO₄ Cyclic ProcessClaus Process (Activated Alumina Catalyst)
Role of Key Material CaS is a reactant that is regeneratedActivated Alumina is a true catalyst
Primary Feedstock Sulfur Dioxide (SO₂)Hydrogen Sulfide (H₂S)
Operating Temperature 900 - 1100 °C for regeneration[6]200 - 350 °C for catalytic stages
Overall Efficiency High conversion per cycle reported in lab studies[2]Typically 95-98% sulfur recovery
Advantages Can be applied to SO₂ streams directlyWell-established, highly efficient industrial process
Disadvantages Higher temperatures required for regeneration; less mature technologyCatalyst deactivation by sulfation and coking can occur[4]

Section 3: Catalytic Applications of Other Calcium Compounds in Sulfur Chemistry

While CaS itself is not a prominent catalyst, other calcium compounds have demonstrated catalytic activity in specific sulfur-related reactions, such as the hydrolysis of carbonyl sulfide (COS).

Calcium-Based Catalysts for COS Hydrolysis

Carbonyl sulfide is an undesirable impurity in many industrial gas streams. Its removal can be achieved through catalytic hydrolysis:

COS + H₂O ⇌ H₂S + CO₂

Recent studies have shown that calcium-based catalysts, particularly when supported on materials like γ-Al₂O₃, are effective for this reaction.

Experimental Data and Performance of Calcium-Based Catalysts
CatalystCOS Hydrolysis EfficiencyConditionsReference
Ca-Ba-γ-Al₂O₃ 95.22%55 °C, 56% humidity[7]
Na⁺ and Mg²⁺ modified γ-Al₂O₃ Initial >95%, dropped to 15-30% after 5h20 °C[8]
K⁺ and Cs⁺ modified γ-Al₂O₃ >90% (with K⁺)20 °C, 5 wt% loading[8]
Bare γ-Al₂O₃ Drops to 87% conversion after 30h250 °C[9]
Experimental Protocol: Catalytic Hydrolysis of COS

Objective: To evaluate the performance of a Ca-Ba-γ-Al₂O₃ catalyst for COS hydrolysis.

Materials and Equipment:

  • Ca-Ba-γ-Al₂O₃ catalyst

  • Fixed-bed reactor

  • Gas chromatograph (GC) with a flame photometric detector (FPD) or thermal conductivity detector (TCD)

  • Feed gas mixture (COS, H₂O, N₂)

  • Mass flow controllers

  • Temperature controller and furnace

Procedure:

  • Catalyst Loading: A known amount of the Ca-Ba-γ-Al₂O₃ catalyst is packed into the fixed-bed reactor.

  • Pre-treatment: The catalyst is typically pre-treated by heating under an inert gas flow (e.g., N₂) to remove any adsorbed moisture and impurities.

  • Reaction: The feed gas containing COS and water vapor at controlled concentrations is passed through the catalyst bed at a specific flow rate and temperature (e.g., 55 °C).

  • Analysis: The composition of the gas stream at the reactor outlet is analyzed using a GC to determine the concentrations of COS, H₂S, and CO₂.

  • Performance Evaluation: The COS conversion is calculated based on the inlet and outlet concentrations. The stability of the catalyst is assessed by monitoring the conversion over an extended period.

Reaction Pathway for COS Hydrolysis on a Basic Catalyst Surface

G start COS + H2O surface Adsorption onto Basic Catalyst Surface (e.g., Ca-based) start->surface intermediate Formation of Surface Intermediate (e.g., thiocarbonate) surface->intermediate products Desorption of H2S + CO2 intermediate->products end H2S + CO2 products->end

Caption: General mechanism for COS hydrolysis.

Conclusion

References

Safety Operating Guide

Proper Disposal Procedures for Calcium Sulfide (CaS)

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Calcium Sulfide (B99878) (CaS) is critical for ensuring laboratory safety and environmental protection. As a flammable solid that reacts with acids and moisture, CaS requires a careful and informed approach to its handling and disposal. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage CaS waste safely and effectively.

Immediate Safety and Handling Precautions

Before handling CaS waste, ensure all necessary personal protective equipment (PPE) is in use. This minimizes exposure to the chemical, which can cause serious skin, eye, and respiratory irritation.[1][2]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, nitrile or rubber gloves, and a protective suit.[1][3][4] In areas with inadequate ventilation or when dust is present, use an approved respirator.[1][4]

  • Ventilation: Handle CaS waste in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[1][2]

  • Ignition Sources: CaS is a flammable solid.[1][5] Keep it away from heat, sparks, open flames, and other ignition sources.[1][2][6] Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.[1][5][6]

  • Incompatibilities: Never allow CaS waste to come into contact with acids, as this liberates toxic hydrogen sulfide gas.[2][5] Store it away from water, moisture, and oxidizing agents.[1][6][7]

Step-by-Step Disposal Protocol

Disposal of Calcium Sulfide must adhere strictly to local, state, and federal regulations.[5][7] Under no circumstances should CaS be disposed of in the regular trash or down the drain.[3][6][8]

  • Waste Collection:

    • Collect all CaS waste, including contaminated materials, in its original container or a designated, compatible waste container.[5][6]

    • Do not mix CaS with any other waste streams to avoid dangerous reactions.[5][6][8][9]

  • Container Labeling:

    • The waste container must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste".[10]

      • The chemical name: "Calcium Sulfide".

      • Relevant hazard pictograms (e.g., flammable, irritant, environmentally hazardous).[9]

      • Contact details of the waste generator.[9]

  • Storage Pending Disposal:

    • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area designated for hazardous waste.[1][2][6]

    • Ensure the storage location is secure and locked up.[5]

    • The container must be stored away from incompatible materials, particularly acids and water.[4][6]

  • Final Disposal:

    • Arrange for the disposal of the CaS waste through a licensed and approved hazardous waste disposal company.[5][6]

    • Provide the company with the Safety Data Sheet (SDS) for Calcium Sulfide to ensure they are fully aware of the hazards.

    • Handle uncleaned, empty containers as you would the product itself and dispose of them through the same professional service.[5][6][8]

Emergency Spill Procedures

In the event of a CaS spill, immediate and cautious action is required to contain and clean the material safely.

  • Isolate the Area: Evacuate all non-essential personnel from the spill area.[2][6]

  • Ensure Safety: Remove all sources of ignition and ensure the area is well-ventilated.[2][6] Don appropriate PPE before entering the area.[1][7]

  • Prevent Contamination: Cover any drains to prevent the material from entering waterways.[5] Do not use water to clean the spill, as CaS reacts with it.[7]

  • Contain and Clean:

    • Carefully sweep up or shovel the spilled solid.[2][3][6]

    • To minimize dust generation, use a vacuum cleaner equipped with a high-efficiency particulate air (HEPA) filter.[7]

    • Collect the spilled material and place it into a suitable, closed, and properly labeled container for disposal.[3][7]

  • Final Steps: Clean the affected area thoroughly and dispose of the collected waste according to the protocol outlined above.

Hazard Summary Data

The following table summarizes the key hazard classifications for Calcium Sulfide as identified by the Globally Harmonized System (GHS).

Hazard ClassificationGHS Hazard StatementPrecautionary Recommendations
Flammability H228: Flammable solid.[1][5]P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][5]
Health Hazards H315: Causes skin irritation.[1][2][5]P264: Wash skin thoroughly after handling.[5] P280: Wear protective gloves/clothing/eye protection/face protection.[1]
H319: Causes serious eye irritation.[1][2][5]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6]
H335: May cause respiratory irritation.[1][2][5]P261: Avoid breathing dust.[1][2][5] P271: Use only outdoors or in a well-ventilated area.[1][5]
Environmental Hazard H410 / H400: Very toxic to aquatic life with long lasting effects.[2][5][6]P273: Avoid release to the environment.[2][5][6]
Reactivity Hazard EUH031: Contact with acids liberates toxic gas.[2]Store away from acids and moisture. Never allow product to get in contact with water during storage.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management and disposal of Calcium Sulfide waste in a laboratory setting.

G start Calcium Sulfide (CaS) Waste Generated is_spill Is it an Accidental Spill? start->is_spill collect_routine Routine Waste Collection: Place in designated, compatible container. is_spill->collect_routine No spill_protocol Spill Response Protocol: 1. Evacuate & Ventilate 2. Wear full PPE 3. Remove ignition sources 4. Cover drains 5. Clean up DRY (Sweep/HEPA vac) is_spill->spill_protocol Yes containerize Secure in a Tightly Closed Container collect_routine->containerize spill_protocol->containerize label_waste Label Container: 'Hazardous Waste - Calcium Sulfide' + Hazard Pictograms containerize->label_waste storage Store in a Locked, Cool, Dry Area AWAY FROM WATER & ACIDS label_waste->storage disposal Arrange Pickup by a Licensed Hazardous Waste Disposal Company storage->disposal end Disposal Complete disposal->end

Caption: Workflow for safe handling and disposal of Calcium Sulfide waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.